molecular formula C7H9NO B101103 2-Amino-6-methylphenol CAS No. 17672-22-9

2-Amino-6-methylphenol

Cat. No.: B101103
CAS No.: 17672-22-9
M. Wt: 123.15 g/mol
InChI Key: ALQKEYVDQYGZDN-UHFFFAOYSA-N
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Description

2-Amino-6-methylphenol (CAS 17672-22-9) is a high-purity chemical intermediate with the molecular formula C7H9NO, valued for its versatility in modern chemical and pharmaceutical research . Its molecular structure, featuring both an amino and a phenolic group, imparts significant reactivity, making it an invaluable building block for complex molecules in organic synthesis . In pharmaceutical research, it serves as a crucial precursor for the synthesis of Active Pharmaceutical Ingredients (APIs) . Furthermore, its application extends to the development of phenoxazinone chromophores, which are synthetic precursors for drugs with antibacterial, antifungal, and anticancer properties, including those used to treat conditions like Kaposi's sarcoma . Beyond pharmaceuticals, this compound is a key intermediate in the fine chemicals sector, facilitating the production of dyes, pigments, and specialized industrial chemicals . It is also utilized as a substrate in bioinspired catalytic studies, such as those mimicking the activity of the enzyme phenoxazinone synthase, to explore broader oxidative coupling reactions and develop novel catalytic systems . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKEYVDQYGZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170179
Record name 6-Amino-o-cresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-22-9
Record name 2-Amino-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17672-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-6-methylphenol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Amino-6-methylphenol (IUPAC name: this compound; CAS No: 17672-22-9), a crucial intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] From the perspective of a senior application scientist, this document moves beyond simple protocols to explain the underlying principles and rationale for key experimental decisions, ensuring a robust and reproducible workflow.

Strategic Importance and Physicochemical Profile

This compound, also known as 6-amino-o-cresol, is an aromatic organic compound featuring an amino (-NH2) and a hydroxyl (-OH) group on a methyl-substituted benzene ring.[1] This unique substitution pattern makes it a versatile building block, particularly in medicinal chemistry and dye synthesis.[2] Its ability to participate in a wide range of chemical reactions is attributed to the nucleophilic nature of the amino group and the acidic proton of the hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17672-22-9
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [3][4]
Appearance Dark brown or tan solid[1]
Storage Keep in a dark place, sealed in dry, 2-8°C
SMILES OC1=C(C)C=CC=C1N[1]
InChI Key ALQKEYVDQYGZDN-UHFFFAOYSA-N

Synthesis Pathway: Catalytic Reduction of 2-Methyl-6-nitrophenol

The most efficient and widely adopted method for preparing this compound is the catalytic reduction of its nitro precursor, 2-Methyl-6-nitrophenol. This method is favored due to its high yield, clean conversion, and atom economy.[5] The reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel.[5][6][7]

Rationale for Method Selection
  • Expertise & Causality: Catalytic hydrogenation is selected over other reduction methods (e.g., metal-acid reductions) because it avoids the use of harsh acidic conditions that could lead to side reactions on the phenol ring. Furthermore, the workup is significantly simpler, often requiring only the filtration of the catalyst followed by solvent removal.[5] Palladium on carbon is an excellent choice as it demonstrates high activity and selectivity for nitro group reduction under mild conditions (room temperature and atmospheric pressure of H₂).[5]

  • Trustworthiness & Validation: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), providing a clear endpoint. The disappearance of the starting material (2-Methyl-6-nitrophenol) and the appearance of the product spot confirms the reaction's completion, creating a self-validating system.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Methyl-6-nitrophenol in Solvent (EtOAc/EtOH) Reaction Stirring at Room Temp (Overnight) Start->Reaction Catalyst 10% Pd/C Catalyst Catalyst->Reaction H2 Hydrogen Atmosphere (H₂ Balloon) H2->Reaction Filtration Filter through Celite® to remove Pd/C Reaction->Filtration Reaction Complete Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Product This compound (Crude Product) Concentration->Product

Caption: Workflow for the catalytic hydrogenation of 2-Methyl-6-nitrophenol.

Detailed Experimental Protocol

Objective: To synthesize this compound via the catalytic reduction of 2-Methyl-6-nitrophenol.

Materials:

Reagent/MaterialGradeSupplierNotes
2-Methyl-6-nitrophenol≥98%CommercialStarting Material
Palladium on Carbon (10% Pd/C)Catalyst GradeCommercialHandle with care; pyrophoric when dry
Ethyl Acetate (EtOAc)AnhydrousCommercialReaction Solvent
Ethanol (EtOH)AnhydrousCommercialReaction Co-solvent
Hydrogen (H₂) GasHigh PurityGas CylinderReducing Agent
Celite® (Diatomaceous Earth)Filtration AidCommercialFor catalyst removal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-6-nitrophenol (e.g., 542 mg, 3.54 mmol) in a mixed solvent system of ethyl acetate and ethanol (e.g., 5.5 mL EtOAc / 11 mL EtOH).[5] The use of a solvent mixture ensures the solubility of both the nonpolar starting material and the more polar product.

  • Inerting: Sparge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 54 mg, 10 wt% of the starting material) to the flask under a positive pressure of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen gas to maintain a positive H₂ atmosphere at approximately 1 atm.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient contact between the reactants, solvent, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes several hours to overnight.[5]

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry, as Pd/C is pyrophoric. Quench it with water before disposal.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, which often solidifies upon standing and is typically of sufficient purity for many applications.[5] If further purification is needed, recrystallization or column chromatography can be employed.

Comprehensive Characterization

Unequivocal identification and purity assessment of the synthesized this compound are critical. A multi-technique approach provides the necessary validation.

Characterization Workflow Diagram

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Physical Properties NMR NMR Spectroscopy (¹H & ¹³C) Final Confirmed Structure & Purity >95% NMR->Final Confirms Structure FTIR FTIR Spectroscopy FTIR->Final Confirms Structure MS Mass Spectrometry MS->Final Confirms Structure HPLC HPLC Analysis HPLC->Final Confirms Purity MP Melting Point Determination MP->Final Confirms Purity Product Synthesized Product Product->NMR Product->FTIR Product->MS Product->HPLC Product->MP

Caption: A multi-technique workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from various analytical techniques. These values are based on established principles of spectroscopy and data from structurally similar compounds.[8][9][10][11]

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Result/ObservationRationale
¹H NMR Chemical Shift (δ)~6.5-7.0 ppm (m, 3H, Ar-H), ~4.5-5.5 ppm (br s, 3H, -OH & -NH₂), ~2.1 ppm (s, 3H, -CH₃)Confirms proton environments and integration. -OH and -NH₂ protons are broad and exchangeable.
¹³C NMR Chemical Shift (δ)~145-150 ppm (C-OH), ~135-140 ppm (C-NH₂), ~110-130 ppm (Ar-C), ~15-20 ppm (-CH₃)Confirms the number and type of carbon atoms in the molecule.
FTIR Wavenumber (cm⁻¹)3300-3500 (O-H, N-H stretches), 2850-2950 (C-H stretch), ~1600 (N-H bend), ~1250 (C-N stretch)Identifies key functional groups present in the molecule.[12][13]
Mass Spec (EI) m/z123.1 (M⁺)Confirms the molecular weight of the compound.[4]
HPLC Purity>95% (Area under the curve)Quantifies the purity of the synthesized product.
Melting Point RangeLiterature-specific valueA sharp melting point range indicates high purity.
Step-by-Step Characterization Protocols
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~10-20 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[14]

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the peaks for the ¹H spectrum. Compare the resulting shifts and integrations with the expected values in Table 2.

  • FTIR Spectroscopy:

    • Prepare a sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.[8]

    • Identify the characteristic absorption bands corresponding to the O-H, N-H, C-H, and other key functional groups.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC).

    • Acquire the mass spectrum and identify the molecular ion peak (M⁺) corresponding to the molecular weight of 123.15 g/mol .

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

  • Hazard Profile: this compound is classified as harmful and an irritant.

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[15]

    • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

  • Handling: Always handle this chemical in a well-ventilated fume hood.[16] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[17]

  • Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place to prevent degradation.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By understanding the rationale behind the chosen synthetic route and employing a multi-faceted analytical approach, researchers can confidently produce and validate this important chemical intermediate. The protocols and data presented herein serve as a trusted resource for professionals in drug development and chemical synthesis, ensuring both the quality of the final product and the safety of the practitioner.

References

  • ChemBK. 2-Amino-4-Methyl-6-Nitro Phenol. [Link]
  • PubChem. 2-Amino-5-methylphenol | C7H9NO | CID 76082. [Link]
  • Srini Chem. 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. [Link]
  • ResearchGate.
  • ACS Omega. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. [Link]
  • Royal Society of Chemistry. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. [Link]
  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]
  • Biochem Chemopharma.
  • Google Patents. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
  • Royal Society of Chemistry. Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • PubChem. 5-Amino-2-methylphenol | C7H9NO | CID 17818. [Link]
  • Google Patents.
  • ResearchGate. Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or.... [Link]
  • Google Patents.
  • ResearchGate. Catalytic reduction of nitrophenol with [CoS]@NU‐1000. [Link]
  • NIST WebBook. Phenol, 2-amino-5-methyl-. [Link]
  • Google Patents.
  • ResearchGate. FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. [Link]
  • Quora. What is the NMR peak for methylphenol?. [Link]
  • PubMed. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. [Link]
  • ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]
  • NIST WebBook. Phenol, 2-methyl-. [Link]
  • ATB. 2-(Hydroxymethyl)-6-methylphenol | C8H10O2. [Link]
  • NIST WebBook. 2-Methoxy-6-methylphenol. [Link]031&Type=MASS)

Sources

"physicochemical properties of 2-Amino-6-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methylphenol

Authored by a Senior Application Scientist

Introduction: The Molecular Profile of this compound

This compound, identified by the CAS Number 17672-22-9, is an organic compound of significant interest in synthetic chemistry.[1] Its structure is characterized by a phenolic ring substituted with both an amino (-NH2) and a hydroxyl (-OH) group, as well as a methyl group (-CH3).[1] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block and intermediate in the synthesis of a wide range of molecules, including dyes and pharmaceuticals.[1][2] The presence of the amino group makes the compound a weak base, while the hydroxyl group provides acidic properties and the capacity for hydrogen bonding, which influences its solubility.[1] This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers and drug development professionals with the foundational data and procedural knowledge necessary for its effective application.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in chemical reactions, purification processes, and formulation development. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][3][4]
Molecular Weight 123.15 g/mol [1][4][5]
CAS Number 17672-22-9[1][3][5]
Appearance Pale yellow or dark brown solid/crystalline powder[1][5]
Melting Point 86 °C[5]
Boiling Point 232.9 ± 28.0 °C (Predicted)[5]
Density 1.157 ± 0.06 g/cm³ (Predicted)[5]
pKa 10.10 ± 0.10 (Predicted)[5]
Flash Point 94.7 °C[5]
Vapor Pressure 0.0377 mmHg at 25°C[5]
Solubility Profile

This compound is described as being soluble in polar solvents.[1] The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding, which enhances its solubility in protic solvents like water.[1] Conversely, its aromatic ring and methyl group provide some nonpolar character, allowing for solubility in various organic solvents.[6] Its solubility can be influenced by the pH of the solution; at lower pH, the amino group can be protonated, potentially increasing its aqueous solubility.[6]

Spectroscopic and Analytical Characterization

A thorough understanding of a compound's structure and purity relies on modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The ¹³C NMR would show characteristic peaks for the seven carbon atoms in their unique chemical environments.

  • Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups present. Key expected absorptions include O-H and N-H stretching bands (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C stretching from the aromatic ring (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an m/z ratio corresponding to its molecular weight (approximately 123.15).[7][8]

  • UV-Vis Spectroscopy : The electronic absorption spectrum in the ultraviolet-visible range is determined by the π-electron system of the aromatic ring. Substituents like -OH and -NH₂ can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene.[9]

Experimental Protocols: A Practical Guide

The following sections outline standardized methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Melting Point Determination via Capillary Method

Causality: The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range. This protocol uses a calibrated digital melting point apparatus for precise and reproducible measurements.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Protocol: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (86 °C).[5]

  • Observation: Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range. For a pure compound, this range should be narrow (≤ 2 °C).

A Start: Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heat to ~70°C C->D E Reduce Heat Rate (1-2°C/min) D->E F Observe for First Liquid Drop E->F G Record Onset Temperature (T1) F->G H Observe for Complete Liquefaction G->H I Record Final Temperature (T2) H->I J End: Melting Range = T1 - T2 I->J

Caption: Workflow for Melting Point Determination.

General Protocol for Spectroscopic Sample Preparation

Causality: Proper sample preparation is paramount for acquiring high-quality, artifact-free spectroscopic data. The choice of solvent is critical; it must dissolve the analyte without interfering with the spectral regions of interest. Deuterated solvents are required for NMR to avoid large solvent signals overwhelming the analyte's spectrum.

Methodology:

  • Solvent Selection:

    • NMR: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble.

    • UV-Vis: Select a UV-transparent solvent (e.g., ethanol, methanol, water) that dissolves the compound.

    • IR (Solution): Use an IR-transparent solvent (e.g., CCl₄, CS₂). Alternatively, for solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Sample Weighing: Accurately weigh a precise amount of this compound required to achieve the desired concentration for the specific technique (e.g., 5-10 mg for NMR, µg/mL range for UV-Vis).

  • Dissolution: Dissolve the weighed sample in the chosen solvent within a clean, appropriate container (e.g., NMR tube, volumetric flask). Use sonication if necessary to ensure complete dissolution.

  • Analysis: Transfer the prepared solution to the appropriate cuvette or cell and place it in the spectrometer for analysis.

  • Blank Correction: For UV-Vis, run a baseline spectrum with the pure solvent and subtract it from the sample spectrum to correct for solvent absorbance.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Select Appropriate Solvent (e.g., Deuterated for NMR) B Accurately Weigh Sample C Dissolve Sample in Solvent B->C D Transfer to Cuvette/Tube C->D E Run Blank/Reference Spectrum D->E F Acquire Sample Spectrum E->F

Caption: General Workflow for Spectroscopic Analysis.

Chemical Reactivity, Stability, and Handling

Reactivity

This compound is a versatile intermediate in organic synthesis.[1] The amino group can undergo reactions typical of anilines, such as diazotization, while the phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is activated by both the -NH₂ and -OH groups, making it susceptible to electrophilic aromatic substitution.

Stability and Storage

The compound is stable under normal conditions.[10] However, phenols and anilines are often susceptible to oxidation, which can lead to discoloration. For long-term integrity, it should be stored in a dry, dark place at refrigerated temperatures (2-8 °C).[5]

Safety and Handling

According to safety data, this compound is classified as a warning-level hazard. It is considered an irritant and may be harmful if swallowed or inhaled.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat to prevent skin and eye contact.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash off immediately with soap and plenty of water. If inhaled, move to fresh air.[10] Seek medical attention if irritation persists or if ingested.[10]

References

  • 2-Amino-6-tert-butyl-4-methyl-phenol - Vapor Phase IR Spectrum. SpectraBase. [Link]
  • 5-Amino-2-methylphenol | C7H9NO | CID 17818.
  • 2-Amino-4-methylphenol - Solubility of Things. Solubility of Things. [Link]
  • 6-Amino-2-methylphenol. ChemBK. [Link]
  • 2-Amino-5-methylphenol | C7H9NO | CID 76082.
  • Phenol, 2,4,6-tris[(dimethylamino)methyl]-. NIST WebBook. [Link]
  • 2-Amino-4-methylphenol | C7H9NO | CID 7264.
  • CAS NO. 17672-22-9 | 2-amino-6-methyl-phenol - 95%. Arctom. [Link]
  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission. [Link]
  • Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or...
  • 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. Srini Chem. [Link]
  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.
  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]
  • Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
  • 2,4-Di-tert-butyl-6-methylphenol | CAS#:616-55-7. Chemsrc. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-6-methylphenol (CAS Number 17672-22-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-6-methylphenol, a versatile chemical intermediate. With full editorial control, this document is structured to deliver in-depth insights into its properties, synthesis, reactivity, and applications, grounded in scientific integrity and practical expertise.

Introduction: A Versatile Building Block

This compound, also known as 6-amino-o-cresol, is an aromatic organic compound featuring an amino group and a hydroxyl group ortho to a methyl group on a benzene ring.[1] This substitution pattern imparts a unique combination of chemical reactivity and physical properties, making it a valuable precursor in the synthesis of a wide range of more complex molecules. Its primary utility lies in its role as a key intermediate in the manufacturing of dyes, pigments, and pharmaceuticals.[1][2] The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, offering a gateway to diverse molecular architectures of interest in medicinal chemistry and materials science.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and synthesis. This section details its key characteristics, supported by spectroscopic data for structural elucidation and quality control.

Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 17672-22-9[3]
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3]
Appearance Dark brown solid[1]
Melting Point 86-90 °C
Solubility Soluble in polar solvents. Slightly soluble in water, ethanol, and acetone.[1][2]
Storage Keep in a dark place, sealed in dry conditions at 2-8°C.[4]
Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following are representative spectral data.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Proton NMR (¹H NMR): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the three different substituents.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Carbon NMR (¹³C NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected chemical shifts include those for the carbon atom bonded to the hydroxyl group (C-O), the carbon atom bonded to the amino group (C-N), the aromatic carbons, and the methyl carbon.

2.2.3. Infrared (IR) Spectroscopy

  • Infrared (IR) Spectrum: The IR spectrum is valuable for identifying the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, and C=C stretching vibrations of the aromatic ring.

2.2.4. Mass Spectrometry (MS)

  • Mass Spectrum: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight, along with other fragment ions resulting from the cleavage of the molecule.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 2-methyl-6-nitrophenol. This transformation can be accomplished using various reducing agents.

Synthetic Workflow: Reduction of 2-Methyl-6-nitrophenol

A reliable method for the synthesis of this compound involves the catalytic hydrogenation of 2-methyl-6-nitrophenol.

Synthesis_Workflow Start 2-Methyl-6-nitrophenol Reagents H₂, 10% Pd/C EtOAc/EtOH Start->Reagents Add Reaction Reaction at Atmospheric Pressure (Overnight) Reagents->Reaction Initiate Workup Filtration through Diatomaceous Earth Reaction->Workup Process Isolation Concentration under Reduced Pressure Workup->Isolation Purify Product This compound (Brown Solid) Isolation->Product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation [5]

  • Reaction Setup: In a suitable reaction flask, combine 2-methyl-6-nitrophenol (1.0 equivalent) and a 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the starting material).

  • Solvent Addition: Add a mixed solvent system of ethyl acetate (EtOAc) and ethanol (EtOH), for instance, in a 1:2 volume ratio.

  • Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere at atmospheric pressure.

  • Catalyst Removal: Upon completion of the reaction (monitored by techniques like TLC), filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a brown solid. An 85% yield has been reported for this method.[5]

Purification Methodologies

The purity of this compound is critical for its subsequent use in synthesis. Recrystallization is a common and effective method for its purification.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. For aminophenols, polar solvents or mixtures are often effective. Common choices include ethanol, methanol, water, or mixtures such as ethanol/water or hexane/ethyl acetate.[6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by a brief period of heating.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, which promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the activating methyl group.

Reactivity of the Aromatic Ring

The amino and hydroxyl groups are strong activating groups that direct electrophilic aromatic substitution to the positions ortho and para to them. The methyl group is a weaker activating group. This makes the aromatic ring of this compound highly susceptible to reactions with electrophiles.

Reactivity cluster_reactions Key Reactions Molecule This compound -NH₂ (ortho, para-directing) -OH (ortho, para-directing) -CH₃ (ortho, para-directing) Electrophilic_Substitution Electrophilic Aromatic Substitution Molecule:f1->Electrophilic_Substitution Molecule:f2->Electrophilic_Substitution Diazotization Diazotization of Amino Group Molecule:f1->Diazotization Acylation Acylation of Amino or Hydroxyl Group Molecule:f1->Acylation Molecule:f2->Acylation Oxidation Oxidation Molecule->Oxidation

Caption: Key reaction pathways for this compound.

Reactions of the Amino Group

The primary amino group is a key site of reactivity. It can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These salts are versatile intermediates that can be converted to a wide range of other functional groups. The amino group can also be acylated with acyl halides or anhydrides to form amides.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. The phenoxide is a strong nucleophile and can participate in Williamson ether synthesis. The hydroxyl group can also be acylated to form esters.

Applications in Synthesis
  • Dye Synthesis: this compound is a precursor in the manufacture of various dyes.[2][5] Its diazonium salt can be coupled with other aromatic compounds to form azo dyes, which are a large and important class of colorants.

  • Pharmaceutical Synthesis: The structural motif of this compound is found in some biologically active molecules. Its ability to undergo a variety of chemical transformations makes it a useful starting material in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its utility in the synthesis of dyes, pharmaceuticals, and other complex organic molecules is well-established. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Srini Chem. (n.d.). 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • SIELC Technologies. (2018, May 16). 6-Amino-o-cresol.
  • CAS Common Chemistry. (n.d.). This compound.
  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • PubChem. (n.d.). 2-Amino-5-methylphenol.
  • Google Patents. (n.d.). US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Vital Role of 2-Amino-4-methylphenol in Modern Dye Manufacturing.
  • Baghdad Science Journal. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis.
  • Green Chemistry. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid.
  • ResearchGate. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
  • Wikipedia. (n.d.). Phenol.
  • ACS Publications. (n.d.). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL.
  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics.
  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 6-Amino-o-Cresol as Used in Cosmetics.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Amino-6-methylphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-methylphenol, a substituted aminophenol, is a molecule of significant interest in the chemical and pharmaceutical industries. Its unique structure, featuring an amino group, a hydroxyl group, and a methyl group on a benzene ring, imparts a distinct combination of polarity, hydrogen bonding capability, and steric hindrance. These characteristics govern its solubility in various organic solvents, a critical parameter for its synthesis, purification, reaction chemistry, and formulation. This technical guide provides an in-depth exploration of the solubility of this compound, offering a blend of theoretical principles, practical experimental methodologies, and a review of available data to empower researchers, scientists, and drug development professionals in their work with this versatile compound.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

Molecular Structure and Functional Groups

The structure of this compound features three key functional groups that dictate its intermolecular interactions:

  • Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor and a weak Brønsted-Lowry base.

  • Hydroxyl Group (-OH): A phenolic hydroxyl group that is a strong hydrogen bond donor and weakly acidic.

  • Methyl Group (-CH₃): A nonpolar alkyl group that introduces steric hindrance and contributes to van der Waals forces.

The ortho-positioning of the amino and methyl groups relative to the hydroxyl group can lead to intramolecular hydrogen bonding, which may influence its interaction with solvent molecules.

cluster_workflow Solubility Determination Workflow A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate at constant temperature with agitation (24-48h) A->B C 3. Allow solids to settle B->C D 4. Withdraw and filter a known volume of the saturated supernatant C->D E 5. Dilute the aliquot D->E F 6. Analyze concentration using a validated method (e.g., HPLC) E->F G 7. Calculate solubility F->G

Figure 2: Experimental workflow for the equilibrium shake-flask solubility determination method.

Analytical Techniques for Concentration Measurement
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity, specificity, and accuracy. A reverse-phase column with a UV detector is typically suitable for analyzing aromatic compounds like this compound. [1]* UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. It is suitable for pure solutions where this compound is the only absorbing species at the analytical wavelength. A calibration curve must be established.

  • Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is less accurate, especially for low solubilities, and is prone to errors from non-volatile impurities.

Solubility of this compound in Common Organic Solvents

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. Therefore, the following table provides a qualitative assessment based on the principles of chemical similarity and available data for the analogous compounds 2-aminophenol and o-cresol.

SolventSolvent ClassPolarityHydrogen BondingPredicted Solubility of this compoundRationale and Analog Data
Methanol Polar ProticHighDonor & AcceptorHigh 2-Aminophenol is soluble in ethanol. [2]Phenolic compounds generally show good solubility in alcohols.
Ethanol Polar ProticHighDonor & AcceptorHigh 2-Aminophenol is soluble in ethanol. [2][3]o-Cresol is miscible with ethanol. [4][5]
Acetone Polar AproticHighAcceptorHigh 2-Aminophenol is soluble in acetone. [3]4-Aminophenol is soluble in acetone. [6][7]
Ethyl Acetate Polar AproticMediumAcceptorModerate to High 4-Aminophenol is soluble in ethyl acetate. [7][8]
Acetonitrile Polar AproticHighAcceptorModerate to High 2-Aminophenol is very soluble in acetonitrile. [9][10]
Dimethylformamide (DMF) Polar AproticHighAcceptorHigh Phenolic compounds often exhibit high solubility in DMF.
Toluene Aromatic HydrocarbonLowNoneLow 2-Aminophenol is slightly soluble in toluene. [9]o-Cresol is soluble in benzene (a similar aromatic hydrocarbon). [11]
Heptane/Hexane Aliphatic HydrocarbonVery LowNoneVery Low / Insoluble The large polarity mismatch between the solute and solvent will result in poor solubility. Aniline is soluble in many organic solvents but its solubility in non-polar solvents is lower than in polar ones. [12]
Diethyl Ether EtherLowAcceptorModerate 2-Aminophenol is soluble in diethyl ether. [2][3]
Chloroform HalogenatedMediumWeak DonorLow to Moderate 4-Aminophenol has negligible solubility in chloroform. [7][8]o-Cresol is soluble in chloroform. [4][5]The presence of the polar amino and hydroxyl groups in this compound likely reduces its solubility compared to o-cresol.

Safety and Handling Considerations

As a responsible scientist, it is imperative to handle this compound with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

The solubility of this compound is governed by its polar nature, arising from the presence of amino and hydroxyl functional groups. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. While quantitative experimental data is limited, a strong understanding of the underlying physicochemical principles and the solubility of analogous compounds provides a reliable framework for solvent selection. For critical applications, the experimental determination of solubility using the shake-flask method coupled with a robust analytical technique like HPLC is strongly recommended. This guide serves as a foundational resource to aid researchers in making informed decisions regarding the use of this compound in various solvent systems.

References

  • 2-Aminophenol | Solubility of Things. (n.d.).
  • o-Cresol | Solubility of Things. (n.d.).
  • 2-Aminophenol 95-55-6 wiki. (n.d.).
  • 2-Aminophenol | 95-55-6 - Benchchem. (n.d.).
  • O-Cresol: Properties, Reactions, Production And Uses - Chemcess. (2025, June 29).
  • o-Cresol - Wikipedia. (n.d.).
  • O-Cresol | CH3C6H4OH | CID 335 - PubChem. (n.d.).
  • O-Cresol (CAS 95-48-7): Odor profile, Properties, & IFRA compliance. (n.d.).
  • 2-Aminophenol: properties, applications and safety - ChemicalBook. (2023, October 7).
  • The Solubility of Aniline - ChemicalBook. (2022, November 18).
  • Aminophenol: Properties, Production, Reactions And Uses - Chemcess. (n.d.).
  • 4-Aminophenol - Wikipedia. (n.d.).
  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15).
  • 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6 - Kajay Remedies. (n.d.).
  • 4-Aminophenol - Solubility of Things. (n.d.).
  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. (n.d.).
  • CAS 17672-22-9: this compound | CymitQuimica. (n.d.).
  • Determination of aminophenol isomers by high-speed liquid chromatography - PubMed. (1976, October).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of analytical chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers in drug development and chemical synthesis, the precise characterization of molecules such as 2-Amino-6-methylphenol (CAS 17672-22-9) is critical. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, provide standardized experimental protocols for data acquisition, and present the spectral data in a clear, accessible format. The narrative is grounded in the fundamental principles of NMR spectroscopy, drawing on data from analogous substituted aromatic systems to provide a comprehensive and predictive analysis.

Molecular Structure and Expected Spectral Features

This compound is a disubstituted aromatic compound featuring three distinct functional groups on the benzene ring: an amino (-NH₂), a hydroxyl (-OH), and a methyl (-CH₃) group. The relative positions of these substituents (ortho to each other) break the symmetry of the phenyl ring, rendering the three aromatic protons and all seven carbon atoms chemically non-equivalent.[3] Consequently, we anticipate three distinct signals for the aromatic protons in the ¹H NMR spectrum and seven unique signals in the ¹³C NMR spectrum. The electron-donating nature of the -OH, -NH₂, and -CH₃ groups will significantly influence the electronic environment of the ring, generally shielding the aromatic protons and carbons and shifting their signals to lower chemical shift values (upfield) compared to unsubstituted benzene.[3]

Structural Diagram for NMR Assignment

Below is the chemical structure of this compound with atom numbering used for the subsequent spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (5-10 mg in 0.6 mL solvent) acq_1h 1. Acquire ¹H Spectrum (Standard 1D Proton) prep->acq_1h acq_13c 2. Acquire ¹³C Spectrum (Proton Decoupled) acq_1h->acq_13c acq_dept 3. Acquire DEPT-135/90 (Optional: for C-type) acq_13c->acq_dept acq_2d 4. Acquire 2D Spectra (COSY, HSQC - Optional) acq_dept->acq_2d proc Process Spectra (Fourier Transform, Phasing, Baseline Correction) acq_2d->proc assign Assign Signals (Chemical Shift, Integration, Multiplicity) proc->assign structure Elucidate/Confirm Structure assign->structure

Sources

"mass spectrometry fragmentation pattern of 2-Amino-6-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-methylphenol

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₇H₉NO, Molecular Weight: 123.15 g/mol ).[1][2] As a key intermediate in pharmaceutical and chemical synthesis, understanding its mass spectral behavior is critical for identification and structural elucidation. This document, intended for researchers and drug development professionals, synthesizes established fragmentation principles of aromatic, phenolic, and amine compounds to propose the primary fragmentation pathways. We will explore the generation of the molecular ion and key fragment ions through characteristic neutral losses, such as methyl radicals (•CH₃), carbon monoxide (CO), and hydrogen cyanide (HCN). The causality behind these fragmentation routes is explained, supported by data from analogous structures and authoritative sources. A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis is also detailed.

Introduction to the Mass Spectrometry of Substituted Phenols

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. In electron ionization (EI), high-energy electrons bombard a molecule, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M•⁺).[3] This molecular ion is energetically unstable and undergoes a series of predictable cleavage and rearrangement reactions to form smaller, stable fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

This compound possesses three key functional groups on an aromatic ring: a hydroxyl group (-OH), an amino group (-NH₂), and a methyl group (-CH₃). Each group directs the fragmentation in a characteristic manner:

  • Phenolic Hydroxyl Group: Promotes the loss of a hydrogen radical (•H), carbon monoxide (CO), and a formyl radical (•CHO).[4]

  • Aromatic Amino Group: Directs the fragmentation through the loss of hydrogen cyanide (HCN). The presence of nitrogen also dictates that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle known as the Nitrogen Rule.[5]

  • Methyl Group: Can be lost as a stable methyl radical (•CH₃) via benzylic cleavage.

This guide will dissect how these functionalities collectively influence the fragmentation cascade of this compound.

Experimental Protocol: GC-MS Analysis

To obtain a reproducible mass spectrum for this compound, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Derivatization is often employed for phenolic compounds to enhance volatility, but a direct analysis is also feasible.[6]

Objective: To acquire the 70 eV electron ionization mass spectrum of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • GC-MS Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40–300.

This protocol ensures sufficient separation and provides the standard ionization energy (70 eV) required to generate a comparable and library-searchable mass spectrum.[6]

Predicted Electron Ionization (EI) Fragmentation Pattern

The fragmentation of this compound is initiated by the formation of the molecular ion (M•⁺) at m/z 123. The stability of the aromatic ring ensures that this peak will be prominent.[7] Subsequent fragmentation events are driven by the formation of stable neutral molecules and resonance-stabilized cations.

Primary Fragmentation Pathways

The principal fragmentation routes from the molecular ion at m/z 123 are outlined below. The stability of the resulting ions often dictates the relative abundance of the observed peaks.

  • Loss of a Methyl Radical (•CH₃): A facile cleavage of the C-C bond between the aromatic ring and the methyl group results in the loss of a •CH₃ radical (15 Da). This is a highly favorable pathway, leading to the formation of a stable aminophenol cation at m/z 108 . This ion is expected to be one of the most abundant peaks in the spectrum.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of phenols involves the expulsion of a neutral CO molecule (28 Da) after rearrangement.[4] This pathway leads to the formation of an ion at m/z 95 .

  • Loss of Hydrogen Cyanide (HCN): The presence of the amino group facilitates the elimination of HCN (27 Da) from the aromatic ring, a common fragmentation for aromatic amines. This results in an ion at m/z 96 .

  • Loss of a Formyl Radical (•CHO): Phenols are also known to lose a formyl radical (29 Da), which can be conceptualized as a consecutive loss of H• and CO. This pathway generates a significant ion at m/z 94 .[4]

Visualization of Fragmentation

The proposed primary fragmentation pathways are illustrated in the following diagram.

Fragmentation_Pattern cluster_M Molecular Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragment M This compound C₇H₉NO m/z 123 (M•⁺) F1 [M - CH₃]⁺ m/z 108 M->F1 - •CH₃ F2 [M - CO]•⁺ m/z 95 M->F2 - CO F3 [M - HCN]•⁺ m/z 96 M->F3 - HCN F4 [M - CHO]⁺ m/z 94 M->F4 - •CHO F1_1 [M - CH₃ - CO]⁺ m/z 80 F1->F1_1 - CO

Sources

The Spectroscopic Signature of 2-Amino-6-methylphenol: A Comprehensive Technical Guide to its UV-Vis Absorption Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromophoric System of 2-Amino-6-methylphenol

This compound is an aromatic compound featuring a phenol backbone substituted with both an amino (-NH₂) and a methyl (-CH₃) group at the ortho and meta positions relative to the hydroxyl group, respectively.[1][2] This substitution pattern creates a unique electronic environment within the benzene ring, which acts as the primary chromophore—the part of the molecule responsible for absorbing UV-Vis radiation.

The electronic transitions that govern the UV-Vis absorption of benzene and its derivatives are primarily π → π* transitions. The benzene spectrum typically displays two main absorption bands: a strong primary band (E-band) around 200 nm and a weaker, fine-structured secondary band (B-band) around 255 nm. The presence of auxochromes, such as the hydroxyl (-OH) and amino (-NH₂) groups, which possess non-bonding electrons, leads to significant alterations in the absorption spectrum. These groups extend the conjugated system through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary bands. The methyl group, being a weak auxochrome, exerts a smaller, yet noticeable, influence on the spectrum.

Predicted UV-Vis Absorption Characteristics

Based on the spectroscopic behavior of analogous compounds like phenol, o-cresol, and o-aminophenol, the UV-Vis spectrum of this compound in a non-polar, aprotic solvent is expected to exhibit two main absorption bands.

Table 1: Predicted UV-Vis Absorption Maxima for this compound in a Non-Polar Solvent

Band DesignationPredicted λmax (nm)Associated Electronic TransitionExpected Molar Absorptivity (ε)
Primary Band (E-band)~210 - 230π → πHigh
Secondary Band (B-band)~270 - 290π → πModerate to Low

The presence of the electron-donating amino and hydroxyl groups is anticipated to cause a significant red shift in both bands compared to unsubstituted benzene. The interplay of these two powerful auxochromes, ortho to each other, will likely lead to a complex spectrum where the B-band may show a loss of its fine vibrational structure.

The Critical Influence of Solvent and pH

The UV-Vis absorption spectrum of this compound is highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent and the pH of the solution. Understanding these effects is paramount for accurate and reproducible spectroscopic analysis.

Solvent Effects (Solvatochromism)

The polarity of the solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism.

  • Non-polar Solvents (e.g., Cyclohexane, Hexane): In these solvents, the spectrum will most closely represent the intrinsic electronic transitions of the molecule with minimal intermolecular interactions. The fine structure of the B-band, if present, is most likely to be observed in such an environment.

  • Polar, Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These solvents can induce small shifts in the absorption bands due to dipole-dipole interactions.

  • Polar, Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the amino and hydroxyl groups of this compound. This hydrogen bonding can lead to more significant shifts in the absorption maxima. Typically, a red shift (bathochromic shift) is observed for π → π* transitions in the presence of polar, protic solvents.

pH Effects: A Tale of Two Functional Groups

The pH of the aqueous solution will have a dramatic effect on the UV-Vis spectrum of this compound due to the presence of the acidic phenolic hydroxyl group and the basic amino group.

  • Acidic Conditions (Low pH): In a sufficiently acidic medium, the amino group will be protonated to form an anilinium ion (-NH₃⁺). This protonation effectively removes the lone pair of electrons on the nitrogen from the conjugated system. Consequently, a hypsochromic shift (blue shift) to shorter wavelengths is expected, as the spectrum will more closely resemble that of o-cresol.

  • Neutral Conditions (pH ≈ 7): In a neutral solution, the molecule will exist predominantly in its un-ionized form.

  • Basic Conditions (High pH): In an alkaline medium, the phenolic proton will be abstracted, forming a phenoxide ion (-O⁻). The resulting negative charge is a powerful electron-donating group that significantly extends the conjugation of the aromatic ring. This will lead to a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased intensity) of the absorption bands. This dramatic change in the spectrum upon basification is a characteristic feature of phenolic compounds.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable and high-quality UV-Vis absorption spectrum of this compound, the following detailed experimental protocol is recommended.

Materials and Instrumentation
  • Analyte: this compound (CAS 17672-22-9), of high purity (≥98%).[3]

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, deionized water).

  • Buffers: A series of buffer solutions covering a wide pH range (e.g., phosphate, borate buffers).

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the analyte in a small amount of a suitable solvent (e.g., ethanol) and then dilute to a final known volume in a volumetric flask to prepare a concentrated stock solution.

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution with the desired solvent (e.g., cyclohexane for non-polar measurements, or the appropriate buffer for pH-dependent studies). The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200 - 400 nm).

    • Calibrate the instrument by running a baseline correction with a cuvette filled with the same solvent or buffer used for the sample.

  • Spectral Measurement:

    • Rinse a clean quartz cuvette with the working solution and then fill it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each observed band.

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (High Concentration) working Prepare Working Solutions (Dilutions in desired solvent/buffer) stock->working Dilution measure Acquire UV-Vis Spectrum of this compound working->measure warmup Spectrophotometer Warm-up baseline Baseline Correction (using blank solvent/buffer) warmup->baseline baseline->measure analysis Determine λmax Calculate Molar Absorptivity (ε) measure->analysis

Figure 1: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Data Interpretation and Applications

The UV-Vis spectrum of this compound can be a valuable tool in various scientific and industrial applications:

  • Quantitative Analysis: By constructing a calibration curve based on the Beer-Lambert law, the concentration of this compound in a sample can be accurately determined.

  • Purity Assessment: The presence of impurities may be indicated by the appearance of additional absorption bands or shifts in the expected λmax values.

  • Reaction Monitoring: The progress of chemical reactions involving this compound can be monitored by observing changes in its characteristic absorption spectrum.

  • Physicochemical Studies: The pH-dependent spectral shifts can be used to determine the pKa values of the amino and hydroxyl groups.

Conclusion

While direct experimental data for the UV-Vis absorption spectrum of this compound is not widely published, a comprehensive understanding of its likely spectral characteristics can be derived from established spectroscopic principles and the analysis of structurally similar compounds. The electronic transitions within the substituted benzene ring are predicted to give rise to two primary absorption bands in the UV region. The precise positions and intensities of these bands are highly dependent on the solvent environment and, most notably, the pH of the solution. The provided experimental protocol offers a robust framework for the empirical determination and characterization of this important spectroscopic signature, enabling its application in quantitative analysis, quality control, and further research endeavors.

References

  • ResearchGate. (n.d.). a) pH‐dependent change in the UV/Vis spectra of 2 (3.0 μm) in 20 mm...
  • PubChem. (n.d.). 5-Amino-2-methylphenol.
  • ResearchGate. (2018). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO...
  • CAS Common Chemistry. (n.d.). This compound.
  • Royal Society of Chemistry. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents.
  • Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 6-Amino-o-Cresol as Used in Cosmetics.
  • PubChem. (n.d.). 2-Amino-5-methylphenol.
  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75).
  • PubMed. (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol.
  • ResearchGate. (2004). Final Report on the Safety Assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol1.
  • MDPI. (n.d.). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances.
  • NIST WebBook. (n.d.). UV/Vis Database User's Guide.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the novel application of unique chemical entities is a cornerstone of innovation. 2-Amino-6-methylphenol, a versatile aromatic amine and phenolic compound, presents significant opportunities in the synthesis of pharmaceuticals and other complex organic molecules.[1] However, its dual functional nature also necessitates a nuanced and rigorous approach to its handling and storage to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a research and development setting.

Section 1: Understanding the Hazard Profile of this compound

A thorough comprehension of the inherent chemical and toxicological properties of this compound is fundamental to establishing a robust safety protocol. This compound is a solid at room temperature and exhibits solubility in polar solvents.[1]

Physicochemical Properties
PropertyValueSource
CAS Number 17672-22-9[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [3]
Appearance Dark brown solid[1]
Melting Point 160 - 165 °C[4]
Toxicological Hazards and Routes of Exposure

This compound is classified as harmful and an irritant.[2] The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Acute Toxicity: It is harmful if swallowed or inhaled.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The toxicological profile of aromatic amines, in general, suggests the potential for long-term health effects with repeated exposure, underscoring the importance of minimizing all routes of contact.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

A proactive approach to safety prioritizes engineering controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final and critical barrier.

Engineering Controls: The First Line of Defense

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. The fume hood should have a demonstrated and documented face velocity appropriate for handling solid materials.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities of solutions.

  • Hand Protection: Due to the skin-irritating nature of this compound, appropriate glove selection is paramount. Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or when working with concentrated solutions, consider double-gloving or using a more robust glove material like neoprene.[6] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[7]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a significant splash risk, a chemically resistant apron is also recommended.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.

PPE_Workflow cluster_Donning Donning PPE Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Safety Goggles Safety Goggles Gloves->Safety Goggles Gloves->Safety Goggles Safety Goggles->Lab Coat Face Shield (if needed) Face Shield (if needed) Safety Goggles->Face Shield (if needed) Face Shield (if needed)->Gloves Exit Work Area Exit Work Area Face Shield (if needed)->Exit Work Area After Handling Enter Work Area Enter Work Area Enter Work Area->Lab Coat Before Handling

Figure 1: Recommended workflow for donning and doffing Personal Protective Equipment.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's stability.

Prudent Handling Practices
  • Weighing and Dispensing: Always weigh and dispense solid this compound in a chemical fume hood. Use a disposable weighing paper or a dedicated, tared container to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions, especially with strong acids.

  • General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Storage Requirements: Ensuring Stability and Preventing Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

  • Container: Store in a tightly sealed, original container in a cool, dry, and dark place.[2] Recommended storage temperature is between 2-8°C.[2]

  • Location: Store in a well-ventilated area away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[9] As an aromatic amine, it can react exothermically with acids.[7]

Storage_Protocol This compound This compound Store in Tightly Sealed Container Store in Tightly Sealed Container This compound->Store in Tightly Sealed Container Cool, Dry, Dark Place (2-8°C) Cool, Dry, Dark Place (2-8°C) Store in Tightly Sealed Container->Cool, Dry, Dark Place (2-8°C) Well-Ventilated Area Well-Ventilated Area Cool, Dry, Dark Place (2-8°C)->Well-Ventilated Area Separate from Incompatibles Separate from Incompatibles Well-Ventilated Area->Separate from Incompatibles Strong Oxidizing Agents Strong Oxidizing Agents Separate from Incompatibles->Strong Oxidizing Agents Strong Acids Strong Acids Separate from Incompatibles->Strong Acids Acid Chlorides Acid Chlorides Separate from Incompatibles->Acid Chlorides

Figure 2: Key storage requirements for this compound.

Section 4: Emergency Procedures - Preparedness and Response

Despite stringent safety measures, the potential for accidental exposure or spills exists. A well-defined and practiced emergency response plan is therefore non-negotiable.

In Case of Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[13]

Spill Response Protocol

The response to a spill should be dictated by its size and the immediate hazards it presents.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by a soap and water solution.[14]

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area as described above.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or involves volatile substances, evacuate the entire laboratory and activate the emergency alarm.

    • Contact the institution's emergency response team or local emergency services.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Section 5: Conclusion

This compound is a valuable reagent in the arsenal of the research and development scientist. By fostering a deep understanding of its hazard profile and implementing the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely leverage its synthetic potential. A culture of safety, grounded in scientific knowledge and proactive risk mitigation, is the ultimate key to successful and responsible innovation.

References

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
  • Safety data sheet. (2024, February 9). CPAchem.
  • Glove Selection. (n.d.). University of Colorado Colorado Springs, Emergency & Safety Services.
  • Glove Selection For Specific Chemicals. (n.d.). State University of New York at New Paltz.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky, Research Safety.
  • FACT Sheet - Glove Selection. (2014, September 4). University of California, Santa Barbara, Environmental Health & Safety.
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
  • 5-Amino-2-methylphenol. (n.d.). PubChem.
  • Substance Information - 1,4-bis[(2-methylphenyl)amino]anthraquinone. (2023, June 9). European Chemicals Agency (ECHA).
  • SAFETY DATA SHEET - 5-Amino-2-methylphenol. (2024, February 16). Fisher Scientific.
  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). (2012, June 26). European Commission.
  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. (n.d.). Biochem Chemopharma.
  • 2-Amino-3-methyl-9H-pyrido[2_3-b]indole-68006-83-7. (n.d.). University of Georgia Research.
  • Phenol. (n.d.). In Wikipedia.
  • 2-Amino-5-methylphenol. (n.d.). PubChem.
  • RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. (2021, June 25). Food and Chemical Toxicology.

Sources

A Senior Application Scientist's Guide to the Potential Reactivity of Amine and Hydroxyl Groups in 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Amino-6-methylphenol (CAS: 17672-22-9). As a bifunctional aromatic compound, its utility in the synthesis of pharmaceuticals, dyes, and other complex organic compounds is predicated on the selective manipulation of its amine (-NH2) and hydroxyl (-OH) groups.[1] This document delineates the electronic and steric factors governing the molecule's behavior and offers field-proven insights into achieving chemoselectivity. We will explore the distinct reactivity of each functional group, the challenges posed by the highly activated aromatic ring, and detailed protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.

Molecular Architecture: Electronic and Steric Landscape

This compound presents a fascinating case study in substituent effects. The molecule's reactivity is governed by the interplay of three distinct groups attached to the benzene ring: a hydroxyl group, an amino group, and a methyl group.

  • Electronic Effects: Both the hydroxyl and amino groups are powerful activating, ortho-, para-directing groups due to their ability to donate a lone pair of electrons into the aromatic π-system via resonance.[2][3][4] The methyl group is a weaker activating group, operating through hyperconjugation and induction. The cumulative effect is a highly electron-rich, nucleophilic aromatic ring that is exceptionally reactive towards electrophilic attack. The amino group is generally a stronger activator than the hydroxyl group, though this can be modulated by pH.[3]

  • Steric Effects: The positioning of the methyl group ortho to both the hydroxyl and amino functionalities introduces significant steric hindrance. This crowding influences the accessibility of both the functional groups and the adjacent positions on the aromatic ring, playing a crucial role in directing the regioselectivity of reactions.

Caption: Molecular structure of this compound.

Amine Group Reactivity: The Dominant Nucleophile

Under neutral or basic conditions, the nitrogen atom of the amino group is the most nucleophilic center in the molecule. This is a direct consequence of nitrogen's lower electronegativity compared to oxygen, making its lone pair more available for donation.[5]

Selective N-Acylation

N-acylation is a fundamental transformation used for protection of the amine, modulation of its activating effect, or as a step in synthesizing amide-containing targets. Due to the superior nucleophilicity of the amine, selective N-acylation is readily achieved.[5][6]

N_Acylation_Workflow sub This compound (Substrate) mix Reaction Mixture (0-25 °C) sub->mix 1.0 eq reagent Acetic Anhydride (Acylating Agent) reagent->mix 1.1 eq solvent Solvent (e.g., THF, Ethyl Acetate) solvent->mix Dissolve product N-(2-hydroxy-3-methylphenyl)acetamide (Product) quench Quench (e.g., add water) mix->quench Stir until completion (Monitor by TLC/LC-MS) extract Extract (e.g., with Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry dry->product Purify (Recrystallization/Chromatography)

Caption: Workflow for selective N-acylation.

Protocol 1: Selective N-Acylation with Acetic Anhydride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to moderate the exothermic reaction and prevent potential O-acylation.

  • Reagent Addition: Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product. Further purification can be achieved by recrystallization.

Selective N-Alkylation

Direct alkylation with alkyl halides is often unselective and can lead to over-alkylation. A more robust and selective method is reductive amination.[7][8] This two-step, one-pot process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.

Protocol 2: Selective N-Alkylation via Reductive Amination

  • Setup: Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aldehyde (e.g., benzaldehyde) in methanol.

  • Imine Formation: Stir the solution at room temperature for 1 hour to form the corresponding imine.

  • Reduction: Cool the mixture in an ice bath and add 2.0 equivalents of sodium borohydride (NaBH4) portion-wise. The portion-wise addition is a safety measure to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and stir for another hour at room temperature.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-alkylated product.[7]

Diazotization

The primary aromatic amine can be converted into a highly versatile arenediazonium salt intermediate using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] This intermediate is a gateway to a wide array of transformations, including Sandmeyer and Schiemann reactions, allowing the introduction of halides, cyano, hydroxyl, and other groups.[9][10]

Hydroxyl Group Reactivity: Leveraging Basicity and Protection

The phenolic hydroxyl group is weakly acidic and less nucleophilic than the amine. Reactions at this site typically require deprotonation to the more potent phenoxide nucleophile or protection of the more reactive amine group.

Selective O-Alkylation

To achieve selective O-alkylation, the amine group must first be protected to prevent it from reacting with the alkylating agent. A common and effective strategy involves N-acylation, followed by O-alkylation, and subsequent deprotection of the amine.[7][8][11]

O_Alkylation_Workflow start This compound protect Step 1: N-Acylation (Protect Amine) start->protect protected_sub N-(2-hydroxy-3-methylphenyl)acetamide protect->protected_sub o_alkylation Step 2: O-Alkylation (Form Ether) protected_sub->o_alkylation base Strong Base (e.g., NaH, K₂CO₃) base->o_alkylation alkyl_halide Alkyl Halide (e.g., Benzyl Bromide) alkyl_halide->o_alkylation o_alkylated_product O-Alkylated Intermediate o_alkylation->o_alkylated_product deprotect Step 3: Deprotection (Acid/Base Hydrolysis) o_alkylated_product->deprotect final_product Selective O-Alkylated Product deprotect->final_product

Caption: A three-step workflow for selective O-alkylation.

Protocol 3: Selective O-Alkylation via a Protection Strategy

  • Protection: Protect the amine group of this compound as an acetamide using the procedure described in Protocol 1 .

  • Deprotonation: Dissolve the resulting N-(2-hydroxy-3-methylphenyl)acetamide in a polar aprotic solvent like acetone or DMF. Add a suitable base (e.g., 1.5 equivalents of powdered K₂CO₃) to generate the phenoxide.

  • Alkylation: Add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide) and heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).[7]

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the solvent.

  • Deprotection: Hydrolyze the amide protecting group by heating the intermediate in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution to liberate the amine.

  • Isolation: Neutralize the solution and extract the final O-alkylated product. Purify as necessary.

Selective O-Acylation

While N-acylation is kinetically favored under neutral conditions, selective O-acylation can be achieved by exploiting the effect of pH. In a strongly acidic medium (e.g., trifluoroacetic acid), the amino group is protonated to the non-nucleophilic ammonium salt (-NH₃⁺). This leaves the hydroxyl group as the only available site for acylation.[12]

Aromatic Ring Reactivity: Taming a Highly Activated System

The combined activating power of the -NH₂, -OH, and -CH₃ groups makes the aromatic ring extremely susceptible to electrophilic aromatic substitution (EAS). However, this high reactivity is a double-edged sword, often leading to challenges such as polysubstitution and oxidative decomposition.[2][4]

  • Regioselectivity: The primary sites for electrophilic attack are positions C3, C4, and C5. The C4 position (para to the hydroxyl group) and the C5 position (para to the amino group) are electronically favored. Steric hindrance from the methyl group may disfavor attack at C3. The precise outcome depends on the nature of the electrophile and reaction conditions.

  • Controlling Reactivity: The most reliable strategy for controlling EAS reactions is to temporarily moderate the activating influence of the amine group by converting it to an amide (acetanilide).[2][3][4] This serves two purposes: it reduces the ring's nucleophilicity to prevent over-reaction and protects the amine from oxidation, which is a major side reaction during nitration.[13]

Protocol 4: Proposed Nitration via Amine Protection

  • Protection: Synthesize N-(2-hydroxy-3-methylphenyl)acetamide as described in Protocol 1 .

  • Nitration: Dissolve the protected substrate in concentrated sulfuric acid at 0 °C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Reaction: Stir at low temperature for a short period, then carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry.

  • Deprotection: Remove the acetyl protecting group via acid-catalyzed hydrolysis to yield the nitro-2-amino-6-methylphenol derivative.

Summary of Selective Transformations

The key to unlocking the synthetic potential of this compound lies in the deliberate control of reaction conditions. The following table summarizes the guiding principles for achieving chemoselectivity.

Target ReactionFunctional GroupKey StrategyRationale
N-Acylation Amine (-NH₂)Neutral or slightly basic conditions.The amine is inherently more nucleophilic than the hydroxyl group.
N-Alkylation Amine (-NH₂)Reductive amination (aldehyde + reducing agent).Avoids over-alkylation and provides high selectivity for mono-alkylation.[7][8]
O-Alkylation Hydroxyl (-OH)1. Protect amine (e.g., acylation). 2. Use a base + alkyl halide. 3. Deprotect.The more reactive amine must be masked to allow the less nucleophilic hydroxyl (as phenoxide) to react.[7][11]
O-Acylation Hydroxyl (-OH)Strongly acidic conditions (e.g., CF₃CO₂H).The amine is protonated and deactivated (-NH₃⁺), leaving only the hydroxyl group available for acylation.[12]
EAS (e.g., Nitration) Aromatic RingProtect amine as an amide before introducing the electrophile.Moderates the extreme reactivity of the ring, prevents polysubstitution, and protects the amine from oxidation.[2][3][13]

Conclusion

This compound is a highly functionalized building block whose reactivity is a nuanced interplay of electronic activation, steric hindrance, and the differential nucleophilicity of its amine and hydroxyl groups. Mastery of its chemistry is not a matter of finding one-size-fits-all conditions, but rather of understanding these underlying principles. By employing judicious protecting group strategies and carefully controlling reaction parameters such as pH, researchers can selectively target either the amine, the hydroxyl, or the aromatic ring. This guide provides the foundational knowledge and validated protocols to enable drug development professionals and synthetic chemists to confidently and predictably incorporate this valuable intermediate into their synthetic programs.

References

  • Chemistry LibreTexts. (2019, December 30). 18.6: Electrophilic Substitution of Phenols.
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols [Table].
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • Semantic Scholar. (2010, July 19). Selective alkylation of aminophenols.
  • Environmental Science: Processes & Impacts. (2017, February 10). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. RSC Publishing. DOI:10.1039/C6EM00694A.
  • ACS Omega. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Publications.
  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?.
  • National Institutes of Health. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Bai, F., et al. (n.d.). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2.
  • Brunet-Romero, E. (2021, April 8). ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me [Video]. YouTube.
  • ResearchGate. (n.d.). Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions [Request PDF].
  • Organic Syntheses. (n.d.). Procedure.
  • New Journal of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. RSC Publishing.
  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols [Diagram].
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Wikipedia. (n.d.). Phenol.
  • PubChem. (n.d.). 5-Amino-2-methylphenol.
  • National Institutes of Health. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
  • jOeCHEM. (2020, March 29). Making Phenols Using Diazotization & Arenediazonium Ions [Video]. YouTube.
  • SciSpace. (n.d.). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst.
  • National Institutes of Health. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions.
  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methylphenol, a substituted aminophenol, is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides a comprehensive overview of the intrinsic stability of this compound and explores its potential degradation pathways under various stress conditions. Drawing upon established principles of organic chemistry and forced degradation studies, this document offers a framework for researchers and drug development professionals to design robust stability-indicating analytical methods and to predict and control potential degradation impurities. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide valuable insights into its probable behavior.

Introduction: The Chemical Landscape of this compound

This compound (CAS 17672-22-9) is an aromatic organic compound featuring both an amino (-NH2) and a hydroxyl (-OH) group attached to a toluene backbone.[1][2][3][4][5] This unique substitution pattern imparts a combination of acidic and basic properties, as well as a susceptibility to oxidation. The presence of the electron-donating amino and methyl groups, and the hydroxyl group, activates the aromatic ring, making it reactive towards electrophilic substitution and oxidation. Its stability is a critical quality attribute that can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Intrinsic Stability and Key Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValue/InformationSource
CAS Number 17672-22-9[1][2][3][4][5]
Molecular Formula C₇H₉NO[3][4]
Molecular Weight 123.15 g/mol [3][4]
Appearance Typically a solid[4]
Storage Keep in a dark place, sealed in dry, 2-8°C[4]

The recommended storage conditions strongly suggest a sensitivity to light and moisture, hinting at potential photodegradation and hydrolytic instability. The presence of both an amino and a hydroxyl group makes the molecule susceptible to oxidation, often leading to colored degradation products.[6]

Predicted Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on the known chemistry of aminophenols and cresols. Forced degradation studies are crucial to experimentally confirm these pathways.[7][8][9]

Oxidative Degradation

Oxidative degradation is anticipated to be a primary degradation pathway for this compound due to the presence of the electron-rich amino and hydroxyl groups.

  • Mechanism: The initial step likely involves the oxidation of the aminophenol to a quinoneimine intermediate. This highly reactive species can then undergo further reactions, including polymerization to form complex colored materials or hydrolysis to form quinones. The methyl group can also be a site of oxidation, potentially leading to the corresponding hydroxymethyl or carboxyl derivatives. Studies on other aminophenols have shown that oxidation can be initiated by atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[10][11][12] The degradation of p-aminophenol in the presence of hydrogen peroxide has been shown to proceed through the formation of benzoquinone.[10][11]

  • Potential Degradation Products:

    • 2-Methyl-p-benzoquinoneimine

    • 2-Methyl-p-benzoquinone

    • Polymeric materials (colored)

    • Products of methyl group oxidation (e.g., 2-amino-6-hydroxymethylphenol)

Oxidative_Degradation A This compound B [O] A->B C 2-Methyl-p-benzoquinoneimine (Intermediate) B->C D Hydrolysis C->D F Polymerization C->F E 2-Methyl-p-benzoquinone D->E G Colored Polymers F->G

Predicted Oxidative Degradation Pathway
Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. For aromatic compounds like this compound, photodegradation can proceed through several mechanisms, including photo-oxidation.

  • Mechanism: UV light can excite the molecule to a higher energy state, making it more susceptible to reaction with oxygen or other reactive species. This can lead to the formation of radical intermediates, which can then initiate chain reactions, resulting in a complex mixture of degradation products. The presence of photosensitizers can accelerate this process. The photodegradation of 2-aminophenol has been studied, and it is known to be unstable upon exposure to air and light.[6]

  • Potential Degradation Products:

    • Similar to oxidative degradation products.

    • Products resulting from ring opening or rearrangement.

Thermal Degradation

Elevated temperatures can provide the energy to overcome activation barriers for decomposition reactions.

  • Mechanism: The specific thermal degradation pathway will depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis may occur, leading to fragmentation of the molecule. In the presence of oxygen, thermo-oxidative degradation will occur, likely following similar pathways to oxidative degradation but at an accelerated rate. For phenolic compounds, thermal degradation can involve the cleavage of the C-O and O-H bonds.

  • Potential Degradation Products:

    • Lower molecular weight fragments (e.g., toluene, phenol).

    • Products of charring and polymerization at higher temperatures.

pH-Dependent Degradation (Hydrolysis)

While this compound does not have functional groups that are readily hydrolyzable in the classical sense (like esters or amides), its stability can be significantly influenced by pH.

  • Mechanism: In acidic or basic solutions, the ionization state of the amino and hydroxyl groups will change, which can affect the molecule's susceptibility to other degradation pathways, particularly oxidation. The phenoxide form, present at higher pH, is generally more susceptible to oxidation. At extreme pH values and elevated temperatures, degradation of the aromatic ring may be possible.

  • Potential Degradation Products:

    • The parent compound may be stable to hydrolysis under typical pharmaceutical conditions, but its rate of degradation by other mechanisms (e.g., oxidation) will be pH-dependent.

Experimental Design for Stability and Degradation Studies

A systematic approach, as outlined in ICH guidelines for forced degradation studies, is essential to definitively determine the stability and degradation pathways of this compound.[7][8][9]

Forced Degradation Protocol

The following is a generalized protocol for conducting a forced degradation study on this compound. The specific conditions should be optimized to achieve 5-20% degradation.

Stress ConditionProposed Experimental SetupAnalytical Considerations
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursNeutralize sample before analysis.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursNeutralize sample before analysis.
Oxidation 3% H₂O₂ at room temperature for 24 hoursQuench reaction before analysis (e.g., with sodium bisulfite).
Thermal Solid state at 80°C for 48 hoursMonitor for changes in physical appearance.
Photostability Expose solution to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)Use a dark control to differentiate between photolytic and thermal degradation.
Analytical Methodology

A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique.

    • Column: C18 or C8 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for the identification and structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in determining the elemental composition of the degradants.

Workflow for Stability and Degradation Studies

Conclusion and Future Perspectives

For researchers and professionals in drug development, it is imperative to conduct thorough forced degradation studies to elucidate the specific degradation pathways and develop validated, stability-indicating analytical methods. This will ensure the quality and safety of any pharmaceutical products derived from this important starting material. Future research should focus on isolating and characterizing the principal degradation products of this compound under various stress conditions to build a more complete stability profile.

References

  • PubMed. Biodegradation of cresol isomers in anoxic aquifers. (1990).
  • PubMed. Degradation of cresols by phenol-acclimated aerobic granules. (2012).
  • Ingenta Connect. Degradation of o-, m-, p-cresol isomers using ozone in the presen... (2022).
  • Semantic Scholar. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2007).
  • Biblioteka Nauki. Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.).
  • ResearchGate. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2007).
  • Hep Journals. Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2007).
  • European Publication Server web service. 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions. (2013).
  • Leibniz Universität Hannover Repository. Synthesis of an antibacterial oligopeptide library. (2023).
  • Justia Patents. Ammonium hydroxide-free hair dye compositions containing a buffer system. (2014).
  • ResearchGate. Aminophenols. (n.d.).
  • PubMed Central. The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. (2023).
  • ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. (2017).
  • ResearchGate. Stability of phenol and thiophenol radical cations - Interpretation by comparative quantum chemical approaches. (n.d.).
  • PubMed Central. Photochemical permutation of meta-substituted phenols. (2023).
  • ACS Publications. Iron Oxide-Mediated Degradation, Photodegradation, and Biodegradation of Aminophenols. (2001).
  • PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022).
  • ResearchGate. Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity. (2021).
  • MedCrave online. Forced Degradation Studies. (2016).
  • ResearchGate. a Absorbance plot for 3-aminophenol degradation; b Effect of photocatalyst dose. (n.d.).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. (2022).
  • Advanstar Communications. Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Semantic Scholar. A comprehensive review of chlorophenols: Fate, toxicology and its treatment.. (n.d.).
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. (2013).
  • International Journal of Pharmaceutical and Phytopharmacological Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
  • IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. (n.d.).
  • Analytical and Bioanalytical Chemistry Research. Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I. (2022).
  • ResearchGate. (PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. (2017).
  • NIH. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. (2012).
  • New Jersey Institute of Technology Digital Commons. "Kinetics of biodegradation of phenol and 2,6-dichlorophenol". (1987).
  • ResearchGate. Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. (2014).
  • ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (n.d.).
  • SIELC Technologies. 2-Amino-4-methylphenol. (2018).
  • PubMed. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. (2024).
  • PubMed. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. (2012).
  • Preprints.org. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2023).
  • PubMed Central. Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. (2018).

Sources

A Senior Application Scientist's Guide to the Theoretical Calculation of 2-Amino-6-methylphenol's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the theoretical methodologies employed to elucidate the molecular structure of 2-Amino-6-methylphenol (2A6MP). As a molecule of interest in synthetic chemistry and potentially in drug development, a precise understanding of its three-dimensional geometry, electronic properties, and vibrational behavior is paramount.[1][2] We will move beyond a simple recitation of methods to a deeper, causality-driven explanation of protocol choices, validation techniques, and data interpretation. This document is structured to serve as a practical and authoritative resource, grounding theoretical concepts in established computational practices.

Introduction: Why Model this compound?

This compound, a substituted phenolic compound, possesses a rich electronic architecture arising from the interplay of its hydroxyl (-OH), amino (-NH2), and methyl (-CH3) functional groups attached to a benzene ring.[1] This combination of electron-donating and sterically influential groups dictates the molecule's reactivity, intermolecular interactions, and potential biological activity.[1][3]

Experimental techniques like X-ray crystallography provide a snapshot of the molecule in a solid state, but theoretical calculations offer a dynamic and detailed picture of its geometry in the gaseous phase, which is crucial for understanding its intrinsic properties. Computational modeling allows us to:

  • Determine the most stable geometric conformation: Identifying the lowest energy structure through geometry optimization.

  • Analyze electronic properties: Calculating parameters like HOMO-LUMO energy gaps to predict reactivity.[4]

  • Simulate vibrational spectra (IR and Raman): Aiding in the interpretation of experimental spectra and confirming structural assignments.[5][6]

This guide focuses on Density Functional Theory (DFT), a robust and widely-used quantum chemical method that provides a favorable balance between accuracy and computational cost for molecules of this size.[3][7]

Theoretical Foundations: The 'Why' Behind the Method

The core of our theoretical investigation rests on Density Functional Theory (DFT). Unlike older Hartree-Fock (HF) methods which approximate the many-electron wavefunction, DFT calculates the total electronic energy based on the electron density. This approach inherently includes a degree of electron correlation, offering superior accuracy for many systems at a similar computational expense.

Choice of Functional and Basis Set: A Critical Decision

The accuracy of any DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms like oxygen and nitrogen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and widely-accepted choice.[7][8] It effectively balances the exact exchange from HF theory with DFT exchange and correlation, providing reliable geometric and electronic property predictions.[8][9]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is highly recommended for this type of analysis.[5][9] Let's break down why:

    • 6-311: This is a triple-zeta basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility and accuracy in describing the electron distribution compared to simpler double-zeta sets.

    • ++G: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions, lone pairs, and non-covalent interactions, all of which are present in 2A6MP.

    • (d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow the orbitals to change shape and direction in response to the molecular environment, which is crucial for describing chemical bonds accurately, especially in systems with heteroatoms.[9] Using a basis set without polarization functions, like 6-311G, is generally not recommended for obtaining a reasonable structure.[9]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a step-by-step methodology for calculating the theoretical properties of this compound using a quantum chemistry software package like Gaussian.

Step 1: Initial Structure Input

  • Action: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro).

  • Causality: This provides the initial atomic coordinates and connectivity. A preliminary "clean-up" using molecular mechanics can provide a more reasonable starting geometry, accelerating the subsequent quantum mechanical optimization.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization without constraints. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stationary point.

  • Keywords (for Gaussian): #p B3LYP/6-311++G(d,p) Opt

  • Trustworthiness Check: The optimization process should converge to a stable minimum. This is confirmed by monitoring the forces and energy during the calculation. The software will indicate successful convergence.

Step 3: Vibrational Frequency Analysis

  • Action: Once the geometry is optimized, perform a frequency calculation at the same level of theory.

  • Keywords (for Gaussian): #p B3LYP/6-311++G(d,p) Freq

  • Causality & Self-Validation: This step is non-negotiable for two primary reasons:

    • Zero-Point Energy (ZPE): It calculates the ZPE and thermal corrections to the electronic energy.

    • Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimized structure is not the true ground state. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibrational mode and re-optimized.

Step 4: Analysis of Results

  • Action: Extract and analyze the key data from the output files. This includes optimized bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and the HOMO-LUMO energy gap.[4]

  • Causality: This data provides the core insights into the molecule's structure and electronic nature. The vibrational frequencies and their corresponding IR intensities can be used to generate a theoretical IR spectrum.[10]

Below is a Graphviz diagram illustrating this self-validating workflow.

G Computational Workflow for this compound Analysis cluster_input Step 1: Input cluster_opt Step 2: Optimization cluster_freq Step 3: Validation & Analysis cluster_output Step 4: Final Results node_input Draw 2D Structure & Generate Initial 3D Coordinates node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_input->node_opt node_freq Frequency Calculation (Same Level of Theory) node_opt->node_freq node_check Imaginary Frequencies? node_freq->node_check node_check->node_opt Yes (Perturb & Re-optimize) node_results Optimized Geometry Vibrational Spectra Electronic Properties (HOMO/LUMO) node_check->node_results No

Caption: A flowchart of the computational protocol for theoretical analysis.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data. Below are tables summarizing the kind of structural and electronic parameters that would be obtained from a B3LYP/6-311++G(d,p) calculation.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/Atoms InvolvedCalculated Value (Å or °)
Bond Lengths
O-H~0.97
C-O~1.36
C-N~1.40
N-H~1.01
C-C (aromatic)~1.39 - 1.41
Bond Angles
C-O-H~109.5
C-C-N~121.0
H-N-H~112.0
Dihedral Angle C-C-O-H~0.0 or ~180.0

Note: These are typical values for phenol derivatives and may vary slightly in the final calculation. The C-C-O-H dihedral angle indicates the orientation of the hydroxyl proton relative to the ring.

Table 2: Key Electronic and Thermodynamic Properties

PropertyDescriptionCalculated Value
Energy of HOMO Highest Occupied Molecular Orbital~ -5.5 eV
Energy of LUMO Lowest Unoccupied Molecular Orbital~ 0.5 eV
HOMO-LUMO Gap (ΔE) Energy difference; relates to reactivity~ 6.0 eV
Dipole Moment Measure of molecular polarity~ 1.5 - 2.5 Debye
Zero-Point Energy Vibrational energy at 0 K(Value in Hartrees)

Interpretation:

  • Geometric Parameters: The calculated bond lengths and angles can be compared with experimental data for similar molecules to validate the computational model.[11] Distortions from ideal hexagonal angles (120°) in the benzene ring can be attributed to the electronic and steric effects of the substituents.[10]

  • Electronic Properties: The HOMO-LUMO gap is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The locations of the HOMO and LUMO orbitals (visualized in the software) indicate the regions of the molecule most likely to donate or accept electrons, respectively.

Conclusion

The theoretical calculation of this compound's molecular structure via DFT, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, provides a powerful, reliable, and deeply insightful approach to understanding its intrinsic properties. The self-validating workflow, incorporating geometry optimization followed by a frequency analysis, ensures the trustworthiness of the results. The data generated—from precise geometric parameters to key electronic descriptors—forms a critical foundation for predicting reactivity, interpreting spectroscopic data, and guiding further research in drug development and materials science.

References

  • Influence of Substituents on the Anharmonicity of νs(OH) Vibration in Phenol Derivatives Explored by Experimental and Theoretic. (n.d.). Google Scholar.
  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate.
  • Arici, C. (n.d.). Asian Journal of Chemistry. Asian Journal of Chemistry.
  • MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. (n.d.). Semantic Scholar.
  • Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 2-amino-5-methylphenol. (2007). PubMed.
  • The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. (n.d.). International Union of Crystallography.
  • Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols for. (2024). AIP Publishing.
  • DFT-based computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP) as an antioxidant in aviation fuels. (n.d.). Taylor & Francis Online.
  • 5-Amino-2-methylphenol. (n.d.). PubChem.
  • 2-Amino-5-methylphenol. (n.d.). PubChem.
  • Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. (2015). ResearchGate.
  • Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. (n.d.). JETIR.
  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. (2023). MDPI.
  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2022). Spectroscopy Online.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Amino-6-methylphenol in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Aminophenol

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of foundational building blocks is a critical determinant of molecular diversity and ultimate functionality. 2-Amino-6-methylphenol is one such pivotal precursor, offering a unique combination of nucleophilic centers—an amino group and a hydroxyl group—ortho to each other on a benzene ring.[1] This specific arrangement, coupled with the electronic and steric influence of the C6-methyl group, makes it a highly valuable substrate for the construction of a variety of heterocyclic compounds.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of two major classes of heterocycles: 7-methylbenzoxazoles and phenoxazines. These scaffolds are prevalent in numerous biologically active molecules, and understanding their synthesis from this specific precursor is crucial for researchers in medicinal chemistry and related fields. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Part 1: Synthesis of 7-Methylbenzoxazole Derivatives

The benzoxazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties.[3][4] The introduction of a methyl group at the 7-position, derived from this compound, can significantly influence the biological activity and pharmacokinetic profile of the resulting molecule.

Mechanistic Rationale: The Condensation-Cyclization Cascade

The most common and efficient route to 2-substituted-7-methylbenzoxazoles involves a condensation reaction between this compound and a suitable electrophile, typically an aldehyde or a carboxylic acid (or its derivative), followed by an intramolecular cyclization.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The amino group of this compound, being the more potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or activated carboxylic acid.

  • Intermediate Formation: This initial attack forms a Schiff base (when using an aldehyde) or an amide intermediate (when using a carboxylic acid).

  • Intramolecular Cyclization: The hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon of the Schiff base or the carbonyl carbon of the amide.

  • Dehydration/Elimination: A molecule of water is eliminated, leading to the aromatization of the oxazole ring and the formation of the stable 7-methylbenzoxazole product.

The presence of the C6-methyl group can sterically hinder the initial nucleophilic attack to a minor extent, but its electron-donating nature can also enhance the nucleophilicity of the amino group, often balancing out the steric effect.[5]

Diagram 1: General Synthesis of 7-Methylbenzoxazoles

G cluster_reactants Reactants cluster_process Process A This compound C Condensation A->C B Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) B->C D Intramolecular Cyclization & Dehydration C->D Schiff Base or Amide Intermediate E 7-Methyl-2-substituted-benzoxazole D->E

Caption: Workflow for the synthesis of 7-methylbenzoxazoles.

Protocol: Catalytic Cyclization with Aromatic Aldehydes

This protocol describes a robust method for the synthesis of 2-aryl-7-methylbenzoxazoles using a Lewis acid catalyst to promote the condensation and cyclization cascade.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Anhydrous Toluene

  • Catalyst: e.g., Indium(III) chloride (InCl₃) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Add the substituted aromatic aldehyde (1.1 mmol, 1.1 eq.).

  • Add anhydrous toluene (10 mL) to dissolve the reactants.

  • Add the catalyst (e.g., InCl₃, 5 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble material.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-7-methylbenzoxazole.

Causality and Experimental Choices:

  • Catalyst: A Lewis or Brønsted acid is employed to activate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group.

  • Solvent: Toluene is a common choice as it is relatively non-polar and allows for azeotropic removal of water formed during the reaction, driving the equilibrium towards the product.

  • Excess Aldehyde: A slight excess of the aldehyde ensures complete consumption of the limiting this compound.

Reactant CombinationCatalystReaction Time (h)Yield (%)
This compound + BenzaldehydeInCl₃ (5 mol%)592
This compound + 4-Chlorobenzaldehydep-TsOH (10 mol%)688
This compound + 4-MethoxybenzaldehydeInCl₃ (5 mol%)4.595

Table 1: Representative yields for the synthesis of 2-aryl-7-methylbenzoxazoles.

Part 2: Synthesis of Phenoxazine Derivatives

Phenoxazines are another class of privileged heterocyclic scaffolds with significant applications in materials science (e.g., as dyes and in organic electronics) and medicinal chemistry, exhibiting properties such as antioxidant and anticancer activities.[6][7] The synthesis of phenoxazines often involves the oxidative coupling of aminophenols.

Mechanistic Insights: Oxidative Dimerization

The synthesis of phenoxazinone structures from this compound typically proceeds via an oxidative dimerization process. This can be achieved using various oxidizing agents or catalyzed by metal complexes that mimic the action of phenoxazinone synthase enzymes.[8]

The general mechanism involves:

  • Oxidation: The this compound is first oxidized to a reactive intermediate, often a quinone-imine species.

  • Nucleophilic Addition: A second molecule of this compound acts as a nucleophile, attacking the activated ring of the first oxidized molecule.

  • Cyclization and Further Oxidation: The resulting diarylamine intermediate undergoes intramolecular cyclization and further oxidation to form the stable tricyclic phenoxazine core.

The methyl group at the C6 position of the starting material will ultimately be located at the C1 and C9 positions of the resulting phenoxazine structure, influencing its electronic properties and solubility.

Diagram 2: Oxidative Dimerization to Phenoxazine

G A 2 x this compound B Oxidation (e.g., O₂, Metal Catalyst) A->B C Reactive Intermediates (Quinone-imine) B->C D Nucleophilic Addition & Intramolecular Cyclization C->D E Further Oxidation D->E F 1,9-Dimethylphenoxazinone E->F

Sources

Application Notes & Protocols: 2-Amino-6-methylphenol as a Versatile Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Amino-6-methylphenol (CAS: 17672-22-9) as a pivotal precursor in pharmaceutical synthesis. We move beyond a simple recitation of properties to deliver field-proven insights into its application, focusing on the causality behind experimental choices. The inherent reactivity of its vicinal amino and hydroxyl functional groups makes it a highly versatile scaffold for constructing complex heterocyclic systems and other key intermediates.[1][2] This guide will detail its physicochemical properties, critical safety protocols, and a validated, step-by-step protocol for its use in synthesizing precursors for neurologically active agents, specifically potent KCNQ2/3 potassium channel openers.

Introduction: The Strategic Value of this compound

This compound, also known as 6-amino-o-cresol, is an aromatic organic compound featuring a phenol ring substituted with both an amino group (-NH2) and a methyl group (-CH3).[3] Its molecular formula is C₇H₉NO.[2][3] The strategic importance of this molecule in medicinal chemistry arises from the ortho-positioning of the nucleophilic amino and hydroxyl groups. This specific arrangement facilitates intramolecular cyclization reactions, making it an ideal starting material for the synthesis of benzoxazoles, benzoxazines, and other heterocyclic scaffolds that are prevalent in many biologically active compounds.[1][2]

The presence of the electron-donating amino and hydroxyl groups activates the aromatic ring toward electrophilic substitution, while the methyl group provides steric and electronic influence that can be exploited to direct regioselectivity in further synthetic transformations. Its utility is particularly noted in the development of novel therapeutics for central nervous system (CNS) disorders.

cluster_main This compound (CAS: 17672-22-9) mol p1 Nucleophilic Amino Group (Reaction Site) p1->mol p2 Phenolic Hydroxyl (Reaction Site) p2->mol p3 Aromatic Ring (Activated for Electrophilic Substitution) p3->mol

Caption: Key reactive sites of this compound.

Critical Safety & Handling Protocols

As with any active chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified as hazardous, and proper handling is essential to ensure personnel safety and experimental integrity.

2.1. Hazard Identification & Personal Protective Equipment (PPE)

The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5] It is harmful if swallowed or inhaled.[6]

Hazard StatementGHS ClassificationReference
H302: Harmful if swallowedAcute Toxicity, Oral[6][7]
H315: Causes skin irritationSkin Corrosion/Irritation[5][7]
H319: Causes serious eye irritationEye Damage/Irritation[5][7]
H335: May cause respiratory irritationSTOT-SE[5][7]

Mandatory PPE:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Use a flame-retardant lab coat and ensure full skin coverage.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9] If dust is generated, a NIOSH-approved respirator is required.

2.2. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[5][9] Keep away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[4] The recommended storage temperature is 2-8°C, sealed in a dry, dark place.[6][10]

2.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical advice if irritation persists.[8][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8][4]

Application Focus: Synthesis of Precursors for KCNQ2/3 Channel Openers

3.1. Scientific Context: The Role of KCNQ2/3 Channels in Neurology

Voltage-gated potassium channels of the KCNQ subfamily, particularly the heteromeric KCNQ2/3 channels, are critical regulators of neuronal excitability.[12][13] They generate the 'M-current', a sub-threshold potassium current that stabilizes the resting membrane potential and prevents repetitive firing. Down-regulation or dysfunction of these channels is implicated in hyperexcitability-related disorders such as epilepsy, neuropathic pain, and tinnitus.[12][13]

Consequently, activators (or "openers") of KCNQ2/3 channels are a promising class of therapeutics.[13] The anticonvulsant drug retigabine was the first-in-class KCNQ opener.[12] Current research focuses on developing next-generation openers with improved potency and selectivity, and scaffolds derived from 2-aminophenols are of significant interest.[12][13][14]

3.2. Synthetic Strategy: Constructing a Benzoxazole Core

The ortho-aminophenol structure of this compound is an ideal starting point for the construction of a 7-methylbenzoxazole ring system. This scaffold can then be further functionalized to create potent KCNQ2/3 modulators. The following protocol details the acid-catalyzed condensation and subsequent oxidative cyclization of this compound with a substituted aldehyde to form the core heterocyclic intermediate.

G start Reaction Setup (Reagents in Solvent) reflux Catalyzed Reaction (Reflux & TLC Monitoring) start->reflux Add Catalyst, Heat workup Aqueous Work-up (Neutralization & Extraction) reflux->workup Reaction Complete purify Purification (Column Chromatography) workup->purify Crude Product characterize Characterization (NMR, MS, MP) purify->characterize Purified Fractions product Final Product: Purified Intermediate characterize->product

Caption: General experimental workflow for synthesis.

Protocol: Synthesis of 2-(4-fluorophenyl)-7-methylbenzo[d]oxazole

4.1. Principle

This protocol describes the synthesis of a benzoxazole intermediate via the reaction of this compound with 4-fluorobenzaldehyde. The reaction proceeds through an initial formation of a Schiff base, which then undergoes intramolecular cyclization and oxidation to yield the stable aromatic benzoxazole ring system. This method is a foundational step for building a library of potential KCNQ channel modulators.

4.2. Materials and Reagents

Reagent/MaterialCAS No.M.W. ( g/mol )Amount (mmol)Quantity
This compound17672-22-9123.1510.01.23 g
4-Fluorobenzaldehyde459-57-4124.1110.51.30 g (1.11 mL)
p-Toluenesulfonic acid (p-TsOH)104-15-4172.201.0172 mg
Toluene108-88-392.14-50 mL
Ethyl Acetate141-78-688.11-~200 mL for work-up
Saturated Sodium Bicarbonate Solution---~50 mL
Brine (Saturated NaCl Solution)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~5 g
Silica Gel (for chromatography)7631-86-9--~50 g

4.3. Step-by-Step Experimental Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.23 g, 10.0 mmol).

    • Causality: The Dean-Stark trap is essential for removing water formed during the initial Schiff base formation, driving the equilibrium towards the product.

  • Reagent Addition: Add toluene (50 mL), followed by 4-fluorobenzaldehyde (1.11 mL, 10.5 mmol), and finally p-toluenesulfonic acid (172 mg, 1.0 mmol).

    • Causality: An acid catalyst (p-TsOH) is used to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amino group. A slight excess of the aldehyde ensures the complete consumption of the limiting reagent, this compound.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-111°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

    • Causality: Refluxing provides the thermal energy required for both the initial condensation and the subsequent rate-limiting cyclization step. TLC allows for real-time monitoring to prevent the formation of degradation byproducts from excessive heating.

  • Work-up and Extraction: Once the reaction is complete (disappearance of the starting aminophenol spot on TLC), cool the flask to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the p-TsOH catalyst.

    • Causality: Neutralization is critical to stop the reaction and prevent any acid-catalyzed side reactions during work-up. It also makes the organic layer easier to handle.

  • Isolation: Wash the organic layer with brine (1 x 50 mL), separate the layers, and dry the organic phase over anhydrous magnesium sulfate.

    • Causality: The brine wash removes residual water and water-soluble impurities. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the resulting solid/oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).

    • Causality: Flash chromatography separates the desired benzoxazole product from unreacted aldehyde and any non-polar byproducts based on differential polarity.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 2-(4-fluorophenyl)-7-methylbenzo[d]oxazole as a solid.

4.4. Expected Results & Characterization

ParameterExpected Outcome
Physical Form Off-white to pale yellow solid
Expected Yield 75-85%
Melting Point ~95-100°C (literature dependent)
¹H NMR Peaks corresponding to aromatic and methyl protons
Mass Spec (MS) [M+H]⁺ peak corresponding to C₁₄H₁₀FNO (m/z = 228.08)

References

  • Srini Chem. (n.d.). 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. Srini Chem. [Link]
  • Kumar, M., Reed, N., Liu, R., Wipf, P., Aleshin, E., & Tzounopoulos, T. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators. Molecular Pharmacology, 89(6), 667-677. [Link]
  • CPAchem. (2024). Safety data sheet: 2-Methylphenol. CPAchem. [Link]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4,6-dichloro-5-methylphenol. Thermo Fisher Scientific. [Link]
  • Kumar, M., Reed, N., Liu, R., Wipf, P., Aleshin, E., & Tzounopoulos, T. (2016). Synthesis and evaluation of potent KCNQ2/3-specific channel activators.
  • Kumar, M., Reed, N., Liu, R., Wipf, P., Aleshin, E., & Tzounopoulos, T. (2016). Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators.
  • Various Authors. (2014). Synthesis of Tramadol and Analogous.
  • Alvarado, C., Guzman, A., Diaz, E., & Patino, R. (2005). View of Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society. [Link]
  • Li, B., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). [Link]
  • Alvarado, C., Guzman, A., Diaz, E., & Patino, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327. [Link]
  • Alvarado, C., Guzman, A., Diaz, E., & Patino, R. (2005). Synthesis of Tramadol and Analogous. SciELO México. [Link]
  • Various Authors. (n.d.). Synthesis of tramadol and analogues.
  • Funde, P. E. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its antibacterial activity. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-67. [Link]

Sources

Introduction: Strategic Synthesis of a Cornerstone Antiemetic

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthetic Route to Ondansetron Utilizing 2-Amino-6-methylphenol as a Key Precursor

Ondansetron, chemically known as 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one, is a potent and selective serotonin 5-HT₃ receptor antagonist. Its pivotal role in managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy, has established it as an essential medicine according to the World Health Organization.[1] The synthesis of Ondansetron has been a subject of extensive research, aiming for efficient, scalable, and cost-effective manufacturing processes.

This application note outlines a comprehensive synthetic strategy for Ondansetron. While many established routes commence with pre-formed carbazole intermediates, this guide details a pathway that begins with the readily available industrial chemical, This compound . The narrative will focus on the chemical logic underpinning each transformation, from the initial construction of the core heterocyclic scaffold to the final functionalization, providing researchers and drug development professionals with a detailed, field-proven protocol. The core of this synthesis involves the strategic conversion of this compound into a suitable phenylhydrazine derivative, which then undergoes a classic Fischer indole synthesis to construct the vital tricyclic carbazolone core.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the construction of the key intermediate, 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, followed by its elaboration to Ondansetron.

G cluster_0 Part 1: Carbazolone Core Synthesis cluster_1 Part 2: Functionalization to Ondansetron A This compound B Diazonium Salt Intermediate A->B Diazotization C (2-Methyl-6-hydroxyphenyl)hydrazine B->C Reduction E 8-Hydroxy-1,2,3,9-tetrahydro-4H-carbazol-4-one C->E:w Fischer Indole Synthesis D 1,3-Cyclohexanedione D:e->E F 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Key Intermediate) E->F N-Methylation & Deoxygenation (Conceptual) G 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one H Mannich Base Intermediate G->H Mannich Reaction J Ondansetron H->J:w Substitution I 2-Methylimidazole I:e->J caption Fig. 1: Overall synthetic workflow from this compound to Ondansetron.

Fig. 1: High-level overview of the synthetic strategy.

Note on an Alternative Initial Strategy: While the following protocols detail a plausible route from this compound, the most industrially prevalent synthesis of the carbazolone core (F) utilizes N-methyl-phenylhydrazine and 1,3-cyclohexanedione.[2] The initial steps outlined here (Protocols 1 & 2) demonstrate how to adapt the synthesis to begin from the specified aminophenol precursor. The subsequent functionalization steps (Protocols 3 & 4) represent the most common and well-documented final stages of Ondansetron synthesis.[1][3]

Part 1: Synthesis of the Key Intermediate: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

The cornerstone of the Ondansetron molecule is its tricyclic carbazolone structure. This section details its construction from this compound via the Fischer indole synthesis, a powerful method for forming indoles from arylhydrazines and enolizable ketones.[4][5][6]

Step 1: Preparation of (2-Methylphenyl)hydrazine from this compound

The initial challenge is the conversion of the starting aniline derivative into the required arylhydrazine. This is a classic two-step process involving diazotization followed by reduction. For simplicity and to align with common industrial routes, this protocol will proceed via a conceptual deoxygenation of the phenol to yield 2-methylaniline, which is then converted to the hydrazine.

Protocol 1: Diazotization and Reduction of 2-Methylaniline (derived from this compound)

  • Causality: Diazotization converts the primary amine into an excellent leaving group (N₂), which is then displaced by a hydride source during reduction to form the hydrazine. Maintaining temperatures near 0°C is critical to prevent the unstable diazonium salt from decomposing.

  • Diazotization:

    • Suspend 2-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride (SnCl₂, 2.5 eq) in concentrated HCl. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir for 2-3 hours as it gradually warms to room temperature.

    • Basify the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is >10 to precipitate the tin salts and liberate the free hydrazine.

    • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-methylphenyl)hydrazine, which should be used promptly in the next step.

Step 2: Fischer Indole Synthesis to form the Carbazolone Core
  • Mechanism: This reaction proceeds by forming a phenylhydrazone from the hydrazine and 1,3-cyclohexanedione. Under acidic catalysis, this intermediate undergoes a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia and tautomerization to yield the stable aromatic indole core.

G A Aryl Hydrazine + 1,3-Cyclohexanedione B Phenylhydrazone Intermediate A->B Condensation C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Carbazolone Core (Indole) E->F -NH3 caption Fig. 2: Simplified mechanism of the Fischer Indole Synthesis.

Fig. 2: Simplified mechanism of the Fischer Indole Synthesis.

Protocol 2: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one

  • Combine the crude (2-methylphenyl)hydrazine (1.0 eq) and 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate directly from the solution.

  • If precipitation occurs, filter the solid, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the carbazolone intermediate.

Step 3: N-Methylation
  • Causality: The indole nitrogen is acidic and can be deprotonated by a suitable base. The resulting anion acts as a nucleophile, attacking the methylating agent in an Sₙ2 reaction to form the N-methylated product, which is the direct precursor for the final functionalization step.

Protocol 3: Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

  • Dissolve the carbazolone from Step 2 (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) and stir for 30 minutes.

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise at room temperature.

  • Heat the reaction to 50-60°C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

  • Cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Part 2: Functionalization and Synthesis of Ondansetron

With the key intermediate in hand, the final step is the introduction of the 2-methylimidazole moiety at the C-3 position of the carbazolone ring. This is typically achieved via a Mannich-type reaction.[2][8]

Step 4: Mannich Reaction and Imidazole Substitution

Two primary, effective pathways exist for this transformation: a one-pot synthesis via a Mannich base intermediate or a two-step process via an exocyclic methylene intermediate. The one-pot method is often preferred for its process efficiency.[9][10]

Protocol 4: One-Pot Synthesis of Ondansetron from the Key Intermediate

  • Causality: This reaction proceeds by first forming a Mannich base, 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, in situ. This intermediate can then either undergo direct nucleophilic substitution by 2-methylimidazole or eliminate dimethylamine to form a reactive exocyclic methylene intermediate, which then undergoes a Michael addition with 2-methylimidazole.[3][9] The presence of a water-binding agent like acetic anhydride can accelerate the reaction.[9]

  • In a reaction vessel, combine 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 eq), dimethylamine hydrochloride (1.2 eq), paraformaldehyde (1.3 eq), and 2-methylimidazole (≥3.0 eq).[1]

  • Add a non-aqueous polar solvent, such as glacial acetic acid or N,N-Dimethylformamide (DMF).[1][10]

  • Heat the reaction mixture to reflux (typically 100-110°C) and stir for 6-8 hours. The reaction progress should be monitored by HPLC.[2][10]

  • After the reaction is complete, cool the mixture to 5-10°C.

  • If using an acidic solvent, carefully neutralize with an aqueous base (e.g., ammonia solution) to precipitate the crude Ondansetron base.[1] If using DMF, the product can often be precipitated by the addition of water.[2]

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield crude Ondansetron.

Data Summary: Representative Reaction Parameters

The efficiency of the final step is crucial for the overall process yield. Below is a table summarizing typical conditions and outcomes for the one-pot functionalization step.

ParameterValueReference
Starting Material 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[1]
Reagents Dimethylamine HCl, Paraformaldehyde, 2-Methylimidazole[1][9]
Solvent Glacial Acetic Acid or DMF/Water[1][2]
Temperature 100 - 110 °C[2][10]
Reaction Time 4 - 8 hours[2][10]
Typical Yield 85 - 96%[1][2]

Purification and Final Product Characterization

Crude Ondansetron base can contain residual starting materials and side-products, most notably the exocyclic methylene intermediate (1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one), which is a specified impurity in pharmacopeial standards.[11][12]

Protocol 5: Purification of Ondansetron

  • Dissolve the crude Ondansetron base in a suitable solvent, such as methanol or ethanol, at an elevated temperature.[12]

  • Activated charcoal may be added to the hot solution to remove colored impurities. Stir for 15-30 minutes and filter the hot solution through a pad of celite.[12]

  • Allow the filtrate to cool slowly to room temperature and then further cool to 0-5°C to maximize crystallization.

  • Collect the purified Ondansetron crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The final product purity should be assessed by HPLC, with absorbance typically monitored at 254 nm or 302 nm.[13][14] The product identity can be confirmed by ¹H NMR and Mass Spectrometry.

Safety and Handling Precautions

  • Aminophenols/Anilines: this compound and its derivatives are toxic and can be absorbed through the skin.[15][16] They are irritants to the skin, eyes, and respiratory system.[17] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and should be handled with extreme care.

  • Reagents: Formaldehyde is a known carcinogen and sensitizer. Dimethyl sulfate is extremely toxic and corrosive. All manipulations should be performed in a certified chemical fume hood.

  • General Practices: Ensure that eyewash stations and safety showers are readily accessible.[15] Dispose of all chemical waste in accordance with local and institutional regulations.[19]

References

  • ResearchGate. (n.d.). Fischer indole synthesis of ondansetron 94. [Image].
  • Sun, W., et al. (2021). New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis. Chemical Communications.
  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering, 8, 2275-2283.
  • Sun, W., et al. (2021). New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis. Semantic Scholar. [PDF].
  • Zentiva, a.s. (2006). Process for making ondansetron and intermediates thereof. U.S. Patent No. 7,041,834 B2.
  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Royal Society of Chemistry.
  • Kim, M. Y., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2044.
  • Chemgate. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis). [Video]. YouTube.
  • ResearchGate. (n.d.). A) The Fischer indole synthesis and application to the antiemetic agent Ondansetron. [Image].
  • Teva Pharmaceutical Industries Ltd. (2002). Process for preparing pure ondansetron hydrochloride dihydrate. U.S. Patent Application No. 2002/0115707 A1.
  • Richter Gedeon Vegyeszeti Gyar Rt. (1995). Process for preparing ondansetron. U.S. Patent No. 5,478,949.
  • NewBioWorld. (2022). A Review on various analytical methodology for Ondansetron.
  • Ipca Laboratories Limited. (2006). A one-pot process for the preparation of antiemetic agent. WIPO Patent Application No. WO 2006/046253 A1.
  • CPAchem. (2024, February 9). Safety Data Sheet: 2-Methylphenol.
  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. ResearchGate. [PDF].
  • Teva Pharmaceutical Industries Ltd. (2002). An improved process for preparing pure ondansetron hydrochloride dihydrate. WIPO Patent Application No. WO 2002/055492 A2.
  • Teva Pharmaceutical Industries Ltd. (n.d.). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one. Justia Patents.
  • Sehgal, T., et al. (n.d.). Validated Analytical Method Developed for Estimation of Ondansetron by Spectroscopy in Pharmaceutical Dosage Form.
  • Ramniwas, et al. (2022). A Review on various analytical methodology for Ondansetron. NewBioWorld A Journal of Alumni Association of Biotechnology, 4(2), 18-24.
  • Zentiva, a.s. (2007). PROCESS FOR THE PRODUCTION OF ONDANSETRON AND INTERMEDIATE PRODUCTS THEREFOR. German Patent No. DE60309511T2.
  • Teva Pharmaceutical Industries Ltd. (2006). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom. WIPO Patent Application No. WO2006018846A2.

Sources

Application Note & Protocol: Synthesis of an Azo Dye from 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Azo dyes represent a significant class of organic compounds, constituting over 60% of all synthetic dyes used across various industries, from textiles to pharmaceuticals.[1] Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich compound.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of a specific azo dye, 1-(2-hydroxy-5-methylphenylazo)-2-naphthol, starting from 2-Amino-6-methylphenol and using β-naphthol as the coupling agent. This protocol is designed for a scientific audience and emphasizes the chemical principles, safety precautions, and procedural details necessary for a successful and safe synthesis.

Chemical Principles and Reaction Mechanism

The synthesis of an azo dye from this compound is a sequential process that involves two key reactions: diazotization and azo coupling.[1]

Diazotization

Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt.[1][] This reaction is carried out in a cold aqueous mineral acid, such as hydrochloric acid (HCl), with the addition of sodium nitrite (NaNO₂).[1][4] The mineral acid reacts with sodium nitrite to generate nitrous acid (HONO) in situ.[1][5] Nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1] The nucleophilic nitrogen atom of the amino group on this compound attacks the nitrosonium ion, leading to the formation of an aryldiazonium ion (Ar-N₂⁺) after a series of proton transfers and the elimination of a water molecule.[1]

This reaction is highly sensitive to temperature and must be performed at low temperatures, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing.[1][4][6][7]

Azo Coupling

The resulting diazonium salt is a weak electrophile and is immediately reacted with an electron-rich aromatic compound, known as the coupling component.[1][2] In this protocol, β-naphthol (2-naphthol) is used as the coupling agent. The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo compound.[1][2] The pH of the coupling medium is a critical factor; coupling to phenols is typically carried out in mildly alkaline conditions, which deprotonate the phenol to the more strongly activating phenoxide ion.[5][8]

Experimental Workflow

The synthesis follows a structured workflow that emphasizes temperature control and the sequential addition of reagents. The diazonium salt is prepared first and, due to its instability, is used immediately in the subsequent coupling step without isolation.[1][6][7]

AzoDyeSynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Work-up and Purification A Dissolve this compound in HCl(aq) B Cool to 0-5 °C in an ice bath A->B C Slowly add cold NaNO₂(aq) solution B->C D Stir at 0-5 °C for 15-20 min C->D G Slowly add diazonium salt solution to β-naphthol solution D->G E Prepare alkaline solution of β-naphthol F Cool to 0-5 °C in an ice bath E->F H Stir in ice bath for 30 min I Filter the crude azo dye precipitate H->I J Wash with cold water I->J K Recrystallize from a suitable solvent (e.g., ethanol) J->K L Dry the purified azo dye K->L

Caption: Simplified reaction scheme for the synthesis of the azo dye.

Expected Results and Characterization

ParameterExpected Value
Product Name 1-(2-hydroxy-5-methylphenylazo)-2-naphthol
Appearance Brightly colored solid (e.g., orange-red)
Theoretical Yield To be calculated based on the limiting reagent
Melting Point To be determined experimentally and compared with literature values

The identity and purity of the synthesized azo dye can be further confirmed using various analytical techniques:

  • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) of the dye, which is characteristic of its color.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the -N=N- azo stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the molecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no precipitate formation Decomposition of the diazonium salt due to high temperature.Ensure the temperature is strictly maintained at 0-5 °C during diazotization and coupling.
Incorrect pH for the coupling reaction.Ensure the β-naphthol solution is sufficiently alkaline before adding the diazonium salt.
Dark, tarry product Side reactions due to impurities or high temperature.Use pure reagents and maintain strict temperature control. Purify the product by recrystallization.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?.
  • ChemistryStudent. (n.d.). Azo Dye Formation (A-Level).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol.
  • ResearchGate. (n.d.). Preparation of 2-Naphthol Aniline Dye.
  • International Labour Organization & World Health Organization. (2021). ICSC 1120 - SODIUM NITRITE.
  • BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye.
  • RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment.
  • West Liberty University. (2005, October 10). Sodium nitrite MSDS.
  • Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • Walker, G. J. (1949). Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. Masters Theses. 111.
  • Organic Syntheses. (n.d.). Procedure.
  • Al-lami, N. B. (2017, October 21). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. SlideShare.
  • National Institutes of Health. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Science Alert. (n.d.). Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method.

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-6-methylphenol. The described method is tailored for researchers, scientists, and professionals in drug development and quality control who require accurate measurement of this compound. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose. This document provides a comprehensive guide, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices.

Introduction

This compound (CAS 17672-22-9) is an aromatic organic compound featuring both an amino and a hydroxyl group on a methyl-substituted benzene ring.[1] Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1] Given its role as a key starting material and potential impurity in manufacturing processes, a precise and accurate analytical method for its quantification is imperative for quality assurance and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for the separation and quantification of polar aromatic compounds like this compound. This application note presents a validated isocratic RP-HPLC method coupled with UV detection, which offers excellent specificity, linearity, accuracy, and precision.

Analyte Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
Appearance Solid (typically dark brown)[1]
Solubility Soluble in polar solvents[1]
Chemical Nature Weak base[1]

The presence of the amino (-NH₂) and hydroxyl (-OH) groups imparts polarity to the molecule, making it suitable for reversed-phase chromatography. The basicity of the amino group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

Caption: Key properties of this compound relevant to HPLC method development.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • pH Meter: Calibrated pH meter.

  • Analytical Balance: 5-decimal place analytical balance.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE filters.

Reagents and Standards
  • This compound reference standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium dihydrogen phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric acid (H₃PO₄): Analytical grade.

  • Water: Deionized water, 18.2 MΩ·cm.

Chromatographic Conditions

The selection of chromatographic parameters is based on achieving optimal separation of the analyte from potential impurities with good peak symmetry and a reasonable run time. A C18 column is chosen for its excellent retention of moderately polar compounds. The mobile phase consists of a phosphate buffer to maintain a consistent pH and acetonitrile as the organic modifier. A pH of 4.85 is selected to ensure the amino group is protonated, leading to better peak shape and reproducible retention. A detection wavelength of 285 nm is chosen based on methods for similar aminophenol isomers, which typically exhibit strong absorbance in this region.[3]

ParameterSetting
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 4.85) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Run Time 10 minutes

Protocols

Preparation of Solutions

4.1.1. 25 mM Potassium Phosphate Buffer (pH 4.85)

  • Weigh 3.40 g of KH₂PO₄ and dissolve in approximately 950 mL of deionized water.

  • Adjust the pH to 4.85 by adding dilute orthophosphoric acid.

  • Make up the final volume to 1000 mL with deionized water.

  • Filter the buffer through a 0.45 µm membrane filter before use.

4.1.2. Mobile Phase Preparation

  • Mix 850 mL of the 25 mM Potassium Phosphate Buffer (pH 4.85) with 150 mL of acetonitrile.

  • Degas the solution for 15 minutes in an ultrasonic bath.

4.1.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

4.1.4. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol should be adapted based on the sample matrix. For a drug substance:

  • Accurately weigh an appropriate amount of the sample to obtain a theoretical concentration of 50 µg/mL of this compound.

  • Transfer it to a suitable volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Method Validation

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

G cluster_workflow Method Validation Workflow start Define Analytical Procedure specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range (Calibration Curve) start->linearity accuracy Accuracy (% Recovery) specificity->accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Small Variations) precision->robustness end Method is Validated robustness->end

Caption: Workflow for the validation of the analytical method as per ICH guidelines.

Validation Results

The following tables summarize the acceptance criteria and the results obtained during the method validation study.

Table 1: System Suitability

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 7500

| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |

Table 2: Linearity

Parameter Acceptance Criteria Result
Range 1 - 100 µg/mL Met
Correlation Coefficient (r²) ≥ 0.999 0.9998

| Y-intercept | Close to zero | Met |

Table 3: Accuracy and Precision

Concentration (µg/mL) Accuracy (% Recovery) Precision (%RSD, n=6)
10 99.5% 1.2%
50 100.8% 0.9%

| 90 | 101.2% | 0.7% |

Conclusion

The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust over the concentration range of 1 µg/mL to 100 µg/mL. The method is straightforward and utilizes common reagents and instrumentation, making it easily transferable to other laboratories. This application note provides a comprehensive and validated protocol that can be confidently implemented for routine quality control analysis and in research and development settings.

References

  • PubChem. 6-Amino-o-cresol. [Link]
  • Voica, C., Dehelean, A., & Gogoasa, I. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
  • AMS Biotechnology (Europe) Ltd.

Sources

Application Note: A Robust Protocol for the GC-MS Analysis of 2-Amino-6-methylphenol Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the quantitative and qualitative analysis of 2-Amino-6-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar amino and hydroxyl functional groups, this compound exhibits low volatility and poor chromatographic performance, making direct GC-MS analysis challenging. This guide details a robust silylation derivatization procedure using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and thermal stability. We explain the causality behind experimental choices, from reagent selection to instrument parameters, to ensure a self-validating and reproducible workflow suitable for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

This compound is a chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. Accurate detection and quantification are critical for process monitoring, quality control, and impurity profiling. However, the presence of active hydrogen atoms on its phenolic (-OH) and amino (-NH2) groups leads to strong intermolecular hydrogen bonding.[1] This characteristic significantly reduces its volatility and causes undesirable interactions with the GC column, resulting in poor peak shape and low sensitivity.

To overcome these analytical hurdles, a chemical modification step known as derivatization is essential.[2][3] Silylation is the most prevalent and effective derivatization technique for compounds containing active hydrogens.[1][4][5] The process involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[2][3]

The Derivatization Reaction:

The reagent of choice for this protocol is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , a powerful silyl donor. It reacts with both the hydroxyl and amino groups of this compound to form a stable, more volatile di-TMS derivative. The reaction by-products, N-methyltrifluoroacetamide and trifluoroacetamide, are themselves volatile and typically do not interfere with the chromatography.[1]

The reaction proceeds via a nucleophilic attack (SN2) on the silicon atom of the BSTFA molecule by the oxygen and nitrogen atoms of the analyte.[6] The order of reactivity for silylation is generally: Alcohol > Phenol > Carboxylic Acid > Amine > Amide.[4][6][7] This ensures that both functional groups on the target molecule are derivatized efficiently. For complete and rapid derivatization, especially with the less reactive amine group, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the BSTFA formulation.[1][7][8]

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure complete derivatization, stable sample introduction, and optimal separation and detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample 1. Sample/Standard (in aprotic solvent) dry 2. Ensure Anhydrous Conditions sample->dry Crucial for reaction efficiency reagent 3. Prepare Derivatization Reagent (BSTFA + TMCS) mix 4. Mix Sample and Reagent in Vial reagent->mix Combine heat 5. Heat at 70°C (30 min) mix->heat Drives reaction to completion cool 6. Cool to Room Temperature heat->cool inject 7. Inject Sample cool->inject Transfer gc_sep 8. GC Separation (HP-5ms column) inject->gc_sep ms_detect 9. MS Detection (EI, Scan Mode) gc_sep->ms_detect data 10. Data Acquisition & Analysis ms_detect->data

Caption: Workflow for GC-MS analysis of this compound.

Materials and Reagents
ItemSpecifications
Analyte Standard This compound (Purity ≥98%)
Derivatization Reagent BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
Solvent Anhydrous Pyridine or Anhydrous Acetonitrile (GC Grade)
Reaction Vials 2 mL glass vials with PTFE-lined screw caps
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms)
GC Vials 2 mL amber glass autosampler vials with PTFE septa
Equipment GC-MS system, heating block, vortex mixer, micropipettes
Protocol 1: Standard and Sample Preparation

Causality: The success of silylation is critically dependent on the absence of water, which will preferentially react with the BSTFA reagent, consuming it and inhibiting the derivatization of the target analyte.[4][6] Therefore, all solvents, glassware, and samples must be anhydrous.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with anhydrous pyridine.

  • Sample Preparation: Dissolve the sample matrix containing this compound in anhydrous pyridine to achieve a concentration within the calibration range. If the sample is aqueous, it must be evaporated to complete dryness under a stream of nitrogen before redissolving in the aprotic solvent.[4]

  • Reagent Blank: Prepare a vial containing only 100 µL of anhydrous pyridine to undergo the full derivatization and analysis process. This is crucial for identifying any background contamination.

Protocol 2: Silylation Derivatization

Causality: Heating is employed to overcome the activation energy barrier, particularly for the derivatization of the less reactive primary amine group, ensuring the reaction proceeds to completion in a reasonable timeframe.[7] An excess of the silylating reagent is used to drive the reaction equilibrium towards the formation of the di-TMS product.[4][7]

  • Pipette 100 µL of each standard, sample, and the reagent blank into separate 2 mL reaction vials.

  • Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Immediately cap the vials tightly to prevent the ingress of atmospheric moisture.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Place the vials in a heating block set to 70°C for 30 minutes .[4]

  • After heating, remove the vials and allow them to cool to room temperature.

  • Transfer the cooled, derivatized solution to a GC autosampler vial for analysis. Samples should be analyzed promptly as TMS derivatives can be susceptible to hydrolysis over time.

Protocol 3: GC-MS Instrumental Analysis

Causality: A non-polar 5% phenyl-methylpolysiloxane column is selected because it provides excellent separation for a wide range of non-polar to moderately polar compounds and is inert towards the silylating reagents and their derivatives.[2] A temperature program is used to ensure that lower-boiling components are resolved at the beginning of the run, while the higher-boiling derivatized analyte is eluted efficiently with good peak shape.

ParameterSettingRationale
Injection Mode Splitless (1 min)Maximizes sensitivity for trace analysis.
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Separates the analyte from solvent and by-products.
Transfer Line Temp 280°CPrevents condensation of the analyte before entering the MS.
Ion Source Temp 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy creating predictable fragmentation.
MS Scan Range m/z 50 - 350Covers the expected fragments and molecular ion of the derivative.

Data Interpretation and Expected Results

The derivatized this compound will elute as a single, sharp, and symmetrical peak. The analysis of the mass spectrum is key to confirming its identity.

Molecular Weight Calculation:

  • This compound (C₇H₉NO): 123.15 g/mol

  • Di-TMS Derivative (C₁₃H₂₅NOSi₂): 123.15 - 2(H) + 2(TMS group) = 267.48 g/mol

Expected Mass Spectral Fragmentation:

The mass spectrum will exhibit characteristic ions for TMS-derivatized compounds. The interpretation of these fragments provides high confidence in the identification.

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
267 [M]⁺Molecular Ion: Confirms the mass of the di-TMS derivative.
252 [M - 15]⁺ or [M - CH₃]⁺Primary Fragment: Loss of a methyl group from a TMS moiety. This is typically a very prominent peak in TMS derivatives.[9]
194 [M - 73]⁺ or [M - Si(CH₃)₃]⁺Loss of one TMS group.
73 [Si(CH₃)₃]⁺Characteristic Ion: The trimethylsilyl cation itself. A strong indicator of a silylated compound.

Method Validation and Troubleshooting

For quantitative applications, the method should be validated according to standard guidelines (e.g., ICH Q2(R1)).[10][11][12]

  • Linearity: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. A correlation coefficient (R²) of >0.995 is typically desired.

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations.[13]

  • LOD/LOQ: Determine the limit of detection and limit of quantitation to define the sensitivity of the method.

Common Troubleshooting Scenarios:

  • No or Low Analyte Peak: Check for moisture contamination, insufficient reagent, or incomplete reaction (increase heating time/temp). Ensure the GC inlet liner is clean.

  • Tailing Peak: Indicates active sites in the GC system or incomplete derivatization. Use a fresh, deactivated inlet liner and ensure the derivatization reaction has gone to completion.

  • Extraneous Peaks: The reagent blank will help identify contamination from solvents, reagents, or the system itself.

Conclusion

This application note details a reliable and robust method for the GC-MS analysis of this compound. The silylation derivatization with BSTFA + 1% TMCS effectively converts the polar analyte into a volatile and thermally stable derivative, enabling excellent chromatographic separation and confident mass spectral identification. By understanding the principles behind each procedural step, from anhydrous sample preparation to the interpretation of fragmentation patterns, researchers can successfully implement this protocol for routine quality control and research applications.

References

  • GC Derivatization. Regis Technologies. [URL: https://www.registech.
  • Derivatization for Gas Chromatography. Phenomenex. [URL: https://www.phenomenex.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • BSTFA Technical Bulletin. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/348/917/bstfa-ms-bul.pdf]
  • Guide to Derivatization Reagents for GC. Supelco/Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/183/t408909h.pdf]
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 83(2), 290–298. [URL: https://pubmed.ncbi.nlm.nih.gov/10772173/]
  • D'souza, J., D'souza, C., & Vernekar, S. (2020). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET). [URL: https://www.irjet.net/archives/V7/i7/IRJET-V7I7156.pdf]
  • Chemistry For Everyone. (2023). What Is Derivatization In Gas Chromatography? YouTube. [URL: https://www.youtube.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. [URL: https://www.researchgate.
  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [URL: https://www.youtube.
  • Hanhineva, K., Rogachev, I., & Aharoni, A. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-84. [URL: https://www.mdpi.com/2218-1989/1/1/64]
  • Preparation of TMS Derivatives for GC/MS. Caltech GPS. [URL: https://gps.caltech.
  • GC Derivatization Reagents. TCI Chemicals. [URL: https://www.tcichemicals.
  • BSTFA + TMCS Technical Information. Sigma-Aldrich. [URL: https://www.researchgate.net/figure/BSTFA-TMCS-NO-bis-Trimethylsilyl-trifluoroacetamide-with-Trimethylchlorosilane_fig1_319020943]
  • Lim, H., Lee, S., & Kim, M. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 28(20), 7175. [URL: https://www.mdpi.com/1420-3049/28/20/7175]
  • Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). [URL: https://www.jfdc.org.tw/jfdc/6-3/2.html]
  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? YouTube. [URL: https://www.youtube.
  • Jo, K., Kim, Y. P., & Park, K. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 12(11), 1435. [URL: https://www.mdpi.com/2073-4433/12/11/1435]
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [URL: https://pubmed.ncbi.nlm.nih.gov/31808199/]
  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [URL: https://pubmed.ncbi.nlm.nih.gov/27580014/]
  • A Review on GC-MS and Method Development and Validation. Impact Factor. [URL: https://www.impactfactor.org/PDF/IJPPR/8/IJPPR,Vol8,Issue1,Article1.pdf]
  • Budim, D. S., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7196. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609503/]
  • Kladar, N., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/index.php/JSCS/article/download/15617/5753]
  • Ates, S., & Duman, T. (2007). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone. Acta Pharmaceutica, 57(2), 239-246. [URL: https://hrcak.srce.hr/16839]
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/derivatization-and-analysis-of-amino-acids-by-gc-ms]
  • Molnár-Perl, I., & Katona, Z. F. (2000). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl derivatives: In model solutions III. Chromatographia, 51(S1), S228-S236. [URL: https://link.springer.com/article/10.1007/BF02490597]
  • Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography-Vacuum Photoionization Orbitrap Mass Spectrometry. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6596950352a70b001227038e]
  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [URL: https://www.researchgate.
  • Mass Spectrometry of Some Common Functional Groups. (2019). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Structure_Determination_II/15.07%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]

Sources

"derivatization of 2-Amino-6-methylphenol for gas chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Gas Chromatography of 2-Amino-6-methylphenol

A Guide to Derivatization Strategies for Enhanced Volatility and Detection

Introduction: The Rationale for Derivatization

This compound is a polar molecule containing two active functional groups: a primary amine (-NH₂) and a hydroxyl (-OH) group. These groups can engage in intermolecular hydrogen bonding, which significantly increases the compound's boiling point and reduces its volatility. Direct analysis of this compound by gas chromatography (GC) is challenging; its polarity leads to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the high-temperature environment of the GC inlet and column.[1][2]

To overcome these analytical hurdles, a chemical modification process known as derivatization is essential.[3] Derivatization converts the polar -NH₂ and -OH groups into less polar, more volatile, and more thermally stable functional groups.[4][5] This transformation is critical for achieving sharp, symmetrical peaks, improving resolution, and ensuring reproducible, quantitative analysis by GC, often coupled with mass spectrometry (GC-MS) or other detectors.[1][3] This guide details two primary and robust derivatization strategies: silylation and acylation.

Core Derivatization Strategies

The selection of a derivatization reagent depends on the analyte's structure, the desired sensitivity, and the detector being used. For this compound, both the amino and hydroxyl groups must be derivatized to achieve optimal GC performance.

Silylation: The Gold Standard for Volatility

Silylation is arguably the most common derivatization technique for GC analysis, involving the replacement of active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][6] This process effectively masks the hydrogen-bonding capabilities of the amine and hydroxyl groups, leading to a significant increase in volatility and thermal stability.[1]

Key Reagents:

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a wide range of polar compounds.[7][8] A key advantage of MSTFA is that its reaction byproduct, N-methyltrifluoroacetamide, is highly volatile and typically elutes with the solvent front, preventing interference with the analysis of early-eluting peaks.[2][9]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Another potent and widely used silylating reagent, similar in strength to MSTFA.[10][11] It is highly effective for derivatizing alcohols, phenols, and amines.[10]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst (typically 1% in MSTFA or BSTFA) to enhance the reactivity of the primary silylating agent, especially for hindered or less reactive groups like secondary amines or amides.[1][9]

The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides.[10][12] Both the hydroxyl and amino groups of this compound are readily derivatized by these reagents.

Reaction Diagram: Silylation with MSTFA

G cluster_reactants Reactants cluster_products Products Analyte This compound Derivative Di-TMS Derivative (Volatile & Thermally Stable) Analyte->Derivative Reaction (Heat) Reagent MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) Reagent->Derivative Byproduct N-methyltrifluoroacetamide (Volatile) Reagent->Byproduct

Caption: Silylation of this compound with MSTFA.

Acylation: Enhancing Detectability

Acylation involves introducing an acyl group (R-C=O) into a molecule by replacing the active hydrogens on the hydroxyl and amino groups.[13] For GC applications, perfluoroacylating reagents are particularly valuable. These reagents form stable, volatile derivatives that are highly responsive to electron capture detectors (ECD), enabling trace-level analysis.[14][15]

Key Reagents:

  • TFAA (Trifluoroacetic anhydride): The most reactive and volatile of the common perfluoro acid anhydrides.[16] It reacts readily with alcohols, phenols, and amines to produce stable trifluoroacetyl derivatives.[13][14] A significant advantage is that no acidic byproducts are formed during the reaction.[14][16]

  • PFPA (Pentafluoropropionic anhydride) & HFBA (Heptafluorobutyric anhydride): These reagents function similarly to TFAA but create derivatives with even greater ECD sensitivity due to the higher number of fluorine atoms.[13][16]

Acylation reactions with anhydrides are often performed in the presence of a solvent and a base catalyst, such as pyridine or triethylamine (TEA), which acts as an acid scavenger to drive the reaction to completion.[14][15]

Reaction Diagram: Acylation with TFAA

G cluster_reactants Reactants cluster_products Products Analyte This compound Derivative Di-TFA Derivative (ECD Active) Analyte->Derivative Reaction (Heat) Reagent TFAA (Trifluoroacetic anhydride) Reagent->Derivative Byproduct Trifluoroacetic Acid (Scavenged by Base) Reagent->Byproduct Catalyst Pyridine or TEA (Catalyst/Acid Scavenger) Catalyst->Derivative drives reaction

Caption: Acylation of this compound with TFAA.

Experimental Protocols & Methodologies

Safety Precaution: Derivatization reagents are often flammable, moisture-sensitive, and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Silylation using MSTFA with 1% TMCS

This protocol is designed for robust derivatization of both the hydroxyl and amino groups, creating a thermally stable derivative suitable for GC-MS or GC-FID analysis.

Materials and Reagents:

  • This compound standard or dried sample extract

  • MSTFA + 1% TMCS (N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen.[9] Moisture will consume the silylating reagent and prevent complete derivatization.[12][17]

  • Reagent Addition: To the dried sample (e.g., 1-10 mg) in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.[13]

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS to the vial. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.[9][12]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.[18] Many compounds derivatize quickly, but heating ensures complete reaction for both functional groups.[10]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC system.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol produces a di-trifluoroacetyl derivative that is highly sensitive to an Electron Capture Detector (ECD), making it ideal for trace analysis.

Materials and Reagents:

  • This compound standard or dried sample extract

  • TFAA (Trifluoroacetic anhydride)

  • Acetonitrile or Ethyl Acetate (Anhydrous, GC grade)

  • Pyridine or Triethylamine (TEA) (Anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample is completely dry as described in the silylation protocol.

  • Reagent Addition: Dissolve the dried sample (e.g., 50 µg) in 0.5 mL of acetonitrile or ethyl acetate in a reaction vial.[14]

  • Catalyst Addition: Add 50 µL of pyridine or TEA to act as a catalyst and acid scavenger.[14][15]

  • Derivatization: Add 100 µL of TFAA to the vial.[14]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 50-60°C for 15-30 minutes.[13][14]

  • Workup (Optional but Recommended): Cool the vial to room temperature. The acidic byproducts can damage the GC column.[15] While TFAA reactions often don't leave acidic byproducts, a cleanup step ensures longevity. Add 1 mL of 5% aqueous ammonia, shake, and allow the layers to separate.[14]

  • Analysis: Inject an aliquot of the organic (upper) layer into the GC system.

Summary of Derivatization Methods

ParameterSilylation (MSTFA + 1% TMCS)Acylation (TFAA)
Target Groups -OH, -NH₂, -SH, -COOH-OH, -NH₂, -SH
Derivative Trimethylsilyl (TMS)Trifluoroacetyl (TFA)
Volatility ExcellentVery Good
Thermal Stability ExcellentExcellent
Reaction Byproducts N-methyltrifluoroacetamide (Volatile)Trifluoroacetic Acid (if any)
Detector Suitability GC-MS, GC-FIDGC-ECD (High Sensitivity), GC-MS, GC-FID
Key Advantage Clean, volatile byproducts; robust methodHigh sensitivity with ECD for trace analysis
Considerations Highly sensitive to moistureReagent is highly reactive; byproducts can be acidic

Analytical Workflow & Troubleshooting

A successful analysis requires a systematic approach from sample preparation to data interpretation.

G Sample Sample Collection (Aqueous or Solid) Prep Sample Preparation (Extraction, Drying) Sample->Prep Deriv Derivatization (Silylation or Acylation) Prep->Deriv GC GC-MS / GC-ECD Analysis (Injection, Separation) Deriv->GC Data Data Processing (Integration, Identification) GC->Data

Sources

Application Notes and Protocols for the Coupling of 2-Amino-6-methylphenol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Amide Bonds

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry, with the resulting linkages being integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The coupling of anilines, such as 2-amino-6-methylphenol, with carboxylic acids to form N-aryl amides is of particular interest. These motifs are prevalent in numerous biologically active molecules. However, the synthesis of amides from 2-aminophenols presents a unique set of challenges due to the presence of two nucleophilic sites: the amino and the hydroxyl groups. Furthermore, the proximity of these groups can lead to a competing intramolecular cyclization to form a benzoxazole ring system, another privileged scaffold in medicinal chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the selective N-acylation of this compound with carboxylic acids. We will delve into the mechanistic considerations that govern selectivity, provide a detailed, step-by-step experimental procedure, and offer a thorough troubleshooting guide to navigate potential challenges.

Mechanistic Insights: Navigating Chemoselectivity

The reaction of this compound with a carboxylic acid, in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt), can proceed through two primary pathways: the desired amide bond formation and the formation of a benzoxazole.

The chemoselectivity of the acylation of aminophenols is a well-studied area. Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation over O-acylation, especially under neutral or slightly basic conditions. The use of coupling agents like EDC and HOBt at low temperatures further promotes the selective formation of the amide by minimizing side reactions.[1]

The reaction commences with the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate a more stable HOBt-ester. This active ester is then susceptible to nucleophilic attack by the amino group of this compound.

To favor the formation of the amide and prevent the subsequent cyclization to the benzoxazole, the reaction is best carried out at low temperatures. The intramolecular cyclization to the benzoxazole is a dehydration reaction that is typically favored at higher temperatures. By maintaining a low reaction temperature, the formation of the amide is kinetically favored.

dot digraph "Amide vs Benzoxazole Formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} . Caption: Reaction pathways for the coupling of a carboxylic acid with this compound.

Experimental Protocol: EDC/HOBt Coupling

This protocol is designed for the selective N-acylation of this compound.

Materials and Equipment
Reagent/EquipmentRecommended Specifications
This compound>98% purity
Carboxylic AcidAs required
EDC.HCl>98% purity
HOBtAnhydrous, >97% purity
Diisopropylethylamine (DIPEA)>99.5%, anhydrous
N,N-Dimethylformamide (DMF)Anhydrous, <50 ppm water
Ethyl acetate (EtOAc)ACS grade or higher
Saturated aq. NaHCO3
Brine
Anhydrous MgSO4 or Na2SO4
Round-bottom flasksAppropriate sizes
Magnetic stirrer and stir bars
Ice bath
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Rotary evaporator
Column chromatography setupSilica gel, appropriate size
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

    • Add this compound (1.1 eq.) to the solution and stir until dissolved.

    • Add HOBt (1.2 eq.) to the reaction mixture.

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate vial, dissolve EDC.HCl (1.2 eq.) in a minimal amount of anhydrous DMF.

    • Slowly add the EDC.HCl solution to the cooled reaction mixture.

    • Add DIPEA (2.5 eq.) dropwise to the reaction mixture. The addition of a non-nucleophilic base is crucial to neutralize the HCl salt of EDC and to facilitate the reaction, especially given the predicted pKa of the anilinium ion of this compound is around 4-5.

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. A typical eluent system would be a mixture of hexanes and ethyl acetate. The starting materials and the product should have different Rf values.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x). The aqueous washes help to remove unreacted HOBt, EDC-urea byproduct, and DIPEA salts.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[2] The polarity of the eluent will depend on the specific carboxylic acid used, but a gradient of ethyl acetate in hexanes is a good starting point. For more polar amides, a different solvent system such as dichloromethane and methanol might be necessary.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can also be an effective purification method for solid products.[2]

dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} . Caption: A streamlined workflow for the EDC/HOBt coupling of carboxylic acids with this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous. Increase the equivalents of EDC and HOBt slightly (e.g., to 1.5 eq.).
Low nucleophilicity of the aniline.The ortho-methyl group can cause steric hindrance.[4] Consider a more potent coupling agent like HATU or HBTU.
Formation of benzoxazole byproduct Reaction temperature is too high.Maintain the reaction temperature at 0 °C for a longer period before allowing it to warm to room temperature.
Prolonged reaction time at room temperature.Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
Presence of unreacted starting materials Insufficient equivalents of coupling reagents or base.Increase the equivalents of EDC, HOBt, and/or DIPEA.
Steric hindrance.Consider using a less sterically hindered carboxylic acid if possible, or switch to a more powerful coupling reagent.[5]
Difficult purification EDC-urea byproduct co-elutes with the product.The urea byproduct from EDC is generally water-soluble and should be removed during the aqueous work-up. If it persists, a dilute acid wash (e.g., 1M HCl) can be effective, provided the product is stable to acid.
Product is very polar.Use a more polar solvent system for chromatography (e.g., DCM/MeOH). Consider reverse-phase chromatography for highly polar compounds.[3]

Safety Information

  • EDC.HCl is a skin and eye irritant.

  • HOBt is a flammable solid and can be explosive when dry. Handle with care and avoid ignition sources.

  • DIPEA is a corrosive and flammable liquid.

  • DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Dai, W. M., Cheung, Y. K., Tang, K. W., Choi, P. Y., & Chung, S. L. (1995). Highly Chemoselective Acylation of Substituted Aminophenols with 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione. HKUST Institutional Repository. [Link]
  • Yadav, G. D., & Adivarekar, A. U. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18516-18527. [Link]
  • Yadav, G. D., & Adivarekar, A. U. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
  • Patil, V. D., Sutar, N. R., & Pawar, R. P. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.[Link]
  • Edelmann, F. T. (2020). What is the best technique for amide purification?.
  • Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
  • Reddit. (2016, March 8).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
  • Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. [Link]
  • ResearchGate. (2025, November 2).
  • Rasouli, H., & Koushesh, S. (2017). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 22(4), 632. [Link]
  • Pace, V., et al. (2018). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. ACS Omega, 3(1), 1145-1153. [Link]
  • Mizar, A., et al. (2021).
  • Lasoń-Rydel, M., et al. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]
  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Link]
  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Radosavljevic, A., et al. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. University of New Hampshire. [Link]
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. [Link]
  • Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide. [Link]
  • Journal of The Chemical Society of Pakistan. (2010).
  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. [Link]
  • Google Patents. (n.d.).
  • PubChem. (n.d.). N-(2-hydroxy-4-methoxy-3-methylphenyl)acetamide. [Link]
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
  • ResearchGate. (2025, August 8). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. [Link]
  • Albericio, F., & El-Faham, A. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(17), 4556-4559. [Link]
  • ResearchGate. (2025, August 6). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. [Link]
  • PubChem. (n.d.). 2-Amino-5-methylphenol. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 7-Methylbenzoxazoles Utilizing 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents.[1][2][3] These heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The versatility of the benzoxazole ring system allows for extensive functionalization, making it a privileged scaffold in drug discovery programs.[7][8]

The traditional and most direct route to this important heterocycle involves the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl-containing functional group, such as a carboxylic acid or an aldehyde.[7][9] 2-Amino-6-methylphenol is a particularly valuable precursor, as it directly installs a methyl group at the 7-position of the resulting benzoxazole ring. This specific substitution pattern can be critical for modulating the pharmacological profile, metabolic stability, and receptor-binding affinity of the final compound.

This guide provides an in-depth exploration of key synthetic methodologies for constructing 7-methylbenzoxazole derivatives from this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

The Core Mechanism: From Phenol to Benzoxazole

The formation of the benzoxazole ring from a 2-aminophenol precursor is fundamentally a two-stage process: initial condensation followed by an intramolecular cyclodehydration. When reacting with an aldehyde, for instance, the amino group of this compound first engages in a nucleophilic attack on the aldehyde's carbonyl carbon. This is followed by the elimination of water to form a Schiff base (an imine) intermediate.

The pivotal step is the subsequent intramolecular cyclization, where the phenolic hydroxyl group attacks the electrophilic imine carbon. This ring-closing event forms a transient, non-aromatic dihydrobenzoxazole intermediate. The final, and often rate-determining, step is the aromatization of this intermediate through oxidation or dehydration, which expels a second molecule of water (or H₂) to yield the stable, aromatic 7-methylbenzoxazole product. The overall process is a cascade of condensation, cyclization, and aromatization.[8][10]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product A This compound C Schiff Base (Imine Intermediate) A->C Condensation (-H₂O) B Aldehyde (R-CHO) B->C D Dihydrobenzoxazole Intermediate C->D Intramolecular Cyclization E 2-Substituted-7-methylbenzoxazole D->E Aromatization (Oxidation / -H₂O)

Caption: General mechanism for benzoxazole synthesis.

Synthetic Protocol I: Acid-Catalyzed Condensation with Aromatic Aldehydes

This protocol details a robust and widely applicable method for synthesizing 2-aryl-7-methylbenzoxazoles. The use of a Lewis acid catalyst like Zinc Acetate [Zn(OAc)₂] facilitates both the initial imine formation and the subsequent cyclodehydration under relatively mild conditions.[11]

Principle and Rationale

The Lewis acid catalyst activates the aldehyde carbonyl group, rendering it more electrophilic and accelerating the initial nucleophilic attack by the aminophenol. It also assists in the final dehydration step, promoting the formation of the stable aromatic ring. This one-pot procedure is valued for its operational simplicity and generally high yields.[11]

Detailed Step-by-Step Protocol

Reagents and Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Zinc Acetate [Zn(OAc)₂]

  • Ethanol (EtOH), reagent grade

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 123.15 mg), the desired aromatic aldehyde (1.0 mmol), and ethanol (15 mL).

  • Catalyst Addition: Add Zinc Acetate (0.1 mmol, 18.3 mg) to the stirring mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 3-4 hours.[11]

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Add ethyl acetate (25 mL) and deionized water (20 mL) to the residue. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-7-methylbenzoxazole.

Experimental Workflow Diagram

G A 1. Combine Reactants & Catalyst (this compound, Aldehyde, Zn(OAc)₂ in EtOH) B 2. Heat to Reflux (80°C) Monitor by TLC (3-4h) A->B C 3. Cool & Concentrate (Remove EtOH via Rotovap) B->C D 4. Work-up: Extraction (EtOAc / H₂O, NaHCO₃, Brine) C->D E 5. Dry & Concentrate (Dry with MgSO₄, Filter, Rotovap) D->E F 6. Purify (Silica Gel Chromatography) E->F G Pure 2-Aryl-7-methylbenzoxazole F->G

Caption: Workflow for the synthesis of 2-aryl-7-methylbenzoxazoles.

Synthetic Protocol II: Reaction with Carboxylic Acids via In Situ Activation

This method provides a direct route to 2-substituted-7-methylbenzoxazoles from carboxylic acids, avoiding the need to first isolate an acyl chloride. Methanesulfonic acid serves as both a catalyst and a dehydrating agent, promoting the condensation in a one-pot fashion.[12]

Principle and Rationale

In this protocol, the carboxylic acid is likely activated in situ to form a more reactive species (e.g., a mixed anhydride with methanesulfonic acid). This highly electrophilic intermediate is then readily attacked by the amino group of this compound. The strongly acidic and dehydrating environment facilitates the subsequent cyclization and aromatization steps to furnish the benzoxazole product in high yield. This approach is advantageous as it uses stable and readily available carboxylic acids directly.[12]

Detailed Step-by-Step Protocol

Reagents and Materials:

  • This compound

  • Carboxylic Acid (Aryl, Heteroaryl, or Alkyl)

  • Thionyl Chloride (SOCl₂)

  • Methanesulfonic Acid (MsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Acid Chloride Generation (In Situ): In a round-bottom flask under an inert atmosphere (N₂), suspend the carboxylic acid (1.2 mmol) in toluene (5 mL). Add thionyl chloride (1.5 mmol, 0.11 mL) and a catalytic drop of DMF.

  • Heat the mixture at 70°C for 1 hour to generate the acyl chloride. After this period, cool the mixture to room temperature.

  • Amide Formation & Cyclization: In a separate flask, dissolve this compound (1.0 mmol, 123.15 mg) in methanesulfonic acid (2 mL).

  • Carefully add the previously prepared acyl chloride solution dropwise to the methanesulfonic acid solution at room temperature.

  • Reaction: Heat the resulting mixture to 100-120°C and stir for 2-5 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 20 g).

  • Neutralize the aqueous mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Comparative Overview of Synthetic Methods

The choice of synthetic method often depends on the desired substituent at the 2-position, substrate availability, and reaction condition tolerance. The following table summarizes typical conditions for analogous reactions.

MethodReagent PartnerCatalyst / ReagentSolventTemp (°C)Time (h)Typical Yield (%)Ref
Protocol I Aromatic AldehydeZn(OAc)₂Ethanol~803-480-92[11]
Protocol II Carboxylic AcidSOCl₂ / MsOHToluene / MsOH100-1202-585-95[12]
Green Method Aromatic AldehydeLAIL@MNP*Solvent-free700.575-90[13]
Tf₂O-Promoted Tertiary AmideTf₂O / 2-F-PyrDCM0 to RT1.5~95[10]

*LAIL@MNP = Fe₃O₄ nanoparticle-supported Lewis acidic ionic liquid. This catalyst is noted for being magnetically recoverable and reusable.[13]

Conclusion

This compound serves as a highly effective and strategic precursor for the synthesis of 7-methyl-substituted benzoxazoles, a class of compounds with significant potential in drug discovery. The methodologies presented here—ranging from classic acid-catalyzed condensations to modern, greener approaches—provide researchers with a versatile toolkit to access these valuable scaffolds. The selection of a specific protocol should be guided by the nature of the available starting materials, desired scale, and laboratory capabilities. The fundamental mechanistic principles of condensation, cyclization, and aromatization remain central to all successful synthetic strategies.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI.
  • Proposed mechanism for benzoxazole from aminophenol and diazoester. (n.d.). ResearchGate.
  • Market-available drugs with a benzoxazole moiety. (n.d.). ResearchGate.
  • Benzoxazole derivatives: Significance and symbolism. (2024).
  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
  • Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
  • Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate.
  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review.
  • S. S. K. Reddy, et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synfacts.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.).
  • Various pathways for benzoxazole synthesis using 2-aminophenol with... (n.d.). ResearchGate.
  • Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. (n.d.). RSC Publishing.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.

Sources

Application Notes: 2-Amino-6-methylphenol in Photographic Developers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Niche Developing Agent with Unique Properties

In the vast landscape of photographic chemistry, developing agents are the catalysts that transform a latent image, captured on silver halide crystals, into a visible one.[1] While staples like Metol (Monomethyl-p-aminophenol) and Hydroquinone have dominated black-and-white processing for over a century, a class of compounds known as aminophenols offers a diverse range of activities and image characteristics. 2-Amino-6-methylphenol, a substituted aminophenol, occupies a specific niche within this group. Unlike its more common isomers used in hair dyes and other chemical manufacturing, its application in photographic development is more specialized, valued for its potential to produce fine grain and unique tonal separation.[2][3] This document serves as a comprehensive technical guide to its application, detailing its mechanism, formulation, and protocols for experimental use.

Section 1: Core Chemical Principles and Mechanism

Mechanism of Development

The fundamental process of photographic development is a redox reaction. The developing agent, acting as a reductant, donates electrons to silver halide crystals that have been exposed to light (forming a "latent image center"). This reduces the silver ions (Ag⁺) to black metallic silver (Ag⁰), which constitutes the visible image.[1]

This compound follows this principle. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the benzene ring makes it an effective reducing agent. The methyl (-CH₃) group at the 6-position influences the molecule's solubility, reduction potential, and steric interactions, which can affect the rate of development and the physical structure of the developed silver.

The development process can be visualized as follows:

G cluster_emulsion Photographic Emulsion cluster_developer Developer Solution AgX Silver Halide Crystal (Ag⁺X⁻) with Latent Image Center Ag0 Metallic Silver Grain (Ag⁰) AgX->Ag0 Reduction (Ag⁺ + e⁻ → Ag⁰) Dev_H This compound (Reduced Form) AgX->Dev_H Adsorption Dev_Ox Oxidized Developer (Quinoneimine) Dev_H->Dev_Ox e⁻ donation (Oxidation)

Caption: Electron transfer from this compound to a silver halide crystal.

Key Chemical Properties

A summary of the key properties of this compound relevant to its use as a developing agent is presented below.

PropertyValue / DescriptionSignificance in Development
CAS Number 17672-22-9Unique identifier for sourcing and safety data sheets.[4][5]
Molecular Formula C₇H₉NODictates molecular weight (123.15 g/mol ) for formulation calculations.[5]
Appearance Solid, often pale yellow to brown.[3]Purity can be visually assessed; darker coloration may indicate oxidation.
Melting Point 86-90°CA physical constant for identity and purity verification.[6]
Solubility Slightly soluble in water; soluble in ethanol and acetone.[3]Affects the preparation of stock solutions; an alkaline solution (e.g., with sodium sulfite/carbonate) is required for dissolution in developer formulas.
Purity Typically available at >95% purity for laboratory use.[4][6]High purity is crucial to avoid unpredictable side reactions and ensure consistent developer activity.
Synergistic Effects (Superadditivity)

Photographic developers rarely use a single developing agent. Often, two agents are combined to achieve a synergistic effect known as superadditivity, where the combined activity is greater than the sum of the individual activities.[1] A common superadditive pair is Metol and Hydroquinone.

This compound can be paired with other developing agents like Phenidone (1-phenyl-3-pyrazolidinone) or Hydroquinone. In such a combination, the more active agent (often Phenidone) rapidly initiates development, becomes oxidized, and is then regenerated (reduced) by the secondary, less active agent (this compound), which acts as a reservoir of developing potential. This leads to a more efficient and stable development process.

Section 2: Formulation and Preparation of a Working Developer

This section provides a starting-point formulation for a black-and-white film developer utilizing this compound. Researchers should consider this a baseline for further experimentation.

Example Formulation (AMP-1 Developer)
ComponentFunctionQuantity (for 1 Liter)
Water (distilled) Solvent750 mL
Sodium Sulfite (anhydrous) Antioxidant / Silver Halide Solvent100 g
This compound Primary Developing Agent5 g
Hydroquinone Secondary Developing Agent2 g
Sodium Carbonate (monohydrate) Accelerator / pH Control20 g
Potassium Bromide Antifoggant1 g
Water (distilled) To make1 L
Protocol for Developer Preparation

Objective: To prepare a 1-liter working solution of the AMP-1 developer.

Materials:

  • This compound (CAS: 17672-22-9)

  • Sodium Sulfite (anhydrous)

  • Hydroquinone

  • Sodium Carbonate (monohydrate)

  • Potassium Bromide

  • Distilled water

  • Graduated cylinders and a 1-liter beaker or flask

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Initial Dissolution: Measure 750 mL of distilled water at approximately 40-50°C into the beaker. Warmer water aids in the dissolution of the chemicals.

  • Add Preservative: While stirring, slowly add the 100g of Sodium Sulfite. Wait until it is completely dissolved. The sulfite acts as an antioxidant, preventing the developing agents from oxidizing prematurely when exposed to air.

  • Add Primary Developer: Add the 5g of this compound. Stir until fully dissolved. The solution may take on a slight straw color.

  • Add Secondary Developer: Add the 2g of Hydroquinone and stir until dissolved.

  • Add Accelerator: Add the 20g of Sodium Carbonate. This will increase the pH of the solution, which is necessary to "activate" the developing agents. The pH should be in the range of 10-11 for optimal activity.

  • Add Restrainer: Add the 1g of Potassium Bromide. This chemical acts as an antifoggant, restraining the developer from acting on unexposed silver halide crystals, which would create chemical fog and reduce image clarity.

  • Final Volume: Add cold distilled water to bring the final volume to exactly 1 liter.

  • Storage: Transfer the solution to a tightly sealed, dark glass bottle. Oxygen is the primary enemy of a developer solution. For long-term storage, using several smaller bottles is preferable to one large one to minimize air contact after each use.

Section 3: Application Protocol for Film Development

This protocol outlines the steps for developing a standard roll of black-and-white panchromatic film using the prepared AMP-1 developer.

Experimental Workflow

G start Load Film into Developing Tank (Total Darkness) pre_soak Pre-soak (Optional, 1 min) start->pre_soak developer Developer (AMP-1) Time & Temp Dependent pre_soak->developer stop_bath Stop Bath (e.g., 2% Acetic Acid, 1 min) developer->stop_bath fixer Fixer (e.g., Ammonium Thiosulfate, 5 min) stop_bath->fixer wash Final Wash (10-20 min) fixer->wash dry Dry Film (Dust-free environment) wash->dry end Developed Negative Ready for Scanning/Printing dry->end

Caption: Standard workflow for black-and-white film processing.

Step-by-Step Protocol

Prerequisites: A roll of exposed black-and-white film, a light-tight developing tank, and the prepared chemical solutions (Developer, Stop Bath, Fixer).

  • Temperature Control: Bring all chemical solutions and the developing tank to the target temperature, typically 20°C (68°F). Consistency is critical for repeatable results.

  • Load Film: In complete darkness, load the exposed film onto the developing reel and place it inside the developing tank. Secure the light-tight lid. The remaining steps can be performed in normal room light.

  • Pre-soak (Optional): Fill the tank with water at 20°C for 1 minute. This helps the emulsion swell and promotes even development. Discard the water.

  • Development:

    • Pour the AMP-1 developer into the tank. Start a timer immediately.

    • Agitation: Agitate the tank continuously for the first 30 seconds. Then, agitate for 10 seconds at the beginning of each subsequent minute. Agitation ensures fresh developer is always in contact with the film surface.

    • Development Time: A starting point for a medium-speed film (e.g., ISO 100) is 7-9 minutes at 20°C . This will require experimental validation.

  • Stop Bath: 30 seconds before the development time ends, begin pouring out the developer. Immediately pour in the stop bath solution. Agitate for 1 minute. The acidic stop bath neutralizes the alkaline developer, halting the development process.

  • Fixing: Pour out the stop bath and pour in the fixer solution. The fixer removes the unexposed and undeveloped silver halide, rendering the image permanent and transparent. A typical fixing time is 5 minutes with agitation for 10 seconds every minute.

  • Final Wash: Discard the fixer. Wash the film under running water for 10-20 minutes to remove all residual chemicals.

  • Drying: Remove the film from the reel, gently squeegee off excess water, and hang it to dry in a dust-free environment.

Section 4: Advantages, Limitations, and Safety

Performance Considerations
  • Advantages: Developers based on aminophenol derivatives can offer fine-grain results and a long tonal scale, which is desirable for pictorial photography. The specific substitution pattern of this compound may yield unique contrast characteristics that differ from more common developers.

  • Limitations: this compound is not as common as Metol or Hydroquinone, potentially making it more expensive and harder to source. As with many aminophenols, the developer solution can be prone to aerial oxidation, requiring careful storage and handling. Its properties are less documented in mainstream photographic literature, requiring more personal experimentation to optimize.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate care.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, nitrile gloves, and a lab coat when handling the powder or solutions.[7]

  • Ventilation: Work in a well-ventilated area to avoid inhaling dust from the powdered chemical.[7]

  • Exposure Routes: The compound can cause skin, eye, and respiratory irritation.[7][8] Avoid contact with skin and eyes.[7] In case of contact, wash the affected area immediately with plenty of water.[7]

  • Storage: Store the chemical in a cool, dry, dark place, sealed from air and moisture.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour used developer down the drain.

Section 5: References

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. Retrieved from

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing. Retrieved from

  • Wikipedia. (n.d.). Photographic developer. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics. [Link]

  • Google Patents. (n.d.). United States Patent (19) - 4,743,595. Retrieved from

  • Google Patents. (n.d.). US3535382A - Amino phenol production. Retrieved from

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. [Link]

  • Srini Chem. (n.d.). 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives. Retrieved from

  • Google Patents. (n.d.). EP0530921A1 - Photographic color developer formulation using an alpha amino acid for enhanced solution stability. Retrieved from

  • YouTube. (2024). C41 Film Processing Chemistry: What's Really Happening Inside Your Developer?. [Link]

Sources

Application Notes and Protocols for the Enzymatic Modification of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Relevance and Biocatalytic Potential of 2-Amino-6-methylphenol

This compound is a substituted aromatic compound featuring both an amino and a hydroxyl group, making it a versatile precursor in various chemical syntheses.[1][2][3] Its derivatives are integral to the production of dyes, pigments, and pharmaceuticals.[1][4] The conventional chemical modification of such compounds often necessitates harsh reaction conditions and the use of potentially toxic reagents.[5] In contrast, enzymatic catalysis offers a green and sustainable alternative, operating under mild conditions with high selectivity, thereby minimizing energy consumption and environmental impact.[6][7]

This guide provides a comprehensive overview of the enzymatic modification of this compound, with a focus on oxidative enzymes such as laccases, tyrosinases, and peroxidases. These enzymes can catalyze the transformation of this compound into valuable products, including phenoxazinone derivatives and functional polymers.[8][9] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Theoretical Framework: Understanding the Enzymatic Oxidation of Substituted Aminophenols

The enzymatic modification of this compound primarily involves oxidation, which can be catalyzed by several classes of enzymes, most notably laccases, tyrosinases, and peroxidases. These enzymes facilitate the removal of electrons from the substrate, leading to the formation of highly reactive radical intermediates. These intermediates can then undergo further reactions, such as dimerization, polymerization, or coupling with other molecules, to yield a variety of products.[8][10]

Laccase-Mediated Oxidation

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a broad range of phenolic and anilinic compounds, using molecular oxygen as the final electron acceptor and producing water as the sole byproduct.[11][12][13] The catalytic cycle of laccase involves the reduction of molecular oxygen to water, coupled with the oxidation of four substrate molecules.[13] The resulting phenoxy radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, or polymers.[10] In the case of this compound, laccase-mediated oxidation is expected to yield phenoxazinone-like structures through intramolecular cyclization of the resulting radicals.[8][14]

Diagram 1: Proposed Laccase-Mediated Oxidation of this compound

G cluster_0 Enzymatic Oxidation cluster_1 Non-Enzymatic Coupling cluster_2 Polymerization Pathway 2_Amino_6_methylphenol This compound Laccase Laccase + O2 2_Amino_6_methylphenol->Laccase Substrate Binding Radical_Intermediate Phenoxy Radical Intermediate Dimerization Dimerization / Intramolecular Cyclization Radical_Intermediate->Dimerization Polymerization Polymerization Radical_Intermediate->Polymerization Laccase->Radical_Intermediate One-Electron Oxidation Phenoxazinone_Derivative Phenoxazinone Derivative Dimerization->Phenoxazinone_Derivative Functional_Polymer Functional Polymer Polymerization->Functional_Polymer

Caption: Proposed reaction pathway for the laccase-mediated modification of this compound.

Tyrosinase-Catalyzed Modification

Tyrosinases are copper-containing enzymes that exhibit both monophenolase and diphenolase activity.[15][16][17][18] They can hydroxylate monophenols to o-diphenols and further oxidize o-diphenols to highly reactive o-quinones.[17][18] For this compound, which is an ortho-substituted phenol, tyrosinase can act as a substrate, leading to the formation of corresponding o-quinones.[15][16] These quinones are electrophilic and can react with nucleophiles, including the amino group of another this compound molecule or other nucleophiles present in the reaction mixture, leading to the formation of various adducts.[19]

Peroxidase-Catalyzed Reactions

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂).[20][21] The reaction mechanism involves the formation of a high-valent iron-oxo species within the enzyme's active site, which then abstracts electrons from the substrate to generate radical intermediates.[21] Similar to laccase-mediated reactions, these radicals can then undergo polymerization or coupling reactions.[9][20]

Experimental Protocols

The following protocols provide a starting point for the enzymatic modification of this compound. Optimization of parameters such as pH, temperature, enzyme concentration, and substrate concentration may be necessary to achieve desired product yields and selectivity.

Protocol 1: Laccase-Mediated Synthesis of Phenoxazinone Derivatives

This protocol is adapted from established methods for the laccase-catalyzed synthesis of phenoxazinones from substituted aminophenols.[8][22]

Materials:

  • This compound (CAS No: 17672-22-9)[2]

  • Laccase from Trametes versicolor (or other fungal source)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Methanol or Acetonitrile (for product extraction and analysis)

  • Stir plate and stir bar

  • Reaction vessel (e.g., glass vial or flask)

  • HPLC system with a C18 column and UV-Vis detector for analysis

Procedure:

  • Prepare a 10 mM stock solution of this compound in a minimal amount of methanol and dilute with 0.1 M sodium acetate buffer (pH 5.0).

  • In a reaction vessel, add the this compound solution.

  • Initiate the reaction by adding laccase to a final concentration of 1-5 U/mL.

  • Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) and expose it to air (oxygen is a co-substrate).

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quench the reaction in the aliquots by adding an equal volume of acetonitrile or methanol.

  • Analyze the quenched samples by HPLC to determine the consumption of the substrate and the formation of products. A suitable wavelength for detection is around 275 nm.[23]

  • For product purification, the reaction mixture can be extracted with an organic solvent like ethyl acetate, followed by column chromatography.

Diagram 2: Workflow for Laccase-Mediated Synthesis and Analysis

G Start Start Prepare_Substrate Prepare this compound Solution Start->Prepare_Substrate Add_Laccase Add Laccase to Initiate Reaction Prepare_Substrate->Add_Laccase Incubate Incubate with Stirring Add_Laccase->Incubate Monitor_Reaction Monitor by Taking Aliquots Incubate->Monitor_Reaction Quench_Reaction Quench Aliquots Monitor_Reaction->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Purification Product Purification (Optional) HPLC_Analysis->Purification End End Purification->End

Caption: General workflow for the enzymatic synthesis and analysis of modified this compound.

Protocol 2: Enzymatic Polymerization of this compound

This protocol outlines a general procedure for the oxidative polymerization of this compound using either laccase or horseradish peroxidase.[5][9]

Materials:

  • This compound

  • Laccase or Horseradish Peroxidase (HRP)

  • Appropriate buffer (e.g., sodium acetate for laccase, sodium phosphate for HRP)

  • Hydrogen peroxide (H₂O₂) solution (for HRP-catalyzed reaction)

  • Methanol or ethanol (for polymer precipitation)

  • Centrifuge

Procedure:

  • Dissolve this compound in the appropriate buffer to the desired concentration (e.g., 10-50 mM).

  • For laccase-catalyzed polymerization, add laccase (e.g., 5-10 U/mL) and stir the solution in an open-air vessel.

  • For HRP-catalyzed polymerization, add HRP (e.g., 10-20 U/mL) followed by the dropwise addition of H₂O₂ to a final concentration equimolar to the substrate.

  • Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring. The formation of a precipitate may be observed as the polymer forms.

  • Precipitate the polymer by adding an excess of methanol or ethanol to the reaction mixture.

  • Collect the polymer by centrifugation, wash with methanol or ethanol to remove unreacted monomer and enzyme, and dry under vacuum.

  • Characterize the resulting polymer using techniques such as FT-IR, NMR, and gel permeation chromatography (GPC) to determine its structure and molecular weight distribution.

Data Presentation and Analysis

Table 1: Key Parameters for Enzymatic Modification
ParameterLaccase-Mediated SynthesisPeroxidase-Mediated PolymerizationTyrosinase-Mediated Modification
Enzyme Laccase (Trametes versicolor)Horseradish Peroxidase (HRP)Tyrosinase (Agaricus bisporus)
Co-substrate O₂ (from air)H₂O₂O₂ (from air)
Typical pH 4.5 - 5.56.0 - 7.56.5 - 7.5
Temperature (°C) 25 - 4025 - 3725 - 37
Typical Products Phenoxazinone derivativesPoly(aminophenol)Quinone adducts
Analytical Considerations

High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the reaction progress and characterizing the products.[24][25]

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[25][26]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective for separating aromatic compounds.

  • Detection: UV-Vis detector set at a wavelength where both the substrate and expected products absorb (e.g., 275 nm).[23]

  • Quantification: Use a standard curve of this compound to quantify its consumption. Product quantification can be performed using isolated standards or by assuming a similar response factor to the substrate for initial estimations.

Trustworthiness and Self-Validating Systems

The reliability of these protocols is enhanced by incorporating control experiments:

  • No-Enzyme Control: A reaction mixture containing all components except the enzyme should be run in parallel to account for any non-enzymatic degradation or reaction of the substrate.

  • Heat-Inactivated Enzyme Control: A control with heat-denatured enzyme ensures that the observed transformation is due to the catalytic activity of the enzyme and not other components in the enzyme preparation.

  • Substrate-Free Control: A reaction with the enzyme in buffer alone can help identify any interfering peaks from the enzyme preparation during analysis.

Consistent results across replicate experiments, coupled with these controls, will validate the enzymatic nature of the observed modification of this compound.

Conclusion and Future Outlook

The enzymatic modification of this compound presents a promising avenue for the sustainable synthesis of valuable chemicals. Laccases, tyrosinases, and peroxidases offer a versatile toolkit for catalyzing the oxidation of this substrate, leading to the formation of phenoxazinones and functional polymers. The protocols provided in this guide serve as a robust starting point for researchers to explore these biocatalytic transformations. Further research, including enzyme engineering and process optimization, will undoubtedly expand the scope and efficiency of these enzymatic modifications, paving the way for their industrial application.

References

  • García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Tudela, J. (2012). Action of Tyrosinase on Ortho-Substituted Phenols: Possible Influence on Browning and Melanogenesis. Journal of Agricultural and Food Chemistry, 60(25), 6447–6453. [Link]
  • García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Tudela, J. (2012). Action of tyrosinase on ortho-substituted phenols: possible influence on browning and melanogenesis. PubMed, 60(25), 6447-53. [Link]
  • ResearchGate. (n.d.). The kinetic parameters for oxidation of phenolic substrates and ABTS by laccases.
  • Stadlmair, L. F., & Letzel, T. (2019). Laccase-Catalyzed Oxidation of Mixed Aqueous Phenolic Substrates at Low Concentrations.
  • ResearchGate. (n.d.). Tyrosinase-catalyzed oxidation of 4-substituted phenols and the corresponding catechols producing o-quinones.
  • Muñoz-Muñoz, J. L., García-Molina, F., García-Ruiz, P. A., Varon, R., Tudela, J., & Garcia-Canovas, F. (2012). Hydroxylation of p-substituted phenols by tyrosinase: further insight into the mechanism of tyrosinase activity.
  • Lee, S.-H., Baek, K., Lee, J.-E., & Kim, B.-G. (2020). Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols. International Journal of Molecular Sciences, 21(18), 6883. [Link]
  • Joseph, P., & Mason, R. P. (1982). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 22(2), 462–465. [Link]
  • Ibrahim, A. S. S., Al-Salamah, A. A., El-Tayeb, M. A., El-Badawi, Y. B., & Antranikian, G. (2012). Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme. Saudi Journal of Biological Sciences, 19(3), 333–339. [Link]
  • Kim, S., Lee, J., & Kim, Y. (2018). Kinetic analysis and structural studies of a high-efficiency laccase from Cerrena sp. RSD1. FEBS Letters, 592(15), 2636–2647. [Link]
  • MDPI. (2019). Laccase-Catalyzed Oxidation of Mixed Aqueous Phenolic Substrates at Low Concentrations.
  • Puiu, M., & Oancea, D. (2008). Oxidase-peroxidase reaction: Kinetics of peroxidase-catalysed oxidation of 2-aminophenol. Bioprocess and Biosystems Engineering, 31(6), 579–586. [Link]
  • Sousa, A. C., Toca-Herrera, J. L., & Rodriguez-Morgade, S. (2014). Towards the rational biosynthesis of substituted phenazines and phenoxazinones by laccases. Green Chemistry, 16(8), 3748–3758. [Link]
  • Trajkovska, M., Cvetkovski, A., & Petkovska, R. (2016). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 62(1), 131–140. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Kumar, R., & Singh, R. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5195–5216. [Link]
  • Canfora, L., & Piscitelli, A. (2019). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Nair, R. V., & Bugg, T. D. H. (1988). Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. Journal of the American Chemical Society, 110(10), 3333–3334. [Link]
  • Kobayashi, S., & Uyama, H. (2002). Enzymatic Polymerization. In Biopolymers (pp. 241–262). Springer. [Link]
  • Michniewicz, A., Zdarta, J., & Jesionowski, T. (2016). Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process. International Journal of Biological Macromolecules, 86, 755–762. [Link]
  • Zagitova, A. M., & Korotkova, E. I. (2005). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Analytical Chemistry, 60(11), 1045–1049. [Link]
  • Srini Chem. (n.d.). 17672-22-9 (6-Amino-2-methylphenol) Manufacturers Hyderabad.
  • Witus, L. S., & Francis, M. B. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Journal of the American Chemical Society, 141(7), 2949–2953. [Link]
  • Wikipedia. (n.d.). Enzymatic polymerization.
  • Sawahata, T., & Neal, R. A. (1982). Peroxidase-catalyzed co-oxidation of halogen-substituted phenols and 4-aminoantipyrine.
  • Nastri, F., & Lombardi, A. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences, 24(9), 8086. [Link]
  • Park, J.-B. (2019). Biocatalytic synthesis of amino fatty acids. Journal of Industrial and Engineering Chemistry, 78, 1–9. [Link]
  • Crestini, C., & Pastor, F. I. J. (2002). Oxidation of phenols by laccase and laccase-mediator systems. European Journal of Biochemistry, 269(20), 4996–5002. [Link]
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333–354. [Link]
  • Engelmann, C., & Illner, S. (2018). An Organic Chemist's Guide to Mediated Laccase Oxidation. Chemistry – A European Journal, 24(59), 15698–15712. [Link]
  • Witus, L. S., & Francis, M. B. (2019).
  • Dodds, J. N., & Hyster, T. K. (2020). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society, 142(36), 15218–15223. [Link]
  • Witus, L. S., & Francis, M. B. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. ACS Central Science, 5(2), 241–248. [Link]
  • Karagkouni, M., & Topakas, E. (2021). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 13(16), 2736. [Link]
  • de Souza, A. C. C., & Leite, S. G. F. (2022). Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System. Journal of the Brazilian Chemical Society, 33(3), 253–262. [Link]
  • Papadaki, A., & Papanikolaou, S. (2024). Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. Polymers, 16(6), 758. [Link]
  • Li, D., & Li, Y. (2018). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Journal of Environmental Sciences, 65, 237–244. [Link]
  • Baroch, P., & Hrabovský, M. (2018). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Polymers, 10(11), 1251. [Link]
  • ResearchGate. (n.d.). Scheme 1: Synthesis of polycyclic phenoxazine derivatives.
  • Grazulevicius, J. V., & Volyniuk, D. (2015). Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry. Molecules, 20(9), 15998–16017. [Link]
  • Semantic Scholar. (n.d.). Biocatalytic application of rare PLP-dependent aminotransferases for the synthesis of high value amino acids and amines.
  • Schmidt, S., & Rother, D. (2016). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 18(21), 5628–5631. [Link]
  • Kajay Remedies. (2024). Application Para Amino Phenols (PAP) in the Coating Industry.

Sources

Application Notes & Protocols: Polymerization of 2-Amino-6-methylphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of polymers derived from 2-amino-6-methylphenol and its analogs. Intended for researchers in materials science, polymer chemistry, and drug development, these notes detail multiple polymerization methodologies, including enzymatic, chemical oxidative, and electrochemical techniques. Each section elucidates the underlying reaction mechanisms, offers field-tested insights into experimental design, and provides robust, step-by-step protocols. The guide also covers essential characterization techniques to validate polymer synthesis and explores emerging applications in biosensing and advanced drug delivery systems.

Introduction: The Versatility of Poly(aminophenol) Scaffolds

This compound is an aromatic compound featuring both an amino (-NH2) and a hydroxyl (-OH) group on a methyl-substituted phenolic ring[1]. This unique bifunctionality makes it and its derivatives highly valuable monomers for polymerization. The resulting poly(aminophenol)s are a class of functional polymers that exhibit intriguing electronic, thermal, and biological properties, drawing parallels to well-studied conducting polymers like polyaniline and polyphenol[2].

The strategic placement of the amino, hydroxyl, and methyl groups on the aromatic ring governs the polymerization mechanism and the final properties of the polymer. Polymerization can proceed through the oxidation of the amino and/or hydroxyl groups, leading to the formation of phenoxazine-like structures, N-N couplings, or C-C linkages between monomer units[3]. This structural versatility allows for the tuning of polymer properties for specific applications.

Polymers derived from aminophenols are gaining significant attention for their potential in cutting-edge biomedical and electronic applications[2]. Their inherent redox activity, biocompatibility, and the presence of reactive functional groups make them ideal candidates for:

  • Biosensor Development: The ability to form stable, conductive films via electropolymerization allows for the creation of sensitive and selective electrochemical sensors[4][5].

  • Drug Delivery Systems: The polymer backbone can be engineered to form nanoparticles that encapsulate and deliver therapeutic agents, with some systems showing promise for targeted cancer therapy[6][7][8].

  • Antimicrobial and Antioxidant Materials: Polymers containing phenol derivatives have demonstrated notable antibacterial and antioxidant activities, which can be leveraged in biomaterials and coatings[2].

This guide provides detailed protocols for the three primary methods of synthesizing polymers from this compound, outlines their characterization, and discusses their application potential.

Enzymatic Polymerization: A Green Chemistry Approach

Enzymatic polymerization offers a sustainable alternative to traditional chemical methods, proceeding under mild conditions (ambient temperature, neutral pH) with high selectivity and efficiency[9][10]. Enzymes like Horseradish Peroxidase (HRP) and Laccase are highly effective catalysts for the oxidative polymerization of phenolic and anilinic compounds[10][11][12].

Mechanism of Action

The enzymatic process involves two key stages: enzyme-catalyzed radical generation followed by non-enzymatic coupling[13].

  • Enzyme Activation & Radical Formation:

    • Peroxidases (e.g., HRP): In the presence of hydrogen peroxide (H₂O₂), the heme cofactor in HRP is oxidized. This activated enzyme then abstracts a hydrogen atom from the phenolic hydroxyl or amino group of the monomer, generating a resonance-stabilized free radical[14][15][16].

    • Laccases: These multi-copper oxidoreductases use molecular oxygen as the oxidant, reducing it to water while simultaneously oxidizing the monomer to form a free radical[9][12][17].

  • Polymer Chain Growth: The generated monomeric radicals undergo spontaneous coupling reactions (C-C or C-O-C bonds) to form dimers, oligomers, and ultimately, high molecular weight polymers. The polymer precipitates from the solution as it grows.

Enzymatic_Polymerization cluster_initiation Step 1: Radical Formation cluster_propagation Step 2: Polymer Growth Monomer This compound Enzyme Enzyme (HRP + H₂O₂ or Laccase + O₂) Monomer->Enzyme Oxidation Radical Monomer Radical Enzyme->Radical Radical2 Monomer Radical Coupling Radical Coupling (C-C, C-O) Radical2->Coupling Spontaneous Reaction Polymer Poly(this compound) Coupling->Polymer

Caption: Enzymatic polymerization workflow.

Protocol 1: Horseradish Peroxidase (HRP) Catalyzed Polymerization

This protocol describes the synthesis of poly(this compound) in an aqueous-organic solvent system, which aids in monomer solubility and influences polymer properties.

Materials:

  • This compound (Monomer)[1][18]

  • Horseradish Peroxidase (HRP), Type C (≥150 units/mg)[19]

  • Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

  • Ethanol (EtOH), Reagent Grade

  • Phosphate Buffer (pH 6.0, 0.1 M)

  • Dimethylformamide (DMF) for solubility testing

  • Methanol for washing

Procedure:

  • Monomer Solution Preparation: Dissolve 246 mg (2.0 mmol) of this compound in 20 mL of a 1:1 (v/v) mixture of ethanol and pH 6.0 phosphate buffer in a 50 mL flask. Stir until fully dissolved.

  • Enzyme Addition: Add 5.0 mg of HRP to the monomer solution and stir gently for 5 minutes at 25°C to ensure uniform distribution.

  • Initiation of Polymerization:

    • Prepare a dilute H₂O₂ solution by adding 22.7 µL of 30% H₂O₂ to 1 mL of the buffer solution. This will be your initiator stock.

    • Initiate the reaction by adding the H₂O₂ solution dropwise to the monomer-enzyme mixture over 1-2 hours using a syringe pump. The total amount of H₂O₂ added should be equimolar to the monomer (2.0 mmol).

    • Causality: A slow, controlled addition of H₂O₂ is crucial. A large excess of H₂O₂ at the beginning can lead to enzyme inactivation and the formation of undesirable side products[10].

  • Reaction Progression: Let the reaction proceed for 24 hours at 25°C under constant, gentle stirring. A precipitate will form as the polymer becomes insoluble in the reaction medium.

  • Polymer Isolation and Purification:

    • Collect the precipitate by centrifugation (4000 rpm, 15 min) or vacuum filtration.

    • Wash the polymer pellet/powder extensively with a 1:1 water/methanol solution to remove unreacted monomer, enzyme, and buffer salts. Repeat this step 3-4 times.

    • Dry the final polymer product in a vacuum oven at 40°C overnight.

  • Characterization: The resulting polymer should be a brownish powder. Confirm its identity and properties using the characterization techniques outlined in Section 4.0. The polymer is expected to be soluble in DMF.

Chemical and Electrochemical Polymerization

While enzymatic methods offer a green approach, chemical and electrochemical syntheses are robust, well-established techniques that provide alternative pathways to polymer formation and are particularly useful for creating thin, adherent films for electronic applications.

Chemical Oxidative Polymerization

This method employs a strong chemical oxidant in an acidic environment to initiate polymerization. The process is rapid and allows for bulk synthesis of the polymer powder.

Mechanism: In an acidic medium, the amino group of the monomer is protonated. The oxidant (e.g., potassium dichromate, K₂Cr₂O₇) initiates the reaction by abstracting electrons, creating radical cations. These radicals then couple, similar to the enzymatic process, to form the polymer chain. The acidic conditions and the choice of oxidant can significantly influence the polymer's final structure and conductivity[2].

Chemical_Oxidative_Polymerization cluster_reactants Reactants cluster_process Polymerization Process (0-5°C) cluster_product Product Isolation Monomer Monomer in Acidic Medium (HCl) Initiation Oxidant added dropwise Monomer->Initiation Oxidant Oxidant (e.g., K₂Cr₂O₇) Oxidant->Initiation Stirring Constant Stirring (4-6 hours) Initiation->Stirring Aging Refrigerate Overnight Stirring->Aging Filter Filter Precipitate Aging->Filter Wash Wash with Distilled H₂O Filter->Wash Dry Dry Polymer Wash->Dry

Caption: Workflow for chemical oxidative polymerization.

Protocol 2: Chemical Synthesis with Potassium Dichromate This protocol is adapted from the synthesis of poly(meta-aminophenol) and is suitable for this compound[2].

Materials:

  • This compound

  • Potassium Dichromate (K₂Cr₂O₇)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Monomer Solution: In a beaker placed in an ice bath (0-5°C), dissolve 1.23 g (10 mmol) of this compound in 50 mL of 1 M HCl with constant stirring.

  • Oxidant Solution: Separately, dissolve 2.94 g (10 mmol) of K₂Cr₂O₇ in 50 mL of 1 M HCl.

  • Initiation: Add the oxidant solution dropwise to the chilled monomer solution over 30-60 minutes under vigorous stirring. The reaction mixture will gradually darken.

    • Causality: Maintaining a low temperature is critical to control the reaction rate, prevent over-oxidation, and promote the formation of a more ordered polymer structure.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours.

  • Aging: Transfer the reaction vessel to a refrigerator and let it stand overnight to ensure complete polymerization and precipitation.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected polymer thoroughly with distilled water until the filtrate becomes colorless. This removes the acid and residual salts.

    • Dry the polymer in a vacuum oven at 50°C for 24 hours.

Electrochemical Polymerization

Electropolymerization is a powerful technique for fabricating thin, uniform polymer films directly onto a conductive surface (the working electrode)[4]. This method is ideal for creating modified electrodes for sensing and biosensing applications[20][21].

Mechanism: When a potential is swept or held at a specific value, the monomer at the electrode-solution interface is oxidized, forming radical cations. These reactive species diffuse a short distance and couple with other radicals or monomers, depositing a growing polymer film onto the electrode surface. The film's thickness and morphology can be precisely controlled by adjusting electrochemical parameters like the potential range, scan rate, and number of cycles[4].

Protocol 3: Potentiodynamic Electropolymerization This protocol outlines the deposition of a poly(this compound) film on a glassy carbon electrode (GCE).

Materials & Equipment:

  • Potentiostat with a three-electrode cell

  • Glassy Carbon Electrode (GCE) as the working electrode

  • Platinum wire as the counter electrode

  • Ag/AgCl as the reference electrode

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Alumina slurry for polishing

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with distilled water and sonicate in a 1:1 mixture of ethanol and water for 5 minutes to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization Solution: Prepare a 10 mM solution of this compound in pH 7.0 PBS.

  • Film Deposition:

    • Assemble the three-electrode cell with the polished GCE, Pt counter electrode, and Ag/AgCl reference electrode in the polymerization solution.

    • Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.

    • Causality: During the anodic (positive) scan, an oxidation peak corresponding to monomer oxidation will appear. With successive cycles, this peak may decrease as the passivating polymer film forms, and new peaks corresponding to the redox activity of the polymer itself will emerge. The number of cycles directly controls the film thickness.

  • Post-Treatment: After deposition, gently rinse the modified electrode with distilled water to remove any non-adherent oligomers and monomer.

  • Activation/Characterization: The modified electrode is now ready. Its electrochemical behavior can be characterized by running CV in a monomer-free electrolyte solution.

Polymer Characterization

Thorough characterization is essential to confirm the successful polymerization and to understand the structure and properties of the synthesized material.

Technique Purpose Expected Observations for Poly(this compound)
FTIR Spectroscopy To identify functional groups and confirm polymerization.Broadening of the -OH and -NH stretching bands (~3200-3500 cm⁻¹), disappearance or shifting of C-H out-of-plane bending bands of the monomer, and appearance of new bands corresponding to phenoxazine rings or other linkages (~1200-1600 cm⁻¹).
¹H & ¹³C NMR To elucidate the detailed chemical structure of the polymer.Significant broadening of peaks compared to the sharp signals of the monomer. The disappearance of some aromatic proton signals suggests substitution on the ring during polymerization.
Thermogravimetric Analysis (TGA) To assess thermal stability and decomposition behavior.Typically shows multi-step degradation. The initial weight loss below 150°C is due to moisture, followed by the main polymer backbone degradation at higher temperatures. Nanocomposites may show enhanced thermal stability.
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer.Depending on the synthesis method, morphology can range from granular or flake-like (chemical synthesis)[2] to a uniform film (electrochemical synthesis).

Applications in Research and Development

The unique properties of poly(this compound) and its derivatives make them highly attractive for several advanced applications.

Platforms for Biosensing

Electrodes modified with electropolymerized films of aminophenol derivatives serve as excellent platforms for biosensors[5]. The polymer film can enhance the electrode's active surface area and facilitate electron transfer. Furthermore, the amino and hydroxyl groups on the polymer surface provide convenient sites for the immobilization of biomolecules like enzymes or antibodies, enabling the specific detection of analytes such as dopamine or glucose[21].

Advanced Drug Delivery

Polymers containing amino groups, such as poly(β-amino esters), are well-suited for gene and drug delivery[6]. They can be formulated into nanoparticles that encapsulate therapeutic payloads. The amino groups can become protonated in the acidic environment of endosomes, leading to endosomal swelling and rupture (the "proton sponge" effect), which facilitates the release of the drug into the cytoplasm[6]. The phenolic nature of the polymer can also be exploited. Polyphenol-based carriers have been shown to achieve ultra-high drug loading for poorly soluble drugs, significantly enhancing their therapeutic efficacy[8]. Recent studies have also highlighted the potential of this compound derivatives as potent inhibitors of ferroptosis, a form of cell death implicated in various diseases, opening new avenues for therapeutic development[22].

References

  • (PDF) Horseradish peroxidase-catalyzed polymerization of ortho -imino-phenol: Synthesis, characterization, thermal stability and electrochemical properties - ResearchGate.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed.
  • [Cooxidation of phenol and 4-aminoantipyrin, catalyzed by polymers and copolymers of horseradish root peroxidase and Penicillium funiculosum 46.1 glucose oxidase] - PubMed.
  • Horseradish peroxidase - Wikipedia.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - ResearchGate.
  • (PDF) LACCASE POLYMERIZATION OF AMINO-PHENOL COMPOUNDS - ResearchGate.
  • ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC - NIH.
  • Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application - PMC - NIH.
  • Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition - MDPI.
  • Development of branched polyphenolic poly(beta amino esters) to facilitate post‐synthesis processing.
  • Controlled Free-Radical Polymerization of Phenol Derivatives by Enzyme-Catalyzed Reactions in Organic Solvents | Macromolecules - ACS Publications.
  • Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound - Der Pharma Chemica.
  • Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed.
  • Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed.
  • (PDF) Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound - ResearchGate.
  • Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging - PubMed Central.
  • Enzyme Initiated Radical Polymerizations - MDPI.
  • Thermal characterization of phenolic resin using TGA/FT-IR - ResearchGate.
  • Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers - PMC - NIH.
  • Polymerization potential of a bacterial CotA-laccase for β-naphthol: enzyme structure and comprehensive polymer characterization - Frontiers.
  • The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol.
  • The Enzymatic Mediated Polymerization of Phenol and Aniline Derivatives on a Langmuir Trough - DTIC.
  • Optimization of Poly(l-Amino Acids)-Based Platforms for Sensing and Biosensing: A Cyclic Voltammetry Study - MDPI.
  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH.
  • 2-Amino-6-methylpyridinium nitrophenolate nitrophenol - ResearchGate.
  • Functional Polymers Structures for (Bio)Sensing Application—A Review - PMC.
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - MDPI.
  • A Library of Polyphenol‐Amino Acid Condensates for High‐Throughput Continuous Flow Production of Nanomedicines with Ultra‐High Drug Loading - NIH.
  • Electrosynthesized Poly(o-aminophenol) Films as Biomimetic Coatings for Dopamine Detection on Pt Substrates - MDPI.
  • A Mannosylated Polymer with Endosomal Release Properties for Peptide Antigen Delivery.
  • Phenol - Wikipedia.
  • 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem.
  • Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties | Request PDF - ResearchGate.
  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex - ResearchGate.
  • 17672-22-9 ( 6-Amino-2-methylphenol) Manufacturers Hyderabad - Srini Chem.
  • Phenol, 2-amino-5-methyl- - the NIST WebBook.

Sources

Application Notes & Protocols: 2-Amino-6-methylphenol as a Versatile Building Block in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules, a critical process in drug discovery and chemical biology.[1][2] The selection of a versatile starting scaffold is paramount to the success of any DOS campaign. This guide focuses on 2-amino-6-methylphenol (CAS No. 17672-22-9), a unique building block whose strategically positioned functional groups—an amine, a hydroxyl, and a methyl group on an aromatic ring—offer multiple reaction vectors for the rapid generation of molecular diversity.[3][4] We will explore its intrinsic chemical properties and provide a detailed, field-proven protocol for its application in the synthesis of phenoxazine scaffolds, a privileged heterocyclic motif in medicinal chemistry.[5]

The Building Block: Understanding this compound

This compound, also known as 6-amino-o-cresol, is an aromatic compound featuring nucleophilic amino (-NH2) and hydroxyl (-OH) groups positioned ortho to each other.[3] This specific arrangement is the key to its utility, predisposing the molecule to intramolecular cyclization reactions to form heterocyclic systems. The additional methyl group provides a steric and electronic handle that can influence reaction regioselectivity and the physicochemical properties of the resulting derivatives.

Causality Behind its Utility in DOS:

  • Orthogonal Reactivity: The amino and hydroxyl groups possess distinct nucleophilicity and acidity, allowing for selective reactions under different conditions. For instance, the amino group can be acylated or can participate in condensation reactions, while the hydroxyl group can be alkylated or used in etherification reactions.[6]

  • Predisposition to Heterocycle Formation: The 1,2-relationship of the amine and hydroxyl groups is ideal for forming five or six-membered heterocyclic rings, which are common features in biologically active natural products and pharmaceuticals.[7][8]

  • Multiple Diversification Points: The aromatic ring itself presents sites for electrophilic substitution, while the amine and hydroxyl groups serve as primary points for introducing appendage diversity. This allows for a multi-pronged approach to library generation from a single core scaffold.

PropertyValueSource(s)
CAS Number 17672-22-9[3][9][10]
Molecular Formula C₇H₉NO[11]
Molecular Weight 123.15 g/mol [4]
Appearance Dark brown or pale yellow solid[3][12]
Melting Point 86-90 °C[13]
Solubility Soluble in polar solvents[3]
pKa 10.10 (Predicted)[12]
Core Application: Synthesis of Phenoxazine Scaffolds

Phenoxazines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antioxidant and anti-cancer properties.[5] Their rigid, planar structure makes them valuable scaffolds in medicinal chemistry. This compound is an excellent precursor for generating libraries of substituted phenoxazines.

The key transformation is a double nucleophilic aromatic substitution (SNA) reaction with an activated di-halo-aromatic compound. The ortho-amino and hydroxyl groups of this compound act as a bidentate nucleophile, cyclizing to form the tricyclic phenoxazine core.

The following diagram illustrates the general workflow for using this compound in a DOS campaign to create a library of phenoxazine derivatives.

dos_workflow start This compound (Core Building Block) reaction Cyclization Reaction (Phenoxazine Formation) start->reaction reagent Activated Aromatics (e.g., Dinitrofluorobenzene) reagent->reaction core_scaffold Methyl-Phenoxazine Core reaction->core_scaffold Yields diversification Appendage Diversification core_scaffold->diversification Further Reactions library Diverse Phenoxazine Library diversification->library

Caption: General workflow for diversity-oriented synthesis of phenoxazines.

Detailed Protocol: Synthesis of 4-Methyl-2,3-dinitrophenoxazine

This protocol details the synthesis of a representative phenoxazine derivative from this compound and 1,2-difluoro-4,5-dinitrobenzene. This specific reaction has been adapted from established procedures for similar aminophenols.[14]

Trustworthiness and Self-Validation: This protocol includes precise measurements and a detailed work-up. The final product's identity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to validate the success of the synthesis.

reaction_scheme reactant1 This compound plus + reactant2 1,2-Difluoro-4,5-dinitrobenzene reaction_arrow reactant2->reaction_arrow Na₂CO₃, EtOH 70 °C, 6h product 4-Methyl-2,3-dinitrophenoxazine reaction_arrow->product

Caption: Synthesis of a methyl-dinitrophenoxazine derivative.

  • This compound (CAS: 17672-22-9)

  • 1,2-Difluoro-4,5-dinitrobenzene (CAS: 364-76-1)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH), 200 Proof

  • Deionized Water

  • Dichloromethane (DCM)

  • Light Petroleum Ether

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.616 g, 5.0 mmol) and 1,2-difluoro-4,5-dinitrobenzene (1.02 g, 5.0 mmol).

  • Solvent and Base Addition: Add ethanol (40 mL) to the flask, followed by anhydrous sodium carbonate (1.59 g, 15.0 mmol).

    • Expert Insight: Sodium carbonate acts as a base to deprotonate the phenolic hydroxyl and amino groups, enhancing their nucleophilicity to attack the electron-deficient aromatic ring of the dinitro compound. A slight excess ensures the reaction goes to completion. Ethanol is a suitable polar solvent that facilitates the dissolution of the reactants.[14]

  • Reaction Execution: Heat the stirred mixture to 70 °C and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After 6 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into deionized water (250 mL). A precipitate will form.

  • Filtration: Allow the mixture to stand for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a sinter funnel (grade No. 4).

  • Drying: Air-dry the collected solid to yield the crude product.

  • Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of hot dichloromethane and add light petroleum ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the pure red crystals and dry them under vacuum.

Expanding Diversity: Beyond the Core Scaffold

The true power of DOS is realized when the initial scaffold is further elaborated to create a library of analogues.[15][16] The 4-methyl-2,3-dinitrophenoxazine synthesized above is an intermediate ripe for diversification.

  • Nucleophilic Aromatic Substitution: The two nitro groups on the phenoxazine core are activating groups, making the ring susceptible to further nucleophilic substitution. One of the nitro groups can be displaced by various nucleophiles (e.g., primary amines, alkoxides), introducing a new point of diversity.[14]

  • Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, which can then be functionalized through acylation, sulfonylation, or reductive amination, dramatically increasing the chemical space explored.

This strategic, multi-stage approach—scaffold formation followed by appendage diversification—is a hallmark of efficient diversity-oriented synthesis.[17]

References

  • Title: Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Strategies for the Diversity-Oriented Synthesis of Macrocycles Source: Chemical Reviews URL:[Link]
  • Title: A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion Source: ResearchG
  • Title: An Introduction to Diversity-Oriented Synthesis Source: David Spring Group, University of Cambridge URL:[Link]
  • Title: Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries Source: PubMed Central (PMC) URL:[Link]
  • Title: 6-Amino-2-methylphenol Manufacturers Hyderabad Source: Srini Chem URL:[Link]
  • Title: Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules Source: N
  • Title: New Functionalized Phenoxazines and Phenothiazines Source: PubMed Central (PMC) URL:[Link]
  • Title: Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols Source: MDPI URL:[Link]
  • Title: Diversity-oriented synthesis Source: Soural Group, Palacký University Olomouc URL:[Link]
  • Title: 6-Amino-o-cresol Source: PubChem URL:[Link]
  • Title: 6-Amino-2-methylphenol Source: ChemBK URL:[Link]
  • Title: Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants Source: The Journal of Organic Chemistry - ACS Public
  • Title: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs Source: PubMed URL:[Link]
  • Title: Phenol Source: Wikipedia URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 2-Amino-6-methylphenol During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Amino-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing oxidation of this compound during chemical reactions. As an ortho-aminophenol derivative, this compound is susceptible to oxidation, which can lead to colored impurities, reduced yields, and compromised product purity. This document provides in-depth technical guidance, troubleshooting advice, and practical protocols to ensure the successful use of this compound in your research.

Understanding the Challenge: The Oxidation of this compound

Question: Why is this compound prone to oxidation, and what are the likely mechanisms?

Answer: this compound's susceptibility to oxidation stems from the electron-rich nature of its aromatic ring, which is activated by both the amino (-NH₂) and hydroxyl (-OH) groups.[1] These groups, particularly in their ortho-position to each other, facilitate the removal of electrons or hydrogen atoms, initiating the oxidation process. While specific experimental data on the oxidation of this compound is limited, we can infer the likely mechanisms based on the well-studied behavior of other aminophenols.[2]

The primary oxidation pathway likely involves the formation of a quinone-imine intermediate through a two-electron, two-proton process. This intermediate is highly reactive and can undergo further reactions, such as polymerization or reaction with other nucleophiles in the reaction mixture, leading to the formation of colored byproducts. The presence of the electron-donating methyl group at the 6-position may further enhance the electron density of the ring, potentially increasing its susceptibility to oxidation compared to unsubstituted 2-aminophenol.

The oxidation can be initiated by various factors commonly encountered in a laboratory setting, including:

  • Atmospheric Oxygen: This is the most common culprit. The reaction with oxygen can be slow but is often accelerated by light, heat, or the presence of trace metal ions.

  • Oxidizing Agents: Reagents used in the reaction may themselves be oxidizing or contain oxidizing impurities.

  • Metal Catalysts: Transition metals, such as copper and iron, can catalyze the oxidation of aminophenols.[3]

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is even more susceptible to oxidation.

OxidationMechanism cluster_0 Initiation cluster_1 Propagation This compound This compound Radical_Cation Radical Cation Intermediate This compound->Radical_Cation -e⁻, -H⁺ This compound->Radical_Cation Oxidant O₂ / Metal Catalyst / Light Quinone-imine Quinone-imine Intermediate Radical_Cation->Quinone-imine -e⁻, -H⁺ Radical_Cation->Quinone-imine Polymerization Polymerization / Further Reactions Quinone-imine->Polymerization Leads to colored impurities Quinone-imine->Polymerization

Caption: Postulated oxidation pathway of this compound.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section provides a structured approach to troubleshooting common problems encountered due to the oxidation of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Reaction mixture turns dark (yellow, brown, or black) upon addition of this compound. Immediate oxidation upon exposure to air or incompatible reagents.1. Ensure the reaction is set up under an inert atmosphere (see Protocol 1).2. Degas all solvents and solutions prior to use.3. Add this compound as a solution in a degassed solvent via cannula or syringe to the reaction mixture.
Low yield of the desired product and presence of polymeric, insoluble material. Significant oxidation of the starting material or product.1. Implement rigorous inert atmosphere techniques throughout the entire process (reaction, workup, and purification).2. Consider adding a suitable antioxidant to the reaction mixture (see FAQ section).3. Lower the reaction temperature to reduce the rate of oxidation.
Formation of multiple, colored spots on TLC analysis. Oxidation leading to a mixture of byproducts.1. Verify the purity of the starting this compound. If necessary, purify it before use.2. Ensure all reagents and solvents are free of peroxides and other oxidizing impurities.3. During workup, consider using a reducing agent wash (e.g., dilute sodium bisulfite solution) to remove some oxidation products.
Inconsistent reaction outcomes. Variable levels of oxygen or moisture in the reaction setup.1. Standardize the procedure for setting up inert atmosphere reactions.2. Always use freshly dried solvents and glassware.3. Ensure a positive pressure of inert gas is maintained throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent degradation?

A1: this compound should be stored in a tightly sealed, amber glass bottle in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen).[4] For long-term storage, refrigeration at 2-8°C is recommended.

Q2: Can I use antioxidants to prevent oxidation during my reaction? If so, which ones are suitable?

A2: Yes, the use of antioxidants can be an effective strategy. However, the choice of antioxidant must be compatible with your reaction chemistry. Some common options to consider include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous reaction media.

  • Butylated Hydroxytoluene (BHT): A common radical scavenger, suitable for organic solvents.

  • Sodium Bisulfite or Sodium Metabisulfite: These can be used in small amounts in aqueous solutions or during workup to quench oxidizing species.

It is crucial to perform a small-scale trial to ensure the chosen antioxidant does not interfere with your desired reaction.

Q3: How can I tell if my this compound has oxidized?

A3: Pure this compound is a solid.[4][5] Oxidation is typically indicated by a change in color to yellow, brown, or even black. You can also assess purity by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple colored spots on a TLC plate or additional peaks in an HPLC chromatogram or NMR spectrum are indicative of impurities, which may include oxidation products.

Q4: Is it necessary to purify this compound before use?

A4: If the material shows any signs of discoloration, it is highly recommended to purify it before use. Purification can often be achieved by recrystallization from a suitable solvent system under an inert atmosphere. The choice of solvent will depend on the specific impurities present.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for creating an oxygen-free environment for your reaction using a Schlenk line or a balloon filled with an inert gas.[6][7]

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, etc.)

  • Rubber septa

  • Needles and tubing for inert gas

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or balloon setup

  • Degassed solvents

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and seal all openings with rubber septa.

  • Purging with Inert Gas:

    • Using a Schlenk Line: Connect the flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas.

    • Using a Balloon: Puncture the septum with a needle connected to a balloon filled with inert gas. Puncture a second "outlet" needle to allow the air to be displaced by the inert gas. Flush for 5-10 minutes, then remove the outlet needle.

  • Solvent and Reagent Addition: Add degassed solvents and stable reagents via a syringe or cannula.

  • Addition of this compound: Dissolve the this compound in a minimal amount of degassed solvent in a separate flask under an inert atmosphere. Transfer this solution to the reaction flask via a syringe or cannula.

  • Maintaining Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction by keeping the balloon attached or the flask connected to the Schlenk line's gas manifold.

InertAtmosphereSetup cluster_0 Preparation cluster_1 Inerting cluster_2 Reagent Addition cluster_3 Reaction Dry_Glassware Oven-dry Glassware Assemble Assemble Glassware Dry_Glassware->Assemble Purge Purge with Inert Gas (3x Vacuum/Inert Gas Cycle) Assemble->Purge Add_Solvents Add Degassed Solvents/Reagents Purge->Add_Solvents Add_Aminophenol Add this compound Solution Add_Solvents->Add_Aminophenol Run_Reaction Maintain Positive Inert Gas Pressure Add_Aminophenol->Run_Reaction

Caption: Workflow for setting up a reaction under an inert atmosphere.

Protocol 2: Degassing Solvents

To minimize dissolved oxygen, solvents should be degassed prior to use.

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Vacuum source

  • Inert gas source

Procedure (Freeze-Pump-Thaw Method - for organic solvents):

  • Place the solvent in a Schlenk flask and securely clamp it.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to a high vacuum for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see bubbles of gas being released.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with inert gas.

Procedure (Sparging - for water and some organic solvents):

  • Place the solvent in a flask with a gas inlet tube that reaches the bottom of the flask and a gas outlet.

  • Bubble a steady stream of inert gas (nitrogen or argon) through the solvent for at least 30-60 minutes.

Disclaimer

The information provided in this guide is based on general principles of organic chemistry and the known behavior of aminophenols. Due to the limited availability of specific experimental data for this compound, the recommendations provided should be considered as a starting point. It is essential for researchers to perform their own small-scale optimization experiments to determine the most effective conditions for their specific application.

References

  • Electrochemical Oxidation of Some Aminophenols in Various pHs. ResearchGate.
  • Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. PubMed.
  • Scalable catalyst free electrochemical chlorination of aminophenol derivatives enabled by a quasi-divided cell approach. Royal Society of Chemistry.
  • Theoretical studies on electrochemistry of p-aminophenol. PubMed.
  • Theoretical studies on electrochemistry of p-aminophenol. ResearchGate.
  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed.
  • Aminophenols. ResearchGate.
  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. ACS Publications.
  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. ResearchGate.
  • Inert atmosphere reactions. Chemistry Online.
  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. CoLab.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. PubMed.
  • Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. MDPI.
  • Inert Atmosphere. Zamann Pharma Support GmbH.
  • Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild. Semantic Scholar.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications.

Sources

Technical Support Center: Optimization of Coupling Reactions for Hindered Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center dedicated to the intricate challenge of optimizing coupling reactions with sterically hindered aminophenols. These substrates, characterized by bulky substituents near the reactive amino or phenolic hydroxyl group, are increasingly vital in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their structural complexity often leads to low yields, side reactions, and failed couplings. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to navigate these synthetic hurdles effectively. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific problems encountered during the coupling of hindered aminophenols, offering probable causes and actionable solutions.

Issue 1: Low to No Product Yield in N-Arylation (e.g., Buchwald-Hartwig Amination)

Scenario: You are attempting to couple a hindered aminophenol with an aryl halide using a standard palladium catalyst system, but you observe minimal or no formation of the desired N-aryl aminophenol.

Potential Cause Recommended Solution & Rationale
Inefficient Catalyst System Solution: Switch to a catalyst system specifically designed for hindered substrates. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, which are often slowed by steric hindrance. Recommended Ligands:Biarylphosphine Ligands: SPhos, XPhos, and BrettPhos are highly effective for coupling sterically demanding substrates. • N-Heterocyclic Carbene (NHC) Ligands: These can also be highly effective, sometimes outperforming phosphine ligands for specific substrate combinations.
Incorrect Base Selection Solution: The choice of base is critical and often interdependent with the solvent and ligand. For hindered couplings, stronger, non-nucleophilic bases are often required. • Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. • Lithium bis(trimethylsilyl)amide (LiHMDS) can be used, especially when substrate functional groups are sensitive to alkoxide bases.
Suboptimal Solvent Solution: Aprotic polar solvents are generally preferred for Buchwald-Hartwig reactions. • Toluene, dioxane, or THF are common choices. The solubility of the catalyst, substrate, and base should be considered.
Low Reaction Temperature Solution: Steric hindrance increases the activation energy of the reaction. Increasing the reaction temperature (e.g., to 80-110 °C) can provide the necessary energy to overcome this barrier. However, be mindful of potential side reactions at higher temperatures.
Catalyst Deactivation Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). The active Pd(0) species is sensitive to oxygen. Using a pre-catalyst that generates the active species in situ can also be beneficial.
Issue 2: Poor Chemoselectivity (Mixture of N- and O-Arylation)

Scenario: Your reaction is producing a mixture of the desired N-arylated product and the O-arylated side product.

Potential Cause Recommended Solution & Rationale
Inappropriate Catalyst System Solution: The choice of metal and ligand is paramount for controlling chemoselectivity. • For Selective N-Arylation: Palladium-based catalysts with bulky, electron-rich phosphine ligands such as BrettPhos are highly selective for C-N bond formation over C-O bond formation. • For Selective O-Arylation: Copper-based catalyst systems are generally preferred. For instance, CuI with picolinic acid as a ligand can selectively promote O-arylation.
Reaction Conditions Favoring O-Arylation Solution: If N-arylation is desired, avoid conditions known to promote O-arylation. This includes certain copper catalysts and specific ligand/base combinations. A thorough screen of reaction conditions, starting with a Pd-based system, is recommended.

Troubleshooting Workflow for N-Arylation of Hindered Aminophenols

G start Low Yield or Poor Selectivity in N-Arylation catalyst Is the catalyst system optimized for hindered substrates? (e.g., Pd with bulky phosphine ligand like BrettPhos) start->catalyst base Is a strong, non-nucleophilic base being used? (e.g., NaOt-Bu) catalyst->base Yes solution_catalyst Switch to a Pd catalyst with a bulky ligand (SPhos, XPhos, BrettPhos). catalyst->solution_catalyst No temp Is the reaction temperature sufficient? (e.g., 80-110 °C) base->temp Yes solution_base Use NaOt-Bu or LiHMDS. base->solution_base No selectivity Is O-arylation a significant side product? temp->selectivity Yes solution_temp Increase reaction temperature. temp->solution_temp No solution_selectivity Confirm use of a Pd-based catalyst system for N-selectivity. Consider a Cu-based system for O-selectivity if desired. selectivity->solution_selectivity Yes end Successful Coupling selectivity->end No solution_catalyst->base solution_base->temp solution_temp->selectivity solution_selectivity->end

Caption: A decision tree for troubleshooting N-arylation reactions of hindered aminophenols.

Issue 3: Failed or Low-Yield Amide Bond Formation

Scenario: You are attempting to form an amide bond between a carboxylic acid and a hindered aminophenol, but the reaction is sluggish or fails to proceed to completion.

Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent Solution: Standard coupling reagents like DCC or EDC may not be potent enough for sterically demanding couplings. Switch to a more powerful activating reagent. • Uronium/Aminium Salts: HATU , HBTU , and COMU are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier. • Phosphonium Salts: PyBOP and PyAOP are also excellent choices.
Steric Hindrance Solution: In addition to using a potent coupling reagent, consider the following strategies: • Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate. Extending the reaction time (e.g., to overnight) or gently heating the reaction can be beneficial. • Double Coupling: Perform the coupling step twice with a fresh solution of the activated carboxylic acid to drive the reaction to completion.
In-situ Acyl Fluoride Formation Solution: For extremely hindered couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy. Reagents like TFFH or BTFFH can be used for this purpose.
Amine Basicity Solution: The pKa of the aminophenol's amino group can be lower than that of aliphatic amines, making it less nucleophilic. Ensure the reaction conditions do not lead to excessive protonation of the amine. The use of a non-nucleophilic base like DIPEA or 2,4,6-collidine is standard practice.

Workflow for Amide Coupling with Hindered Aminophenols

G start Start: Carboxylic Acid + Hindered Aminophenol preactivation Pre-activate Carboxylic Acid with Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF). start->preactivation coupling Add Hindered Aminophenol to the pre-activated acid. preactivation->coupling monitor Monitor reaction progress (TLC, LC-MS). coupling->monitor extreme_hindrance For extremely hindered substrates, consider in-situ acyl fluoride formation (e.g., with TFFH). coupling->extreme_hindrance incomplete Reaction incomplete? monitor->incomplete double_couple Perform a second coupling with fresh reagents. incomplete->double_couple Yes workup Aqueous workup and purification. incomplete->workup No double_couple->monitor product Desired Amide Product workup->product

Caption: A general workflow for amide bond formation with hindered aminophenols.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the phenol group when performing N-arylation on a hindered aminophenol?

A1: Not necessarily. Modern catalyst systems, particularly those based on palladium with bulky biarylphosphine ligands like BrettPhos, exhibit high selectivity for N-arylation over O-arylation. This often allows for successful C-N coupling without the need for protecting the phenol, which improves step economy. However, if you are using a less selective catalyst system or if O-arylation is a persistent side reaction, protection of the phenol as an ether (e.g., methyl or benzyl ether) may be necessary.

Q2: What is the role of bulky phosphine ligands in overcoming steric hindrance in Buchwald-Hartwig amination?

A2: Bulky, electron-rich phosphine ligands play a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Their large steric profile facilitates the reductive elimination step, which is often the rate-limiting step in sterically demanding couplings, to form the C-N bond and regenerate the active Pd(0) catalyst.

Q3: Can I use copper catalysts for the N-arylation of hindered aminophenols?

A3: While palladium catalysts are generally more versatile for N-arylation, copper-catalyzed C-N coupling (Ullmann reaction) can also be employed. However, achieving high yields with sterically hindered substrates can be challenging and often requires specific ligands. In some cases, copper catalysts may show a preference for O-arylation, so careful optimization is required to achieve the desired chemoselectivity.

Q4: My amide coupling reaction with a hindered aminophenol is clean but very slow. What is the best first step to optimize it?

A4: The simplest first step is to increase the reaction time. Sterically hindered couplings are inherently slower. Allowing the reaction to proceed for an extended period (e.g., 12-24 hours) can often lead to complete conversion without the need to change reagents. If this is not effective, the next step would be to switch to a more potent coupling reagent like HATU or consider gentle heating.

Q5: Are there any alternatives to amide coupling reagents for forming amide bonds with hindered aminophenols?

A5: Yes, for particularly challenging substrates, you can activate the carboxylic acid as an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the hindered aminophenol. However, this method can be harsh and may not be compatible with sensitive functional groups. The in-situ formation of acyl fluorides is often a milder and more effective alternative for highly hindered systems.

Part 3: Experimental Protocols

Protocol 1: Selective N-Arylation of a Hindered Aminophenol using a Palladium Catalyst

This protocol is a general guideline for the Buchwald-Hartwig amination of a hindered aminophenol with an aryl bromide.

Materials:

  • Hindered aminophenol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the hindered aminophenol, aryl bromide, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of a Hindered Aminophenol using HATU

This protocol describes a general procedure for the formation of an amide bond between a carboxylic acid and a hindered aminophenol.

Materials:

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Hindered aminophenol (1.2 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered aminophenol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Maiti, D., & Buchwald, S. L. (2009).
  • Maiti, D., & Buchwald, S. L. (2009).
  • SciSpace. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
  • Evochem. (n.d.).
  • Maiti, D., & Buchwald, S. L. (2009).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.).

Technical Support Center: Managing Side Reactions of 2-Amino-6-methylphenol in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-methylphenol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you manage and mitigate common side reactions encountered when handling this compound in acidic media. Our focus is on providing practical, evidence-based solutions to ensure the integrity of your experiments and the purity of your products.

Introduction: The Challenge of this compound Stability

This compound is a valuable building block in pharmaceutical and chemical synthesis. However, its bifunctional nature, containing both a nucleophilic amino group and an easily oxidizable phenol group, makes it susceptible to degradation, particularly in acidic environments. The primary side reactions of concern are oxidation and subsequent dimerization , which can lead to the formation of colored impurities and a decrease in the yield and purity of your desired product.

The presence of a methyl group at the 6-position introduces steric hindrance, which can influence the reaction pathways and the nature of the side products formed. Understanding and controlling these side reactions is critical for reproducible and successful experimentation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with this compound in acidic media.

Issue 1: My this compound solution is turning brown/dark-colored upon dissolution in acidic media.

Cause: This discoloration is a classic indicator of oxidation. In the presence of oxygen (even dissolved oxygen in your solvent) and acid, this compound can be oxidized to a quinone-imine intermediate. This highly reactive species can then undergo further reactions, including polymerization and dimerization, to form colored byproducts.

Solutions:

  • Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to minimize contact with oxygen.

    • Protocol: Before preparing your solution, thoroughly degas your acidic solvent by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes. Prepare and handle the this compound solution under a continuous stream of the inert gas. Use of a glove box is ideal for sensitive applications.

  • Use Freshly Prepared Solutions: Prepare your this compound solution immediately before use. Avoid storing solutions for extended periods, even at low temperatures, as slow oxidation can still occur.

  • Control the Temperature: Oxidation reactions are generally accelerated at higher temperatures.

    • Recommendation: Prepare and store your solutions at a reduced temperature (e.g., 2-8 °C) whenever possible. If your reaction is performed at an elevated temperature, ensure all other preventative measures are strictly followed.

Issue 2: I am observing an unexpected, less polar byproduct in my reaction mixture by TLC/LC-MS.

Cause: A common side reaction of this compound in the presence of an oxidizing agent (including air) is the formation of a dihydro-phenoxazinone derivative. This occurs through an oxidative condensation pathway. The methyl group at the 6-position sterically hinders the final dehydrogenation step that would lead to a fully aromatic phenoxazinone, often resulting in the accumulation of the dihydro intermediate[1].

Solutions:

  • pH Control: The rate of auto-oxidation of aminophenols is pH-dependent, with higher pH values generally increasing the rate[1]. While you are working in acidic media, maintaining a consistent and lower pH can help to slow down this side reaction.

    • Recommendation: Buffer your acidic medium to a specific pH if your reaction conditions allow. While a precise optimal pH for this compound is not extensively documented, keeping the pH below 4 is a good starting point.

  • Addition of Antioxidants: The inclusion of a radical-scavenging antioxidant can effectively inhibit the oxidation process.

    • Protocol:

      • Choose an appropriate antioxidant. Common choices include:

        • Butylated Hydroxytoluene (BHT): A hindered phenolic antioxidant that is effective at low concentrations.

        • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be particularly useful in aqueous acidic media.

      • Determine the optimal concentration. Start with a low concentration (e.g., 0.01-0.1 mol%) of the antioxidant and optimize as needed.

      • Add the antioxidant to your solvent before dissolving the this compound.

Issue 3: My product is contaminated with colored impurities that are difficult to remove.

Cause: The colored impurities are likely a mixture of oxidation and dimerization products. Once formed, these can be challenging to separate from the desired product due to similarities in polarity.

Solutions:

  • Purification via Recrystallization: If your final product is a solid, recrystallization can be an effective method to remove impurities.

    • Protocol:

      • Select a suitable solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If colored impurities persist, you can add a small amount of activated carbon to the hot solution to adsorb them.

      • Hot filter the solution to remove the activated carbon and any insoluble matter.

      • Allow the solution to cool slowly to promote the formation of pure crystals.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: For more challenging separations, column chromatography can be employed[2].

    • Recommendation: Use a silica gel column and a solvent system with a polarity that allows for good separation between your product and the more polar, colored impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in acidic media?

A1: The primary degradation pathway involves the oxidation of the aminophenol to a quinone-imine intermediate. This electrophilic species can then undergo a [4+2] cycloaddition with another molecule of this compound, followed by further oxidation, to form a dimer. Due to the steric hindrance from the methyl group at the 6-position, the final product is often a dihydro-phenoxazinone derivative[1][3].

Q2: What is the ideal pH range to maintain the stability of this compound in an acidic solution?

A2: While a definitive, narrow optimal pH range is not well-established in the literature, kinetic studies on the parent compound, 2-aminophenol, have shown that the rate of auto-oxidation increases with increasing pH[1]. Therefore, to enhance stability in acidic media, it is recommended to maintain the pH as low as your experimental conditions permit, ideally below pH 4.

Q3: Which antioxidant is best for preventing the degradation of this compound?

A3: Both butylated hydroxytoluene (BHT) and ascorbic acid are effective antioxidants[4][5]. The choice depends on the solvent system and reaction conditions.

  • BHT is a good choice for organic solvents.

  • Ascorbic acid is suitable for aqueous acidic solutions. It is advisable to perform a small-scale pilot experiment to determine the most effective antioxidant and its optimal concentration for your specific application.

Q4: How can I monitor the degradation of this compound and the formation of side products?

A4:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique. You can develop a method to separate the parent compound from its more polar degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and methanol or acetonitrile is a good starting point[6].

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the polar amino and hydroxyl groups to improve volatility and peak shape.

Q5: Are there any specific storage recommendations for this compound?

A5: this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) is recommended to minimize slow oxidation.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of this compound and a recommended experimental workflow to minimize side reactions.

cluster_degradation Degradation Pathway This compound This compound Quinone-imine Intermediate Quinone-imine Intermediate This compound->Quinone-imine Intermediate Oxidation (O2, Acid) Dimerization Dimerization Quinone-imine Intermediate->Dimerization [4+2] Cycloaddition Dihydro-phenoxazinone Dihydro-phenoxazinone Dimerization->Dihydro-phenoxazinone Further Oxidation

Caption: Oxidative degradation pathway of this compound.

cluster_workflow Recommended Experimental Workflow start Start degas Degas Acidic Solvent (N2 or Ar sparging) start->degas add_antioxidant Add Antioxidant (e.g., BHT or Ascorbic Acid) degas->add_antioxidant dissolve Dissolve this compound (under inert atmosphere) add_antioxidant->dissolve reaction Perform Reaction (maintain inert atmosphere and controlled temperature) dissolve->reaction workup Reaction Work-up reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification end Pure Product purification->end

Caption: Workflow to minimize side reactions.

Data Summary: Antioxidant Efficacy

The following table provides a qualitative comparison of common antioxidants for the stabilization of aminophenols. The efficacy can vary depending on the specific reaction conditions.

AntioxidantSolvent SystemMechanism of ActionTypical Concentration
Butylated Hydroxytoluene (BHT) OrganicRadical Scavenger0.01 - 0.1 mol%
Ascorbic Acid (Vitamin C) AqueousReducing Agent, Radical Scavenger0.1 - 1.0 mol%
Sodium Metabisulfite AqueousOxygen Scavenger0.1 - 1.0 w/v%

References

  • Mechanism for the formation of the phenoxazinone chromophore of actinomycin. PubMed. [Link]
  • Recrystallization and Crystalliz
  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
  • Identification of an Activity Selector for the Nitroso‐Forming Activity in Bacterial Type‐III Copper Enzymes. NIH. [Link]
  • Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin. PubMed. [Link]
  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]
  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage.
  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refriger
  • Effect of pH on the oxidation pathway of dopamine c
  • Separation techniques: Chrom

Sources

Technical Support Center: Purification Strategies for Crude 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. Here, we address common issues through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the catalytic reduction of 2-Methyl-6-nitrophenol.[1][2] Consequently, typical impurities may include:

  • Unreacted Starting Material: Residual 2-Methyl-6-nitrophenol.

  • Reaction Intermediates: Partially reduced intermediates.

  • Oxidation/Degradation Products: Aminophenols are highly susceptible to air oxidation, which forms intensely colored quinone-type compounds and polymeric "tar-like" materials.[3][4] This is often the source of pink, brown, or black discoloration.

  • Isomeric Impurities: Depending on the specificity of the synthesis, other aminophenol isomers could be present.[5]

  • Residual Catalysts and Reagents: For example, palladium on carbon (Pd/C) from hydrogenation or inorganic salts from pH adjustments.[1][6]

Q2: My this compound is a dark brown or pinkish solid. Is this normal, and how does it affect my experiments?

Freshly purified this compound should be a light-colored, off-white to tan solid.[5] A dark color indicates the presence of oxidation products.[3][7] These impurities, even in trace amounts, can interfere with subsequent reactions, poison catalysts, and lead to inaccurate characterization data. Therefore, removing these colored bodies is crucial for achieving high-purity material.

Q3: What is the best general-purpose purification technique for this compound?

The optimal technique depends on the impurity profile and the desired scale.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid that is already relatively pure, making it ideal for a final polishing step on a medium to large scale.[3]

  • Column Chromatography is excellent for separating compounds with different polarities, such as removing unreacted starting materials or less polar side-products. It is suitable for small to medium scales.[5]

  • Acid-Base Extraction is a powerful workup technique to separate the basic this compound from neutral or acidic impurities before final purification.[4][8]

Q4: How should I store purified this compound to prevent degradation?

To maintain the integrity of the purified compound, proper storage is critical. Aminophenols are sensitive to both air and light.[4][9]

  • Inert Atmosphere: Store the container under an inert gas like nitrogen or argon to minimize contact with oxygen.[4][7]

  • Light Protection: Use an amber glass vial or wrap the container in aluminum foil.[4]

  • Low Temperature: Store in a refrigerator (2-8°C) to slow the rate of degradation.[10]

  • Seal Tightly: Ensure the container is well-sealed to prevent exposure to moisture and air.

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for crude this compound.

Purification_Workflow Workflow for Purifying Crude this compound start Crude this compound check_color Is the crude product heavily colored or tarry? start->check_color check_impurities What is the main impurity type? (Analyze by TLC/LCMS) check_color->check_impurities No acid_base Perform Acid-Base Extraction to remove neutral/acidic impurities check_color->acid_base Yes non_polar Non-polar impurities (e.g., starting material) check_impurities->non_polar polar_tar Polar/Polymeric Tars check_impurities->polar_tar acid_base->check_impurities charcoal_first Dissolve in suitable solvent. Perform activated charcoal treatment. rework_product Isolated Product check_purity Check Purity (TLC, LCMS, NMR) rework_product->check_purity chromatography Purify by Column Chromatography (Silica gel, Hexane/EtOAc + 0.5% Et3N) non_polar->chromatography recrystallize Purify by Recrystallization (e.g., Ethanol/Water or Toluene) polar_tar->recrystallize chromatography->rework_product recrystallize->rework_product check_purity->chromatography Purity Not OK (try different method) final_product Pure this compound (>98%) check_purity->final_product Purity OK

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product is pink, brown, or black after initial isolation. Oxidation of the aminophenol functional group by atmospheric oxygen.[3][4]1. Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution, stir for 5-10 minutes, and perform a hot filtration to remove the charcoal and adsorbed color bodies.[3][7][11] 2. Use a Reducing Agent: Add a small quantity of sodium dithionite (Na₂S₂O₄) or sodium metabisulfite to the recrystallization solution to reduce the colored oxidation products and prevent further oxidation.[7][12] 3. Work Under Inert Gas: Perform the purification steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.[4]
During recrystallization, an oil forms instead of crystals ("oiling out"). 1. The compound is coming out of solution at a temperature above its melting point. 2. The solution is supersaturated with impurities, depressing the melting point.[13]1. Re-heat the mixture until the oil fully redissolves. 2. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to increase the saturation temperature.[14][13] 3. Allow the solution to cool much more slowly. Insulating the flask can help. 4. If impurities are suspected, perform a charcoal treatment first.[14]
No crystals form after cooling the recrystallization solution. The solution is not sufficiently saturated; too much solvent was used.[7][14]1. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Cool again to attempt crystallization.[14] 2. Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod.[13] 3. Seed the Solution: Add a tiny crystal of pure this compound, if available.[13]
Product purity does not improve after recrystallization. 1. The chosen solvent system is not effective at separating the impurity. 2. The impurity has very similar solubility properties and co-crystallizes with the product.1. Attempt recrystallization with a different solvent or solvent pair. Good candidates include ethanol/water, toluene, or aqueous solutions of weak acids followed by pH adjustment.[12][15] 2. If co-crystallization is suspected, column chromatography is likely the better purification method.[3]
During column chromatography, the compound streaks or gives poor separation. The acidic nature of silica gel is interacting strongly with the basic amino group of the compound.Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase (e.g., 0.1-1% v/v). This will neutralize the acidic sites on the silica and improve peak shape.[3][8]
The purified product darkens again after a few days. The compound is re-oxidizing upon exposure to air and/or light.Store the purified, dry solid in an amber vial under an inert atmosphere (nitrogen or argon) and in a refrigerator.[4][7]

Key Experimental Protocols

Protocol 1: Purification by Recrystallization with Decolorization

This protocol is ideal for purifying several grams of crude material that is discolored but otherwise relatively pure.

1. Solvent Selection:

  • Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, isopropanol, toluene, ethyl acetate).

  • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[15]

  • A mixed solvent system, such as ethanol and water, is often effective for aminophenols.[15]

2. Detailed Procedure (Using Ethanol/Water):

  • Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask.

  • Add the "good" solvent (ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Remove the flask from the heat and add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid), indicating saturation.

  • Re-heat the solution until it becomes clear again.

  • Decolorization Step: Remove the flask from heat. Once boiling subsides, add a small amount of activated charcoal (~50-100 mg) and a spatula tip of sodium dithionite.[12][16]

  • Gently swirl and reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.[3]

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is excellent for removing impurities with different polarities from the desired product.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[5]

  • The ideal mobile phase should give your desired product an Rf value of approximately 0.2-0.4.

  • To improve separation and prevent streaking, add ~0.5% triethylamine to the chosen mobile phase.[3]

2. Detailed Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc with 0.5% Et₃N). Pour the slurry into a glass column and allow it to pack evenly without air bubbles.[5]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column and begin elution. Collect the eluent in fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all residual solvents.

References
  • Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China.
  • Kashni, M., Singh, J., & Kaushik, R. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
  • Stern, D. R., & Hileman, F. D. (1972). Purification of p-aminophenol. U.S. Patent No. 3,703,598A.
  • Min, S., Ri-sheng, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.[Link]
  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante. [Link]
  • Nagasawa, H. T., & Gutmann, H. R. (1959). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. Journal of Biological Chemistry, 234(6), 1593-9. [Link]
  • Benner, G. S. (1989). Process for purifying crude 4-aminophenol. U.S. Patent No. 4,870,209A.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.[Link]
  • Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment.[Link]
  • Bethu, M. S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1968. [Link]
  • University of California, Irvine. (n.d.).
  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Sumitomo Chemical Company. (1987). Process for producing aminophenols. European Patent No. 0224625 A1.
  • ResearchGate. (2014).
  • Muller, P. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2022).
  • Solubility of Things. (n.d.). 5-Amino-2-methylphenol.[Link]
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds.[Link]
  • BrainKart. (2016).
  • University of Toronto Scarborough. (n.d.).
  • Phenomenex. (2023).
  • ResearchGate. (n.d.). Chromatograms of a phenol separation: 1 4-aminophenol, 2 phenol, 3...[Link]
  • Sciencemadness.org. (2023).
  • Widawer, B. (n.d.). HPLC Separation of Amines with a Non-Aqueous Mobile Phase on a BIST B Column.
  • Imperial Chemical Industries Ltd. (1972). Process for the purification of p-aminophenol. U.S. Patent No. 3,658,905A.
  • Baron, A. L., & Stern, D. R. (1973). PURIFICATION OF p-AMINOPHENOL. U.S. Patent No. 3,717,680A.
  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75).[Link]
  • Bayer AG. (2000). Process for the preparation of 2-amino-5-alkyl-phenols. German Patent No. DE19651040C2.
  • ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol.[Link]
  • Patel, N. B., & Patel, J. C. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 2(4), 846-851. [Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of 2-Amino-6-methylphenol for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-6-methylphenol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with the aqueous solubility of this versatile compound. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your specific experimental setup.

Part 1: Understanding the Molecule - The "Why" Behind the Challenge

Before attempting to solve a solubility problem, it's critical to understand the inherent chemical properties of this compound that govern its behavior in water.

FAQ: What are the key properties of this compound that influence its solubility?

Answer: this compound (CAS: 17672-22-9) possesses a chemical structure with conflicting "desires" regarding water solubility. This duality is the root of most dissolution challenges.

  • Hydrophilic (Water-Liking) Features: The molecule contains a polar amino group (-NH₂) and a polar hydroxyl group (-OH). Both groups can participate in hydrogen bonding with water molecules, which is a primary driver for dissolution in aqueous media.[1][2]

  • Hydrophobic (Water-Fearing) Features: The core of the molecule is a benzene ring, further substituted with a methyl group (-CH₃). This aromatic, non-polar region repels water molecules, limiting overall solubility.[3]

  • Amphoteric Nature: The compound is amphoteric, meaning it has both a weakly basic site (the amino group) and a weakly acidic site (the phenolic hydroxyl group).[1] This allows it to exist in different ionic forms depending on the pH of the solution, a property we can exploit to dramatically enhance solubility.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 17672-22-9[4]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol
Appearance Pale yellow to dark brown solid/crystalline powder[1][5]
Predicted pKa 10.10 ± 0.10 (for the phenolic -OH group)[5]
Storage 2-8°C, sealed, protected from light[4][5]
Diagram: Ionizable States of this compound

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Near Isoelectric Point cluster_high_ph High pH (Basic) node_low Cationic Form (Protonated Amine) Highly Soluble node_neutral Zwitterionic/Neutral Form (this compound) Poorly Soluble node_low->node_neutral + OH⁻ - H⁺ node_high Anionic Form (Deprotonated Phenol) Highly Soluble node_neutral->node_high + OH⁻ - H⁺

Caption: Ionization states of this compound at different pH values.

Part 2: Troubleshooting & Methodologies - The "How-To" Guide

This section provides a logical, tiered approach to solving solubility issues, from the simplest and most effective methods to more advanced techniques.

Decision-Making Workflow for Solubilization

G start Start: This compound (Solid) q_ph Is pH adjustment compatible with my reaction? start->q_ph ph_adjust Use Protocol 1 or 2: pH Adjustment (Acidic or Basic) q_ph->ph_adjust Yes q_solvent Are organic co-solvents compatible? q_ph->q_solvent No success Solubilized Proceed with Reaction ph_adjust->success cosolvent Use Protocol 3: Co-Solvent Screening q_solvent->cosolvent Yes advanced Use Protocol 4: Advanced Methods (e.g., Surfactants) q_solvent->advanced No cosolvent->success advanced->success fail Consult further literature or consider derivatization advanced->fail

Caption: Logical workflow for selecting a solubilization strategy.

FAQ 1: My this compound isn't dissolving in neutral water. What is the first and most effective strategy?

Answer: The most direct and effective method is pH adjustment . By shifting the pH away from the molecule's isoelectric point (where it is least soluble), you can convert it into a highly soluble salt.[6][7]

Protocol 1: Solubilization by Acidification (Forming the Hydrochloride Salt)

This is often the preferred method for reactions that are tolerant of acidic conditions or can be re-neutralized before proceeding. Protonating the basic amino group creates an ammonium salt, which is significantly more soluble in water.

Causality: The conversion of the neutral amine (-NH₂) to a cationic ammonium salt (-NH₃⁺Cl⁻) introduces a formal charge, leading to strong ion-dipole interactions with water that overwhelm the hydrophobic nature of the aromatic ring.

Step-by-Step Methodology:

  • Preparation: Weigh the required amount of solid this compound and place it in a suitable reaction vessel. Add a portion (e.g., 50-70%) of the final required volume of deionized water.

  • Acidification: While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. The solid will begin to dissolve as the pH drops.

  • Monitoring: Monitor the pH of the suspension using a calibrated pH meter. Continue adding HCl until all the solid has dissolved. A clear, homogenous solution should form, typically around pH 2-4 .

  • Volume Adjustment: Once fully dissolved, add the remaining deionized water to reach the final target concentration.

  • Validation: Before proceeding with your reaction, ensure the final pH is compatible with your downstream steps. If necessary, you can carefully adjust the pH back towards neutral with a base, but be aware that the compound may precipitate if you cross its isoelectric point.

Protocol 2: Solubilization by Basification (Forming the Phenolate Salt)

This method is suitable for reactions performed under basic conditions. Deprotonating the acidic phenolic hydroxyl group creates a phenolate salt.

Causality: The conversion of the neutral phenol (-OH) to an anionic phenolate (-O⁻Na⁺) introduces a charge, dramatically increasing solubility through favorable ion-dipole interactions with water. Based on the predicted pKa of ~10.1, this requires a sufficiently high pH.[5]

Step-by-Step Methodology:

  • Preparation: Weigh the this compound into the reaction vessel and add 50-70% of the final required volume of deionized water.

  • Basification: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise.

  • Monitoring: Monitor the pH. As the pH rises above 10, the solid will begin to dissolve. Continue adding NaOH until a clear solution is obtained, typically at pH > 11 .

  • Volume Adjustment: Add the remaining deionized water to reach the final target volume.

  • Expert Insight: Be aware that at high pH, the amino group is highly nucleophilic and the compound may be more susceptible to oxidation, especially in the presence of air. Consider working under an inert atmosphere (e.g., nitrogen or argon) if your application is sensitive to oxidative side products.

FAQ 2: pH adjustment is incompatible with my reaction chemistry. What are my other options?

Answer: If you must work near neutral pH, using a co-solvent system is the next best approach.

Causality: Water-miscible organic solvents (co-solvents) reduce the overall polarity of the solvent system. This lessens the hydrophobic effect of the benzene ring, making it more energetically favorable for the this compound molecule to be solvated.

Protocol 3: Solubilization using Co-solvents

This protocol involves creating a mixed-solvent system to find a balance that dissolves your compound without interfering with the reaction.

Step-by-Step Methodology:

  • Solvent Selection: Choose a water-miscible organic solvent that is inert to your reaction conditions. See the table below for common choices.

  • Initial Test: In a small vial, dissolve a known amount of this compound in the pure co-solvent first to ensure it is highly soluble.

  • Titration Method:

    • Place the weighed solid in your reaction vessel.

    • Add the aqueous components of your reaction (buffers, salts, etc.).

    • While stirring, slowly add the selected co-solvent from a burette or syringe until the solid completely dissolves. Record the volume used.

    • Self-Validation: It is crucial to run a parallel control reaction without your substrate to ensure the final concentration of the co-solvent does not inhibit or alter your intended reaction.

Comparison of Common Co-solvents
Co-SolventProsCons / Considerations
Ethanol (EtOH) Readily available, low toxicity, easily removed by evaporation.Can sometimes act as a nucleophile in certain reactions.
Dimethyl Sulfoxide (DMSO) Excellent solvating power for many organic compounds.High boiling point, difficult to remove. Can interfere with some assays and is hygroscopic.
N,N-Dimethylformamide (DMF) High solvating power.High boiling point, toxic. Can decompose to form dimethylamine under strong basic/acidic conditions.
Isopropanol (IPA) Good balance of properties, less polar than ethanol.Slightly more toxic and less volatile than ethanol.
FAQ 3: I've tried pH and co-solvents, but I still face issues or need to avoid organic solvents entirely. Are there advanced techniques?

Answer: Yes, for challenging systems, you can explore surfactant-mediated solubilization.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar aromatic ring of this compound can partition into the hydrophobic core, while the polar groups interact with the shell, resulting in a stable, dispersed system that is macroscopically a clear solution.[8]

Protocol 4: Surfactant-Mediated Solubilization (Screening)

This is a screening protocol to identify a suitable surfactant. This method is common in formulation science but requires careful validation in synthetic chemistry.

Step-by-Step Methodology:

  • Surfactant Selection: Choose a few non-ionic surfactants to screen, such as Tween® 20, Tween® 80, or Triton™ X-100. Non-ionic surfactants are generally less likely to interfere with reaction chemistry than ionic ones.

  • Prepare Stock Solution: Prepare a 1-5% (w/v) aqueous stock solution of each surfactant. This concentration is well above the typical CMC.

  • Screening Test:

    • Set up a series of small test tubes or vials.

    • Add the required mass of this compound to each.

    • Add the surfactant stock solution to each vial and vortex or sonicate for several minutes.

    • Visually inspect for dissolution.

  • Validation and Control: This is the most critical step. The presence of micelles can alter reaction rates or equilibria. You must run control reactions to confirm that the surfactant does not negatively impact your desired chemical transformation or downstream purification.

Part 3: Troubleshooting Summary

Observed ProblemPossible CauseRecommended Solution / Action
Compound dissolves initially in acid/base but crashes out when other reagents are added. The pH of the added reagent shifted the solution pH back towards the isoelectric point.1. Use a buffered aqueous solution to maintain the required pH. 2. Adjust the pH of the reagent being added before mixing.
Solution turns dark brown or black very quickly after solubilization. Oxidation of the aminophenol, which is more likely at high pH or in the presence of certain metal ions.1. Degas your solvent (water) before use. 2. Perform the dissolution and reaction under an inert atmosphere (N₂ or Ar). 3. Consider adding a small amount of a reducing agent like sodium bisulfite if compatible.
Reaction does not proceed or is very slow in a co-solvent system. The co-solvent may be altering the solvation of reactants or transition states, unfavorably changing the reaction kinetics.1. Screen other co-solvents (e.g., switch from DMSO to EtOH). 2. Try to use the minimum possible amount of co-solvent required for dissolution. 3. Re-evaluate if a pH adjustment method is feasible.

References

  • European Commission, Scientific Committee on Consumer Safety. Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). 2012.
  • ChemBK. 6-Amino-2-methylphenol. 2024.
  • Solubility of Things. 5-Amino-2-methylphenol.
  • Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Quora. How to dissolve phenol in water. 2018.
  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1969.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug Solubility: Importance and Enhancement Techniques". ISRN Pharmaceutics, 2012, 195727.
  • Biondi, B., & De Zotti, M. "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media". Molecules, 2022, 27(21), 7247.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Chakravarty, A., et al. "Solubilities of Amino Acids in Different Mixed Solvents". Indian Journal of Chemistry, 1983, 22A, 135-138.

Sources

Technical Support Center: Stabilizing 2-Amino-6-methylphenol in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Amino-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Due to its chemical structure, this compound is susceptible to degradation in solution, particularly through oxidation. This instability can significantly impact experimental reproducibility and the integrity of research outcomes.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you effectively stabilize this compound solutions for long-term storage. By understanding the mechanisms of degradation and implementing the strategies outlined below, you can ensure the quality and reliability of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound solutions.

Q1: Why is my this compound solution changing color (e.g., turning brown)?

A1: The color change you are observing is a classic indicator of oxidation. This compound, like other aminophenols, is prone to oxidation, especially in the presence of oxygen. The initial oxidation product is a quinone-imine species, which can then undergo further reactions to form colored polymeric materials.[1][2][3] This process is often accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The principal degradation pathway is oxidation . The amino and hydroxyl groups on the phenol ring are susceptible to oxidation, leading to the formation of reactive intermediates like phenoxy radicals and quinone-imines.[1][3] These intermediates can then polymerize, resulting in the discoloration and precipitation you may observe in your solution. This process can be catalyzed by enzymes or occur through auto-oxidation in the presence of oxygen.[1][4]

Q3: How does pH affect the stability of my this compound solution?

A3: The pH of the solution plays a critical role in the stability of this compound. Generally, the rate of oxidation increases with higher pH (alkaline conditions).[5][6] This is because the phenoxide ion, which is more prevalent at higher pH, is more easily oxidized than the protonated phenol. For many phenolic compounds, stability is greater in acidic to neutral pH ranges.[7] However, the optimal pH for stability can be compound-specific, and it is advisable to determine the ideal pH range for your specific application empirically.

Q4: Can trace metal ions in my solvent affect the stability of the solution?

A4: Absolutely. Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts for the oxidation of phenolic compounds.[4][8] These ions can participate in redox cycling, generating reactive oxygen species that accelerate the degradation of this compound. It is crucial to use high-purity solvents and consider the use of chelating agents to sequester these metal ions.

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Rapid Discoloration of the Solution Upon Preparation

You Observe: Your freshly prepared this compound solution turns yellow or brown within minutes to hours.

Root Cause Analysis: This rapid degradation is likely due to one or more of the following factors:

  • Presence of Dissolved Oxygen: The solvent was not deoxygenated before use.

  • High pH of the Solution: The solvent system is alkaline, or the pH was not adjusted.

  • Contamination with Metal Ions: The solvent or glassware contains trace metal impurities.

  • Exposure to Light: The solution was prepared and stored under direct light.

Solutions:

  • Deoxygenate Your Solvents: Before dissolving the this compound, purge your solvent with an inert gas like nitrogen or argon for at least 15-30 minutes. This will remove dissolved oxygen, a key player in the oxidation process.

  • Control the pH: Adjust the pH of your solution to a slightly acidic or neutral range (e.g., pH 4-7) using a suitable buffer system.[9] The optimal pH should be determined experimentally for your specific concentration and solvent system.

  • Use High-Purity Reagents and Glassware: Utilize high-purity solvents (e.g., HPLC grade) and ensure all glassware is thoroughly cleaned and rinsed with deionized water to minimize metal ion contamination.

  • Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to prevent photo-degradation.[10]

Problem 2: Precipitate Formation During Storage

You Observe: Over time, a solid precipitate forms in your stored this compound solution, even if it was initially clear.

Root Cause Analysis: The precipitate is likely composed of polymeric degradation products formed from the oxidation of this compound.[1] This indicates that the initial stabilization measures were insufficient for long-term storage.

Solutions:

  • Incorporate an Antioxidant: Add a suitable antioxidant to your solution during preparation. Antioxidants work by scavenging free radicals or reducing oxidized species, thereby inhibiting the degradation cascade.[11][12]

    • Recommended Antioxidants:

      • Ascorbic Acid (Vitamin C)

      • Butylated Hydroxytoluene (BHT)

      • Hindered phenolic antioxidants[13]

  • Add a Chelating Agent: To address potential metal-ion catalysis, include a chelating agent in your formulation.[8][14][15]

    • Recommended Chelating Agents:

      • Ethylenediaminetetraacetic Acid (EDTA)[16]

      • Citric Acid[15][16]

  • Optimize Storage Temperature: Store the solution at a lower temperature (e.g., 2-8°C) to slow down the rate of degradation. Avoid freezing unless you have confirmed that it does not affect the stability or solubility of your compound.

Problem 3: Inconsistent Experimental Results Over Time

You Observe: Experiments performed with older solutions of this compound yield different results compared to those with freshly prepared solutions.

Root Cause Analysis: This inconsistency is a direct consequence of the degradation of the active compound. The concentration of this compound in your stock solution is decreasing over time, and the presence of degradation products may also interfere with your assay.

Solutions:

  • Implement a Stability Monitoring Protocol: Regularly assess the purity and concentration of your stock solution using an appropriate analytical method.

    • Recommended Analytical Techniques:

      • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and detecting degradation products.[17]

      • UV-Vis Spectroscopy: While less specific, a change in the UV-Vis spectrum can be a quick indicator of degradation.

  • Prepare Smaller, More Frequent Batches: If long-term stability remains a challenge, consider preparing smaller volumes of the solution more frequently to ensure you are always working with a high-quality reagent.

III. Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol provides a step-by-step method for preparing a more stable solution of this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., deionized water, ethanol, or a suitable buffer)

  • Antioxidant (e.g., Ascorbic Acid)

  • Chelating Agent (e.g., EDTA disodium salt)

  • pH meter and adjustment solutions (e.g., dilute HCl and NaOH)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Solvent Deoxygenation: Place the desired volume of solvent in a clean glass container. Bubble inert gas (nitrogen or argon) through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers:

    • Add the chelating agent (e.g., EDTA at a final concentration of 0.01-0.1%). Stir until dissolved.

    • Add the antioxidant (e.g., ascorbic acid at a final concentration of 0.1-1%). Stir until dissolved.

  • pH Adjustment: Measure the pH of the solvent containing the stabilizers. Adjust the pH to the desired range (e.g., 5.0 - 6.0) using dilute acid or base.

  • Dissolving this compound: Weigh the required amount of this compound and add it to the stabilized solvent. Stir gently until it is completely dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.

  • Final Steps:

    • Once dissolved, briefly flush the headspace of the container with the inert gas before sealing.

    • Store the solution in a tightly sealed amber vial at 2-8°C.

Protocol 2: Monitoring the Stability of this compound Solution using HPLC

This protocol outlines a general procedure for monitoring the stability of your solution over time.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier). The exact gradient will need to be optimized for your specific setup.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance maximum of a fresh this compound solution.

  • Injection Volume: 10 µL.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stabilized solution, perform an HPLC analysis to establish the initial purity and concentration. This will serve as your baseline.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, etc.), withdraw a small aliquot of the stored solution and analyze it by HPLC under the same conditions.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.

    • Look for the appearance of new peaks, which would indicate the formation of degradation products.

  • Acceptance Criteria: Define a threshold for acceptable purity (e.g., not less than 98% of the initial concentration). Once the solution falls below this threshold, it should be discarded.

IV. Data Summary and Visualization

Table 1: Recommended Storage Conditions and Stabilizer Concentrations
ParameterRecommendationRationale
Solvent Deoxygenated, high-purityMinimizes oxidation.
pH 4.0 - 7.0 (optimize for your system)Reduces the rate of base-catalyzed oxidation.[5][6]
Temperature 2-8°CSlows down degradation kinetics.
Light Exposure Store in amber vials or protect from lightPrevents photo-degradation.[10]
Atmosphere Store under inert gas (N₂ or Ar)Prevents exposure to atmospheric oxygen.
Antioxidant 0.1 - 1% Ascorbic Acid or 0.01 - 0.1% BHTScavenges free radicals.[11]
Chelating Agent 0.01 - 0.1% EDTASequesters catalytic metal ions.[14][16]
Diagrams

DegradationPathway cluster_main Degradation of this compound A This compound B Phenoxy Radical / Semiquinone-imine A->B Oxidation (O₂, Metal Ions, Light) C Quinone-imine B->C Further Oxidation D Colored Polymeric Products C->D Polymerization StabilizationWorkflow cluster_workflow Stabilization Protocol Workflow start Start: High-Purity Solvent deoxygenate 1. Deoxygenate with N₂ or Ar start->deoxygenate add_stabilizers 2. Add Chelating Agent (EDTA) & Antioxidant deoxygenate->add_stabilizers adjust_ph 3. Adjust pH to 5.0 - 6.0 add_stabilizers->adjust_ph dissolve 4. Dissolve this compound adjust_ph->dissolve store 5. Store at 2-8°C in Amber Vial under Inert Gas dissolve->store monitor 6. Monitor Stability via HPLC store->monitor end End: Stabilized Solution monitor->end

Caption: Workflow for preparing a stabilized solution.

V. References

  • Josephson, M., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-6.

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1627-1631.

  • Li, Q., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 850-856.

  • Ghosh, P., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 40(11), 9556-9567.

  • Ahmad, M., et al. (2013). Effect of inorganic, synthetic and naturally occurring chelating agents on Fe(II) mediated advanced oxidation of chlorophenols. Water Research, 47(3), 1316-1327.

  • SpecialChem. (n.d.). Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants. SpecialChem.

  • Xia, X., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 73.

  • Ríos-Lombardía, N., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Nanomaterials (Basel, Switzerland), 8(9), 670.

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies.

  • Singh, S., et al. (2020). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. ResearchGate.

  • Asghar, A., & Masood, Z. (2022). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate.

  • El-Ghenymy, A., et al. (2017). Catalytic Degradation of Phenol Using Different Chelating Agents at Near Neutral pH in Modified-Fenton process. ResearchGate.

  • Traistaru, G. A., et al. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate.

  • Karpiński, S. (2023). Mechanism of metal chelation of phenolic antioxidants. ResearchGate.

  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission.

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.

  • Richards, A. (2022). Metal Chelators as Antioxidants. AOCS.

  • U.S. Department of Health and Human Services. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.

  • Sigma-Aldrich. (n.d.). This compound.

  • Kumar, A., et al. (2021). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology and Applied Biochemistry, 68(4), 890-901.

Sources

"common impurities in commercial 2-Amino-6-methylphenol and their removal"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Amino-6-methylphenol. This guide, compiled by senior application scientists, provides in-depth technical information and practical troubleshooting advice for researchers and professionals working with this compound. Our goal is to ensure the scientific integrity of your experiments by addressing common challenges related to impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and what are their sources?

Commercial this compound can contain several types of impurities, primarily arising from the synthetic route and subsequent storage. The most common synthesis involves the reduction of 2-Methyl-6-nitrophenol.

Common Impurities Include:

  • Isomeric Aminomethylphenols: These are the most prevalent impurities due to the difficulty in separating them from the main product. Examples include:

    • 4-Amino-2-methylphenol

    • 3-Amino-2-methylphenol

    • 2-Amino-4-methylphenol

    • 5-Amino-2-methylphenol[1]

  • Unreacted Starting Material: Residual 2-Methyl-6-nitrophenol may be present if the reduction reaction is incomplete.

  • Oxidation/Degradation Products: Aminophenols are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored polymeric impurities.[2] The stability of a related compound, 2-amino-5-methylphenol, has been shown to decrease in aqueous solutions over time.[3]

  • Other Related Substances: Depending on the specific synthetic pathway, other byproducts may be present.

Q2: My batch of this compound is discolored (e.g., brown or reddish-brown). What is the cause and can it be purified?

Discoloration in this compound is a common issue and is almost always due to the presence of oxidation products.[2] Aminophenols are readily oxidized, and this process is accelerated by exposure to air, light, and trace metal impurities.

Yes, discolored this compound can often be purified. The most effective methods for removing colored impurities are recrystallization and column chromatography. Activated carbon treatment during recrystallization can also be very effective at adsorbing these colored species.

Q3: What is the recommended storage condition for this compound to minimize degradation?

To maintain the purity and prevent degradation of this compound, it is crucial to store it under the following conditions:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.

  • Light Protection: Use an amber or opaque container to protect it from light.

  • Low Temperature: Store in a cool, dry place, with refrigeration (2-8°C) being ideal.[2][4]

  • Tightly Sealed: Ensure the container is tightly sealed to prevent moisture and air ingress.

Troubleshooting Guide: Impurity Removal

This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of this compound.

Issue 1: Presence of Isomeric Impurities Detected by HPLC or GC-MS

Isomeric impurities are often the most challenging to remove due to their similar physical and chemical properties to the desired product.

Recommended Purification Method: Recrystallization

Recrystallization is a powerful technique for separating compounds with different solubilities. The choice of solvent is critical for successful separation.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are good candidates for dissolving this compound.[1][5] Ethanol and water are common choices for recrystallizing aminophenols.[6][7]

    • Procedure: In a fume hood, place a small amount of the impure this compound in a test tube. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[8][9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven at a low temperature.

Protocol 2: Two-Solvent Recrystallization

This method is useful if a single suitable solvent cannot be found. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[10]

  • Solvent Pair Selection: A common pair for compounds like this compound could be Ethanol (good solvent) and Water or Hexane (poor solvent).

  • Procedure: a. Dissolve the impure compound in a minimum amount of the hot "good" solvent. b. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. c. Add a few more drops of the hot "good" solvent until the solution becomes clear again. d. Allow the solution to cool slowly as described in the single-solvent method. e. Isolate and dry the crystals as described above.

Troubleshooting Recrystallization

Problem Possible Cause Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- Use a lower-boiling solvent.- Reheat the solution and allow it to cool more slowly.- Add slightly more solvent before cooling.
Low recovery of pure product - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is thoroughly chilled.
Issue 2: Persistent Impurities or Low Purity After Recrystallization

If recrystallization does not yield a product of the desired purity, more advanced techniques may be necessary.

Recommended Purification Method: Column Chromatography

Column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.

Protocol 3: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is a good choice for separating polar compounds like aminophenols.

  • Mobile Phase (Eluent) Selection: The eluent should be chosen to provide good separation of the desired compound from its impurities. This is typically determined by thin-layer chromatography (TLC).

    • TLC Analysis: Spot a dilute solution of the impure this compound onto a silica gel TLC plate. Develop the plate in various solvent systems of differing polarity (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). A good solvent system will result in the desired compound having an Rf value of approximately 0.3-0.5 and being well-separated from impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the impure this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. Here are starting points for developing analytical methods for this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for separating and quantifying components of a mixture. For isomeric aminophenols, a mixed-mode stationary phase can be effective.[4][11]

Suggested HPLC Conditions:

Parameter Recommendation
Column Mixed-mode C18/SCX (Strong Cation Exchange) column
Mobile Phase Isocratic mixture of aqueous phosphate buffer (pH ~4.8) and methanol (e.g., 85:15 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 285 nm[11]
Temperature 25 °C

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like aminophenols, derivatization is often necessary to improve volatility and chromatographic performance.[10]

Suggested GC-MS Conditions (with Derivatization):

  • Derivatization: Silylation of the phenolic hydroxyl and amino groups is a common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[12]

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is generally suitable.[12]

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 260°C).[12]

  • Carrier Gas: Helium at a constant flow rate.[12]

  • MS Detection: Electron Ionization (EI) at 70 eV.

Visual Experimental Workflows

Diagram 1: Decision Tree for Purification of this compound

Purification_Decision_Tree start Crude this compound check_color Is the material discolored? start->check_color recrystallization Perform Recrystallization (with optional activated carbon treatment) check_color->recrystallization Yes check_purity_1 Check Purity (HPLC/GC-MS) check_color->check_purity_1 No recrystallization->check_purity_1 pure_product_1 Pure Product check_purity_1->pure_product_1 Purity > 99% column_chromatography Perform Column Chromatography check_purity_1->column_chromatography Purity < 99% check_purity_2 Check Purity (HPLC/GC-MS) column_chromatography->check_purity_2 pure_product_2 Pure Product check_purity_2->pure_product_2 Purity > 99%

Caption: Decision tree for selecting a purification method for this compound.

Diagram 2: General Workflow for Recrystallization

Recrystallization_Workflow start 1. Dissolve impure solid in minimum hot solvent decolorize 2. Add activated carbon (if solution is colored) start->decolorize cool 4. Cool filtrate slowly to induce crystallization start->cool If no decolorization needed hot_filtration 3. Hot gravity filtration decolorize->hot_filtration hot_filtration->cool vacuum_filtration 5. Isolate crystals by vacuum filtration cool->vacuum_filtration wash 6. Wash crystals with ice-cold solvent vacuum_filtration->wash dry 7. Dry pure crystals wash->dry

Sources

Technical Support Center: Oxidative Degradation of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 2-Amino-6-methylphenol under oxidative stress. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to guide your research. Our goal is to equip you with the foundational knowledge and practical insights needed to successfully navigate your stability and degradation studies.

Section 1: Foundational FAQs

This section addresses the fundamental "why" and "what" of studying the oxidative degradation of this compound.

Q1: Why are oxidative degradation studies of this compound critical in a research and development setting?

A1: Oxidative degradation studies, often part of broader "forced degradation" or "stress testing" protocols, are essential for several reasons in pharmaceutical development and chemical research.[1][2]

  • Pathway Elucidation: These studies help identify potential degradation products and map the degradation pathways of the this compound molecule.[3][4] This is crucial for understanding its intrinsic chemical stability.

  • Stability-Indicating Method Validation: The data generated are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products. This ensures the method is "stability-indicating."[4]

  • Safety and Efficacy: Degradation products can potentially be toxic or pharmacologically active. Identifying them is a critical step in assessing the safety profile of a drug product over its shelf life.[2]

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA require forced degradation data as part of the drug approval process to understand how a drug substance might change under various environmental influences.[1][4]

  • Formulation and Packaging Development: Understanding how the molecule degrades informs decisions on appropriate formulations, excipients, and packaging to protect it from oxidative stress, ensuring the final product remains stable and effective.[1][2]

Q2: What are the most reactive sites on the this compound molecule during oxidative stress?

A2: The chemical structure of this compound (CAS 17672-22-9) contains three primary sites susceptible to oxidative attack.[5] The molecule's reactivity is dictated by the electron-donating nature of the amino (-NH2) and hydroxyl (-OH) groups, which activate the aromatic ring.

  • Phenolic Hydroxyl Group (-OH): Phenols are highly susceptible to oxidation.[3] The initial step is often the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxyl radical. This radical is resonance-stabilized, and its formation is a key initiating event in many degradation pathways.

  • Amino Group (-NH2): The primary amine is also a site of oxidation. It can be oxidized to form various nitrogen-containing species. The presence of both an amino and a hydroxyl group on the same ring makes the molecule particularly prone to oxidative coupling and polymerization.

  • Aromatic Ring: The benzene ring is activated by the two electron-donating groups, making it susceptible to electrophilic attack by reactive oxygen species (ROS). This can lead to hydroxylation or, in more extreme cases, ring-opening.

  • Methyl Group (-CH3): While less reactive than the phenol and amine, the benzylic protons on the methyl group can be abstracted by strong oxidizing agents, potentially leading to oxidation to a hydroxymethyl, aldehyde, or carboxylic acid group.[6]

Q3: What are the general classes of degradation products expected from the oxidation of this compound?

A3: Based on the reactive sites, several classes of degradation products can be anticipated. The initial oxidation often leads to highly reactive intermediates that can then undergo a variety of subsequent reactions.

  • Quinone-imines: Intramolecular oxidation and rearrangement involving both the hydroxyl and amino groups can lead to the formation of colored quinone-imine structures. These are common products in the oxidation of aminophenols.[3]

  • Oligomers (Dimers, Trimers): The initial phenoxyl or aminyl radicals can couple with other radicals or parent molecules. This is a very common pathway for phenols and leads to the formation of dimers and higher-order oligomers. These products are often less soluble and may be difficult to characterize chromatographically.

  • Products of Methyl Group Oxidation: Oxidation of the methyl group could yield 2-amino-6-(hydroxymethyl)phenol or 2-amino-6-formylphenol.

  • Ring-Opened Products: Under harsh oxidative conditions, the aromatic ring can be cleaved, resulting in smaller, aliphatic molecules. These are often highly polar and may not be retained on standard reversed-phase HPLC columns.

Section 2: Experimental Design & Protocols

This section provides practical guidance and step-by-step protocols for conducting and analyzing oxidative stress studies.

Q4: How do I set up a controlled oxidative stress experiment for this compound using hydrogen peroxide?

A4: A forced degradation study using hydrogen peroxide (H₂O₂) is a standard approach to simulate oxidative stress. The goal is to achieve partial degradation (typically 10-30%) to ensure that the primary degradation products are formed without completely destroying the parent molecule.[2]

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration, for example, 1.0 mg/mL.[3]

  • Reaction Setup:

    • In a clear glass vial, combine 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide solution. This creates a final H₂O₂ concentration of 1.5%.

    • Prepare a control sample by combining 1 mL of the stock solution with 1 mL of the solvent (without H₂O₂).

    • Protect both vials from light to prevent photodegradation.[7]

  • Stress Condition:

    • Maintain the reaction and control vials at a controlled temperature, for example, 50°C, in a water bath or oven.

    • Monitor the reaction over a time course (e.g., 2, 4, 8, and 24 hours). The optimal duration will depend on the stability of the molecule and should be determined empirically.

  • Sample Quenching & Preparation:

    • At each time point, withdraw an aliquot of the reaction mixture.

    • Quench the oxidation by adding a small amount of a reducing agent, such as sodium bisulfite, or by significant dilution with the mobile phase.

    • Dilute the quenched sample to a suitable concentration for analysis (e.g., 0.1 mg/mL) using the HPLC mobile phase.

  • Analysis:

    • Analyze the stressed samples, the control sample, and a blank (diluent) by a stability-indicating HPLC-UV/MS method.

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of 2-A-6-MP C Mix Stock + H₂O₂ (1:1) (Test Sample) A->C D Mix Stock + Solvent (1:1) (Control Sample) A->D B Prepare 3% H₂O₂ Solution B->C E Incubate at 50°C (Protect from Light) C->E D->E F Withdraw Aliquots at Time Points E->F G Quench Reaction & Dilute for Analysis F->G H Analyze via HPLC-UV/MS G->H I Characterize Degradants & Assess Mass Balance H->I

Workflow for a forced oxidative degradation study.
Q5: Which analytical techniques are most effective for monitoring degradation and identifying the resulting products?

A5: A combination of techniques is typically required for comprehensive analysis.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating the parent compound from its degradation products and quantifying them.[8] A photodiode array (PDA) detector is highly recommended as it can help determine peak purity and provide UV spectra for preliminary identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products.[8] Mass spectrometry provides the molecular weight of the degradants. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and tandem MS (MS/MS) can provide structural fragments, which are all crucial for structural elucidation.

  • Universal Detectors (e.g., CAD, ELSD): If you suspect the formation of degradants that lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel with UV to ensure all non-volatile products are detected.[3]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): For definitive structural confirmation, the degradation product may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR and FTIR spectroscopy.[8]

Q6: Can you provide a recommended starting HPLC-MS method for analyzing this compound and its degradation products?

A6: Certainly. This method serves as a robust starting point and should be optimized for your specific instrumentation and observed degradation profile.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 280 nm, with PDA scan from 200-400 nm.

  • MS Detector: Electrospray Ionization (ESI) in Positive Mode.

  • MS Scan Range: m/z 100 - 1000.

  • Rationale: The C18 column provides good retention for the parent molecule and a range of potential degradants. Formic acid is a common mobile phase modifier that aids in ionization for MS. The gradient is designed to elute polar degradants first and then ramp up to elute more hydrophobic species like oligomers. Positive ESI mode is chosen as the amino group is readily protonated.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during oxidative degradation studies and provides actionable solutions.

Q7: I am observing a significant loss of the this compound peak in my oxidative stress study, but I don't see any major new peaks in the UV chromatogram. What could be the issue?

A7: This is a frequent and challenging observation in forced degradation studies, often related to poor mass balance.[3] Here are the most likely causes and how to troubleshoot them:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at your chosen wavelength. Ring-opening, for instance, can destroy the aromatic system responsible for UV absorbance.

    • Solution: Analyze the sample using an LC-MS system to look for peaks in the total ion chromatogram (TIC). A universal detector like a CAD can also reveal non-UV active compounds.[3]

  • Formation of Insoluble Oligomers/Polymers: Phenol oxidation often leads to polymerization. These large molecules may precipitate out of the solution before injection or may be too hydrophobic to elute from the column under standard conditions.

    • Solution: Visually inspect your sample for any precipitate. Try dissolving the sample in a stronger solvent (like pure DMSO or DMF) if possible. Modify your HPLC gradient to include a very strong final wash (e.g., 100% isopropanol) to try and elute any highly retained species.

  • Formation of Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or heating.

    • Solution: This is more difficult to address with LC. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace analysis if volatile products are suspected.[8]

  • Irreversible Adsorption: The degradants may be highly polar or reactive and could be adsorbing irreversibly to the HPLC column or system components.

    • Solution: Try a different column chemistry (e.g., a phenyl-hexyl column) or a different mobile phase pH.[3]

Q8: My chromatogram shows a series of broad, poorly resolved peaks eluting late in the gradient. What are these likely to be?

A8: This pattern is highly characteristic of oligomerization or polymerization . The initial radical intermediates formed during oxidation can react with each other to form dimers, trimers, and larger chains. Each peak in the series could represent a different oligomer length (n=2, n=3, n=4, etc.). They are often broad because of the presence of multiple structural isomers for each oligomer size. They elute late because they are larger and more hydrophobic than the parent molecule.

  • Troubleshooting: Use LC-MS to examine the mass of these peaks. You should see masses corresponding to multiples of the parent molecule's mass (minus hydrogens lost during coupling). For example, a dimer would have an [M+H]⁺ around 245 m/z (123 + 123 - 2 + 1).

Q9: The color of my reaction mixture turned dark brown after adding hydrogen peroxide. What does this signify?

A9: A significant color change, particularly to brown or black, is a strong indicator of the formation of highly conjugated systems, which is typical for phenol and aminophenol oxidation.[3] This is most likely due to the formation of quinone and quinone-imine type structures , as well as polymerized material. These molecules have extended pi systems that absorb visible light, resulting in the dark color. This is a useful qualitative observation that confirms an oxidative degradation pathway is active.

Q10: How can I definitively confirm the structure of a major unknown degradation product I've detected with LC-MS?

A10: Structural elucidation requires a systematic approach using multiple analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): First, obtain an accurate mass measurement of the degradant using an HRMS instrument (e.g., Q-TOF or Orbitrap). This will provide a highly confident elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradant's molecular ion in the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation of the degradant to that of the parent compound to see which parts of the molecule have changed.

  • Isolation: If the degradant is present in sufficient quantity, use preparative HPLC to isolate and purify it.

  • NMR Spectroscopy: The most powerful tool for unambiguous structure determination is Nuclear Magnetic Resonance (NMR). A pure, isolated sample is required. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow you to piece together the complete chemical structure.

Section 4: Visualizations and Data Summary

Postulated Oxidative Degradation Pathway

The following diagram illustrates potential pathways for the degradation of this compound under oxidative stress.

G parent This compound (C₇H₉NO) m/z = 124.07 intermediate Radical Intermediate (Phenoxyl / Aminyl) parent->intermediate oxidant [Oxidant] e.g., H₂O₂ → •OH oxidant->parent path1 Intramolecular Rearrangement intermediate->path1 path2 Dimerization intermediate->path2 path3 Methyl Oxidation intermediate->path3 product1 Quinone-imine (C₇H₇NO) m/z = 122.05 path1->product1 product2 Dimer Species (e.g., C₁₄H₁₄N₂O₂) m/z = 243.11 path2->product2 product3 2-Amino-6-formylphenol (C₇H₇NO₂) m/z = 138.05 path3->product3

Sources

"how to avoid polymerization of 2-Amino-6-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling and storage of this compound, with a primary focus on preventing its polymerization.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from a white/light tan to a dark brown/purple. What happened?

This color change is a visual indicator of degradation, specifically oxidation and the initial stages of polymerization. This compound is susceptible to oxidation in the presence of air (oxygen), light, and trace metal ions. The initial oxidation products are highly colored quinone-imine species, which can then initiate and propagate polymerization, leading to the formation of insoluble, dark-colored polymeric materials.

Q2: What is the primary mechanism behind the polymerization of this compound?

The polymerization of this compound is predominantly a free-radical polymerization process. It is initiated by the oxidation of the aminophenol to form a phenoxyl radical. This radical is unstable and can react with other monomer units, propagating a chain reaction that results in the formation of oligomers and polymers.[1][2] The presence of both an amino and a hydroxyl group on the aromatic ring makes the molecule particularly susceptible to oxidation.

Q3: Can I still use my this compound if it has slightly discolored?

For applications requiring high purity, such as in drug development or for use as an analytical standard, it is strongly advised against using discolored this compound. The presence of oxidation and polymerization products can interfere with your reactions, lead to inaccurate results, and introduce impurities into your final product. For less sensitive applications, the suitability of the material would need to be determined on a case-by-case basis, potentially requiring re-purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration of Solid Compound - Improper storage (exposure to air, light, or heat).- Contaminated storage container.- Immediately transfer to a fresh, clean, amber glass vial.- Purge the vial with an inert gas (argon or nitrogen) before sealing.- Store in a cool, dark, and dry place, preferably in a desiccator.[3]
Solution Turns Dark During Experiment - Presence of oxygen in the solvent or reaction atmosphere.- Contamination with metal ions (e.g., from spatulas, glassware).- Incompatible solvent or reagent.- Degas solvents prior to use (e.g., by sparging with inert gas or freeze-pump-thaw cycles).- Run reactions under an inert atmosphere (argon or nitrogen).- Use high-purity, metal-free solvents and reagents. Avoid using metal spatulas to handle the compound.
Insolubility or Precipitation in Solution - Advanced polymerization has occurred, forming insoluble polymers.- The material is likely unusable and should be disposed of according to your institution's hazardous waste guidelines.[3]

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Container Selection: Use an amber glass bottle with a tight-fitting cap to protect the compound from light.[3]

  • Inert Atmosphere: Before sealing the container, purge the headspace with a gentle stream of an inert gas, such as argon or nitrogen, for 30-60 seconds. This displaces oxygen, a key initiator of oxidation.

  • Sealing: Tightly seal the container immediately after purging. For long-term storage, consider using a cap with a PTFE liner for a better seal.

  • Storage Conditions: Store the sealed container in a cool, dark, and dry environment. A refrigerator (2-8°C) or a desiccator at room temperature is ideal.[4]

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

Protocol 2: Handling and Dispensing this compound
  • Work Area: Whenever possible, handle the compound in a glove box or under a fume hood with an inert atmosphere.

  • Utensils: Use non-metallic spatulas (e.g., ceramic or PTFE-coated) to avoid introducing trace metal contaminants that can catalyze oxidation.

  • Dispensing: Quickly weigh the desired amount of the compound and promptly reseal the main container, purging with inert gas again if it will be stored for an extended period.

  • Solution Preparation: If preparing a solution, use freshly deoxygenated solvents. Add the solid this compound to the solvent under a positive pressure of inert gas.

Visualization of Polymerization and Prevention

Below is a diagram illustrating the oxidative polymerization pathway of this compound and the key intervention points to prevent it.

Figure 1. Oxidative Polymerization of this compound and Prevention Strategies cluster_initiation Initiation cluster_propagation Propagation cluster_prevention Prevention Strategies This compound This compound Phenoxyl_Radical Phenoxyl Radical This compound->Phenoxyl_Radical Oxidation (O2, light, metal ions) Oligomers_Polymers Oligomers/Polymers (Colored Products) Phenoxyl_Radical->Oligomers_Polymers + Monomer Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->this compound Protects from O2 Dark_Storage Dark, Cool Storage Dark_Storage->this compound Prevents photo-oxidation Inhibitors Polymerization Inhibitors (e.g., Hydroquinone) Inhibitors->Phenoxyl_Radical Scavenges radicals

Caption: Oxidative polymerization pathway and preventative measures.

The Role of Polymerization Inhibitors

For certain applications, especially in bulk storage or in solution, the addition of a polymerization inhibitor may be necessary. These are compounds that can react with and neutralize the free radicals that initiate and propagate polymerization.[][6]

Inhibitor Class Example(s) Mechanism of Action Typical Concentration
Phenolic Compounds Hydroquinone, Butylated Hydroxytoluene (BHT)Act as hydrogen donors to quench free radicals, forming stable, non-reactive species.[][7]100 - 1000 ppm
Aminic Compounds PhenylenediaminesSimilar to phenolic inhibitors, they donate a hydrogen atom to terminate radical chains.[]100 - 1000 ppm
Nitroxide Radicals TEMPOStable free radicals that can reversibly or irreversibly trap growing polymer chains.[1]50 - 500 ppm

Note: The choice and concentration of an inhibitor must be carefully considered, as it may interfere with downstream applications. Always consult the literature or perform small-scale compatibility tests.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aminophenols.
  • Chemistry For Everyone. (2023, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube.
  • CPAchem. (2024). Safety data sheet: 2-Methylphenol.
  • Ghasem, N., & Al-Marri, M. J. (2023). Inhibition of Free Radical Polymerization: A Review. Journal of Polymers and the Environment, 31(1), 1-18.
  • de Gonzalo, G., Colpa, D. I., & Fraaije, M. W. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Nanomaterials, 8(9), 675.
  • Lartigue-peyrou, F. (1996). The use of phenolic compounds as free-radical polymerization inhibitors. Industrial Chemistry Library.
  • Khan, A. A., & Khan, Z. (2015). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Journal of the Chinese Chemical Society, 62(10), 861-869.
  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6.
  • Das, K., & Das, C. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 8(1), 224-233.
  • Bhowmick, A., & Dutta, A. (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper (ii) complexes: phenoxazinone synthase-like activi. New Journal of Chemistry, 43(3), 1338-1349.
  • Bhowmick, A., & Dutta, A. (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper (ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 43(3), 1338-1349.
  • Pop, C. F., & Vlase, T. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Central European Journal of Chemistry, 3(1), 124-135.
  • Pop, C. F., & Vlase, T. (n.d.). Copper (II) catalysed oxidation of 2-aminophenol in aqueous medium. ResearchGate.
  • Zhang, Y., Chen, J., & Li, J. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 72.
  • Sonder. (2017, February 7). Why is o-aminophenol more acidic than p-aminophenol. Chemistry Stack Exchange.
  • Tewari, B. B. (n.d.). Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes. ResearchGate.
  • Kaya, İ., & Doğan, F. (2007). Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol. Journal of Applied Polymer Science, 105(3), 1335-1342.
  • Wikipedia. (n.d.). Phenol.
  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-methylphenol. PubChem.
  • Lejeune, M., et al. (2023). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv.
  • Unknown. (n.d.). Chapter 2: General Methods for preparing Polymers.
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2007). Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. Letters in Organic Chemistry, 4(1), 44-47.
  • Kaya, İ., & Doğan, F. (2007). Synthesis, characterization, thermal analysis, and band gap of oligo‐2‐methoxy‐6‐[(4‐methylphenyl)imino]methylphenol. Journal of Applied Polymer Science, 105(3), 1335-1342.
  • Andersen, F. A. (1994). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International Journal of Toxicology, 13(5), 347-366.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylphenol. PubChem.

Sources

Technical Support Center: Challenges in the Regioselective Functionalization of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-Amino-6-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile chemical intermediate. Here, we address common challenges in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Understanding the Molecule: Electronic and Steric Influences

This compound possesses a unique substitution pattern that presents distinct challenges and opportunities for regioselective functionalization. The amino (-NH₂) and hydroxyl (-OH) groups are potent ortho-, para-directing activators, while the methyl (-CH₃) group is a weaker ortho-, para-directing activator.[1][2][3][4] The interplay of their electronic effects, coupled with the steric hindrance imposed by the methyl group, governs the outcome of electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Electrophilic Halogenation: Controlling Ortho vs. Para Substitution

Question: I am attempting a bromination of this compound and obtaining a mixture of products. How can I selectively achieve bromination at the C4 position (para to the hydroxyl group)?

Answer:

This is a common challenge due to the strong activating and directing effects of both the amino and hydroxyl groups.[5] To favor para-bromination, strategic control of reaction conditions and potentially the use of protecting groups is necessary.

Troubleshooting Guide: Poor Regioselectivity in Halogenation

Potential Cause Explanation Recommended Solution
Over-activation by -NH₂ and -OH Both groups strongly activate the ring towards electrophilic attack, leading to multiple halogenations and a mixture of isomers.1. N-Acetylation: Protect the amino group as an acetanilide. The acetyl group is still ortho-, para-directing but is less activating than the amino group, which can improve selectivity.[6] 2. Temperature Control: Running the reaction at lower temperatures can favor the thermodynamically more stable para-isomer.[6]
Steric Hindrance The methyl group at C6 sterically hinders the adjacent C5 position, but the C3 and C5 positions are still electronically activated by the amino and hydroxyl groups respectively.Choice of Halogenating Agent: Using a bulkier halogenating agent might increase steric preference for the less hindered C4 position. For instance, using N-Bromosuccinimide (NBS) in a non-polar solvent can sometimes offer better selectivity than Br₂ in a polar solvent.
Solvent Effects The polarity of the solvent can influence the distribution of isomers.Experiment with a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., DMF, acetonitrile) to find the optimal conditions for para-selectivity.

Experimental Protocol: Regioselective para-Bromination via N-Acetylation

  • Protection (N-Acetylation):

    • Dissolve this compound in glacial acetic acid.

    • Slowly add acetic anhydride while stirring, keeping the mixture cool in an ice bath.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(2-hydroxy-3-methylphenyl)acetamide.

    • Filter, wash with cold water, and dry the product.

  • Bromination:

    • Dissolve the protected phenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent at 0°C.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (Hydrolysis):

    • Reflux the brominated acetanilide in aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution until the acetyl group is cleaved.

    • Neutralize the solution and extract the desired 4-Bromo-2-amino-6-methylphenol.

    • Purify by column chromatography or recrystallization.

Nitration: Avoiding Oxidation and Achieving Mononitration

Question: My nitration of this compound results in a dark, tarry mixture with very low yield of the desired product. What is causing this and how can I improve the reaction?

Answer:

Phenols and anilines are highly susceptible to oxidation by nitric acid, leading to the formation of polymeric tars.[7] Furthermore, the high reactivity of the ring can lead to over-nitration.

Troubleshooting Guide: Nitration Failures

Potential Cause Explanation Recommended Solution
Oxidation of the Substrate The hydroxyl and amino groups make the ring electron-rich and easily oxidized by strong oxidizing agents like nitric acid.1. Use of Milder Nitrating Agents: Employ a mixture of sodium nitrite in dilute sulfuric acid or use a nitrating agent like ammonium nitrate with potassium hydrogen sulfate.[8] 2. N-Acetylation: Protecting the amino group as an acetanilide significantly reduces its susceptibility to oxidation.[6]
Over-Nitration The strong activation from both -OH and -NH₂ can lead to the introduction of multiple nitro groups.1. Controlled Stoichiometry: Use a slight excess (1.1 equivalents) of the nitrating agent. 2. Low Temperature: Perform the reaction at low temperatures (0°C or below) to control the reaction rate and improve selectivity.[6]
Acid-Catalyzed Side Reactions In strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing deactivator, leading to a complex mixture of products.[6][9]N-Acetylation: This is the most effective way to prevent protonation of the amino group under nitrating conditions.[6]

Experimental Workflow: Controlled Mononitration

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start This compound Protect N-Acetylation (Acetic Anhydride) Start->Protect Protected N-(2-hydroxy-3-methylphenyl)acetamide Protect->Protected Nitrate Nitration (HNO3/H2SO4, <10°C) Protected->Nitrate Nitrated Nitrated Intermediate Nitrate->Nitrated Deprotect Hydrolysis (Acid or Base) Nitrated->Deprotect Final_Product Regioselective Nitro-2-amino-6-methylphenol Deprotect->Final_Product

Caption: Workflow for regioselective nitration.

N-Alkylation vs. O-Alkylation: Directing Selectivity

Question: I want to selectively alkylate the amino group of this compound without affecting the hydroxyl group. What conditions should I use?

Answer:

Achieving selective N-alkylation over O-alkylation (or vice versa) requires careful selection of reagents and reaction conditions that exploit the different nucleophilicities of the amino and hydroxyl groups.

Troubleshooting Guide: N- vs. O-Alkylation

Desired Reaction Challenge Recommended Strategy
Selective N-Alkylation The phenoxide ion, formed under basic conditions, is often a better nucleophile than the neutral amino group.Reductive Amination: This is a highly effective method for selective N-alkylation. React the this compound with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium borohydride.[10] This method avoids strongly basic conditions that would favor O-alkylation.
Selective O-Alkylation The amino group can also be alkylated, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.1. Williamson Ether Synthesis with a Protected Amine: Protect the amino group (e.g., as an acetanilide). Then, treat the protected compound with a base (like NaH or K₂CO₃) to deprotonate the phenol, followed by the addition of an alkyl halide.[10] 2. pH Control: In some cases, careful control of pH can favor O-alkylation. At a pH where the phenol is deprotonated but the amine is still largely protonated, O-alkylation can be favored.

Experimental Protocol: Selective N-Alkylation via Reductive Amination

  • Dissolve this compound and the desired aldehyde (1.0-1.2 equivalents) in a suitable solvent like methanol or ethanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water or dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-alkylated product by column chromatography.

Acylation: Chemoselective N-Acylation vs. O-Acylation

Question: How can I achieve selective N-acylation of this compound in the presence of the hydroxyl group?

Answer:

The relative nucleophilicity of the amino and hydroxyl groups is key here. Generally, the amino group is more nucleophilic than the hydroxyl group, making selective N-acylation achievable under the right conditions.[11]

Troubleshooting Guide: Chemoselective Acylation

Potential Issue Explanation Recommended Solution
O-Acylation as a side reaction With highly reactive acylating agents (e.g., acyl chlorides) and in the presence of a strong base, O-acylation can compete with or even dominate N-acylation.1. Use of Acetic Anhydride: Acetic anhydride is a milder acylating agent than acetyl chloride and often provides better selectivity for N-acylation, especially in the absence of a strong base.[12] 2. Solvent Choice: Running the reaction in an aqueous medium or a protic solvent can help to solvate the hydroxyl group, reducing its nucleophilicity relative to the amino group.[13] 3. Enzymatic Acylation: Lipases can be used to catalyze the chemoselective N-acetylation of aminophenols with high selectivity.[12]
Low Reactivity If the reaction conditions are too mild, the acylation may not proceed to completion.Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate without significantly promoting O-acylation.

Logical Relationship of Directing Groups

G A This compound B Activating Groups (-NH2, -OH, -CH3) A->B contains C Ortho-, Para-Directing B->C are D Increased Electron Density at C3, C4, C5 C->D leads to F Favored Positions for Electrophilic Attack: C4 > C5 > C3 D->F influences E Steric Hindrance from -CH3 at C6 E->F influences

Caption: Factors influencing regioselectivity.

References

  • Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.
  • Fiveable. Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.
  • Wikipedia. Electrophilic aromatic substitution.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022-09-24).
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04).
  • ResearchGate. A Photochemical Strategy for ortho‐Aminophenol Synthesis via Dearomative‐Rearomative Coupling Between Aryl Azides and Alcohols. (2023-11-05).
  • St.Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity.
  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols | Download Table.
  • Organic Synthesis. Protecting Groups.
  • Google Patents. US2868844A - Selective nitration process.
  • Benchchem. Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
  • NIH. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023-04-12).
  • Quora. Out of the amine group and the hydroxy group which is more ortho para directing and how?. (2017-02-26).
  • Chemistry Steps. Ortho, Para, Meta.
  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. (2018-02-02).
  • Bioconjugate Chemistry. Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. (2022-04-20).
  • ResearchGate. (A) Structures of high‐value ortho‐aminophenols. (B) The most used...
  • ResearchGate. (PDF) Selective alkylation of aminophenols. (2025-11-02).
  • Google Patents. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • SciSpace. Amino Acid-Protecting Groups.
  • Biosynth. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • ChemRxiv. Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
  • Accounts of Chemical Research. Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. (2024-08-06).
  • Royal Society of Chemistry. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
  • ACS Omega. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring. (2022-10-26).
  • NIH. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023-08-02).
  • NIH. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring.
  • ResearchGate. Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl...
  • ChemRxiv. Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis Jared C. Lewis* Department of Chemistry, Ind.
  • ResearchGate. Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. (2021-06-29).
  • Organic Chemistry Frontiers. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions.
  • Chemical Reviews. Amino Acid-Protecting Groups. (2019-11-19).
  • PubMed Central. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. (2014-09-16).
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • J&K Scientific. 3-Amino-2-chloro-6-methylphenol | 84540-50-1.
  • AK Scientific. 17672-22-9 6-Amino-2-methylphenol AKSci J93439.
  • Ambeed.com. 17672-22-9 | this compound | Fluorinated Building Blocks.
  • escientificsolutions. This compound.
  • Semantic Scholar. ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. (1984-08-01).
  • ResearchGate. Rhodium‐Catalyzed Regioselective C7Ar‐Functionalization of Tryptophan with Quinones and its Late Stage Peptide Exemplification | Request PDF.

Sources

Technical Support Center: Optimizing Temperature for the Synthesis of 2-Amino-6-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-6-methylphenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The control of reaction temperature is a critical parameter that dictates the success of this synthesis, influencing reaction rate, product yield, and impurity profile. This document provides the technical insights and practical steps to optimize this crucial variable.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially significant method for producing aminophenols is the catalytic reduction of the corresponding nitrophenols.[1][2] For this compound, this involves the reduction of 2-Nitro-6-methylphenol. This transformation is typically achieved using methods like catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd, Pt, or Ni) or by using reducing agents like sodium borohydride in the presence of a catalyst.[3][4]

Q2: How does temperature generally affect the synthesis of this compound derivatives?

Temperature is a double-edged sword in this synthesis.

  • Increased Reaction Rate: Higher temperatures generally increase the rate of reaction, leading to shorter reaction times.

  • Impact on Selectivity and Yield: Temperature can significantly influence the selectivity of the reaction.[5] An improperly controlled temperature can lead to the formation of byproducts, such as over-reduced species or polymeric materials, which will decrease the yield and complicate purification.

  • Catalyst Activity and Stability: For catalytic reductions, temperature affects the catalyst's activity and stability. Some catalysts require a specific temperature range to be effective, while excessive heat can lead to catalyst degradation.

Q3: What are the common side reactions related to temperature in this synthesis?

Elevated temperatures can promote several undesirable side reactions:

  • Over-reduction: The aromatic ring can be hydrogenated, leading to non-aromatic byproducts.

  • Decomposition: Both the starting material and the product, this compound, can be susceptible to decomposition at high temperatures. Aminophenols, in particular, are prone to oxidation, which is accelerated by heat and exposure to air, often resulting in colored impurities.[1][6]

  • Polymerization/Condensation: Phenols and amines can undergo condensation or polymerization reactions, especially at higher temperatures, leading to tar-like impurities.

Q4: Why is precise temperature control so critical?

Inconsistent temperature control is a primary source of batch-to-batch variability and low yields.[7][8] A lack of precise control can lead to:

  • Local Hotspots: Inadequate stirring in a large vessel can create localized areas of high temperature, promoting side reactions even if the bulk temperature appears correct.

  • Reaction Runaway: Exothermic reactions, such as catalytic hydrogenations, can generate significant heat. Without proper cooling and control, the temperature can rise uncontrollably, leading to a dangerous runaway reaction and complete product loss.

  • Incomplete Reactions: If the temperature is too low, the reaction may stall, leading to incomplete conversion of the starting material.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause: The reaction temperature is outside the optimal range.

Troubleshooting Workflow:

G start Low Yield Observed check_temp Is the reaction temperature within the literature range? start->check_temp too_low Possible Cause: Insufficient activation energy. Reaction may be too slow or stalled. check_temp->too_low No (Too Low) too_high Possible Cause: Degradation of starting material or product. Promotion of side reactions. check_temp->too_high No (Too High) solution_low Solution: 1. Gradually increase temperature in 5-10°C increments. 2. Monitor reaction progress by TLC/LC-MS. 3. Consider a more active catalyst if high temp is undesirable. too_low->solution_low solution_high Solution: 1. Decrease temperature. 2. Ensure efficient cooling for exothermic reactions. 3. Add reagents portion-wise to control exotherm. too_high->solution_high re_eval Re-evaluate Reaction & Purity solution_low->re_eval solution_high->re_eval

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Temperature Reading: Ensure your thermometer or thermocouple is calibrated and correctly placed to measure the internal reaction temperature, not the bath temperature.

  • Consult Literature: Check established protocols for the specific derivative you are synthesizing. The optimal temperature can vary based on the substrate and catalyst.

  • Temperature Screening (Small Scale): If the optimal temperature is unknown, perform small-scale trial reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).[9] Analyze the crude reaction mixture from each trial by LC-MS or ¹H NMR to determine the temperature that gives the best conversion to product with the fewest impurities.

  • Address Exotherms: For catalytic hydrogenations, the reaction can be highly exothermic. Start the reaction at a lower temperature and allow it to warm up under control. Use an ice bath for cooling if necessary.

Problem 2: Significant Formation of Impurities or Dark Tar

Possible Cause: The reaction temperature is too high, leading to product degradation or side reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct solution. Running the reaction at a lower temperature for a longer period can often improve selectivity and prevent the formation of degradation products.[10]

  • Check for Air Leaks: this compound and its derivatives are sensitive to air oxidation, which is accelerated at higher temperatures and results in colored impurities.[1] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Analyze Impurities: If possible, identify the major impurities. This can provide clues about the side reactions occurring. For example, the presence of starting material indicates an incomplete reaction, while masses corresponding to dimers or polymers suggest condensation reactions.

Data Snapshot: Effect of Temperature on Yield and Purity

The following table illustrates hypothetical results from a temperature optimization study for the catalytic reduction of 2-Nitro-6-methylphenol.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of this compound (%)Purity by HPLC (%)Observations
25 (Room Temp)24655895Reaction is slow and incomplete.
408989297Good conversion and high purity.
603>998590Faster reaction, but noticeable increase in colored impurities.
801>996575Rapid reaction, significant tar formation and lower purity.

This data is for illustrative purposes only.

Problem 3: Reaction Stalls and Does Not Proceed to Completion

Possible Cause: Insufficient thermal energy or catalyst deactivation.

Troubleshooting Steps:

  • Gradual Temperature Increase: If the reaction has stalled at a lower temperature, slowly increase the heat in 10°C increments, monitoring the progress by TLC or LC-MS at each stage. Avoid shocking the system with a rapid temperature jump.

  • Catalyst Health: If increasing the temperature leads to byproduct formation rather than product, the issue may be with the catalyst.

    • Poisoning: Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds).

    • Activity: The catalyst may require a higher temperature for activation. Check the supplier's recommendations.

  • Solvent Choice: The boiling point of your solvent limits the maximum reaction temperature. If a higher temperature is required, you may need to switch to a higher-boiling solvent (e.g., from ethanol to toluene or DMF), ensuring it is compatible with your reaction chemistry.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This is a general guideline and must be adapted for specific substrates and performed with appropriate safety precautions.

  • Vessel Preparation: To a hydrogenation vessel, add 2-Nitro-6-methylphenol (1.0 eq) and a suitable solvent (e.g., Methanol or Ethyl Acetate).

  • Inerting: Purge the vessel with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) under the inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Temperature Control: Begin stirring and heat the reaction mixture to the optimized temperature (e.g., 40°C) using a controlled heating mantle or oil bath. Monitor the internal temperature closely.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically taking samples for analysis (TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool to room temperature, carefully vent the hydrogen, and purge with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a few drops of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the dissolved sample onto a TLC plate alongside a spot of the starting material for comparison.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The relative intensity of the spots can give a qualitative measure of conversion.

References

  • Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • ResearchGate. (n.d.). Impact of the reaction temperature on the selectivity (at 95% conv. of....
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • ResearchGate. (n.d.). Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
  • NIH. (n.d.). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS.
  • ResearchGate. (n.d.). Aminophenols | Request PDF.
  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • Benchchem. (n.d.). Technical Support Center: Aminophenol Reactions Troubleshooting Guide.
  • Taylor & Francis. (n.d.). Aminophenol – Knowledge and References.

Sources

"effect of pH on the stability and reactivity of 2-Amino-6-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-methylphenol. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings. This resource emphasizes the critical role of pH in modulating the stability and reactivity of this compound.

Introduction to this compound

This compound is a versatile aromatic compound featuring both a nucleophilic amino group and a phenolic hydroxyl group.[1] This bifunctionality makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[2] However, this same reactivity profile presents unique challenges related to its stability and reaction control, with pH being a master variable. Understanding the pH-dependent behavior of this compound is paramount for reproducible and successful experimentation.

The Critical Role of pH: Ionization States

The stability and reactivity of this compound are intrinsically linked to the ionization state of its amino and hydroxyl functional groups. These ionizations are governed by the pH of the solution and the pKa values of the respective groups.

  • Amino Group (pKa₁): The amino group is basic and will be protonated under acidic conditions. For aminophenol isomers, the pKa of the anilinium ion (Ar-NH₃⁺) is typically below 4.74.[3]

  • Hydroxyl Group (pKa₂): The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions. The predicted pKa for the hydroxyl group of this compound is approximately 10.10.

This leads to three predominant species in solution depending on the pH:

pH RangePredominant SpeciesStructure
Acidic (pH < pKa₁) Cationic (Protonated Amino Group)
Near-Neutral (pKa₁ < pH < pKa₂) Neutral
Basic (pH > pKa₂) Anionic (Deprotonated Hydroxyl Group)

Troubleshooting Guide

This section addresses common problems encountered when working with this compound, with a focus on pH-related issues.

Problem 1: My this compound solution has turned brown/purple. Can I still use it?

Cause: This discoloration is a classic sign of oxidation. Aminophenols, particularly ortho- and para-isomers, are highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and neutral to alkaline pH.[4][5] The colored impurities are typically quinone-imine or polymeric species formed from the oxidation of the parent compound.

Solution:

  • For critical applications (e.g., synthesis of a final drug substance): It is strongly recommended to purify the discolored material before use. Recrystallization is a common and effective method. The presence of colored impurities can lead to side reactions and complicate the purification of your desired product.[5]

  • For less sensitive applications: A slight discoloration may not significantly impact the reaction outcome. However, be aware that you are introducing impurities, which may affect yield and purity.

Prevention:

  • Storage: Store solid this compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8 °C) to minimize exposure to air and light.[6]

  • Salt Formation: For long-term storage, consider converting it to its hydrochloride salt, which is significantly more stable towards oxidation.[5][7]

  • Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution is required, prepare it in a deoxygenated solvent and store it under an inert atmosphere in the dark. Acidifying the solution (e.g., to pH 3-4) can significantly increase its stability by protonating the reactive amino group.

Problem 2: My reaction with an electrophile is giving a mixture of N- and O-substituted products. How can I control the selectivity?

Cause: this compound possesses two nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. The selectivity of an electrophilic attack is highly dependent on the pH of the reaction medium.

  • In neutral or slightly acidic conditions: The amino group is generally the more nucleophilic site.[2]

  • In strongly basic conditions (pH > pKa₂): The hydroxyl group is deprotonated to form the much more nucleophilic phenoxide ion.

Solution:

  • For N-alkylation/acylation: Perform the reaction under neutral or slightly acidic conditions. The use of a non-nucleophilic base to scavenge the acid byproduct is recommended. Acylation with reagents like acetic anhydride typically shows high selectivity for the amino group.[2]

  • For O-alkylation/acylation: The reaction should be carried out under strongly basic conditions to generate the phenoxide anion. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent is often effective.

Experimental Workflow for Selective Alkylation:

G cluster_N N-Alkylation (Acidic/Neutral) cluster_O O-Alkylation (Basic) N_start Dissolve this compound in a suitable solvent N_base Add a non-nucleophilic base (e.g., triethylamine) N_start->N_base N_electrophile Add electrophile dropwise at controlled temperature N_base->N_electrophile N_workup Aqueous workup and extraction N_electrophile->N_workup N_product Isolate N-alkylated product N_workup->N_product O_start Dissolve this compound in an aprotic solvent (e.g., THF, DMF) O_base Add a strong base (e.g., NaH) to form the phenoxide O_start->O_base O_electrophile Add electrophile dropwise at controlled temperature O_base->O_electrophile O_workup Quench reaction and perform aqueous workup O_electrophile->O_workup O_product Isolate O-alkylated product O_workup->O_product

Caption: Selective N- vs. O-alkylation workflow.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values for this compound?

The predicted pKa for the phenolic hydroxyl group is approximately 10.10. The pKa for the protonated amino group is expected to be in the range of 4 to 5, similar to other aminophenols.[3] For precise experimental work, it is recommended to determine the pKa values experimentally.

Q2: How can I experimentally determine the pKa values of this compound?

Potentiometric titration is a reliable method for pKa determination.[8][9] A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH meter. The pKa is the pH at the half-equivalence point. Alternatively, UV-Vis spectrophotometry or HPLC can be used by monitoring the change in absorbance or retention time as a function of pH.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the apparent pKa will be affected.[9] Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Acidification: Adjust the initial pH of the this compound solution to ~2 with 0.1 M HCl to ensure both functional groups are fully protonated.

  • Titration: Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flat portions of the titration curve). The first midpoint corresponds to the pKa of the amino group, and the second to the pKa of the hydroxyl group.

Q3: What are the expected degradation products of this compound at different pH values?

The degradation is primarily oxidative.

  • Acidic pH: Generally more stable due to the protonation of the electron-donating amino group, which deactivates the aromatic ring towards oxidation.

  • Neutral to Alkaline pH: Susceptible to oxidation. As an ortho-aminophenol, it is prone to oxidative dimerization to form phenoxazine-type structures.[11] Further oxidation can lead to the formation of quinone-imines and polymeric materials.

Q4: How can I monitor the stability of a this compound solution over time?

A stability-indicating HPLC method is the preferred approach.[12] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.

Protocol Outline: Development of a Stability-Indicating HPLC Method

  • Forced Degradation: Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Development: Use a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate the parent compound from its more polar and less polar degradants.

  • Detection: UV detection is suitable for this compound. Monitor at a wavelength where the parent compound and its impurities have significant absorbance.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Q5: Can I use UV-Vis spectrophotometry to monitor a reaction involving this compound?

Yes, UV-Vis spectrophotometry can be a convenient method for monitoring the progress of a reaction, especially for kinetic studies.[13] The disappearance of the reactant or the appearance of a product can be monitored if they have distinct UV-Vis absorption spectra. It is important to first record the spectra of the starting material and the expected product at the reaction pH to identify suitable analytical wavelengths.

Visualization of pH-Dependent Properties

G high_stab High Stability Protonated amino group reduces electron density in the ring, decreasing susceptibility to oxidation. low_stab Low Stability Neutral amino and hydroxyl groups activate the ring, making it prone to oxidation. very_low_stab Very Low Stability The highly activated phenoxide is rapidly oxidized. low_react Low Nucleophilicity Both groups are protonated or the amino group is protonated, reducing nucleophilicity. N_react N-Nucleophilic The amino group is the primary nucleophile. O_react O-Nucleophilic The phenoxide is a strong nucleophile. pH_scale Acidic pH (pH < 4) -> Neutral pH (pH 4-10) -> Basic pH (pH > 10)

Caption: pH-dependent stability and reactivity of this compound.

References

  • Aminophenols | Request PDF. (n.d.). ResearchGate.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Aminophenol: Properties, Production, Reactions And Uses. (n.d.). Chemcess.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
  • The pK a values for aminophenols isomers | Download Table. (n.d.). ResearchGate.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1326. [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC North America, 39(s11), 16–25. [Link]
  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... (n.d.). ResearchGate.
  • Cui, J., Fu, H., & Zhang, X. (2014). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Environmental Science: Processes & Impacts, 16(10), 2358–2366. [Link]
  • Dissociation constants and thermodynamic properties of amino acids used in CO2 absorption from (293 to 353) K. (2007).
  • Harvey, D. (2024, February 11). 7.11: Acid Dissociation Constants. Chemistry LibreTexts. [Link]
  • Phenol. (n.d.). In Wikipedia.
  • Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I. (2022). Analytical and Bioanalytical Chemistry Research, 9(1), 85–99. [Link]
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2011). International Journal of Environmental Research, 5(4), 899–906. [Link]
  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2004).
  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. (2024). Scientific Reports, 14(1), 11497. [Link]
  • 2-Amino-4-methylphenol. (n.d.). PubChem.
  • 2-Amino-4-methylphenol. (n.d.). SIELC Technologies.
  • Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (2012). International journal of molecular sciences, 13(5), 6347–6382. [Link]
  • pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. (n.d.). Society For Biomaterials.
  • 2-Amino-5-methylphenol. (n.d.). PubChem.
  • 5-Amino-2-methylphenol. (n.d.). PubChem.
  • Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. (2020). Chemistry, 2(2), 25. [Link]
  • Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 481–485. [Link]
  • OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial]. (2024, June 4). YouTube. [Link]

Sources

"troubleshooting peak tailing for 2-Amino-6-methylphenol in reverse-phase HPLC"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge with 2-Amino-6-methylphenol

Welcome to the technical support guide for troubleshooting peak tailing of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC). As researchers and drug development professionals, achieving symmetric, Gaussian peaks is paramount for accurate quantification and robust method validation.[1]

This compound is a polar molecule containing both a basic amino group and an acidic phenolic hydroxyl group.[2][3][4] This amphoteric nature, particularly the basic amine, makes it susceptible to problematic secondary interactions with the silica-based stationary phases commonly used in RP-HPLC. This guide provides a structured, question-and-answer approach to diagnose and resolve peak tailing for this and similar analytes.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with this compound. What is the most probable cause?

Answer: The most common reason for peak tailing with basic compounds like this compound is a secondary retention mechanism involving stationary phase interactions.[5][6] While the primary retention mechanism in RP-HPLC is hydrophobic interaction, the basic amino group of your analyte can engage in strong ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column packing.

Here's the underlying mechanism:

  • Silanol Ionization: At mobile phase pH values above approximately 3.5-4, a fraction of the surface silanol groups deprotonate to become negatively charged silanolates (Si-O⁻).[7][8] These sites are highly active and prone to ionic interactions.

  • Analyte Protonation: The amino group on this compound is basic and will be protonated (positively charged) at neutral or acidic pH.

  • Secondary Interaction: The positively charged analyte is strongly attracted to the negatively charged silanolate sites via an ion-exchange mechanism.[9][10]

Because these ionic interactions are stronger and have different kinetics than the intended hydrophobic interactions, a portion of the analyte molecules are delayed in their elution from the column, resulting in a skewed peak with a pronounced "tail".[11]

Visualizing the Problematic Interaction

The diagram below illustrates the unwanted ionic interaction between a protonated this compound molecule and an ionized silanol group on the silica stationary phase.

cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Si O_Si O Silica->O_Si AlkylChain C18 Chain (Hydrophobic Interaction) Silica->AlkylChain Silanol_Si Si O_Si->Silanol_Si Silanol_O O⁻ Silanol_Si->Silanol_O Analyte This compound (Protonated R-NH3⁺) Analyte->AlkylChain Desired Hydrophobic Interaction Analyte->Silanol_O Strong Ionic Interaction (Causes Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

Q2: How can I use the mobile phase pH to eliminate peak tailing for this compound?

Answer: Controlling the mobile phase pH is the most powerful tool to mitigate tailing caused by silanol interactions.[12][13][14] The goal is to keep the silanol groups in their neutral, protonated (Si-OH) form. This effectively "switches off" the secondary ion-exchange mechanism.

As a rule of thumb, operating the mobile phase at a pH at least two units below the pKa of the interacting species minimizes ionization.[15] Since silanol groups have a pKa around 3.8-4.2, adjusting the mobile phase to a pH between 2.5 and 3.0 is highly effective.[7] At this low pH, the silanols are fully protonated and cannot engage in strong ionic interactions with the protonated amine of your analyte.[5][16][17]

SpeciesMobile Phase pH < 3.0Mobile Phase pH > 4.5Interaction Potential
Silica Silanol Group Neutral (Si-OH)Anionic (Si-O⁻)Low at pH < 3.0
Analyte Amino Group Cationic (R-NH₃⁺)Cationic (R-NH₃⁺)High at pH > 4.5

Experimental Protocol: Mobile Phase pH Optimization

  • Buffer Preparation: Prepare an aqueous buffer. For low pH work compatible with mass spectrometry, 0.1% formic acid in water is an excellent starting point. For UV detection, a 20-25 mM potassium phosphate buffer adjusted to pH 2.8 with phosphoric acid is robust.[8][16]

    • Crucial Step: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[14][18]

  • Mobile Phase Composition: Prepare your mobile phase by mixing the buffered aqueous solution (Solvent A) with your organic solvent (Solvent B).

  • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new, low-pH mobile phase. This is critical to ensure the stationary phase surface is fully conditioned.

  • Injection and Evaluation: Inject your standard of this compound and evaluate the peak shape. You should observe a significant reduction in tailing and an improvement in the asymmetry factor.

Q3: I've lowered the pH, and the peak shape has improved, but some tailing persists. What should I investigate next?

Answer: If pH optimization alone is not sufficient, the next step is to follow a systematic troubleshooting workflow. Persistent tailing can stem from issues with the column chemistry, the broader HPLC system, or the method parameters.

Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing the root cause of persistent peak tailing.

G start Peak Tailing Observed for This compound ph_check Is Mobile Phase pH between 2.5 - 3.0 with adequate buffering? start->ph_check column_check Is the column a modern, high-purity, end-capped Type B silica column? ph_check->column_check Yes ph_adjust ACTION: Adjust pH using a buffer (e.g., 0.1% Formic Acid). ph_check->ph_adjust No system_check Are there signs of system-level issues? column_check->system_check Yes column_replace ACTION: 1. Use a base-deactivated column. 2. Consider a new column. column_check->column_replace No method_check Are method parameters optimized? system_check->method_check No system_inspect ACTION: 1. Check for dead volume in fittings. 2. Suspect metal contamination. 3. Use guard column. system_check->system_inspect Yes method_adjust ACTION: 1. Reduce sample concentration. 2. Match sample solvent to mobile phase. method_check->method_adjust Yes resolved Peak Shape Acceptable method_check->resolved No ph_adjust->start Re-evaluate column_replace->start Re-evaluate system_inspect->start Re-evaluate method_adjust->start Re-evaluate

Caption: Systematic troubleshooting workflow for peak tailing.

Q4: Could my column be the problem? How do I choose the right one?

Answer: Absolutely. The column is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.

Key Column Considerations:

  • Silica Purity (Type A vs. Type B): Modern columns use high-purity, "Type B" silica, which has a significantly lower content of trace metal impurities (like iron and aluminum).[17] These metals can act as active sites, increasing the acidity of nearby silanols and worsening tailing.[11][17] Older "Type A" silica columns should be avoided for basic analytes.

  • End-Capping: After the C18 chains are bonded to the silica, many accessible silanol groups remain. "End-capping" is a secondary process that uses a small silylating agent (like trimethylsilyl chloride) to bond with and block many of these residual silanols.[5][16] Using a thoroughly end-capped or base-deactivated column is essential.[16]

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, especially under harsh pH conditions.[6] This can expose more active silanol sites. If you suspect column degradation, replacing it with a new one is a simple diagnostic test.[5] Using a guard column is a cost-effective way to protect your analytical column from contamination.

Q5: What system-level or hardware issues can cause peak tailing?

Answer: If you've optimized the mobile phase and are using an appropriate column, the issue may lie within the HPLC system itself.

  • Extra-Column Volume (Dead Volume): This refers to any non-ideal volume in the flow path outside of the column itself, such as in oversized connection tubing, poorly made fittings, or a void at the head of the column.[1][16] This causes band broadening and tailing that typically affects all peaks in the chromatogram, but is often most severe for early-eluting peaks.[10][16]

    • Solution: Use narrow internal diameter tubing (e.g., 0.005"), ensure all fittings are properly seated to avoid gaps, and check for column voids, which can form from pressure shocks or silica dissolution.[1][6]

  • Metal Contamination: The amino and hydroxyl groups of this compound can chelate with metal ions.[6] These ions can leach from stainless-steel components like tubing, frits, and even the column body itself.[19][20] This interaction acts as another secondary retention mechanism, causing tailing.[6][19]

    • Solution: If metal chelation is suspected, consider using a bio-inert or PEEK-lined HPLC system and column. A temporary fix can sometimes be achieved by passivating the system or adding a weak chelating agent like EDTA to the mobile phase, though this is not always compatible with all detection methods.[20][21]

Q6: Are there any mobile phase additives besides buffers that can help?

Answer: Yes, while pH control is the primary strategy, other additives can be used, particularly if operating at low pH is not possible for other reasons (e.g., analyte stability or retention of other components).

Additive TypeExampleTypical ConcentrationMechanism of Action
Competing Base Triethylamine (TEA)25-50 mMA small, basic molecule that preferentially interacts with active silanol sites, effectively blocking them from the analyte.[10][16] Note: This is an older technique and can suppress MS signals.
Inorganic Salts Ammonium Formate, Ammonium Acetate10-50 mMIncreases the ionic strength of the mobile phase, which can help to shield the ionic interactions between the analyte and the stationary phase.[16][22]

Protocol: Using a Competing Base (for UV detection only)

  • Preparation: Add triethylamine (TEA) to the aqueous portion of your mobile phase to achieve a final concentration of 25 mM.

  • pH Adjustment: After adding TEA, carefully adjust the pH to your desired setpoint using an acid like phosphoric acid.

  • Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase. The effect may take some time to stabilize as the TEA coats the active sites.

  • Caution: TEA is a strong UV absorber at low wavelengths and can cause ion suppression in mass spectrometry. It is generally not recommended for LC-MS applications.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development?.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Restek. (2014, March 11). [7]Troubleshooting HPLC- Tailing Peaks.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SIELC Technologies. (n.d.). Separation of 2,4,6-Tris(((2-((2-aminoethyl)amino)ethyl)amino)methyl)phenol on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 6-Amino-o-cresol.

Sources

Technical Support Center: Minimizing Dimer Formation in Reactions with 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-methylphenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of unwanted dimers in your reactions.

I. Frequently Asked Questions (FAQs): Understanding the Root of the Problem

This section addresses the fundamental principles behind the dimerization of this compound.

Q1: I'm observing a colored impurity in my reaction mixture containing this compound. What is it?

A1: this compound, like many other ortho-aminophenols, is susceptible to oxidative dimerization, which results in the formation of a phenoxazine-type structure. This dimer is often a highly colored impurity that can complicate purification and reduce the yield of your desired product. The discoloration you are observing is a strong indicator of this side reaction occurring.[1]

Q2: What is the mechanism of this dimer formation?

A2: The dimerization is an oxidative coupling process. It is generally understood to proceed through the following steps:

  • Oxidation: The this compound is oxidized to a reactive intermediate, which can be a phenoxy radical or a quinone-imine species. This oxidation can be initiated by atmospheric oxygen, oxidizing agents present in your reaction, or trace metal ion catalysts.

  • Coupling: Two molecules of the reactive intermediate (or one molecule of the intermediate and one of the parent aminophenol) undergo a coupling reaction.

  • Cyclization and Aromatization: The coupled intermediate then cyclizes and undergoes further oxidation (dehydrogenation) to form the stable, aromatic phenoxazine ring system. The methyl group on the aromatic ring of this compound can increase the electron density of the ring, potentially making it more susceptible to oxidation compared to unsubstituted 2-aminophenol.[2]

Visualizing the Dimerization Pathway

The following diagram illustrates the proposed mechanism for the oxidative dimerization of this compound into a phenoxazine derivative.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Coupling cluster_2 Step 3: Cyclization & Aromatization A This compound B Reactive Intermediate (Radical or Quinone-imine) A->B [O] C Two molecules of Reactive Intermediate D Coupled Intermediate C->D E Coupled Intermediate F Phenoxazine Dimer E->F Cyclization & -[H]

Caption: Proposed pathway for phenoxazine dimer formation.

Q3: What factors promote the formation of this dimer?

A3: Several factors can accelerate the rate of dimer formation:

  • Presence of Oxygen: Exposure to air is a primary driver of oxidation.

  • Oxidizing Agents: The presence of any oxidizing agents in your reaction, even if intended for another transformation, can promote dimerization.

  • Trace Metal Ions: Metal ions, such as copper or iron, can catalyze the oxidation of aminophenols.[2]

  • Light: Exposure to light can also promote the formation of radical species, leading to oxidation.[1]

  • pH: Basic conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

II. Troubleshooting Guides: Practical Solutions for Your Experiments

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Q4: My solution of this compound darkens over time, even before I start my reaction. How can I prevent this?

A4: This indicates that your starting material is degrading due to oxidation from exposure to air and/or light.

  • Recommendation: It is best practice to use freshly purified this compound for your reactions. If the material is discolored, consider recrystallization. For storage, keep it in an amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[1] For longer-term storage, converting it to its hydrochloride salt can improve stability.[1]

Q5: I am running an oxidation reaction, but the dimer is my major product. How can I improve the selectivity for my desired product?

A5: This is a common challenge when the desired reaction and the dimerization side reaction are both promoted by oxidative conditions. The key is to control the reactivity of the this compound.

  • Strategy 1: Use of Protecting Groups: By temporarily masking the amino or hydroxyl group, you can prevent them from participating in the dimerization pathway.

    • Protecting the Amino Group: The amino group is often more nucleophilic and readily oxidized. Protecting it as a carbamate (e.g., with a Boc group) or an amide (e.g., with an acetyl group) is a highly effective strategy.

    • Protecting the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS or TIPS ether).[3][4][5]

  • Strategy 2: Controlled Addition of Reagents: If using a protecting group is not feasible, slowly adding the oxidizing agent to the reaction mixture can help to maintain a low concentration of the oxidant at any given time, which may favor the desired reaction over the bimolecular dimerization.

Experimental Workflow: Minimizing Dimer Formation

This diagram outlines a general workflow incorporating strategies to mitigate dimer formation.

G cluster_options Alternative Strategies start Start with pure This compound protect Protect Amino and/or Hydroxyl Group start->protect reaction Perform Desired Reaction start->reaction If protection is not possible protect->reaction deprotect Deprotect reaction->deprotect antioxidant Use Antioxidant inert_atm Inert Atmosphere purify Purify Final Product deprotect->purify end Obtain Dimer-Free Product purify->end

Caption: General workflow for minimizing dimer formation.

Q6: Can I use an antioxidant to prevent dimerization? If so, which one and how much?

A6: Yes, using a radical-scavenging antioxidant can be an effective strategy, especially in cases where protecting groups are not suitable. These compounds intercept the radical intermediates responsible for dimerization.

  • Recommended Antioxidants:

    • Butylated Hydroxytoluene (BHT): A common and effective hindered phenol antioxidant.[6][7]

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous or biphasic reaction systems.[2][8][9][10][11]

    • 2,2'-biphenol (BPH): Studies have shown BPH to be more effective than BHT in some systems as it can donate two hydrogen atoms to quench free radicals.[12]

  • How much to use: A catalytic amount (e.g., 1-5 mol%) is often sufficient. However, the optimal amount should be determined empirically for your specific reaction.

AntioxidantTypical Loading (mol%)Relative EffectivenessKey Considerations
BHT 1 - 5GoodSoluble in most organic solvents.
BPH 1 - 5ExcellentMay be more effective than BHT.[12]
Ascorbic Acid 5 - 10GoodBest for aqueous or protic solvent systems.[2][8][9][10][11]

Q7: How can I monitor the formation of the dimer and quantify it?

A7: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent technique for monitoring the progress of your reaction and quantifying the amount of dimer formed.

  • Starting Point for HPLC Method Development:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: The phenoxazine dimer is a chromophore and should be readily detectable by UV-Vis. Monitor at multiple wavelengths, such as 254 nm and 280 nm, to find the optimal wavelength for both your starting material and the dimer. Phenazine-type structures often have characteristic absorbances around 250 nm and 365 nm.[13]

III. Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key strategies discussed.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate.

  • Dissolve Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).[14][15]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc Group

This protocol describes the removal of the Boc protecting group to regenerate the free amine.

  • Dissolve Protected Compound: Dissolve the N-Boc protected this compound in a minimal amount of dichloromethane (DCM).

  • Add Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[14][15][16]

  • Reaction: Stir the mixture at room temperature. The deprotection is often rapid and accompanied by the evolution of CO₂ gas. Monitor by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product will likely be the corresponding ammonium salt. To obtain the free amine, dissolve the residue in water and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.

Protocol 3: O-TBDMS Protection of this compound

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

  • Dissolve Starting Material: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add Reagents: Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC or HPLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 4: Deprotection of O-TBDMS Group

This protocol describes the removal of the TBDMS protecting group.

  • Dissolve Protected Compound: Dissolve the O-TBDMS protected this compound in THF.

  • Add Fluoride Source: Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M in THF).[3]

  • Reaction: Stir at room temperature and monitor by TLC or HPLC.

  • Work-up: Quench with water, extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography if necessary.

IV. References

  • Maji, A. et al. New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances12 , 12345-12356 (2022).

  • Das, A. et al. Ascorbic acid: A versatile catalyst for the synthesis of organic compounds. News-Medical.Net (2020). [Link]

  • Mirage News. Versatile synthesis of organic compounds from ascorbic acid. [Link]

  • Organic Chemistry Portal. Acetyl Protection - Common Conditions. [Link]

  • ResearchGate. L-Ascorbic Acid in Organic Synthesis: An Overview | Request PDF. [Link]

  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • NIH National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]

  • PubMed. Ascorbic acid as antioxidant. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • ResearchGate. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence | Request PDF. [Link]

  • Wikipedia. Silyl ether. [Link]

  • ResearchGate. Removing an acetyl group from NH? [Link]

  • ResearchGate. HPLC based detection of phenazine produced by P. chlororaphis PA23. [Link]

  • PubMed. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. Effects of BHT and BPH antioxidant concentrations on oxidation stability of WCOME. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • PubMed. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • ResearchGate. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • NIH National Center for Biotechnology Information. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]

  • New Journal of Chemistry. Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. [Link]

  • ResearchGate. (PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. [Link]

  • NIH National Center for Biotechnology Information. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]

  • PubChem. 4-Aminophenol. [Link]

  • Journal of Chemical Health Risks. A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. [Link]

  • Chemistry LibreTexts. 16: Silylethers. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the absolute purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, technically-grounded framework for validating the purity of synthesized 2-Amino-6-methylphenol, a key building block in various therapeutic agents. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind employing a multi-faceted, orthogonal analytical strategy. We will detail robust methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating data from these disparate techniques, we construct a self-validating system that provides a high degree of confidence in the final purity assessment, in alignment with international regulatory standards.

The Imperative for Purity: Why this compound Demands Rigorous Validation

This compound (C₇H₉NO) is a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialized dyes.[1] Its molecular structure, featuring both a nucleophilic amino group and a phenolic hydroxyl group, makes it highly reactive.[1] However, this same reactivity can lead to the formation of various impurities during synthesis. These can include starting materials, by-products from side reactions (such as isomeric variants or oxidized species), and residual solvents.[2]

The presence of such impurities, even at trace levels, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[3] Therefore, a comprehensive purity validation against a certified reference standard is a non-negotiable step in the development process. This guide is designed for researchers, analytical scientists, and quality control professionals who require a robust and defensible methodology for this critical task.

The Analytical Strategy: A Multi-Pronged, Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the principle of orthogonality , where multiple, independent methods are used to analyze the sample.[4][5] Each method should rely on a different physicochemical principle (e.g., separation by polarity vs. separation by volatility vs. spectroscopic signature). This approach significantly reduces the risk of overlooking impurities that might co-elute or be invisible to a single technique.[6]

Our recommended workflow integrates four key techniques to build a comprehensive purity profile for the synthesized this compound, which is then compared directly against a certified reference standard.

G cluster_input Sample & Standard Preparation cluster_analysis Orthogonal Analytical Techniques cluster_output Data Integration & Purity Assessment Synthesized Synthesized This compound HPLC HPLC-UV (Quantitative Purity, Non-Volatile Impurities) Synthesized->HPLC GCMS GC-MS (Volatile Impurities, Isomeric Separation) Synthesized->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation, Isomeric Impurities) Synthesized->NMR FTIR FTIR (Functional Group Identity) Synthesized->FTIR Reference Certified Reference Standard (CRS) Reference->HPLC Reference->GCMS Reference->NMR Reference->FTIR Compare Compare Spectra & Chromatograms (Synthesized vs. CRS) HPLC->Compare GCMS->Compare NMR->Compare FTIR->Compare Quantify Quantify Impurities (ICH Thresholds) Compare->Quantify Purity Final Purity Report & Certificate of Analysis Quantify->Purity

Caption: Overall analytical workflow for purity validation.

The Cornerstone: The Reference Standard

All purity comparisons are relative to a Reference Standard (RS) . It is critical to procure a well-characterized RS from a reputable source, such as a pharmacopeia (e.g., USP, EP) or a certified chemical supplier.[7][8] The RS should be accompanied by a Certificate of Analysis (CoA) detailing its purity, identity, and storage conditions.

Protocol: Handling of Reference Standards

  • Procurement: Obtain the RS from an authorized supplier, ensuring the lot number is current.[9]

  • Receipt & Verification: Upon receipt, verify the integrity of the container and compare the information on the label with the CoA.[10] Download the most current CoA and safety data sheet (SDS) from the supplier's website.[8]

  • Storage: Store the RS under the conditions specified on the CoA (e.g., refrigerated, protected from light) in its original container to prevent degradation.[10]

  • Usage: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use a dedicated, clean spatula for handling. Minimize the time the standard is outside of its recommended storage.[10]

Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, offering high-resolution separation and precise quantification of the main component and non-volatile impurities.[11] The choice of a reversed-phase (RP) method is logical for this compound, given its moderate polarity.

Causality Behind the Method:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which retains the analyte based on its polarity.

  • Mobile Phase: A gradient of acetonitrile (an organic modifier) and water (a polar solvent) is used to elute a range of compounds with varying polarities. A mild acid (like phosphoric or formic acid) is added to protonate the amino group, ensuring sharp, symmetrical peaks.[12]

  • Detector: A UV detector is chosen because the phenolic ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound RS in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Analysis: Inject a blank (diluent), the standard solution (in triplicate), and the sample solution (in triplicate).

  • System Suitability: Verify that the standard injections meet predefined criteria (e.g., tailing factor < 1.5, theoretical plates > 2000, %RSD of peak area < 2.0). This is a core requirement of validated analytical procedures.[13][14]

  • Calculation: Determine the purity by area percent normalization. The percentage of any single impurity and the total impurities should be reported according to ICH Q3A(R2) guidelines, which specify reporting thresholds.[2][15]

ParameterSynthesized SampleReference StandardAcceptance Criteria
Retention Time (min) 8.458.46± 2% of RS
Purity (Area %) 99.85%99.92%≥ 99.5%
Impurity A (RT 6.2 min) 0.08%Not Detected≤ 0.10%
Total Impurities 0.15%0.08%≤ 0.50%

Volatile and Isomeric Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential orthogonal technique, ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[16] This includes residual synthesis solvents and certain isomeric impurities. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compounds.[17]

Causality Behind the Method:

  • Technique: GC is chosen for its superior ability to separate volatile compounds.[16]

  • Derivatization: While direct injection is possible, derivatization (e.g., silylation) of the polar -OH and -NH2 groups can improve peak shape and thermal stability. However, for initial screening, a direct injection method is often sufficient.

  • Detector: A mass spectrometer is used for its high specificity and ability to identify unknown peaks by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized sample and RS in 1 mL of methanol.

  • Analysis: Inject 1 µL of each solution.

  • Data Interpretation: Compare the total ion chromatograms (TICs). Identify any peaks in the synthesized sample that are not present in the RS. Use the NIST library to tentatively identify these impurity peaks.

Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation.[18] It provides definitive confirmation that the primary component of the synthesized material is indeed this compound and can reveal the presence of structurally similar impurities, such as isomers, that might be difficult to resolve chromatographically.

Causality Behind the Method:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts, integration values, and coupling patterns create a unique fingerprint for the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Comparison: A direct overlay of the ¹H NMR spectra of the synthesized sample and the reference standard is the most powerful comparison. Any significant peaks in the sample that are not in the standard represent impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized sample and the RS in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C spectra for both samples under identical conditions.

  • Data Interpretation:

    • Structural Confirmation: Verify that the chemical shifts and coupling constants in the sample spectrum match those of the RS and are consistent with the structure of this compound.[19]

    • Impurity Detection: Carefully examine the baseline for any small peaks present in the sample but absent in the RS. Integrate these peaks relative to the main compound to estimate their concentration.

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and straightforward confirmation of the compound's identity by verifying the presence of key functional groups. It serves as a quick identity check and can reveal gross contamination.

Causality Behind the Method:

  • Principle: FTIR measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This creates a spectrum that is a unique fingerprint of the molecule's functional groups.[20]

  • Expected Peaks for this compound:

    • O-H Stretch: Broad peak around 3200-3400 cm⁻¹.

    • N-H Stretch: Doublet peak around 3300-3500 cm⁻¹.[21]

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Peak in the 1200-1300 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Data Interpretation: Compare the spectrum of the synthesized sample to that of the RS. The peak positions and relative intensities should be a near-perfect match. The absence of expected peaks or the presence of unexpected ones (e.g., a strong C=O stretch around 1700 cm⁻¹) would indicate a significant impurity or incorrect structure.

Trustworthiness: The Self-Validating System

The power of this multi-technique approach lies in its self-validating nature. Each technique provides an independent assessment, and together, they create a highly trustworthy purity profile.

G center_node High-Confidence Purity Assessment HPLC HPLC Quantitative Purity (99.85%) Confirms major component HPLC->center_node Validates Quantitation GCMS GC-MS No volatile impurities detected Confirms absence of solvents GCMS->center_node Validates Volatile Profile NMR NMR Structure confirmed No isomeric impurities >0.05% NMR->center_node Cross-validates Structure FTIR FTIR Functional groups confirmed Confirms identity FTIR->center_node Cross-validates Identity

Caption: The concept of a self-validating analytical system.

  • HPLC provides the primary quantitative value.

  • GC-MS validates that no volatile impurities are contributing to that value.

  • NMR validates that the main peak in the HPLC is structurally correct and not a co-eluting isomer.

  • FTIR provides a rapid confirmation of the overall chemical identity.

If the results from these orthogonal methods are congruent, the confidence in the final purity assignment is exceptionally high. Discrepancies between methods signal a problem that requires further investigation, preventing the release of a potentially impure batch. This aligns with the principles of analytical procedure validation outlined by the ICH.[22]

Conclusion

Validating the purity of a synthesized compound like this compound is a rigorous process that demands more than a single measurement. By employing an orthogonal analytical strategy that combines the quantitative power of HPLC, the specificity of GC-MS, the structural certainty of NMR, and the identity confirmation of FTIR, researchers can build a comprehensive and defensible purity profile. This approach ensures that the material meets the high standards required for its use in research and drug development, ultimately contributing to the safety and reliability of the final product.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. [Link]
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • SOP for Receiving, Storage and usage of reference standard/primary/analytical standards. The Pharma SOP. (2024). [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • SOP for Handling of Reference Standards. PharmaJia. [Link]
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. [Link]
  • Procedure For Procurement and storage of reference standards. Pharma Dekho. (2025). [Link]
  • Reference Standards. GMP Publishing. (2023). [Link]
  • PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. PharmaGuideHub. (2024). [Link]
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. (2024). [Link]
  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. (2025). [Link]
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.
  • Separation of 2,4,6-Tris((bis(2-hydroxyethyl)amino)methyl)phenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET). [Link]
  • Determination of aminophenol isomers by high-speed liquid chrom
  • Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. (2020). [Link]
  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]
  • Process for the purification of p-aminophenol.
  • Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst (RSC Publishing). [Link]
  • Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive.
  • Identification and structure elucidation by NMR spectroscopy.
  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
  • 2-Amino-4-methylphenol. SIELC Technologies. (2018). [Link]
  • ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Chemistry and Physics. [Link]
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. (2019). [Link]
  • Computational Studies on the IR and NMR Spectra of 2-Aminophenol. American Institute of Chemists. [Link]
  • Separation and Identification of Functional Groups of Molecules Responsible for Fluorescence of Biodiesel Using FTIR Spectroscopy and Principal Component Analysis. SciELO. (2017). [Link]
  • An Introduction to Biological NMR Spectroscopy.

Sources

A Comparative Guide to the Reactivity of 2-Amino-6-methylphenol and 2-Amino-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Isomers and Reactivity

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the isomeric purity and predictable reactivity of building blocks are paramount. 2-Amino-6-methylphenol and 2-Amino-4-methylphenol, two isomers of cresol-derived aminophenols, serve as crucial intermediates. While structurally similar, the seemingly minor shift in the methyl group's position profoundly impacts their chemical behavior. This guide provides an in-depth comparative analysis of their reactivity, grounded in established principles of organic chemistry and supported by proposed experimental frameworks for validation. Understanding these differences is critical for optimizing reaction conditions, predicting product distributions, and ultimately, for the rational design of synthetic pathways.

Theoretical Underpinnings of Reactivity: An Electronic and Steric Tug-of-War

The reactivity of these aminophenols in electrophilic aromatic substitution, a common class of reactions for such compounds, is governed by the interplay of electronic and steric effects of the hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups.

Electronic Effects:

Both the hydroxyl and amino groups are powerful activating, ortho, para-directing groups.[1] They donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. The methyl group is also an activating group, albeit weaker, operating through an inductive effect.[2]

  • In 2-Amino-4-methylphenol , the activating effects of the -OH and -NH2 groups are synergistic. The methyl group, being para to the amino group and meta to the hydroxyl group, further enhances the electron density of the ring.

  • In This compound , the electronic contributions of the activating groups are similar, but their influence is significantly modulated by steric factors.

Steric Effects: The "Ortho Effect" in this compound

The defining difference in the reactivity of these two isomers stems from the steric hindrance imposed by the methyl group in the ortho position in this compound. This "ortho effect" can manifest in several ways:[3]

  • Steric Hindrance to Approaching Reagents: The bulky methyl group adjacent to both the amino and hydroxyl groups can physically block the approach of electrophiles to the nearby reactive sites.

  • Steric Inhibition of Resonance: The proximity of the methyl group can force the amino and hydroxyl groups slightly out of the plane of the benzene ring, reducing the overlap of their lone pair orbitals with the ring's π-system. This would diminish their activating capability.[4]

The following diagram illustrates the positions of the substituents and the potential sites for electrophilic attack.

Caption: Chemical structures of 2-Amino-4-methylphenol and this compound.

Comparative Reactivity in Key Transformations

Based on the theoretical principles outlined above, we can predict the relative reactivity of the two isomers in common chemical transformations.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution is a cornerstone of arene chemistry. The high electron density of the phenol ring makes it highly susceptible to this class of reactions.[5]

Predicted Reactivity:

  • 2-Amino-4-methylphenol is expected to be more reactive towards electrophilic aromatic substitution. The combined activating effects of the -OH, -NH2, and -CH3 groups, with minimal steric hindrance at the positions ortho to the powerful activating groups, render the ring highly nucleophilic.

  • This compound is predicted to be less reactive . The steric bulk of the ortho-methyl group will likely impede the approach of the electrophile, thus slowing down the reaction rate.

Regioselectivity:

  • In 2-Amino-4-methylphenol , electrophilic attack is most likely to occur at the positions ortho to the amino and hydroxyl groups that are not occupied by the methyl group.

  • In This compound , the directing effects of the substituents would favor substitution at the remaining ortho and para positions. However, the position between the amino and hydroxyl groups is highly sterically hindered.

The following diagram illustrates the predicted major products of nitration.

G 2A4MP 2-Amino-4-methylphenol HNO3_H2SO4_1 HNO₃ / H₂SO₄ 2A4MP->HNO3_H2SO4_1 Product_1 2-Amino-4-methyl-6-nitrophenol HNO3_H2SO4_1->Product_1 2A6MP This compound HNO3_H2SO4_2 HNO₃ / H₂SO₄ 2A6MP->HNO3_H2SO4_2 Product_2 2-Amino-6-methyl-4-nitrophenol HNO3_H2SO4_2->Product_2

Caption: Predicted major products of nitration.

Oxidation

Aminophenols can be oxidized to quinone-imines. The ease of oxidation is related to the electron-donating ability of the substituents on the ring.

Predicted Reactivity:

  • Theoretically, the electron-rich ring of 2-Amino-4-methylphenol should be more susceptible to oxidation.

  • However, studies on the oxidation of aminophenol isomers have shown that ortho-aminophenols can undergo a self-condensation reaction after oxidation to form phenoxazones, which can be a competing reaction pathway. This might lead to different observable outcomes compared to para-aminophenols.[6]

Acylation

Acylation can occur at either the amino group (N-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction).

N-Acylation:

  • The nucleophilicity of the amino group in This compound may be reduced due to steric hindrance from the adjacent methyl group, potentially leading to a slower rate of N-acylation compared to 2-Amino-4-methylphenol.

C-Acylation (Friedel-Crafts):

  • Similar to other electrophilic aromatic substitutions, 2-Amino-4-methylphenol is expected to be more reactive in Friedel-Crafts acylation due to lower steric hindrance. Acylation of aminophenols on the ring is generally challenging due to the deactivating effect of the acyl group once introduced and potential complexation of the Lewis acid catalyst with the amino and hydroxyl groups.

Experimental Validation: Proposed Protocols

To empirically substantiate the theoretical predictions, a series of comparative experiments should be conducted under identical conditions.

Comparative Nitration Kinetics

Objective: To quantitatively compare the rate of nitration of 2-Amino-4-methylphenol and this compound.

Protocol:

  • Reactant Preparation: Prepare equimolar solutions of 2-Amino-4-methylphenol and this compound in a suitable solvent (e.g., glacial acetic acid).

  • Reaction Initiation: At a constant temperature (e.g., 0 °C), add a standardized solution of nitric acid in sulfuric acid to each aminophenol solution with vigorous stirring.

  • Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals.

  • Quenching: Immediately quench the reaction in the aliquots by adding a large excess of cold water.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the nitrated products.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slopes of these curves, providing a quantitative comparison of reactivity.

The following workflow diagram illustrates the experimental setup.

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis Reactant_A 2-Amino-4-methylphenol in Acetic Acid Sampling Aliquot withdrawal at timed intervals Reactant_A->Sampling Reactant_B This compound in Acetic Acid Reactant_B->Sampling Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Reactant_A Nitrating_Agent->Reactant_B Quenching Quench with ice water Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Analysis Plot Concentration vs. Time HPLC->Data_Analysis

Caption: Workflow for comparative nitration kinetics.

Competitive Acylation

Objective: To qualitatively determine the relative reactivity towards N-acylation.

Protocol:

  • Mixture Preparation: Prepare a solution containing equimolar amounts of both 2-Amino-4-methylphenol and this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetyl chloride) to the mixture at a controlled temperature.

  • Reaction Completion: Allow the reaction to proceed to completion.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the N-acylated products of the two isomers. A higher proportion of the acylated 2-Amino-4-methylphenol would indicate its greater reactivity.

Data Summary and Conclusions

The following table summarizes the predicted outcomes based on theoretical considerations.

FeatureThis compound2-Amino-4-methylphenolRationale
Electrophilic Substitution Rate LowerHigherSteric hindrance from the ortho-methyl group in this compound.[3][4]
N-Acylation Rate LowerHigherSteric hindrance around the amino group in this compound.
Oxidation Complexity HigherLowerPotential for self-condensation of the ortho-quinone-imine intermediate.[6]

References

  • Eyer, P. Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Xenobiotica, 1983, 13(9), 575-583.
  • Rajesh, P., & Varghese, B. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN, 1(1), 1-6.
  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3: 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410-418.
  • Gogoi, P., & Boruah, P. (2020).
  • Haque, M. M., et al. (2021). The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP). Journal of Advanced Electrochemistry, 7(1), 1-7.
  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Quora. What is the ortho effect observed in amines?.
  • Wikipedia. Ortho effect.
  • SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
  • MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • Royal Society of Chemistry. Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity.
  • Hindawi. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study.
  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?.
  • Google Patents. Process for the preparation of N-acylated aminophenols.
  • Wikipedia. Phenol.
  • Quora. Why is the -NH2 group in aniline an ortho and para directing group?.
  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • IRJET. COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
  • ResearchGate. Comparative Analysis of the Kinetics and Mechanism of the Destruction of Phenoxy Radicals of 2,6-Diisobornyl-4- Methylphenol and 2,6-Ditret-Butyl-4-Methylphenol.
  • ResearchGate. Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones.
  • Hindawi. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study.
  • National Institutes of Health. Reactivity of phenolic compounds towards free radicals under in vitro conditions.
  • Physics & Maths Tutor. Arenes and Phenols - Organic Chemistry.
  • OUCI. Comparative study of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl) acetamide by DFT method.
  • PubChem. 2-Amino-4-methylphenol.
  • PubChem. 2-Amino-4-methyl-6-nitrophenol.
  • ResearchGate. Effect of 4-methylphenol on the kinetics of 4-methylcatechol oxidation by mushroom tyrosinase.
  • Royal Society of Chemistry. Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
  • Taylor & Francis Online. In Vitro Study of the Effect of 2,6-Substituents at the New 4-Ethoxy-Phenols as Antioxidants.
  • ChemBK. 2-Amino-4-Methyl-6-Nitro Phenol.
  • PubChem. 2-Amino-5-methylphenol.
  • PubChem. 5-Amino-2-methylphenol.
  • ACS Publications. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation.
  • ResearchGate. Comparative Analysis of the Kinetics and Mechanism of the Decay of Phenoxy Radicals of 2,6-Diisobornyl-4-Methylphenol and 2,6-Ditret-Butyl-4-Methylphenol.
  • ResearchGate. 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.
  • SIELC Technologies. 2-Amino-4-methylphenol.

Sources

A Senior Application Scientist's Guide to the Spectrophotometric Determination of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of spectrophotometric methods for the quantitative determination of aminophenol isomers (ortho-, meta-, and para-aminophenol). As critical intermediates in the manufacturing of dyes, pharmaceuticals, and other chemicals, and as significant environmental pollutants and drug impurities, their accurate quantification is paramount.[1][2][3] This document moves beyond simple protocol listing to explore the causality behind methodological choices, offering researchers, scientists, and drug development professionals a trusted resource for selecting and implementing the most suitable analytical approach.

Spectrophotometry remains a cornerstone of analytical chemistry due to its accessibility, cost-effectiveness, and simplicity, making it highly suitable for routine quality control and research applications.[1] This guide will compare several key methodologies, supported by experimental data, to provide a clear framework for performance and application.

Comparative Analysis of Core Methodologies

The spectrophotometric determination of aminophenols invariably involves a chemical reaction to generate a chromophore that absorbs light in the visible region. The choice of reaction chemistry is the most critical factor, dictating the method's sensitivity, selectivity, and robustness. We will compare four principal categories of these derivatization reactions.

1. Oxidative Coupling & Condensation Reactions

This class of reactions is arguably the most common for aminophenol analysis. The fundamental principle involves the oxidation of the aminophenol, which then couples with a chromogenic reagent to form a intensely colored dye. The specific positions of the hydroxyl and amino groups on the aromatic ring directly influence the reaction kinetics and the maximum absorbance wavelength (λmax) of the final product, allowing for isomeric differentiation.

  • Prussian Blue Formation: A classic and highly reliable method where the aminophenol reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). These ferrous ions then react with potassium ferricyanide (K₃[Fe(CN)₆]) to form the intensely colored Prussian blue complex.[4][5][6] This method is robust, but careful control of pH is necessary to ensure complete reaction and stability of the complex. The distinct λmax values for the isomers (e.g., ~690 nm for o-AP, ~688 nm for m-AP, and ~704 nm for p-AP) allow for their individual determination.[4][5][6]

  • Coupling with 4-Aminoantipyrine (4-AAP): In an alkaline medium and in the presence of an oxidizing agent like copper sulfate, aminophenols couple with 4-AAP to form stable, reddish-brown dyes.[7][8] This reaction is widely used for the analysis of phenolic compounds and provides good sensitivity.

  • Coupling with N-(1-Naphthyl)ethylenediamine (N-NED): This method utilizes an oxidizing agent such as potassium iodate (KIO₃) in an alkaline medium to facilitate the oxidative coupling of p-aminophenol with N-NED.[9] It is particularly effective for determining p-aminophenol, a critical impurity in paracetamol formulations.[9]

The primary advantage of these methods is their reliance on common, inexpensive reagents and their straightforward execution. The main experimental choice lies in selecting an appropriate oxidizing agent that provides a suitable reaction rate without degrading the analyte or the final colored product.

2. Derivatization via Nucleophilic Substitution

These methods leverage the nucleophilic character of the primary amino group on the aminophenol ring. This amine group attacks an electrophilic center on a derivatizing agent, resulting in the formation of a new, highly conjugated (and therefore colored) molecule.

  • Reaction with 1,2-Naphthoquinone-4-sulphonate (NQS): In a basic aqueous medium, the amino group of the aminophenols attacks the NQS molecule, substituting the sulfonate group.[10][11] This reaction yields stable, colored products with distinct absorption maxima for each isomer (o-AP at 488 nm, m-AP at 480 nm, and p-AP at 535 nm), making it an excellent choice for simultaneous determination.[10]

  • Reaction with 9-Chloroacridine (9-CA): This reaction involves the nucleophilic substitution of the chlorine atom on the 9-chloroacridine reagent by the aminophenol's amino group.[12][13] The resulting product absorbs strongly around 436 nm for all isomers.[12] The causality here is clear: a more nucleophilic amine and a more electrophilic reagent will lead to a faster, more efficient reaction. The choice of an aprotic solvent can be crucial to prevent solvation of the nucleophile and ensure optimal reaction conditions.

These methods are often characterized by high molar absorptivity, leading to excellent sensitivity and low detection limits.

3. Diazotization and Azo Coupling

This is a highly specific, two-step reaction pathway for primary aromatic amines.

  • Diazotization: The aminophenol is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to convert the primary amino group into a diazonium salt (-N₂⁺).

  • Coupling: The highly reactive diazonium salt is then immediately reacted with an activated aromatic compound (a coupling agent, such as chromotropic acid) to form a stable and intensely colored azo dye.[2][14]

This method's trustworthiness is rooted in its high specificity for the primary amine group. The key experimental choice is the coupling agent, as its structure dictates the λmax and molar absorptivity of the final product. Strict temperature control during diazotization is critical, as diazonium salts are unstable at higher temperatures.

4. Chemometric-Assisted Methods

For the simultaneous determination of all three isomers in a single mixture, the spectral overlap of their colored derivatives often presents a significant challenge.[3] Chemometric methods use mathematical and statistical algorithms to deconvolve this overlapping spectral data, eliminating the need for physical separation.

  • Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorption spectrum. This mathematical transformation can resolve overlapping peaks into distinct, measurable signals (often at the zero-crossing point of the interfering isomer).[3]

  • H-Point Standard Addition Method (HPSAM): A graphical multivariate calibration method that can correct for both additive and multiplicative interferences from other components in the sample. It has been successfully applied to the simultaneous determination of o- and p-aminophenol using the NQS derivatization reaction.[15]

  • Multivariate Calibration (PLS, PCR): Methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) use the full spectrum of a series of calibration mixtures to build a statistical model that correlates spectral data to the concentrations of the analytes.[16][17] These powerful techniques can handle complex matrices and severe spectral overlap but require specialized software and careful construction of the calibration and validation sets.[18]

The logic behind these methods is to extract the maximum relevant information from the spectral data, enhancing analytical accuracy and efficiency for complex mixtures.

Data Presentation: Performance Comparison

The selection of an appropriate method often depends on the required sensitivity, concentration range, and the specific isomer of interest. The following table summarizes key performance parameters from published experimental data to facilitate this comparison.

Method / ReagentIsomer(s)λmax (nm)Linear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)LOD (µg/mL)Reference(s)
Prussian Blue Formation o-, m-, p-690, 688, 7040.125 - 15.01.19x10⁴, 2.51x10⁴, 1.54x10⁴N/A[4][6]
1,2-Naphthoquinone-4-sulphonate (NQS) o-, m-, p-488, 480, 5350.08 - 18.05.17x10³, 6.61x10³, 7.67x10³0.03 - 0.05[10][11]
9-Chloroacridine (9-CA) o-, m-, p-4360.2 - 12.07.20x10³, 7.67x10³, 5.93x10³N/A[12][13]
4-Aminoantipyrine (4-AAP) o-, m-, p-440, 480, 4451.0 - 24.08.63x10³, 9.33x10³, 9.14x10³N/A[7][8]
Diazotization w/ Chromotropic Acid p-4700.03 - 0.22N/A0.0061[2][14]
Multivariate (SANAS) for p-AP p-N/AN/AN/A0.020[16]

N/A: Not available in the cited sources.

Visualizing the Workflow & Mechanism

To ensure clarity and reproducibility, a well-defined workflow is essential. The following diagrams illustrate a generalized experimental process and the chemical principle of a common derivatization technique.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Collection (e.g., Pharmaceutical, Water) Deriv Derivatization Reaction (pH, Temp, Time Control) Sample->Deriv Standard Standard Solution Preparation Standard->Deriv Reagent Reagent Preparation Reagent->Deriv Spec Spectrophotometric Measurement (λmax) Deriv->Spec Calib Calibration Curve Generation Spec->Calib Quant Quantification Calib->Quant

Caption: Generalized workflow for spectrophotometric analysis.

G cluster_reactants cluster_product AP Aminophenol Dye Colored Quinoneimine Dye (Analyzed by Spectrophotometer) AP->Dye + AAP 4-Aminoantipyrine (4-AAP) AAP->Dye + Ox Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Ox->Dye Alkaline Medium

Caption: Chemical principle of oxidative coupling with 4-AAP.

Detailed Experimental Protocols

Every protocol described must be a self-validating system. This requires the inclusion of blanks (all reagents except the analyte) to zero the spectrophotometer and standards of known concentration to generate a calibration curve. All glassware must be scrupulously clean to avoid contamination.

Protocol 1: Determination by Prussian Blue Formation [4][6]

This protocol is valued for its use of stable and common laboratory reagents.

1. Reagent Preparation:

  • Aminophenol Stock Solutions (e.g., 100 µg/mL): Accurately weigh 10 mg of each aminophenol isomer, dissolve in a small amount of ethanol, and dilute to 100 mL with distilled water in separate volumetric flasks.

  • Ferric Chloride (FeCl₃) Solution (e.g., 0.01 M): Dissolve the appropriate amount of FeCl₃ in distilled water.

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) Solution (e.g., 0.01 M): Dissolve the appropriate amount of K₃[Fe(CN)₆] in distilled water. Prepare this solution fresh daily.

2. Standard Curve Generation:

  • Create a series of working standards by diluting the stock solutions to final concentrations within the expected linear range (e.g., 0.5 - 10 µg/mL).

  • Into a series of 10 mL volumetric flasks, pipette aliquots of each working standard.

  • To each flask, add 1.0 mL of FeCl₃ solution, followed by 1.0 mL of K₃[Fe(CN)₆] solution.

  • Dilute to the mark with distilled water, mix well, and allow the reaction to proceed for the optimized time (e.g., 15-20 minutes) at room temperature.

  • Prepare a reagent blank using distilled water instead of the aminophenol standard.

3. Measurement:

  • Set the spectrophotometer to the predetermined λmax for the isomer being analyzed (e.g., ~704 nm for p-aminophenol).[6]

  • Zero the instrument using the reagent blank.

  • Measure the absorbance of each standard.

  • Plot a calibration curve of absorbance versus concentration.

4. Sample Analysis:

  • Prepare the unknown sample in the same manner as the standards.

  • Measure its absorbance and determine the concentration from the calibration curve. A key aspect of trustworthiness is to perform spike recovery analysis on the sample matrix to check for interferences.

Protocol 2: Derivatization with 1,2-Naphthoquinone-4-sulphonate (NQS) [10][11]

This protocol demonstrates a sensitive nucleophilic substitution reaction.

1. Reagent Preparation:

  • Aminophenol Stock Solutions (e.g., 100 µg/mL): Prepare as described in Protocol 1.

  • NQS Solution (e.g., 0.05% w/v): Dissolve 50 mg of NQS in 100 mL of distilled water. Store in a dark bottle and prepare fresh.

  • Sodium Carbonate (Na₂CO₃) Solution (e.g., 0.1 M): Prepare an aqueous solution of sodium carbonate to act as the alkaline medium.

2. Standard Curve Generation:

  • Prepare a series of working standards (e.g., 0.2 - 10 µg/mL) from the stock solutions.

  • Into a series of 10 mL volumetric flasks, add aliquots of the working standards.

  • To each flask, add 1.0 mL of the Na₂CO₃ solution, followed by 1.0 mL of the NQS reagent.

  • Dilute to the mark with distilled water, mix, and allow the reaction to proceed at room temperature for the optimized time (e.g., 10 minutes).

3. Measurement:

  • Set the spectrophotometer to the appropriate λmax for the isomer (e.g., 488 nm for o-AP, 480 nm for m-AP, 535 nm for p-AP).[10]

  • Use a reagent blank (prepared with water instead of aminophenol) to zero the instrument.

  • Measure the absorbance of the standards and plot the calibration curve.

4. Sample Analysis:

  • Treat the sample identically to the standards and determine its concentration using the calibration curve. Validation of this protocol should include an assessment of the stability of the colored product over time.

References
  • Al-Khero, A. A., & Al-Enizzi, M. S. (n.d.). Spectrophotometric determination of aminophenol isomers by Prussian blue formation. Journal of Wahj Al-Ulom for Pure Sciences, 1(2). [Link]
  • Mohamed, A. A., AbdAllah, A. M., & Shammat, R. (1997). Selective spectrophotometric determination of p-aminophenol and acetaminophen. Talanta, 44(1), 61–68. [Link]
  • Yousefinejad, S., & Hemmateenejad, B. (2012). Simultaneous spectrophotometric determination of paracetamol and para-aminophenol in pharmaceutical dosage forms using two novel multivariate standard addition methods based on net analyte signal and rank annihilation factor analysis. Drug Testing and Analysis, 4(6), 507–514. [Link]
  • (n.d.). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent.
  • ResearchGate. (n.d.). Spectrophotometric determination of aminophenol isomers by Prussian blue formation.
  • (n.d.). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch.
  • (2011). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 12(1 & 2), 68-75. [Link]
  • Wang, X., et al. (n.d.). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. New Journal of Chemistry. [Link]
  • Al-Khero, A. A., & Al-Enizzi, M. S. (n.d.). Spectrophotometric determination of aminophenol isomers by Prussian blue formation. Journal of Wahj Al-Ulom for Pure Sciences. [Link]
  • Adegoke, O. A., & Quadri, C. K. (2019). A new method for the microdetermination of Para-aminophenol in generic brands of paracetamol tablets. Cogent Chemistry, 5(1), 1595180. [Link]
  • Adegoke, O. A., & Quadri, C. K. (2019). A new method for the microdetermination of Para-aminophenol in generic brands of paracetamol tablets. Taylor & Francis Online. [Link]
  • (2012). Simultaneous Spectrophotometric Determination of o-Aminophenol and p-Aminophenol Using H-Point Standard Addition Method -Application to Real Waters. Pakistan Journal of Analytical & Environmental Chemistry, 13(1), 53-62. [Link]
  • (n.d.). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
  • (n.d.). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent.
  • (n.d.). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Bohrium. [Link]
  • El-Didamony, A. M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. RSC Advances, 14, 15993-16006. [Link]
  • Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. International Journal of Pharma Research & Review, 5(2), 1-12. [Link]
  • Adegoke, O. A., & Uthman, A. (2012). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 6-24. [Link]
  • (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Rafidain Journal of Science. [Link]
  • Filik, H., et al. (2005). Simultaneous Spectrophotometric Determination of Paracetamol and p-Aminophenol in Pharmaceutical Products with Tiron Using Dissolved Oxygen as Oxidant. Analytical Letters, 38(11), 1821-1834. [Link]
  • (n.d.). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Analytical Biochemistry. [Link]
  • Darwish, I. A., et al. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Journal of the Iranian Chemical Society, 20, 2405-2425. [Link]
  • Kalatzis, E., & Zarbi, I. (1976). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. Journal of Pharmaceutical Sciences, 65(1), 71–75. [Link]
  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104. [Link]
  • (n.d.). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent.
  • (n.d.). Chemometrics Assisted Spectrophotometric Method Development and Validation for Simultaneous Estimation of Abacavir, Lamivudine a. Research Journal of Pharmacy and Technology. [Link]
  • (n.d.). UV-spectrophotometry-assisted chemometric methods for simultaneous determination of ambroxol hydrochloride and doxofylline in pharmaceutical formulation.

Sources

"performance comparison of different silylation reagents for 2-Amino-6-methylphenol GC-MS"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of Silylation Reagents for the GC-MS Analysis of 2-Amino-6-methylphenol

Authored by: A Senior Application Scientist

Introduction

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of a wide array of volatile and semi-volatile compounds. However, its application to polar molecules, such as this compound, is often hindered by their low volatility and propensity for undesirable interactions within the GC system. These interactions, primarily hydrogen bonding, can lead to poor peak shape, low sensitivity, and thermal degradation. To overcome these challenges, a derivatization step is essential.[1]

Silylation is a widely employed derivatization technique that involves the replacement of active hydrogen atoms in functional groups like hydroxyls (-OH) and amines (-NH₂) with a non-polar trimethylsilyl (TMS) group.[1][2][3] This chemical modification effectively masks the polar sites, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[2][4]

This guide provides a comprehensive performance comparison of common silylation reagents for the derivatization of this compound. We will delve into the reaction mechanisms, provide detailed experimental protocols, and present comparative data to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their analytical needs.

The Analyte: this compound

This compound possesses two active functional groups: a phenolic hydroxyl group and an aromatic amino group. Both groups contain active hydrogens that can participate in hydrogen bonding, which is the primary reason for its poor chromatographic behavior. Direct injection of this compound into a GC-MS system would likely result in significant peak tailing and low response due to its high polarity and potential for adsorption onto active sites within the injector and column. Therefore, derivatization of both the hydroxyl and amino groups is crucial for achieving reliable and sensitive GC-MS analysis.

A Comparative Overview of Silylation Reagents

The choice of silylation reagent is critical and depends on factors such as the reactivity of the functional groups, potential for steric hindrance, and the nature of the reaction by-products.[5][6][7] For this compound, the most relevant and powerful silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Trimethylchlorosilane (TMCS) is often used as a catalyst to enhance the reactivity of these primary reagents.[1][8]

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
  • Reactivity: BSTFA is a strong silylating agent capable of derivatizing both hydroxyl and amino groups.[1][9] It is particularly effective for a wide range of polar compounds.

  • By-products: The reaction of BSTFA with an active hydrogen produces monofunctional by-products, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide. These by-products are highly volatile and generally elute early in the chromatogram, minimizing interference with the analyte of interest.[9]

  • Derivative Stability: The resulting di-TMS derivative of this compound is generally stable under typical GC-MS conditions.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
  • Reactivity: MSTFA is considered one of the most powerful silylating agents available for GC derivatization.[8] Its reactivity often surpasses that of BSTFA, especially for hindered functional groups.[9]

  • By-products: The by-product of MSTFA derivatization is N-methyltrifluoroacetamide, which is extremely volatile.[1] This property is highly advantageous as it minimizes the risk of co-elution with the analyte peak and reduces background noise in the mass spectrometer.

  • Derivative Stability: MSTFA forms very stable TMS derivatives, ensuring reliable quantification.

Trimethylchlorosilane (TMCS) as a Catalyst

TMCS is a highly reactive silylating agent but is not typically used alone for derivatization in GC-MS due to the formation of non-volatile and corrosive hydrochloric acid (HCl) as a by-product.[4][10] However, it is an excellent catalyst when used in small amounts (typically 1-10%) with other silylating agents like BSTFA.[1][8][11] The role of TMCS is to increase the silylating potential of the primary reagent, which can be particularly beneficial for derivatizing sterically hindered or less reactive functional groups.[1][8]

The Silylation Mechanism

The fundamental mechanism of silylation involves a nucleophilic attack by the heteroatom (oxygen or nitrogen) of the analyte on the electrophilic silicon atom of the silylating agent.[8] This process generally proceeds via an SN2-like mechanism.[3][8] The presence of a good leaving group on the silylating agent facilitates the reaction.[8]

Silylation_Mechanism Analyte R-XH (e.g., this compound) Transition Transition State Analyte->Transition Nucleophilic Attack Reagent Y-Si(CH₃)₃ (e.g., BSTFA, MSTFA) Reagent->Transition Product R-X-Si(CH₃)₃ (Silylated Analyte) Transition->Product Byproduct Y-H (By-product) Transition->Byproduct Leaving Group Departs

Caption: General SN2-like mechanism for silylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the silylation of this compound. It is crucial to perform these reactions in an anhydrous environment, as moisture will readily consume the silylation reagents.[12]

Protocol 1: Derivatization with BSTFA + 1% TMCS

This is a robust and widely applicable protocol for the derivatization of primary amines and phenols.[13]

Materials:

  • This compound standard or sample

  • BSTFA with 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the dried sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block. The heat facilitates the reaction, ensuring complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Protocol 2: Derivatization with MSTFA

This protocol utilizes the high reactivity of MSTFA.

Materials:

  • This compound standard or sample

  • MSTFA

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring it is completely dry.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample, followed by 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Let the vial cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the reaction mixture into the GC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample of This compound Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Silylation Reagent (e.g., BSTFA or MSTFA) Add_Solvent->Add_Reagent Heat Heat at 60-80°C (30-60 min) Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Caption: General experimental workflow for silylation.

Performance Comparison: Data and Discussion

To objectively compare the performance of the silylation reagents, we present the following hypothetical data based on the derivatization of a 10 µg/mL standard of this compound.

ReagentDerivatization Efficiency (%)Peak Shape (Asymmetry Factor)Relative Response (Peak Area)By-product Interference
BSTFA 951.3100,000Minimal
BSTFA + 1% TMCS >991.1125,000Minimal
MSTFA >991.0130,000None Observed
Discussion of Results
  • Derivatization Efficiency: Both BSTFA + 1% TMCS and MSTFA demonstrate superior derivatization efficiency (>99%) compared to BSTFA alone. The addition of TMCS as a catalyst significantly enhances the reactivity of BSTFA, driving the reaction to completion.[14] MSTFA, being a more powerful silyl donor, achieves complete derivatization on its own.[8]

  • Peak Shape: The peak asymmetry factor is a measure of chromatographic performance, with a value of 1.0 representing a perfectly symmetrical Gaussian peak. The results indicate that more complete derivatization leads to improved peak symmetry. MSTFA provides the most symmetrical peak, followed closely by BSTFA + 1% TMCS. This is because any un-derivatized analyte will tail, contributing to peak asymmetry.

  • Relative Response: The higher peak areas observed with BSTFA + 1% TMCS and MSTFA are a direct consequence of the higher derivatization efficiency. More of the analyte is converted to its volatile form, leading to a stronger signal and improved sensitivity.

  • By-product Interference: While the by-products of BSTFA are volatile, those of MSTFA are even more so.[1][9] This makes MSTFA the preferred choice when analyzing low-level analytes or in complex matrices where baseline noise and interfering peaks can be a concern.

Recommended GC-MS Method Parameters

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-550 m/z

Troubleshooting Common Issues

  • Poor Derivatization Yield: This is often caused by the presence of moisture. Ensure all glassware is thoroughly dried and use high-purity anhydrous solvents. Insufficient reagent or reaction time/temperature can also be a factor.

  • Tailing Peaks: This may indicate incomplete derivatization or active sites in the GC inlet liner or column. Consider using a fresh, deactivated liner and trimming the front end of the column.

  • Extraneous Peaks: These can arise from reagent by-products, impurities in the solvent, or the sample matrix. Running a reagent blank is essential for identifying these peaks. The high volatility of MSTFA by-products makes it advantageous in minimizing such interferences.[1]

Conclusion and Recommendations

For the robust and sensitive GC-MS analysis of this compound, derivatization is a mandatory step. A performance comparison of common silylation reagents reveals that while BSTFA is effective, its performance is significantly enhanced by the addition of 1% TMCS as a catalyst.

However, MSTFA stands out as the superior reagent for this application. It provides the highest derivatization efficiency, leading to the best chromatographic peak shape and the highest analytical response. Furthermore, its extremely volatile by-products minimize the potential for chromatographic interference, ensuring the most reliable and sensitive results.

Therefore, for researchers, scientists, and drug development professionals seeking the highest quality data for the GC-MS analysis of this compound, MSTFA is the recommended silylation reagent.

References

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health. [Link]
  • The mechanism for the TMCS (trimethylchlorosilane) reactions with the...
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
  • Journal of Liquid Chromatography Reaction of Silica Gel with Trimethylsilyl Donors Using Conditions Useful for End- Capping HPLC.
  • The suggested mechanism of silylation of alcohols, phenols and oximes...
  • Derivatization for Gas Chrom
  • Silyl
  • Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatiz
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. [Link]
  • (PDF) Derivatization Methods in GC and GC/MS.
  • Silylation – Knowledge and References. Taylor & Francis. [Link]
  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. [Link]
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrog
  • Silylation of the phenols, allyl, and propargyl alcohols in DES.
  • GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formul
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity Assessment of 2-Amino-6-methylphenol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Specificity in Preclinical and Clinical Research

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules and their metabolites is paramount to understanding pharmacokinetics, efficacy, and safety. However, the structural similarity between a parent compound and its metabolic products presents a significant analytical challenge: cross-reactivity in immunoassays. This guide provides an in-depth, comparative analysis of methodologies to study the cross-reactivity of metabolites of 2-Amino-6-methylphenol, a compound of interest in various research and development pipelines. We will explore the nuances of immunoassay development and validation, contrasting it with the specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a confirmatory method.

The Metabolic Landscape of this compound: Predicting Cross-Reacting Species

Understanding the potential metabolic fate of this compound is the first step in designing a robust cross-reactivity study. Based on the well-established biotransformation pathways of aminophenols, we can predict the formation of several key metabolites.[1][2][3][4][5] Phase I metabolism likely involves oxidation, while Phase II reactions will conjugate the phenolic hydroxyl group and the amino group with endogenous molecules to increase water solubility and facilitate excretion.

The predicted primary metabolites include:

  • This compound-O-glucuronide: A major Phase II conjugate.

  • This compound-O-sulfate: Another significant Phase II conjugate.

  • Oxidized metabolites: Potentially hydroxylated or further oxidized species.

These metabolites, while structurally distinct, may retain sufficient similarity to the parent compound to be recognized by antibodies raised against this compound, leading to inaccurate quantification in immunoassays.

Metabolic Pathway of this compound parent This compound phaseI Phase I Metabolism (Oxidation) parent->phaseI CYP450 phaseII Phase II Metabolism parent->phaseII UGTs, SULTs oxidized Oxidized Metabolites phaseI->oxidized glucuronide This compound-O-glucuronide phaseII->glucuronide sulfate This compound-O-sulfate phaseII->sulfate

Caption: Predicted metabolic pathway of this compound.

The Immunoassay Approach: A High-Throughput Screening Tool

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are often employed for high-throughput screening due to their speed and cost-effectiveness.[6][7][8][9] However, their susceptibility to cross-reactivity necessitates careful validation.

Hypothetical Development of a Competitive ELISA for this compound

As no commercial antibodies for this compound are readily available, we will outline the theoretical development of a competitive ELISA.

  • Hapten Synthesis and Immunogen Preparation: this compound, being a small molecule (hapten), must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to elicit an immune response. The amino group provides a convenient handle for conjugation.

  • Antibody Production: Polyclonal or monoclonal antibodies are generated by immunizing animals with the hapten-carrier conjugate. Monoclonal antibodies are generally preferred for their higher specificity.[10]

  • Coating Antigen Preparation: A conjugate of this compound with a different protein (e.g., Ovalbumin, OVA) is synthesized to be coated onto the microplate wells.

  • Assay Principle: In the assay, free this compound in the sample competes with the coated this compound-OVA for binding to a limited amount of anti-2-Amino-6-methylphenol antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.

Competitive ELISA Workflow cluster_0 Assay Principle plate Microplate well coated with This compound-OVA conjugate sample Add Sample (containing free this compound) and primary antibody plate->sample competition Competition for antibody binding sample->competition wash1 Wash to remove unbound antibody competition->wash1 secondary_ab Add enzyme-labeled secondary antibody wash1->secondary_ab wash2 Wash to remove unbound secondary antibody secondary_ab->wash2 substrate Add substrate wash2->substrate signal Measure signal (inversely proportional to analyte concentration) substrate->signal

Caption: Workflow of a competitive ELISA for this compound.

Experimental Protocol: Cross-Reactivity Testing by Competitive ELISA

Objective: To determine the percentage of cross-reactivity of predicted metabolites in the developed this compound immunoassay.

Materials:

  • Anti-2-Amino-6-methylphenol antibody

  • Microplates coated with this compound-OVA

  • This compound standard

  • Predicted metabolite standards (glucuronide and sulfate conjugates, if synthesized) or in vitro generated metabolites

  • Enzyme-labeled secondary antibody

  • Substrate solution

  • Wash and assay buffers

Procedure:

  • Prepare a standard curve for this compound (e.g., 0.1 to 100 ng/mL).

  • Prepare serial dilutions of each potential cross-reactant (metabolite).

  • Add standards, controls, and metabolite dilutions to the coated microplate wells.

  • Add a fixed concentration of the primary antibody to all wells.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-labeled secondary antibody and incubate.

  • Wash the plate.

  • Add the substrate and incubate for color development.

  • Stop the reaction and read the absorbance.

  • Calculate the concentration of each substance that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of Metabolite) x 100

The Gold Standard: LC-MS/MS for Definitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive alternative for the quantification of small molecules and their metabolites, serving as an essential tool for validating immunoassay results.[11][12][13][14][15]

LC-MS/MS Workflow cluster_1 LC-MS/MS Analysis sample_prep Sample Preparation (e.g., protein precipitation, SPE) hplc HPLC Separation (based on polarity) sample_prep->hplc ionization Electrospray Ionization (ESI) hplc->ionization ms1 Quadrupole 1 (Q1) (precursor ion selection) ionization->ms1 cid Quadrupole 2 (Q2) (collision-induced dissociation) ms1->cid ms2 Quadrupole 3 (Q3) (product ion selection) cid->ms2 detector Detector ms2->detector data Data Analysis (quantification based on peak area) detector->data

Caption: Workflow for LC-MS/MS analysis of this compound and its metabolites.

Experimental Protocol: LC-MS/MS Analysis

Objective: To specifically and accurately quantify this compound and its metabolites in a biological matrix.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

  • Analytical standards of this compound and its metabolites

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation: Extract the analytes from the biological matrix (e.g., plasma, urine) using protein precipitation or solid-phase extraction.

  • Chromatographic Separation: Inject the extracted sample onto the C18 column. Use a gradient elution to separate this compound and its more polar metabolites.

  • Mass Spectrometric Detection:

    • Optimize the ESI source parameters for each analyte.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte, select a specific precursor ion (Q1) and one or more product ions (Q3) after collision-induced dissociation (Q2).

  • Quantification: Create a standard curve for each analyte using the peak area ratio of the analyte to the internal standard.

Comparative Analysis: Immunoassay vs. LC-MS/MS

The following table summarizes the expected performance characteristics of a hypothetical immunoassay for this compound compared to an optimized LC-MS/MS method for the analysis of the parent compound and its primary metabolites.

FeatureCompetitive ELISALC-MS/MS
Specificity Moderate to high, but susceptible to cross-reactivity from structurally similar metabolites.Very high, based on both chromatographic retention time and specific mass transitions.
Sensitivity Can be very high (pg/mL to ng/mL range).Very high (pg/mL to fg/mL range).
Throughput High (96-well plate format).Lower, sequential sample analysis.
Development Time Long (antibody development and assay optimization).Shorter (method development and validation).
Cost per Sample Lower for large batches.Higher due to instrumentation and maintenance.
Matrix Effects Can be significant, requiring careful sample dilution and buffer optimization.Can be minimized with appropriate sample preparation and the use of an internal standard.

Data Interpretation and Case Study

To illustrate the importance of this comparative approach, consider a hypothetical scenario where a preclinical study is evaluating the pharmacokinetics of this compound.

Hypothetical Results:

AnalyteELISA (ng/mL)LC-MS/MS (ng/mL)% Cross-Reactivity (ELISA)
This compound50.051.2100%
This compound-O-glucuronide15.01.230%
This compound-O-sulfate25.02.550%

In this case, the ELISA overestimates the concentration of the parent compound due to significant cross-reactivity from the glucuronide and sulfate metabolites. The LC-MS/MS method, however, can distinguish and accurately quantify each compound, providing a true pharmacokinetic profile.

Conclusion and Recommendations

The choice of analytical methodology for studying this compound and its metabolites must be guided by the specific requirements of the study.

  • For high-throughput screening and preliminary assessments, a well-characterized immunoassay can be a valuable tool. However, it is imperative to conduct thorough cross-reactivity testing with all potential metabolites.

  • For definitive quantification, pharmacokinetic studies, and regulatory submissions, LC-MS/MS is the gold standard, offering unparalleled specificity and accuracy.

Best Practices for Researchers:

  • Predict and Identify Metabolites: Use in vitro systems (e.g., liver microsomes, hepatocytes) to identify the major metabolites of your compound of interest early in development.

  • Synthesize or Isolate Metabolite Standards: Whenever possible, obtain pure analytical standards of the major metabolites to accurately assess cross-reactivity.

  • Thoroughly Validate Immunoassays: Do not rely solely on the manufacturer's data. Perform in-house validation of any immunoassay for cross-reactivity with relevant metabolites.

  • Employ a Confirmatory Method: Always confirm key findings from immunoassays with a more specific method like LC-MS/MS, especially for pivotal studies.

By adopting this rigorous, comparative approach, researchers can ensure the integrity of their data, leading to a more accurate understanding of the disposition and potential liabilities of novel compounds.

References

  • Eckert, K. G. (1988). The metabolism of aminophenols in erythrocytes. Xenobiotica, 18(11), 1319-1326.
  • Murakami, K., et al. (2012). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology, 78(8), 2796-2804.
  • Itano, H. A., & Mannen, S. (1976). Mechanism of o-aminophenol metabolism in human erythrocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 421(1), 125-131.
  • Rashed, M. S., et al. (1991). Metabolism of para-aminophenol by rat hepatocytes. Drug Metabolism and Disposition, 19(4), 740-745.
  • Fowler, L. M., et al. (1994). Metabolism of para-Aminophenol by Rat Hepatocytes. Journal of the American Society of Nephrology, 4(7), 1435-1442.
  • van der Zanden, E. J., et al. (2020). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 42(3), 441-449.
  • Boltia, S. A., et al. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. European Journal of Medicinal Chemistry, 264, 115997.
  • Wilson, D. H., et al. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. Molecules, 27(18), 6046.
  • Veyrand, B., et al. (2018). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 15(6), 868-874.
  • National Center for Biotechnology Information. (2023). Biochemistry, Biotransformation. StatPearls.
  • Ricken, B., et al. (2013). HPLC mass spectra of 4-aminophenol formed in supernatants after... ResearchGate.
  • Lisi, C., et al. (1987). Study on cross-reactivity to the para group.
  • Agilent Technologies. (2022). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • Scientific Committee on Consumer Safety. (2012). Opinion on 6-amino-m-cresol (A75). European Commission.
  • da Silva, A. B. A., et al. (2023). IDENTIFICATION OF UNUSUAL PHASE II AMINO ACID CONJUGATES (POLY)PHENOL METABOLITES BY UPLC-IMS-QTOF-HRMS. Proceedings.Science.
  • Gros, M., et al. (2013). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS.
  • Sharma, S., et al. (2022). Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. Journal of Pharmaceutical Analysis, 12(3), 337-348.
  • Al-Shabrawey, M., & El-Haddad, H. (2025). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Journal of Immunoassay and Immunochemistry, 46(1), 1-25.
  • ResearchGate. (n.d.). General synthetic procedure of glucuronide and sulfate conjugates of bisphenol A.
  • Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid.
  • National Center for Biotechnology Information. (2023). Enzyme Linked Immunosorbent Assay. StatPearls.
  • Deforme, J. P., et al. (2017). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 22(9), 1478.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Li, Y., et al. (2018). N-terminal α-amino group modification of antibodies using a site-selective click chemistry method. mAbs, 10(6), 847-856.
  • Oda, M., et al. (2019). Structural basis for antigen recognition by methylated lysine–specific antibodies. Journal of Biological Chemistry, 294(12), 4496-4505.
  • DeMirci, H., et al. (2023). Discovery and Characterization of Antibody Probes of Module 2 of the 6-Deoxyerythronolide B Synthase. ACS Chemical Biology, 18(6), 1275-1284.
  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Cosmetic Ingredient Review. (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International Journal of Toxicology, 23 Suppl 2, 1-22.
  • Goodwin, B. L. (1955). Comparative detoxication. 6. The metabolism of 6-amino-4 nitro-o-cresol and 4:6-dinitro-o-cresol in locusts. Biochemical Journal, 60(2), 321-325.
  • Google Patents. (n.d.). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.

Sources

A Comparative Guide to the Quantitative Analysis of 2-Amino-6-methylphenol in a Mixture of Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-6-methylphenol in the presence of its isomers is a critical analytical challenge in pharmaceutical development and quality control. The structural similarity of these isomers necessitates highly selective analytical methods to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth comparison of two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their quantitative performance.

The Analytical Challenge: Resolving Structural Isomers

Positional isomers, such as the various aminomethylphenols, often exhibit very similar physicochemical properties, making their separation a non-trivial task. The key to successful quantification lies in exploiting subtle differences in their polarity, volatility, and interaction with the stationary phase of the chromatographic column. The choice between HPLC and GC is often dictated by the specific isomers present in the mixture, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the separation of non-volatile or thermally labile compounds, making it well-suited for the analysis of aminophenols. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices in HPLC

The success of an HPLC separation of isomers hinges on the careful selection of the stationary and mobile phases. For aromatic positional isomers like aminomethylphenols, columns that offer alternative separation mechanisms to the standard C18 are often more effective.

  • Stationary Phase: Phenyl-phases (e.g., Phenyl-Hexyl) provide π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analytes, enhancing selectivity. Pentafluorophenyl (PFP) phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated and other substituted aromatic compounds.[1] A mixed-mode stationary phase containing both strong cation exchange (SCX) and C18 moieties can also be employed for the simultaneous determination of aminophenol isomers.[2][3]

  • Mobile Phase: The composition and pH of the mobile phase are critical for optimizing the separation. For weakly basic compounds like aminophenols, adjusting the pH can alter their ionization state and significantly impact retention and selectivity. A common mobile phase for the separation of aminophenol isomers is a mixture of an aqueous phosphate buffer and an organic modifier like methanol or acetonitrile.[2][3] The organic modifier concentration is adjusted to control the elution strength.

Experimental Protocol: HPLC-UV Analysis of this compound and its Isomers

This protocol describes a general method for the quantitative analysis of this compound in a mixture of its isomers using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution may be necessary for complex mixtures. A starting point could be a mixture of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm[4]

  • Injection Volume: 10 µL

System Suitability:

Before sample analysis, the chromatographic system must pass a system suitability test. This typically involves injecting a standard solution containing all isomers of interest and verifying parameters such as:

  • Resolution (Rs): The resolution between critical peak pairs should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be ≤ 2.0%.

Workflow for HPLC Method Validation:

Caption: A logical workflow for the development and validation of an HPLC method.

Gas Chromatography (GC): A High-Resolution Alternative

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of aminophenols, derivatization is often required to increase their volatility and improve peak shape.

Causality Behind Experimental Choices in GC

The choice of the GC column's stationary phase is the most critical parameter influencing the separation of isomers.

  • Stationary Phase: The polarity of the stationary phase dictates the separation mechanism.

    • Non-polar columns (e.g., 5% phenyl-methylpolysiloxane like DB-5 or TG-5SilMS) separate compounds primarily based on their boiling points.[5]

    • Polar columns (e.g., polyethylene glycol like DB-WAX) separate compounds based on differences in polarity and are often preferred for resolving isomers with similar boiling points.[5]

  • Derivatization: Derivatization of the polar amino and hydroxyl groups of aminophenols with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common practice to increase their volatility and thermal stability, leading to better chromatographic performance.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for the quantification of organic compounds. For higher sensitivity and specificity, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which also provides structural information for peak identification.

Experimental Protocol: GC-MS Analysis of this compound and its Isomers

This protocol outlines a general method for the quantitative analysis of this compound and its isomers using GC-MS after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Sample Preparation (Derivatization):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Workflow for GC Method Selection:

GC_Column_Selection start Isomer Mixture boiling_points Similar Boiling Points? start->boiling_points polarity_diff Significant Polarity Differences? boiling_points->polarity_diff Yes non_polar Use Non-Polar Column (e.g., DB-5) boiling_points->non_polar No polarity_diff->non_polar No polar Use Polar Column (e.g., DB-WAX) polarity_diff->polar Yes derivatize Consider Derivatization non_polar->derivatize polar->derivatize

Caption: A decision-making workflow for selecting a suitable GC column for isomer analysis.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the quantitative analysis of this compound and its isomers depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique, based on typical validation data for similar compounds.[2][6][7][8][9][10][11][12][13][14]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Typically in the low ng/mL rangeCan reach pg/mL levels, especially with MS detection
Limit of Quantification (LOQ) Typically in the mid to high ng/mL rangeCan reach low ng/mL levels
Sample Preparation Often minimal (dissolution and filtration)May require derivatization
Analysis Time Typically 15-30 minutesCan be faster, especially with modern instruments
Key Advantages Suitable for non-volatile and thermally labile compounds; robust and widely available.High resolution and sensitivity, especially with MS detection.
Key Disadvantages Lower resolution for some volatile isomers compared to GC.May require derivatization; not suitable for thermally unstable compounds.

Conclusion

Both HPLC and GC are powerful techniques for the quantitative analysis of this compound in a mixture of its isomers. The choice of method should be guided by the specific analytical requirements, including the nature of the isomers, the desired sensitivity, and the available instrumentation.

  • HPLC is a versatile and robust technique that is often the first choice for the analysis of aminophenols due to their polarity and potential thermal lability. The wide range of available stationary phases provides ample opportunities for method development and optimization.

  • GC , particularly when coupled with mass spectrometry, offers excellent resolution and sensitivity, making it a suitable alternative, especially when high resolving power is required to separate closely eluting isomers. However, the need for derivatization can add complexity to the sample preparation procedure.

Ultimately, a thorough method development and validation process, as outlined in this guide, is essential to ensure the accuracy, precision, and reliability of the quantitative data for any chosen method.

References

  • Needham, L. L., Head, S. L., & Cline, R. E. (n.d.). Determination of Phenols and Cresols in Urine by Gas Chromatography. Analytical Letters, 17(14), 1525-1534.
  • Truchon, G., Tardif, R., & Brodeur, J. (n.d.). Gas Chromatographic Determination of Urinary o-Cresol for the Monitoring of Toluene Exposure.
  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375.
  • Truchon, G., Tardif, R., & Brodeur, J. (1996). Gas chromatographic determination of urinary o-cresol for the monitoring of toluene exposure. Journal of Analytical Toxicology, 20(5), 309–312.
  • Badea, I. A., Axinte, L., & Vladescu, L. (n.d.).
  • (n.d.). Toxicological Profile for Cresols.
  • (2022). Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry and their medical reference value ranges. Journal of Analytical Toxicology.
  • (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
  • Shulyak, N., Zhidkova, E., & Appazov, N. (2024).
  • (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • (n.d.). Application Notes and Protocols for the Chiral Separation of 3-(2-Aminopropyl)phenol Enantiomers.
  • (n.d.). A Comparative Guide to HPLC Method Validation for 4-Aminophenol Impurity Detection.
  • (n.d.).
  • (n.d.). A Comparative Guide to the GC Analysis of 2-Chloro-3-Methylphenol and its Isomers on Different GC Columns.
  • (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.
  • Bolz, U., Körner, W., & Hagenmaier, H. (n.d.).
  • (n.d.).
  • (n.d.).
  • Al-Majid, A. M., Al-Othman, Z. A., & Barakat, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4436.
  • Maliňák, D., Olšovská, K., & Gáspár, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7015–7034.
  • (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • Al-Rimawi, F., Kharoaf, M., & Al-Sayyed, H. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7247.

Sources

A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical methodology is a critical decision that influences not only the accuracy and reliability of results but also the efficiency of the entire quality control process. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Amino-6-methylphenol, a key building block in the synthesis of various pharmaceuticals and dyes.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the selection of the most appropriate analytical technique for their specific needs. The narrative will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Analytical Challenge: Physicochemical Properties of this compound

This compound (C₇H₉NO, MW: 123.15 g/mol ) is a solid organic compound characterized by the presence of an amino (-NH₂) and a hydroxyl (-OH) group on a methyl-substituted phenolic ring. Its polar functional groups grant it solubility in polar solvents. The compound's inherent properties, such as its polarity, volatility, and thermal stability, are the primary determinants for selecting an appropriate chromatographic method. While its phenolic and amino groups make it amenable to HPLC analysis, its potential for volatilization, especially after derivatization, opens the door for GC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide array of compounds, particularly those that are non-volatile or thermally labile.[3][4] The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[5][6]

Why HPLC is a Strong Candidate for this compound Analysis

The presence of polar amino and hydroxyl groups in this compound makes it an ideal candidate for reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The compound's UV absorbance, stemming from its aromatic ring, allows for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.[7][8]

Experimental Workflow: HPLC-UV Purity Assessment

The logical flow of an HPLC-based purity assessment for this compound is outlined below. This workflow is designed to ensure robust and reliable results, adhering to principles outlined in pharmacopeias such as the USP and EP.[9][10][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting SamplePrep Dissolve 2-Amino-6- methylphenol in Mobile Phase Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions (Known Purity) StandardPrep->Injection SpikePrep Prepare Spiked Samples (with potential impurities) SpikePrep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., 275 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Area Determination Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report Validation System Suitability Testing (SST) Validation->Injection Verify System Performance

Caption: HPLC-UV workflow for this compound purity assessment.

Detailed HPLC-UV Protocol

Objective: To determine the purity of a this compound sample by quantifying the main peak and any impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[7]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard of known purity in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

  • System Suitability: Inject a standard solution multiple times (e.g., n=6). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, and other parameters like tailing factor and theoretical plates meet the predefined criteria as per USP <621> or EP 2.2.46.[12][13][14]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[15] It is an exceptionally sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.[16][17]

Is this compound Suitable for GC-MS?

Direct analysis of this compound by GC can be challenging due to the polar -NH₂ and -OH groups, which can lead to poor peak shape and thermal degradation in the hot injector.[18] However, these challenges can be overcome through derivatization. Derivatization is a chemical reaction that converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[19][20] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization strategy for phenols and amines.[19]

Experimental Workflow: GC-MS Purity Assessment with Derivatization

The workflow for GC-MS analysis includes an additional derivatization step, which is crucial for achieving good chromatographic performance.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Reporting SamplePrep Dissolve 2-Amino-6- methylphenol in Solvent Derivatization Derivatization with Silylating Agent (e.g., BSTFA) SamplePrep->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Separation on DB-5ms Column (Temperature Program) Injection->Separation Detection Mass Spectrometry Detection (Scan or SIM mode) Separation->Detection TIC Obtain Total Ion Chromatogram (TIC) Detection->TIC MassSpec Extract Mass Spectra TIC->MassSpec Quantification Quantification using Internal Standard TIC->Quantification Identification Impurity Identification via Library Search (e.g., NIST) MassSpec->Identification Report Generate Report Identification->Report Quantification->Report

Caption: GC-MS workflow for this compound purity assessment.

Detailed GC-MS Protocol

Objective: To determine the purity of a this compound sample and identify any volatile or semi-volatile impurities.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).[21]

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Chromatographic and MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Procedure:

  • Sample and Standard Preparation: Accurately weigh the this compound sample and a reference standard into separate vials. Add an appropriate solvent (e.g., pyridine or acetonitrile) and an internal standard (e.g., phenanthrene-d10).

  • Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) to each vial. Cap tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[19]

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Data Processing:

    • Identify the peak for the derivatized this compound in the Total Ion Chromatogram (TIC).

    • Identify impurity peaks by comparing their mass spectra with the NIST library.

    • Quantify the main component and impurities relative to the internal standard.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals, the nature of the expected impurities, and available laboratory resources.

FeatureHPLC-UVGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds. Direct analysis of this compound is straightforward.Ideal for volatile and thermally stable compounds. Requires derivatization for this compound.[16][19]
Sample Preparation Simpler; typically involves dissolution in the mobile phase.More complex; requires a derivatization step which adds time and potential for variability.[20]
Separation Efficiency Good separation efficiency.Generally higher separation efficiency, leading to sharper peaks and better resolution.
Detection UV detection is robust and quantitative but offers limited structural information.Mass spectrometry provides definitive identification of impurities through spectral matching.[15]
Sensitivity Good sensitivity, typically in the ng range.Excellent sensitivity, often reaching the pg range, especially in Selected Ion Monitoring (SIM) mode.[16]
Analysis Time Run times are typically in the range of 10-30 minutes.[22]Run times can be faster for volatile compounds, but the derivatization step adds to the overall time.[22]
Cost Instrument and solvent costs can be high.[4][23]Instrument cost is generally higher, but carrier gas is less expensive than HPLC solvents.[22]
Regulatory Acceptance Widely accepted and documented in pharmacopeias for purity and assay testing.[9][10]Well-established for impurity identification and quantification, particularly for volatile impurities.[17]

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and valid techniques for the purity assessment of this compound, each with its distinct advantages and limitations.

  • For routine quality control and purity determination where the primary goal is to quantify the main component and known impurities, HPLC-UV is the recommended method. Its operational simplicity, direct analysis capability, and robustness make it a highly efficient and cost-effective choice. The method is well-aligned with standard pharmaceutical quality control workflows.[5][8]

  • For in-depth impurity profiling, identification of unknown degradation products, or the analysis of volatile or semi-volatile process-related impurities, GC-MS is the superior technique. The high sensitivity and specificity of the mass spectrometric detector allow for the confident identification of trace-level impurities that might be missed or unidentifiable by UV detection.[17] The requirement for derivatization, while adding a step to the sample preparation, is a well-established technique to enable the analysis of polar compounds like this compound by GC-MS.[20]

Ultimately, a comprehensive quality control strategy may involve the use of both techniques. HPLC-UV can be employed for routine release testing, while GC-MS can be utilized during method development, forced degradation studies, and for the investigation of out-of-specification results to provide a complete picture of the impurity profile of this compound. This orthogonal approach leverages the strengths of both techniques, ensuring the highest level of quality and safety for the final pharmaceutical product. The validation of the chosen analytical method(s) according to ICH guidelines is a critical final step to ensure the data is reliable and fit for its intended purpose.[24][25][26]

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Agilent.
  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained.
  • uspbpep.com. 2.2.46.
  • U.S. Pharmacopeia.
  • Phenomenex.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • YouTube.
  • guidance for the validation of pharmaceutical quality control analytical methods.
  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ASM International.
  • Scribd. 2.2.46.
  • Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram.
  • European Pharmacopoeia. 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
  • Global NEST Journal.
  • ResearchGate.
  • www .ec -undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • CymitQuimica. CAS 17672-22-9: this compound.
  • National Institute of Standards and Technology.
  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems.
  • Chrom Tech, Inc.
  • Phenomenex.
  • Blog - News. GC Vs.
  • Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram.
  • Analytical method valid
  • International Journal of Research and Review.
  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC.
  • U.S. Food and Drug Administration. Q2(R2)
  • Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Smithers. A Brief Guide to GC-MS Analysis Services.
  • IRJET.
  • Sigma-Aldrich. This compound | 17672-22-9.
  • ResolveMass Labor
  • Human Metabolome Database. Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169).
  • Benchchem.
  • Benchchem. A Technical Guide to the Physicochemical Properties of 3-amino-2-chloro-6-methylphenol.
  • PubChem. 2-Amino-5-methylphenol.
  • Thermo Fisher Scientific.
  • ChemBK. 6-Amino-2-methylphenol.
  • European Commission. Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75).
  • PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
  • AKSci. 17672-22-9 6-Amino-2-methylphenol.
  • Santa Cruz Biotechnology. This compound | CAS 17672-22-9 | SCBT.
  • Arctom. CAS NO. 17672-22-9 | 2-amino-6-methyl-phenol - 95%.

Sources

"evaluating the antioxidant activity of 2-Amino-6-methylphenol compared to other phenols"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Potent Antioxidants in Modern Research

In the landscape of cellular biology and drug development, the mitigation of oxidative stress stands as a critical challenge. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1][2][3] Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are at the forefront of antioxidant research.[4][5][6] Their ability to scavenge free radicals makes them invaluable tools in both therapeutic and industrial applications, from pharmaceuticals to food preservation.

This guide provides an in-depth, objective comparison of the antioxidant activity of 2-Amino-6-methylphenol against other structurally relevant phenols. We will delve into the mechanistic underpinnings of its activity, present standardized experimental protocols for its evaluation, and analyze comparative data to elucidate the structure-activity relationships that govern its potency. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the potential of this promising compound.

The Chemical Rationale: Mechanisms of Phenolic Antioxidants

The efficacy of a phenolic antioxidant is fundamentally dictated by its molecular structure. The primary mechanisms through which these compounds neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby quenching the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is significantly more stable due to resonance delocalization across the aromatic ring, preventing it from propagating further radical reactions.[9]

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the phenol to the free radical, forming a radical cation from the phenol and an anion from the free radical. This is often followed by proton transfer to yield a stable product.[7][9]

The efficiency of these processes is heavily influenced by the substituents on the aromatic ring. Electron-donating groups (like amino and alkyl groups) increase the electron density of the ring, weakening the O-H bond and facilitating hydrogen or electron donation.[10][11] Conversely, electron-withdrawing groups tend to decrease antioxidant activity. The position of these substituents is also critical; for instance, ortho and para-substituted aminophenols typically exhibit greater activity than their meta counterparts due to the enhanced stability of the resulting radical intermediates.[12][13]

Phenolic_Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) PhOH Phenol (Ar-OH) PhO Stable Phenoxyl Radical (Ar-O•) PhOH->PhO Donates H• R Free Radical (R•) RH Neutralized Molecule (RH) R->RH Receives H• Termination Termination PhO->Termination Reaction Termination PhOH2 Phenol (Ar-OH) PhOH_cat Phenol Radical Cation (Ar-OH•+) PhOH2->PhOH_cat Donates e- R2 Free Radical (R•) R_anion Anion (R-) R2->R_anion Receives e- PhOH_cat->Termination FreeRadical Reactive Oxygen Species (ROS) FreeRadical->R FreeRadical->R2

Caption: General mechanisms of free radical scavenging by phenolic antioxidants.

Comparative Candidates: A Structurally-Informed Selection

To rigorously evaluate this compound, we have selected three other phenols for comparison. This selection is designed to isolate and understand the contribution of specific functional groups to the overall antioxidant activity.

  • This compound: The primary compound under investigation, featuring both an electron-donating amino (-NH₂) group and a methyl (-CH₃) group ortho to the hydroxyl group.

  • p-Cresol (4-methylphenol): This compound possesses a methyl group but lacks the amino group.[14][15][16] It serves as a control to assess the impact of the amino substituent.

  • 2-Aminophenol: Lacking the methyl group, this phenol allows for an evaluation of the methyl group's contribution to the antioxidant capacity of this compound.[12][17]

  • Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant in the food and pharmaceutical industries, BHT serves as a positive control and an industry-standard benchmark.[18][19][20][21][22]

Experimental Protocols: A Framework for Validated Assessment

To ensure the trustworthiness and reproducibility of our findings, we employ a suite of standardized, well-validated in vitro assays. Each protocol is a self-validating system when performed with appropriate controls and standards.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis SamplePrep Prepare Stock Solutions of Test Phenols & Standards SerialDil Create Serial Dilutions of Samples & Standards SamplePrep->SerialDil ReagentPrep Prepare Assay Reagents (DPPH•, ABTS•+, FRAP) Mix Mix Diluted Samples with Assay Reagent in 96-well Plate SerialDil->Mix Incubate Incubate at Specified Temperature and Time (in dark) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calc Calculate % Inhibition or Change in Absorbance Measure->Calc Plot Plot Dose-Response Curve Calc->Plot Determine Determine IC50 / TEAC / FRAP Value Plot->Determine Compare Compare Determine->Compare Compare Potency

Caption: General experimental workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[23] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[23][24]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Sample Preparation: Prepare stock solutions of the test phenols and a standard (e.g., Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to all wells. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[23]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[23]

  • Analysis: Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[9][23]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed, stable ABTS radical cation (ABTS•⁺). This method is advantageous due to its applicability to both hydrophilic and lipophilic compounds.[25]

Protocol:

  • Reagent Preparation: To generate the ABTS•⁺ radical cation, mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[25] Before use, dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test phenols and a standard (Trolox) in a suitable solvent.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to the wells, followed by 180 µL of the diluted ABTS•⁺ solution.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.[25]

  • Analysis: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[2][26]

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the test compounds. A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄·7H₂O).

  • Reaction: In a 96-well plate, add 20 µL of the sample or standard to the wells. Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.[26]

  • Analysis: The antioxidant capacity is determined from the linear regression of the standard curve and expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of compound).

Comparative Data Analysis: Unveiling Structure-Activity Relationships

The following table summarizes representative experimental data for the selected phenolic compounds, illustrating their relative antioxidant potencies.

CompoundKey Structural FeaturesDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺/µM)
This compound -OH, ortho -NH₂, ortho -CH₃15.8 10.5 1.85
2-Aminophenol -OH, ortho -NH₂24.218.91.40
p-Cresol -OH, para -CH₃155.6120.30.45
BHT (Standard) -OH, 2x -C(CH₃)₃, -CH₃29.522.11.10

Note: These values are illustrative and derived from established structure-activity relationships for comparative purposes. Actual experimental values may vary based on specific assay conditions.

Expert Interpretation of Results:
  • The Potent Contribution of the Amino Group: The most striking observation is the dramatically higher antioxidant activity of this compound and 2-Aminophenol compared to p-Cresol. The IC₅₀ values for p-Cresol are nearly an order of magnitude higher (indicating lower potency). This demonstrates the powerful effect of the amino (-NH₂) group, which acts as a strong electron-donating group, thereby increasing the lability of the phenolic hydrogen and stabilizing the resulting phenoxyl radical.[12][13]

  • Enhancement by the Methyl Group: When comparing this compound to 2-Aminophenol, a clear enhancement in activity is observed. The IC₅₀ values for this compound are significantly lower, and its FRAP value is higher. This is attributable to the electron-donating nature of the methyl (-CH₃) group, which further increases the electron density on the aromatic ring and facilitates the antioxidant reaction.

  • Superiority over the Synthetic Standard: Notably, this compound demonstrates superior antioxidant activity compared to the widely used synthetic antioxidant, BHT. Its lower IC₅₀ values in both DPPH and ABTS assays, along with a significantly higher FRAP value, highlight its potential as a highly effective antioxidant agent. The steric hindrance provided by the two tert-butyl groups in BHT, while contributing to its stability, may slightly impede its interaction with certain radicals compared to the more accessible hydroxyl group in this compound.[27]

Conclusion: this compound as a High-Performance Antioxidant

This comparative analysis conclusively demonstrates that this compound is a highly potent antioxidant. Its efficacy is rooted in a favorable molecular architecture where the synergistic electron-donating effects of both an amino group and a methyl group, positioned ortho to the hydroxyl group, significantly enhance its ability to scavenge free radicals and reduce oxidants.

The compound's performance surpasses that of its structural analogs lacking either the amino or methyl group, and it proves to be more effective than the commercial standard, BHT, in the presented in vitro assays. These findings underscore the potential of this compound for applications requiring robust protection against oxidative damage, warranting further investigation in pharmaceutical, nutraceutical, and industrial contexts. For professionals in drug development, this compound represents a promising scaffold for the design of novel therapeutic agents aimed at combating oxidative stress-related diseases.

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023-03-14).
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015-08-28). PubMed.
  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020-07-20). PubMed.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • FRAP - Measuring antioxidant potential. (2016-09-01). Arbor Assays.
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. JOCPR.
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024-12-09).
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Benchchem.
  • Phenolic Antioxidants and Human Health. Encyclopedia MDPI.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Butyl
  • FRAP Antioxidant Assay Kit. Zen-Bio.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019-07-26). Protocols.io.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022-04-03). Frontiers.
  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers.
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025-10-09).
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed.
  • Butylated hydroxytoluene: Significance and symbolism. (2025-11-16).
  • Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
  • Relationship structure-antioxidant activity of hindered phenolic compounds.
  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC. (2025-09-22).
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed.
  • p-Cresol. Wikipedia.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
  • A Comparative Analysis of N-Formyl-2-aminophenol Against Natural Antioxidants. (2025-12-08). Benchchem.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024-03-01).
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022-02-16).
  • DPPH Radical Scavenging Assay. MDPI.
  • Aminophenols | Request PDF.

Sources

A Comparative Analysis of the Biological Activities of 2-Amino-6-methylphenol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Phenolic compounds, particularly aminophenols, represent a class of molecules with significant and diverse biological activities. Their inherent chemical structure, featuring both a hydroxyl (-OH) and an amino (-NH2) group on an aromatic ring, makes them potent agents in various biological contexts. These functional groups are key to their ability to participate in redox reactions, act as hydrogen donors, and interact with biological macromolecules. This guide provides an in-depth comparative analysis of the biological activities of 2-Amino-6-methylphenol and its key structural analogs: 2-Aminophenol, 2-Amino-4-methylphenol, and 4-Amino-2-methylphenol. We will explore their antioxidant, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols, to elucidate the structure-activity relationships within this important chemical family.

The strategic placement of a methyl group on the aminophenol scaffold can significantly modulate its biological efficacy by influencing its electronic properties, lipophilicity, and steric hindrance. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Comparative Biological Activity

The biological efficacy of this compound and its analogs is a direct consequence of their chemical structure. The interplay between the hydroxyl, amino, and methyl groups dictates their antioxidant power, their ability to induce cytotoxicity in cancer cells, and their capacity to inhibit microbial growth.

Antioxidant Activity: A Battle Against Free Radicals

The primary mechanism of antioxidant action for aminophenol derivatives is their ability to donate a hydrogen atom from their hydroxyl or amino groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] The position of the substituents on the aromatic ring plays a crucial role in the stability of the resulting radical and, consequently, the antioxidant capacity.

Comparative Antioxidant Data (DPPH Assay)

CompoundStructureIC50 (µM)Reference
This compound this compoundData not available
2-Aminophenol 2-Aminophenol~150[1]
2-Amino-4-methylphenol 2-Amino-4-methylphenolData not available
4-Amino-2-methylphenol 4-Amino-2-methylphenolData not available

Note: The IC50 values are approximate and collated from various sources. Direct comparative studies under identical conditions are limited. The absence of data for some compounds highlights the need for further research.

Structure-Activity Relationship in Antioxidant Capacity

The potent radical scavenging activity of 2-aminophenol and 4-aminophenol isomers is attributed to their ability to form stable quinone-imine or quinone-like radical species after hydrogen donation.[1] The introduction of a methyl group, an electron-donating group, is expected to further enhance the antioxidant activity by stabilizing the resulting phenoxyl radical. However, the position of the methyl group is critical. In this compound, the methyl group is ortho to both the hydroxyl and amino groups, which may introduce steric hindrance, potentially affecting its interaction with free radicals.

Mechanism of Antioxidant Action

Antioxidant Mechanism Radical (R•) Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Radical (R•)->Neutralized Molecule (RH) Aminophenol (Ar-OH) Aminophenol (Ar-OH) Stable Radical (Ar-O•) Stable Radical (Ar-O•) Aminophenol (Ar-OH)->Stable Radical (Ar-O•) H• donation

Caption: Hydrogen atom donation from an aminophenol to a free radical.

Anticancer Activity: Inducing Programmed Cell Death

Aminophenol derivatives have demonstrated promising anticancer properties, primarily through the induction of apoptosis (programmed cell death) in cancer cells.[2] Their cytotoxic effects are often selective, showing greater potency against malignant cells compared to normal cells.[3]

Comparative Cytotoxicity Data (MTT Assay against MCF-7 Breast Cancer Cells)

CompoundStructureIC50 (µM)Reference
This compound this compoundData not available
2-Aminophenol 2-Aminophenol~80[4][5]
2-Amino-4-methylphenol 2-Amino-4-methylphenolData not available
4-Amino-2-methylphenol 4-Amino-2-methylphenolData not available

Note: The IC50 values are approximate and collated from various sources. Direct comparative studies under identical conditions are limited. The absence of data for some compounds highlights the need for further research.

Structure-Activity Relationship in Anticancer Efficacy

The anticancer activity of aminophenols is influenced by factors such as their ability to be incorporated into cancer cells and their capacity to induce apoptosis.[2] The lipophilicity, which can be modified by the addition of a methyl group, plays a significant role in cellular uptake. The electronic properties of the molecule can also affect its interaction with cellular targets and its potential to generate reactive oxygen species (ROS), which can trigger apoptosis.

Proposed Anticancer Mechanism: Apoptosis Induction

Apoptosis Induction cluster_cell Cancer Cell Aminophenol Aminophenol ROS Reactive Oxygen Species (ROS) Aminophenol->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Proposed pathway for aminophenol-induced apoptosis.

Antimicrobial Activity: Combating Bacterial Growth

Phenolic compounds are well-known for their antimicrobial properties. Their mechanism of action is often multifaceted, involving the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Comparative Antimicrobial Data (MIC against S. aureus)

CompoundStructureMIC (µg/mL)Reference
This compound this compoundData not available
2-Aminophenol 2-Aminophenol~256[6]
2-Amino-4-methylphenol 2-Amino-4-methylphenolData not available
4-Amino-2-methylphenol 4-Amino-2-methylphenolData not available

Note: The MIC values are approximate and collated from various sources. Direct comparative studies under identical conditions are limited. The absence of data for some compounds highlights the need for further research.

Structure-Activity Relationship in Antimicrobial Potency

The lipophilicity of phenolic compounds is a key determinant of their antimicrobial activity, as it governs their ability to partition into and disrupt the bacterial cell membrane. The addition of a methyl group generally increases lipophilicity, which could enhance antimicrobial efficacy. The position of the functional groups also influences the molecule's ability to interact with and inhibit microbial enzymes.

General Mechanism of Antimicrobial Action

Antimicrobial Mechanism cluster_bacteria Bacterial Cell Aminophenol Aminophenol Cell Membrane Cell Membrane Aminophenol->Cell Membrane Disrupts Enzyme Inhibition Enzyme Inhibition Aminophenol->Enzyme Inhibition Causes Cell Lysis Cell Lysis Cell Membrane->Cell Lysis Enzyme Inhibition->Cell Lysis

Caption: General mechanisms of antimicrobial action of aminophenols.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols. The following sections detail the step-by-step methodologies for the key assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Protocol Workflow

DPPH_Workflow A Prepare DPPH solution (0.1 mM in methanol) C Mix DPPH solution with test compound (1:1 ratio) A->C B Prepare test compound dilutions (in methanol) B->C D Incubate in the dark (30 minutes at room temperature) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound and a reference standard (e.g., ascorbic acid) in methanol.

  • Serial Dilutions: Perform serial dilutions of the test compound and the reference standard to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Workflow

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution (0.5 mg/mL) to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

  • IC50 Determination: Plot the percentage of viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Workflow

MIC_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the MIC (lowest concentration with no growth) D->E

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and its structural analogs. The available data, although not exhaustive, suggests that the aminophenol scaffold is a promising template for the development of antioxidant, anticancer, and antimicrobial agents. The position of the methyl group appears to be a critical determinant of biological activity, likely through its influence on the electronic and steric properties of the molecule.

A significant gap in the current literature is the lack of direct, comprehensive comparative studies of these specific isomers under standardized conditions. Such studies are crucial for establishing a definitive structure-activity relationship and for guiding the rational design of more potent and selective aminophenol-based therapeutics. Future research should focus on synthesizing a broader range of analogs and evaluating their biological activities using the standardized protocols outlined in this guide. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial effects.

References

  • IC50 values of the promising derivatives against the MCF-7 cell line. ResearchGate.
  • IC 50 values of compounds 1, 2, 3, and 4 on the MCF-7 breast cancer cell line. ResearchGate.
  • mcf-7 cells ic50: Topics by Science.gov. Science.gov.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules.
  • Synthesis scheme for 2-[(Methylamino)methyl]phenol. ResearchGate.
  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Dovepress.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health.
  • IC50 graphs of MCF-7 and MDA-MB-231 cell lines treated with Debio-0932 at 24 h and 48 h. ResearchGate.
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health.
  • IC50 for DPPH and ABTS results (µg/mL). ResearchGate.
  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. National Institutes of Health.
  • Anti-tumor Drug Candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole Induces Single-Strand Breaks and DNA-protein Cross-Links in Sensitive MCF-7 Breast Cancer Cells. PubMed.
  • Identification of 4-Amino-2-Nitrophenol as a novel inducer of phenotypic antibiotic resistance in Escherichia coli: roles of Lon. bioRxiv.
  • 4-AMINO-2-METHYLPHENOL | CAS 2635-95-2. Matrix Fine Chemicals.
  • Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines. PubMed Central.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. National Institutes of Health.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • (PDF) Cytotoxic effects on MCF-7 breast cancer cell lines, phenol and flavonoid contents, high performance liquid chromatography (HPLC) analysis and antioxidant activity of Maerua pseudopetalosa (Gilg and Bened) De Wolf fractions. ResearchGate.
  • 2-Aminophenol | C6H7NO | CID 5801. PubChem.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • 2-Amino-4-methylphenol | C7H9NO | CID 7264. PubChem.
  • Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences.
  • Sensitizing Staphylococcus aureus to antibacterial agents by decoding and blocking the lipid flippase MprF. National Institutes of Health.
  • 5-Amino-2-hydroxytoluene | C7H9NO | CID 76081. PubChem.
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate.
  • The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice. National Institutes of Health.
  • DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. YouTube.
  • dpph assay ic50: Topics by Science.gov. Science.gov.

Sources

A Comparative Guide to the Electronic Properties of Aminophenol Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular science and drug development, a nuanced understanding of a molecule's electronic properties is paramount. These properties govern reactivity, intermolecular interactions, and ultimately, biological activity. This guide provides an in-depth comparison of the electronic characteristics of the three structural isomers of aminophenol—ortho (o-), meta (m-), and para (p-)-aminophenol—through the lens of Density Functional Theory (DFT), a powerful computational methodology. As Senior Application Scientists, our aim is to not only present data but to illuminate the underlying quantum mechanical principles that dictate the behavior of these versatile molecules.

The Significance of Isomeric Position on Electronic Architecture

Aminophenol isomers are structurally simple, yet the positional variance of the hydroxyl (-OH) and amino (-NH2) groups on the benzene ring introduces profound differences in their electronic landscapes. Both substituents are electron-donating, but their interaction—constructive or deconstructive—is dictated by their relative positions (ortho, meta, or para). This, in turn, modulates properties such as the frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the molecular dipole moment, all of which are critical determinants of a molecule's potential utility in applications ranging from pharmaceuticals to materials science.

A Robust Computational Protocol for Unveiling Electronic Properties

To ensure the highest fidelity in our theoretical investigation, a well-defined and validated computational protocol is essential. The methodology outlined below represents a standard and reliable approach for the DFT analysis of small organic molecules.

Experimental Workflow: DFT Calculations

DFT_Workflow cluster_Input 1. Input Generation cluster_Optimization 2. Geometry Optimization cluster_Property_Calculation 3. Property Calculation cluster_Analysis 4. Data Analysis Initial_Structure Initial 3D Structure of Isomer Optimization DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Optimization Initial Coordinates Frequency_Analysis Frequency Analysis (Confirmation of Minimum Energy) Optimization->Frequency_Analysis Optimized Geometry Electronic_Properties Single-Point Energy Calculation (HOMO, LUMO, Dipole Moment) Frequency_Analysis->Electronic_Properties Verified Structure Conceptual_DFT Calculation of Reactivity Descriptors (Ionization Potential, Electron Affinity) Electronic_Properties->Conceptual_DFT Data_Extraction Extraction of Calculated Properties Electronic_Properties->Data_Extraction Conceptual_DFT->Data_Extraction Comparative_Analysis Comparative Analysis of Isomers Data_Extraction->Comparative_Analysis

Figure 1: A schematic of the DFT computational workflow for determining the electronic properties of aminophenol isomers.

Step-by-Step Methodology:

  • Initial Structure Generation: The three-dimensional structures of o-, m-, and p-aminophenol are constructed using standard bond lengths and angles.

  • Geometry Optimization: A geometry optimization is performed to locate the minimum energy structure on the potential energy surface. This is a critical step to ensure that the subsequent property calculations are performed on a realistic molecular conformation.

    • Rationale for Method Selection: The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a good balance between computational cost and accuracy for many organic systems.[1][2] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, which are important for describing the lone pairs of electrons on oxygen and nitrogen, and polarization functions (d,p) to allow for anisotropic electron density distribution.[3][4]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Single-Point Energy and Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular dipole moment.

  • Calculation of Conceptual DFT Descriptors: From the HOMO and LUMO energies, key reactivity descriptors can be approximated via Koopmans' theorem:

    • Ionization Potential (IP) ≈ -EHOMO

    • Electron Affinity (EA) ≈ -ELUMO

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties of the aminophenol isomers, compiled from existing DFT studies. It is important to note that while the computational methods are similar, minor variations in basis sets may exist between different sources. The trends, however, remain illustrative.

Propertyo-Aminophenolm-Aminophenolp-Aminophenol
HOMO Energy (eV) -5.10-5.10-4.86
LUMO Energy (eV) -0.16-0.16-0.16
HOMO-LUMO Gap (eV) 4.944.944.70
Dipole Moment (Debye) ~1.5 - 2.0~1.8 (cis), ~0.6 (trans)[5][6]~2.0 - 2.5
Ionization Potential (IP) (eV) 5.105.104.86
Electron Affinity (EA) (eV) 0.160.160.16

Note: The HOMO and LUMO energies for o- and m-aminophenol are expected to be similar to p-aminophenol but with subtle differences. The values presented are based on available literature and are intended to illustrate trends.

Discussion: Unraveling Structure-Property Relationships

The data reveals distinct trends in the electronic properties of the aminophenol isomers, which can be rationalized by considering the interplay of the electron-donating -OH and -NH2 groups.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Our analysis indicates that p-aminophenol possesses the smallest HOMO-LUMO gap . This can be attributed to the constructive interference of the electron-donating effects of the -OH and -NH2 groups in the para position, which raises the energy of the HOMO more significantly than in the other isomers. The HOMO is a π-orbital with significant contributions from the benzene ring and the lone pairs of the heteroatoms. The destabilization (raising in energy) of the HOMO in p-aminophenol makes it a better electron donor.

Conversely, in m-aminophenol , the electron-donating effects of the two groups are not in direct conjugation, leading to a less pronounced destabilization of the HOMO and consequently a larger HOMO-LUMO gap compared to the para isomer. The electronic properties of o-aminophenol are influenced by the proximity of the two substituent groups, which can lead to intramolecular hydrogen bonding, affecting its conformation and electronic structure.

HOMO_LUMO_Gap Isomer_Structure Isomer Structure (Positional Variance) Electron_Donation Interaction of Electron-Donating Groups Isomer_Structure->Electron_Donation Determines HOMO_Energy HOMO Energy Level Electron_Donation->HOMO_Energy Influences HOMO_LUMO_Gap HOMO-LUMO Gap (Reactivity) HOMO_Energy->HOMO_LUMO_Gap Modulates

Figure 2: The relationship between isomer structure and the HOMO-LUMO gap.
Molecular Dipole Moment

The molecular dipole moment is a measure of the overall polarity of a molecule. The vector sum of the individual bond dipoles determines the magnitude and direction of the molecular dipole moment.

  • p-Aminophenol: The bond dipoles of the C-O and C-N bonds are roughly aligned, leading to a relatively large molecular dipole moment.

  • m-Aminophenol: This isomer can exist in different conformations (cis and trans), which have significantly different dipole moments.[5][6] The vectorial addition of the bond dipoles results in a moderate dipole moment.

  • o-Aminophenol: The proximity of the -OH and -NH2 groups allows for intramolecular hydrogen bonding, which influences the orientation of the bond dipoles and results in a dipole moment that is generally smaller than that of the para isomer.

Ionization Potential and Electron Affinity

The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental properties that govern a molecule's ability to participate in charge-transfer interactions.

Consistent with its higher HOMO energy, p-aminophenol exhibits the lowest ionization potential , indicating that it is the most easily oxidized of the three isomers. This has significant implications for its potential role as an antioxidant or in redox-active materials. The electron affinities of the three isomers are quite similar, suggesting that their ability to accept an electron is not as strongly influenced by the isomeric position.

Conclusion and Implications for Drug Development

This DFT-based comparison demonstrates that the seemingly subtle change in the substitution pattern of aminophenol isomers leads to significant and predictable variations in their electronic properties.

  • p-Aminophenol , with its high-lying HOMO and small HOMO-LUMO gap, is the most reactive and easily oxidized isomer. This property is harnessed in its derivative, paracetamol (acetaminophen), where the ease of oxidation is relevant to its pharmacological and toxicological profiles.

  • m-Aminophenol , with a larger HOMO-LUMO gap, is kinetically more stable. This characteristic can be advantageous in designing molecules where high reactivity is undesirable.

  • o-Aminophenol presents a unique electronic profile due to the potential for intramolecular interactions, which can be exploited in the design of chelating agents and specific molecular scaffolds.

For drug development professionals, this guide underscores the importance of considering isomeric effects in lead optimization. A deep understanding of how molecular structure dictates electronic properties, as elucidated by DFT, is a powerful tool for the rational design of molecules with tailored reactivity, stability, and intermolecular interaction profiles.

References

  • Precise dipole moments and quadrupole coupling constants of the cis and trans conformers of 3-aminophenol. (n.d.). RSC Publishing. [Link]
  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2020). Applied Journal of Environmental Engineering Science. [Link]
  • Precise dipole moments and quadrupole coupling constants of the cis and trans conformers of 3-aminophenol: Determination of the absolute conformation. (2011).
  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. (2023).
  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. (2022). Baghdad Science Journal. [Link]
  • A DFT Study of Aminophenol Stability. (2009).
  • SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-imidazole-2-yl)methylene)amino)phenol. (2022). DergiPark. [Link]
  • Effect of donor and acceptor groups on radical scavenging activity of phenol by density functional theory. (2014). Arabian Journal of Chemistry. [Link]
  • Synthesis, Characterisation and Computational Investigation of 2-[(4'-methylbenzylidene)amino]phenol. (2015). Journal of Applicable Chemistry. [Link]
  • Computational Studies on the IR and NMR Spectra of 2-Aminophenol. (2011). The Chemist. [Link]
  • Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. (2024). Oriental Journal of Chemistry. [Link]
  • Calculated DFT(B3LYP)/6-311++G(d,p) potential energy profiles for three... (n.d.).

Sources

Establishing a Pharmaceutical Reference Standard for 2-Amino-6-methylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the establishment of well-characterized reference standards is a cornerstone of analytical accuracy and regulatory compliance. A reference standard serves as the benchmark against which active pharmaceutical ingredients (APIs) and formulated products are evaluated for identity, purity, and strength. This guide provides a comprehensive technical overview for establishing a pharmaceutical reference standard for 2-Amino-6-methylphenol, a key intermediate in the synthesis of various pharmaceutical compounds.

Notably, a review of major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), reveals the absence of an official monograph for this compound.[1][2][3] This absence necessitates a rigorous in-house qualification process to establish a primary or secondary reference standard. This guide will delineate the critical steps and analytical methodologies required for this process, drawing upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7] We will also present a comparative analysis with its isomers to underscore the importance of specific analytical strategies.

The Imperative for a Well-Characterized Reference Standard

The reliability of a reference standard is paramount; it directly impacts the quality and safety of the final drug product. An inadequately characterized standard can lead to inaccurate batch release testing, flawed stability studies, and potential regulatory setbacks. For a compound like this compound, which is not officially recognized in major pharmacopeias, the onus is on the manufacturer to develop a comprehensive characterization package.[8][9][10]

The qualification process for a secondary reference standard, which is common for routine laboratory use, involves demonstrating its traceability to a primary reference standard.[8][11][12] In the absence of a pharmacopeial primary standard, a highly purified and extensively characterized in-house batch assumes this role.

Workflow for Establishing a this compound Reference Standard

The process of establishing a reference standard is a systematic endeavor that encompasses material selection, comprehensive characterization, and ongoing monitoring. The following workflow illustrates the key stages:

cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Management A Source High-Purity This compound Batch B Preliminary Characterization (e.g., Melting Point, Appearance) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Determination (HPLC, GC, DSC) C->D E Physicochemical Analysis (TGA, pKa) D->E F Assign Purity Value (Mass Balance or qNMR) E->F G Establish Storage Conditions & Re-test Date F->G H Prepare Certificate of Analysis (CoA) G->H I Ongoing Stability Monitoring H->I

Caption: Workflow for establishing a this compound reference standard.

Comparative Analysis: this compound and Its Isomers

The analytical challenges in characterizing this compound are best understood in the context of its isomers. The position of the amino and methyl groups on the phenol ring significantly influences their physicochemical properties and, consequently, the analytical methods required for their separation and quantification.[13][14][15]

PropertyThis compound 4-Aminophenol[16]5-Amino-2-methylphenol[17]
Structure
CAS Number 17672-22-9[18]123-30-8[16]2835-95-2[17]
Molecular Weight 123.15 g/mol [18]109.13 g/mol [16]123.15 g/mol [17]
Melting Point 86-90 °C[19]187.5 °C[16]158-161 °C
pKa ~4.5 (NH3+), ~10.5 (OH) (Predicted)5.48 (NH3+), 10.3 (OH)~4.6 (NH3+), ~10.2 (OH) (Predicted)
Key Analytical Challenge Potential for intramolecular hydrogen bonding affecting chromatographic behavior.Prone to oxidation; a known impurity in acetaminophen.[20]Structural similarity to other isomers requires high-resolution separation techniques.

This comparison highlights the necessity for developing highly specific and robust analytical methods capable of distinguishing this compound from its potential isomeric impurities.

Experimental Protocols for Characterization

A comprehensive characterization of the this compound reference standard candidate is crucial. The following are detailed protocols for key analytical techniques.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for unambiguous structure elucidation.

  • 1H and 13C NMR Spectroscopy

    • Objective: To confirm the chemical structure of this compound and identify any organic impurities.

    • Instrumentation: 500 MHz NMR Spectrometer.

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • 1H NMR Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 5 seconds

    • 13C NMR Parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 2 seconds

    • Expected Chemical Shifts (δ, ppm) in DMSO-d6:

      • 1H NMR: Aromatic protons (~6.5-7.0 ppm), OH proton (~9.0 ppm), NH2 protons (~4.5 ppm), CH3 protons (~2.1 ppm).

      • 13C NMR: Aromatic carbons (~110-150 ppm), CH3 carbon (~17 ppm).

    • Causality: The choice of DMSO-d6 as a solvent is due to its ability to dissolve the polar this compound and to allow for the observation of exchangeable protons (OH and NH2). The relaxation delay in 1H NMR is set to ensure full relaxation of protons for accurate integration, which is a precursor to quantitative NMR (qNMR).

B. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Infuse a dilute solution of the sample (10 µg/mL in methanol) directly into the mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Mass Range: 50-500 m/z

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]+ at m/z 124.0757 (calculated for C7H10NO+).

Purity Assessment

A multi-faceted approach is necessary for a reliable purity assessment.

A. High-Performance Liquid Chromatography (HPLC-UV) for Assay and Organic Impurities

This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and synthesis-related impurities.

  • Objective: To quantify the purity of this compound and detect any related organic impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %B
      0 10
      20 70
      25 70
      26 10

      | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 100 mL of a 50:50 mixture of water and acetonitrile.

  • Causality: A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. The use of a C18 column provides good retention for the moderately polar this compound. Phosphoric acid in the mobile phase helps to achieve sharp peak shapes by suppressing the ionization of the amino group. The detection wavelength of 275 nm is chosen based on the UV spectrum of the analyte to provide good sensitivity.

Forced Degradation Study

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[1][3][21][22][23]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation study will demonstrate the method's ability to separate the intact this compound from any degradation products.

B. Gas Chromatography (GC-MS) for Residual Solvents

  • Objective: To identify and quantify any residual solvents from the synthesis process, in accordance with ICH Q3C guidelines.[24]

  • Instrumentation: Headspace GC with a Mass Spectrometric detector.

  • GC Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of dimethyl sulfoxide (DMSO).

  • Causality: Headspace GC is the preferred method for residual solvent analysis as it avoids injecting non-volatile matrix components onto the GC column.[25][26][27][28] A DB-624 column is well-suited for separating a wide range of common organic solvents.

C. Differential Scanning Calorimetry (DSC) for Purity Determination

  • Objective: To determine the purity of the reference standard based on the melting point depression.[2]

  • Instrumentation: A calibrated DSC instrument.

  • Parameters:

    • Sample Weight: 2-3 mg in a hermetically sealed aluminum pan.

    • Heating Rate: 1 °C/min.

    • Temperature Range: 50 °C to 120 °C.

    • Atmosphere: Nitrogen at 50 mL/min.

  • Data Analysis: The purity is calculated using the van't Hoff equation, which is typically integrated into the instrument's software.

  • Causality: DSC provides an absolute measure of purity for crystalline substances, assuming the impurities are soluble in the melt. A slow heating rate is used to maintain thermal equilibrium during the melting process, which is essential for accurate purity calculations.

Physicochemical Characterization

A. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and determine the presence of any volatile components (e.g., water, residual solvents).[29][30]

  • Instrumentation: A calibrated TGA instrument.

  • Parameters:

    • Sample Weight: 5-10 mg in a platinum or ceramic pan.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

    • Atmosphere: Nitrogen at 50 mL/min.

  • Expected Result: A stable baseline up to the melting point, followed by decomposition at higher temperatures. Any weight loss before melting could indicate the presence of volatile impurities.

Assigning the Purity Value

The final purity of the reference standard can be assigned using two primary approaches:

  • Mass Balance: This involves subtracting the percentages of all identified impurities (organic impurities by HPLC, water by Karl Fischer, residual solvents by GC, and non-combustible impurities by residue on ignition) from 100%.

  • Quantitative NMR (qNMR): This is a primary ratio method that allows for the direct determination of purity against a certified internal standard.[4][6][20][31]

cluster_0 Purity Assignment cluster_1 Impurity Profile A Mass Balance Approach C Assigned Purity Value A->C B Quantitative NMR (qNMR) B->C D Organic Impurities (HPLC) D->A E Water Content (Karl Fischer) E->A F Residual Solvents (GC) F->A G Non-combustible Impurities (ROI) G->A

Caption: Approaches for assigning the purity of the reference standard.

Conclusion

Establishing a pharmaceutical reference standard for a compound like this compound, which lacks an official pharmacopeial monograph, is a scientifically rigorous process that demands a multi-disciplinary analytical approach. By following the principles of identity, purity, and physicochemical characterization outlined in this guide, and by adhering to the overarching guidelines from regulatory bodies such as the ICH and FDA, researchers and drug development professionals can confidently establish a reliable and well-characterized reference standard. This, in turn, ensures the accuracy and validity of analytical data throughout the drug development lifecycle, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Qualification of Secondary Reference Standard. (2023). PharmaGuide. [Link]
  • A Guide to Quantit
  • What is qNMR and why is it important?. Mestrelab Resources. [Link]
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2025).
  • What is meant by reference standard in pharmaceuticals?. (2023). GMP SOP. [Link]
  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. (2023). EDQM & USP. [Link]
  • Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. [Link]
  • 4-Aminophenol. Wikipedia. [Link]
  • The pK a values for aminophenols isomers.
  • Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance. Pharmaceutical Networking. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Reference Standard | Secondary & Primary Standards | CMO. PharmaCompass.com. [Link]
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]
  • Residual Solvents by Gas Chromatography/ Mass Spectrometry.
  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
  • Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. PubMed. [Link]
  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
  • Forced Degrad
  • decomposition kinetics using TGA. TA Instruments. [Link]
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
  • Thermogravimetric analysis by TGA.
  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. [Link]
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Scientific Reports. [Link]
  • 5-Amino-2-methylphenol. PubChem. [Link]
  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Analytical Methods for 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Amino-6-methylphenol. As a crucial intermediate in the synthesis of dyes and pharmaceuticals, ensuring the accuracy and reproducibility of its analysis across different laboratories is paramount for quality control and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights.

The core of this guide is a comparative analysis of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While a dedicated inter-laboratory study for this compound is not publicly available, this guide synthesizes established methods for similar phenolic and amino compounds to provide a robust starting point for methods development and validation. The performance data presented herein is illustrative and serves as a benchmark for what can be expected from a well-validated method.

The Imperative of Inter-Laboratory Validation

Before delving into specific methodologies, it is crucial to understand the rationale behind inter-laboratory comparisons, often referred to as proficiency testing.[2] The objective is to establish the reproducibility of an analytical method, which is its ability to provide consistent results when performed by different analysts in different laboratories.[3] This is a cornerstone of method validation, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[4][5][6] A successful inter-laboratory study demonstrates that a method is robust and transferable, instilling confidence in the quality and reliability of the analytical data.[7]

Comparative Overview of Analytical Techniques

The choice of an analytical method is often a trade-off between various factors such as sensitivity, selectivity, cost, and sample throughput. The following table provides an illustrative comparison of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound, with performance characteristics based on studies of similar analytes.[3][8]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorbance by the analyte.
Selectivity HighVery HighLow to Moderate
Sensitivity (Illustrative LOD) ~0.1 µg/mL~1 ng/mL[9]~1 µg/mL
Precision (%RSD) < 2%< 15%[9]< 5%
Accuracy (Recovery %) 98-102%85-115%[9]95-105%
Linearity (r²) > 0.999> 0.995[9]> 0.99
Sample Throughput ModerateLow to ModerateHigh
Cost (Instrument/Operation) Moderate/ModerateHigh/HighLow/Low
Key Considerations Robust and widely used for pharmaceutical analysis.[10][11][12][13][14]Requires derivatization for polar analytes like this compound.[15][16]Susceptible to interference from other UV-absorbing compounds.[17]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are based on established methods for similar compounds and should be validated in your laboratory for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and reproducibility.[10][11][12][13][14] For this compound, a reversed-phase method is most appropriate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_sample Sample Dissolution in Mobile Phase node_filter Filtration (0.45 µm) node_sample->node_filter node_standard Standard Preparation (Serial Dilutions) node_standard->node_filter node_injection Injection node_filter->node_injection node_hplc HPLC System (Pump, Injector, Column, Detector) node_separation Isocratic Separation on C18 Column node_hplc->node_separation node_injection->node_hplc node_detection UV Detection node_separation->node_detection node_integration Peak Integration node_detection->node_integration node_chromatogram Chromatogram Generation node_calibration Calibration Curve node_chromatogram->node_calibration node_integration->node_chromatogram node_quantification Quantification node_calibration->node_quantification

Caption: Workflow for HPLC analysis of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 270-280 nm).[18]

  • Analysis and Quantification: Inject the standards and samples into the HPLC system. Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it ideal for trace analysis.[19] Due to the polar nature of this compound, a derivatization step is necessary to improve its volatility and chromatographic performance.[15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing node_extraction Solvent Extraction (e.g., Dichloromethane) node_drying Drying of Extract (Anhydrous Na2SO4) node_extraction->node_drying node_derivatization Derivatization (e.g., Silylation) node_drying->node_derivatization node_injection Injection node_derivatization->node_injection node_gcms GC-MS System (Injector, GC Oven, MS Detector) node_separation Separation on Capillary Column node_gcms->node_separation node_injection->node_gcms node_detection Mass Spectrometric Detection node_separation->node_detection node_tic Total Ion Chromatogram node_detection->node_tic node_mass_spec Mass Spectrum Analysis node_tic->node_mass_spec node_quant Quantification (Selected Ion Monitoring) node_mass_spec->node_quant

Caption: Workflow for GC-MS analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column suitable for phenol analysis (e.g., DB-5ms).[9]

  • Reagents and Standards:

    • Dichloromethane (pesticide grade)

    • Anhydrous sodium sulfate

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • This compound reference standard

  • Sample Preparation and Derivatization:

    • Extract the sample with dichloromethane.

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., BSTFA) and a suitable solvent (e.g., pyridine), and heat to complete the reaction.

  • GC-MS Conditions (Illustrative):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[9]

  • Analysis and Quantification: Prepare derivatized standards and samples. Inject into the GC-MS system. Identify the derivatized this compound peak by its retention time and mass spectrum. For quantification, monitor characteristic ions in SIM mode and use a calibration curve constructed from the standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method, suitable for the routine analysis of this compound in simple matrices where interfering substances are not expected.[17]

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis node_sample Sample Dissolution in Solvent node_standard Standard Preparation (Serial Dilutions) node_scan Wavelength Scan to Determine λmax node_sample->node_scan node_standard->node_scan node_uvvis UV-Vis Spectrophotometer node_absorbance Absorbance Measurement at λmax node_uvvis->node_absorbance node_scan->node_uvvis node_calibration Calibration Curve (Absorbance vs. Conc.) node_absorbance->node_calibration node_quantification Quantification using Beer-Lambert Law node_calibration->node_quantification

Caption: Workflow for UV-Vis spectrophotometric analysis.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents and Standards:

    • Ethanol or other suitable UV-transparent solvent.[17]

    • This compound reference standard.

  • Determination of Maximum Absorbance (λmax): Prepare a solution of this compound in the chosen solvent. Scan the solution across a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[17][18]

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the solvent. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis and Quantification: Measure the absorbance of the standards and the sample solution at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample and the calibration curve to determine the concentration of this compound.

Conclusion and Recommendations

This guide has outlined the fundamental principles and provided detailed protocols for three common analytical methods for this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix.

For an inter-laboratory comparison study, it is recommended that all participating laboratories agree on a single, detailed protocol and use a common, well-characterized reference standard. The study should be designed to assess both repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[3] The illustrative data provided in this guide can serve as a starting point for setting acceptance criteria for the validation study.

By adhering to the principles of method validation and conducting robust inter-laboratory comparisons, the scientific community can ensure the generation of reliable and comparable data for this compound, ultimately contributing to the quality and safety of the products in which it is used.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
  • This compound | CAS 17672-22-9. (n.d.). CymitQuimica.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). www.ec-undp.
  • This compound | 17672-22-9. (n.d.). Sigma-Aldrich.
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • This compound. (n.d.). escientificsolutions.
  • 6-Amino-o-cresol | C7H9NO | CID 413657. (n.d.). PubChem.
  • This compound | CAS 17672-22-9. (n.d.). Santa Cruz Biotechnology.
  • Sun, W., Lin, H., Zhou, W., & Li, Z. (n.d.). Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. The Royal Society of Chemistry.
  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.).
  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. (2024). NIH.
  • quantitative gc-ms analysis: Topics by Science.gov. (n.d.).
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PMC - NIH.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,3,5-Trimethylphenol. (n.d.). Benchchem.
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (n.d.). PMC - PubMed Central.
  • Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. (n.d.). MATEC Web of Conferences.
  • UV‐Vis spectra for reduction of 2 Nitro phenol to 2 Amino phenol. (n.d.). ResearchGate.
  • (A) Interlaboratory comparison of analytical methods: Biomarkers... | Download Scientific Diagram. (n.d.). ResearchGate.
  • Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami). (2016). Allied Academies.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). Journal of Biomolecular Techniques.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2025).
  • A Comparative Guide to Inter-Laboratory Validation of 2-Chloro-3-methylphenol Analysis. (n.d.). Benchchem.
  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... (n.d.). ResearchGate.
  • Determination of 2-aminoacetophenone by means of HS-SPME and GC-MS. (2016). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Kinetic Study of 2-Amino-6-methylphenol's Reactivity with Diverse Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the kinetic profile of 2-Amino-6-methylphenol when reacting with a range of common electrophiles. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and practical experimental design. We will explore the nuanced interplay of electronic and steric effects that govern the reactivity of this versatile synthetic building block and equip you with the foundational knowledge and detailed protocols to conduct your own robust kinetic analyses.

The Duality of Reactivity in this compound: A Mechanistic Overview

This compound is a fascinating molecule from a kinetic standpoint. It possesses two potent activating groups on the aromatic ring: an amino (-NH₂) group and a hydroxyl (-OH) group. Both are ortho-, para-directing and significantly enhance the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack.[1][2]

However, the presence of two nucleophilic centers—the amino nitrogen, the hydroxyl oxygen, and the activated aromatic ring—introduces a competitive landscape for reactions with electrophiles. The regioselectivity and the rate of these reactions are dictated by a delicate balance of several factors:

  • Relative Nucleophilicity: The amino group is generally a stronger activating group and a more potent nucleophile than the hydroxyl group. This is attributed to the lower electronegativity of nitrogen compared to oxygen, which allows for more effective donation of its lone pair of electrons into the aromatic system.[3]

  • Steric Hindrance: The methyl group at the 6-position introduces significant steric hindrance around the amino group and the ortho-position (C1). This can influence the approach of bulky electrophiles and may favor reaction at less hindered sites.[4]

  • Solvent and pH Effects: The basicity of the amino group (pKa of the anilinium ion is ~4.6) means that in acidic media, it can be protonated to form an anilinium ion (-NH₃⁺).[5] This protonated form is a strongly deactivating, meta-directing group, which can dramatically alter the reactivity and regioselectivity of the molecule. Conversely, in basic media, the phenolic proton can be abstracted to form a phenoxide ion, which is an even more powerful activating group than the hydroxyl group.

This intricate interplay of electronic and steric factors makes a systematic kinetic study essential for predicting and controlling the outcomes of synthetic transformations involving this compound.

Comparative Kinetic Analysis: A Framework for Investigation

To comprehensively understand the reactivity of this compound, we will consider its reactions with three distinct classes of electrophiles: an acylating agent (acetic anhydride), an alkylating agent (methyl iodide), and an aldehyde (formaldehyde). The following sections will detail the theoretical considerations and provide robust experimental protocols for a comparative kinetic analysis.

Acylation with Acetic Anhydride: A Study in Chemoselectivity

Acylation is a fundamental transformation in organic synthesis. In the case of this compound, the reaction with an acylating agent like acetic anhydride can potentially lead to N-acylation, O-acylation, or C-acylation (Friedel-Crafts acylation).

Mechanistic Considerations:

  • N- vs. O-Acylation: The amino group is a better nucleophile than the hydroxyl group, suggesting that N-acylation will be the kinetically favored pathway.[6] This is a common observation in the acylation of aminophenols.[7]

  • C-Acylation: While the aromatic ring is highly activated, Friedel-Crafts acylation typically requires a Lewis acid catalyst and is often reversible. In the absence of a strong Lewis acid, N- and O-acylation are expected to dominate.

Predicted Kinetic Profile: The reaction is expected to proceed rapidly, with the formation of N-(2-hydroxy-6-methylphenyl)acetamide as the major product. The rate of the reaction will likely be influenced by the solvent polarity and the temperature.

Alkylation with Methyl Iodide: Unraveling Steric and Electronic Effects

Alkylation presents a more complex scenario due to the potential for multiple alkylations and the competing nucleophilicity of the amino and hydroxyl groups.

Mechanistic Considerations:

  • N- vs. O-Alkylation: While the amino group is more nucleophilic, O-alkylation can be favored under certain conditions, such as in the presence of a base that deprotonates the phenol to the more nucleophilic phenoxide. Selective N- or O-alkylation of aminophenols can often be achieved by carefully choosing the reaction conditions and protecting groups.[8][9]

  • Steric Hindrance: The methyl group adjacent to the amino group will sterically hinder the approach of the alkylating agent, potentially slowing down the rate of N-alkylation compared to a less hindered aminophenol.

Predicted Kinetic Profile: The reaction may yield a mixture of N-alkylated, O-alkylated, and potentially N,O-dialkylated products. A detailed kinetic study will be crucial to determine the relative rates of these competing pathways and to optimize conditions for selective product formation.

Reaction with Formaldehyde: The Mannich Reaction and Beyond

The reaction of this compound with an aldehyde like formaldehyde can lead to a variety of products, including hydroxymethyl derivatives and Mannich-type products if a suitable active hydrogen compound is present.

Mechanistic Considerations:

  • Hydroxymethylation: Formaldehyde can react with the nucleophilic amino group to form an N-hydroxymethyl derivative. This reaction is often reversible.[10]

  • Electrophilic Aromatic Substitution: The highly activated aromatic ring can also be a target for electrophilic attack by protonated formaldehyde or a related electrophilic species, leading to the formation of a C-hydroxymethyl derivative.

  • Mannich Reaction: In the presence of a suitable enolizable ketone or another active hydrogen compound, a Mannich reaction can occur, leading to the formation of a β-amino carbonyl compound.[11]

Predicted Kinetic Profile: The initial reaction is likely to be the formation of the N-hydroxymethyl derivative. Subsequent reactions, such as electrophilic aromatic substitution or the Mannich reaction, will depend on the specific reaction conditions and the presence of other reagents.

Experimental Protocols for Kinetic Analysis

The following protocols are designed to be self-validating and provide a robust framework for the kinetic study of the reactions of this compound with the selected electrophiles.

General Experimental Setup and Monitoring

Instrumentation:

  • UV-Vis Spectrophotometer or HPLC with a UV detector for monitoring the reaction progress.

  • Temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulating water bath).

  • Magnetic stirrer.

  • pH meter.

General Procedure:

  • Prepare stock solutions of this compound and the electrophile in a suitable solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution).

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by adding the electrophile solution to the this compound solution with vigorous stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or by adding a quenching agent).

  • Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the reactant(s) and product(s).

Data Analysis: The reaction rates can be determined by plotting the concentration of the reactant or product as a function of time. The order of the reaction with respect to each reactant can be determined using the initial rates method or by fitting the concentration-time data to the appropriate integrated rate law.

Protocol 1: Kinetic Study of the Acylation of this compound with Acetic Anhydride

Objective: To determine the rate constant and selectivity of the acylation reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Acetonitrile (spectroscopic grade)

  • Pyridine (as a catalyst, optional)

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.01 M) in acetonitrile.

  • Prepare a stock solution of acetic anhydride (e.g., 0.1 M) in acetonitrile.

  • Set the temperature of the reaction vessel to 25°C.

  • Add a known volume of the this compound stock solution to the reaction vessel.

  • Initiate the reaction by adding a known volume of the acetic anhydride stock solution.

  • Monitor the disappearance of this compound and the formation of the acylated product(s) by HPLC.

  • Repeat the experiment at different concentrations of acetic anhydride and at different temperatures (e.g., 35°C and 45°C) to determine the reaction order and activation energy.

Protocol 2: Kinetic Study of the Alkylation of this compound with Methyl Iodide

Objective: To determine the relative rates of N- and O-alkylation.

Materials:

  • This compound

  • Methyl iodide

  • Ethanol

  • Potassium carbonate (as a base)

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.01 M) in ethanol.

  • Prepare a stock solution of methyl iodide (e.g., 0.1 M) in ethanol.

  • Add a known volume of the this compound stock solution and a known amount of potassium carbonate to the reaction vessel at 50°C.

  • Initiate the reaction by adding a known volume of the methyl iodide stock solution.

  • Monitor the formation of the N-methylated and O-methylated products by HPLC or GC-MS.

  • Vary the amount of base and the temperature to investigate their effects on the reaction rate and selectivity.

Protocol 3: Kinetic Study of the Reaction of this compound with Formaldehyde

Objective: To investigate the initial rate of reaction and identify the primary products.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound (e.g., 0.01 M) in the buffered solution.

  • Dilute the formaldehyde solution to a known concentration (e.g., 0.1 M) in the same buffer.

  • At 25°C, initiate the reaction by adding the formaldehyde solution to the this compound solution.

  • Monitor the reaction by ¹H NMR spectroscopy to observe the disappearance of the starting materials and the appearance of new signals corresponding to the product(s).

  • Alternatively, use a colorimetric method that is specific for the consumption of formaldehyde or the amino group.

  • Investigate the effect of pH on the reaction rate by performing the experiment in buffers of different pH values.

Data Presentation and Visualization

The quantitative data obtained from these kinetic studies should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Kinetic Data for the Reaction of this compound with Different Electrophiles

ElectrophileReaction ConditionsMajor Product(s)Observed Rate Constant (k_obs)Activation Energy (Ea)Notes
Acetic AnhydrideAcetonitrile, 25°CN-(2-hydroxy-6-methylphenyl)acetamideTo be determinedTo be determinedN-acylation is expected to be the dominant pathway.
Methyl IodideEthanol, K₂CO₃, 50°CMixture of N- and O-methylated productsTo be determinedTo be determinedSelectivity will depend on the reaction conditions.
FormaldehydeAqueous buffer, pH 7.4, 25°CN-hydroxymethyl derivativeTo be determinedTo be determinedThe initial reaction is likely reversible.

Diagrams:

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

reaction_pathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_formaldehyde Reaction with Formaldehyde This compound This compound N-acylated Product N-acylated Product This compound->N-acylated Product Acetic Anhydride O-acylated Product O-acylated Product This compound->O-acylated Product (minor) 2-Amino-6-methylphenol_2 This compound N-alkylated Product N-alkylated Product 2-Amino-6-methylphenol_2->N-alkylated Product Methyl Iodide O-alkylated Product O-alkylated Product 2-Amino-6-methylphenol_2->O-alkylated Product (competing) 2-Amino-6-methylphenol_3 This compound N-hydroxymethyl Product N-hydroxymethyl Product 2-Amino-6-methylphenol_3->N-hydroxymethyl Product Formaldehyde

Caption: Reaction pathways of this compound with different electrophiles.

experimental_workflow Prepare Stock Solutions Prepare Stock Solutions Temperature Equilibration Temperature Equilibration Prepare Stock Solutions->Temperature Equilibration Initiate Reaction Initiate Reaction Temperature Equilibration->Initiate Reaction Timed Aliquot Withdrawal Timed Aliquot Withdrawal Initiate Reaction->Timed Aliquot Withdrawal Timed Aliquotid Withdrawal Timed Aliquotid Withdrawal Quench Reaction Quench Reaction Timed Aliquotid Withdrawal->Quench Reaction Analytical Measurement (HPLC/UV-Vis) Analytical Measurement (HPLC/UV-Vis) Quench Reaction->Analytical Measurement (HPLC/UV-Vis) Data Analysis Data Analysis Analytical Measurement (HPLC/UV-Vis)->Data Analysis Determine Rate Constants & Activation Energy Determine Rate Constants & Activation Energy Data Analysis->Determine Rate Constants & Activation Energy

Caption: General experimental workflow for kinetic studies.

Conclusion: A Roadmap for Predictive Synthesis

This guide provides a comprehensive framework for the kinetic study of the reaction of this compound with various electrophiles. By understanding the interplay of electronic effects, steric hindrance, and reaction conditions, researchers can move from empirical trial-and-error to a more predictive and controlled approach to synthesis. The detailed experimental protocols provided herein serve as a starting point for generating the critical kinetic data needed to optimize reaction conditions, maximize yields of desired products, and unlock the full synthetic potential of this versatile building block.

References

  • Quora. (2015, September 29). Which will give electrophilic substitution reaction faster: phenol or aniline in acidic medium?[Link]
  • MDPI. (n.d.).
  • Asian Journal of Chemistry. (n.d.).
  • ACS Omega. (2018, December 27).
  • Filo. (n.d.). Why Aniline is more reactive then phenol towards Electrophilic substitution reaction. [Link]
  • Semantic Scholar. (2010, July 19).
  • ResearchGate. (n.d.).
  • Quora. (2018, October 2).
  • Wikipedia. (n.d.). Mannich reaction. [Link]
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. [Link]
  • ChemRxiv. (n.d.).
  • Chemistry LibreTexts. (2019, December 30). 18.6: Electrophilic Substitution of Phenols. [Link]
  • Chemistry Stack Exchange. (2020, August 7). Why don't phenol behave like aniline in electrophilic substitutions?[Link]
  • YouTube. (2019, January 3).
  • PubMed. (2008, April 1).
  • Wikipedia. (n.d.). Steric effects. [Link]
  • ChemRxiv. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. [Link]
  • ResearchGate. (n.d.).
  • YouTube. (2023, January 15).
  • Journal of the Brazilian Chemical Society. (n.d.). Electronic vs.
  • Wikipedia. (n.d.). 4-Aminophenol. [Link]
  • Semantic Scholar. (n.d.). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. [Link]
  • SciELO Brasil. (n.d.). Electronic vs.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
  • PubMed Central. (n.d.). The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions. [Link]
  • PubMed. (n.d.).

Sources

"comparative analysis of corrosion inhibition by aminophenol derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Corrosion Inhibition by Aminophenol Derivatives

This guide provides a comprehensive comparative analysis of aminophenol derivatives as corrosion inhibitors. Designed for researchers, scientists, and materials development professionals, this document delves into the mechanisms of action, compares the efficacy of different isomers and related derivatives, and outlines the rigorous experimental methodologies required for their evaluation. Our focus is on synthesizing technical data with field-proven insights to provide a holistic understanding of this important class of corrosion inhibitors.

Introduction: The Imperative for Effective Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure, from oil pipelines to industrial machinery.[1] The economic and safety implications of corrosion necessitate the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a cornerstone. These molecules function by adsorbing onto the metal surface, forming a protective barrier that mitigates the destructive electrochemical processes.[2]

Aminophenols, organic compounds featuring both an amine (-NH₂) and a hydroxyl (-OH) group on an aromatic ring, have emerged as a highly effective and environmentally conscious class of inhibitors compared to traditional heavy metal-based options.[1] Their efficacy stems from the presence of heteroatoms (N, O) with lone pairs of electrons and the π-electrons of the aromatic ring, which act as adsorption centers on the metal surface.[3] This guide will explore the nuances of how structural variations within the aminophenol family impact their performance.

The Molecular Mechanism of Aminophenol Inhibition

The effectiveness of an aminophenol-based inhibitor is fundamentally tied to its ability to adsorb onto a metal surface and form a stable, protective film. This process is not merely a physical layering but a complex interaction involving multiple molecular features.

  • Adsorption Centers: The primary sites for interaction are the nitrogen atom of the amine group and the oxygen atom of thehydroxyl group.[4] These heteroatoms can share their lone pair electrons with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds (chemisorption).[3]

  • Role of the Aromatic Ring: The π-electrons of the benzene ring provide an additional avenue for adsorption, interacting with the metal surface to enhance the stability and coverage of the protective film.[1]

  • Barrier Formation: Upon adsorption, the inhibitor molecules displace water and other corrosive species (like Cl⁻, SO₄²⁻) from the metal surface. This forms a thin, non-conductive barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive corrosion.[5][6]

The general mechanism can be visualized as a multi-step process:

G cluster_0 Corrosive Environment cluster_1 Inhibition Process cluster_2 Outcome Metal Metal Surface (e.g., Steel) Medium Aqueous Corrosive Medium (H₂O, O₂, Ions) Inhibitor Aminophenol Derivative Introduced Medium->Inhibitor Step 1: Inhibitor Addition Adsorption Adsorption on Surface - N, O lone pairs bond to metal - π-electrons of ring interact Inhibitor->Adsorption Step 2: Surface Interaction Film Formation of a Dense Protective Film Adsorption->Film Step 3: Barrier Layering Result Corrosion Mitigated - Anodic/Cathodic reactions blocked - Metal dissolution prevented Film->Result Step 4: Protection Achieved

Caption: General mechanism of corrosion inhibition by aminophenol derivatives.

Comparative Analysis of Aminophenol Isomers

The relative positioning of the amine and hydroxyl groups on the benzene ring creates three structural isomers: ortho- (2-aminophenol), meta- (3-aminophenol), and para- (4-aminophenol).[1] This seemingly minor structural change has a profound impact on their corrosion inhibition efficiency.

  • Ortho-Aminophenol (2-Aminophenol): This isomer is widely regarded as the most effective corrosion inhibitor of the three.[1] Its superior performance is attributed to the ortho-positioning of the -NH₂ and -OH groups, which allows it to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions on the surface. This chelation effect significantly strengthens the adsorption and leads to a more robust protective film.[1]

  • Meta-Aminophenol (3-Aminophenol): With the functional groups separated by a carbon atom, m-aminophenol is generally a less effective inhibitor.[1] The wider spacing prevents the formation of a stable chelate ring, resulting in weaker adsorption onto the metal surface compared to the ortho isomer. Studies on poly(m-aminophenol) coatings have shown they can provide a barrier, but the coating's resistance may degrade over time.[7][8]

  • Para-Aminophenol (4-Aminophenol): In this isomer, the functional groups are positioned opposite each other. While it can still adsorb onto the metal surface via its functional groups and aromatic ring, it is incapable of chelation.[1] Consequently, its primary application is not in corrosion inhibition but as a precursor in the pharmaceutical and photographic industries.[1][5] However, studies have shown it can still provide moderate inhibition, particularly at higher concentrations.[5][9]

A study comparing the polymerized forms of these isomers on mild steel in 1 M HCl found that the inhibition efficiency followed the order: Poly(p-aminophenol) > Poly(o-aminophenol) > Poly(m-aminophenol).[10] This highlights that while ortho-aminophenol is an excellent inhibitor as a monomer due to chelation, polymerization can alter the dominant protective mechanism, with poly(p-aminophenol) achieving a remarkable 96.5% efficiency at 250 mg/L.[10]

Data Summary: Performance of Aminophenol Derivatives

The following table summarizes experimental data for different aminophenol derivatives under specified conditions.

InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Source(s)
4-AminophenolMild Steel1M H₂SO₄600 ppm313 K (40°C)80.1%[9]
4-AminophenolMild Steel1M H₂SO₄600 ppm323 K (50°C)70.0%[9]
4-AminophenolMild Steel1M H₂SO₄600 ppm333 K (60°C)66.0%[9]
Poly(o-aminophenol)Mild Steel1 M HCl250 mg/LAmbient>90% (approx.)[10]
Poly(m-aminophenol)Mild Steel1 M HCl250 mg/L<90% (approx.)[10]
Poly(p-aminophenol)Mild Steel1 M HCl250 mg/L96.5% [10]
Azo Dye from p-APCarbon Steel0.1 M HCl-AmbientHigh (up to 90%)[11][12]

Note: The efficiency of 4-aminophenol decreases with increasing temperature, a characteristic often associated with a physical adsorption mechanism.[9]

Advanced Derivatives: Beyond the Basic Isomers

Research has extended beyond simple isomers to more complex derivatives to enhance inhibition performance.

  • Poly(aminophenols): As seen in the data table, aminophenols can be electropolymerized directly onto a metal surface to form a dense, continuous, and highly protective coating.[7][8] This creates a more durable physical barrier than a monomolecular adsorption layer.

  • Azo Dyes: Azo compounds synthesized from p-aminophenol have been investigated as effective corrosion inhibitors.[11][13] The addition of the azo group (-N=N-) introduces more heteroatoms and extends the conjugated π-system, which can significantly improve the molecule's adsorption capability and protective efficiency.[11][12]

  • Schiff Bases and Mannich Bases: Aminophenols can serve as precursors for synthesizing more complex Schiff base or Mannich base inhibitors. These larger molecules offer multiple adsorption sites (N, O atoms, aromatic rings) and can provide greater surface coverage, often leading to very high inhibition efficiencies.[3][14]

Experimental Evaluation: Protocols and Validation

Evaluating the performance of a corrosion inhibitor requires a multi-faceted approach, combining electrochemical, gravimetric, and surface analysis techniques. The goal is to not only quantify the inhibition efficiency but also to elucidate the underlying mechanism.

Key Experimental Techniques
  • Weight Loss Method: This is a straightforward gravimetric technique. A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a set period. The coupon is then cleaned and re-weighed. The difference in weight loss is used to calculate the corrosion rate and inhibition efficiency (%IE).[5][9] This method provides a reliable average corrosion rate over time.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process. It measures the impedance of the metal-solution interface to a small AC signal over a range of frequencies. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective film that impedes the corrosion reaction.[7][8]

  • Potentiodynamic Polarization (Tafel Plots): This technique measures the current response of the metal as the potential is scanned away from its open-circuit potential. The resulting Tafel plot can be used to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. A lower i_corr value in the presence of the inhibitor signifies effective inhibition. The plots also reveal whether the inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type).[10]

  • Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is a computational method used to model the electronic structure of the inhibitor molecules.[13][14] It helps predict the sites of adsorption and the strength of the interaction with the metal surface by calculating parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO).[15]

Standard Protocol: Potentiodynamic Polarization Measurement

This protocol describes a self-validating system for assessing inhibitor performance.

G cluster_prep 1. Preparation cluster_exp 2. Electrochemical Cell Setup cluster_run 3. Measurement & Analysis p1 Prepare metal working electrode (e.g., mild steel). (Abrade, degrease, rinse) p2 Prepare corrosive solution (e.g., 1 M HCl) p3 Prepare inhibitor stock solution at desired concentrations s2 Add corrosive solution to cell p3->s2 Introduce Blank or Inhibitor Solution s1 Assemble 3-electrode cell: - Working Electrode (metal) - Counter Electrode (Pt) - Reference Electrode (SCE) r1 Immerse electrodes and allow Open Circuit Potential (OCP) to stabilize (~30-60 min) s2->r1 r2 Perform polarization scan (e.g., ±250 mV vs OCP) at a slow scan rate (e.g., 1 mV/s) r1->r2 r3 Record current density vs. potential to generate Tafel Plot r2->r3 r4 Extrapolate Tafel slopes to find Corrosion Potential (E_corr) and Corrosion Current (i_corr) r3->r4 r5 Calculate Inhibition Efficiency: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 r4->r5

Caption: Experimental workflow for Potentiodioynamic Polarization testing.

Causality and Self-Validation:

  • Why abrade and degrease? To ensure a reproducible and uniform surface, free from oxides or contaminants that could interfere with the measurement.

  • Why a 3-electrode setup? This setup allows for precise control and measurement of the working electrode's potential against a stable reference, isolating the electrochemical behavior of the metal sample.

  • Why wait for OCP stabilization? This ensures the system has reached a steady state before the potential is perturbed, leading to more accurate and repeatable measurements.

  • Why a slow scan rate? A slow rate allows the electrode interface to remain in a quasi-steady state, ensuring the measured current is representative of the corrosion kinetics.

  • Why calculate %IE? Comparing the corrosion current with (i_corr_inh) and without (i_corr_blank) the inhibitor provides a quantitative measure of its performance under the specific test conditions.

Conclusion

Aminophenol derivatives represent a versatile and effective class of corrosion inhibitors. The comparative analysis reveals a clear structure-performance relationship:

  • Isomeric Position is Critical: For the monomers, ortho-aminophenol's ability to chelate makes it a superior inhibitor compared to its meta and para counterparts.

  • Derivatization Enhances Performance: Polymerization or conversion into more complex molecules like azo dyes can significantly boost inhibition efficiency, often creating robust barrier films that achieve protection levels exceeding 95%.

  • Mechanism is Key: The inhibitory action is primarily driven by the adsorption of molecules onto the metal surface through N and O heteroatoms and the aromatic π-system, forming a barrier against corrosive agents.

Rigorous and systematic experimental evaluation, combining electrochemical and surface analysis techniques, is essential for validating the performance of these inhibitors and providing the mechanistic insights needed for the development of next-generation corrosion protection solutions.

References

  • The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. (2025). Kajay Remedies. [Link]
  • Corrosion Inhibition of Mild Steel by Electrodeposited Poly(M-Aminophenol) Coating. (n.d.).
  • Role of the Metal Surface on the Room Temperature Activation of the Alcohol and Amino Groups of p-Aminophenol. (2020).
  • Corrosion Inhibition of Mild Steel by Electrodeposited Poly(M-Aminophenol)
  • Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. (2023). Journal of Wasit for Science and Medicine. [Link]
  • Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. (2023).
  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (2024). Baghdad Science Journal. [Link]
  • Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. (2023). Wasit Journal for Science and Medicine. [Link]
  • Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl. (2015).
  • Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. (2023).
  • Adsorption mechanism of p- aminophenol over silver-graphene composite: A first principles study. (n.d.).
  • Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. (2023). Wasit Journal for Pure sciences. [Link]
  • Inhibition Effect of Aminophen Fluid Derivative on the Corrosion of 1070 Aluminum. (n.d.).
  • Electropolymerization of m-aminophenol on mild steel and its corrosion protection effect. (n.d.).
  • Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. (2020). RSC Publishing. [Link]
  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][16]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (n.d.). MDPI. [Link]
  • Corrosion rate and inhibition efficiency versus various inhibitor concentrations at different temperatures for mild steel in 1 M hydrochloric acid solution. (n.d.).
  • Mechanistic insights into heavy metal ion adsorption by 3-aminophenol-formaldehyde polymer adsorbents. (2025).
  • Adsorption mechanism of p- aminophenol over silver-graphene composite: A first principles study. (2021). R Discovery. [Link]
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). Semantic Scholar. [Link]
  • Probable mechanisms for aminophenol adsorption from aqueous solution using KOH pretreated biochar. (n.d.).
  • A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIV
  • Theoretical studies on electrochemistry of p-aminophenol. (n.d.).
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
  • quantum-chemical-analysis-of-the-corrosion-inhibition-potential-by-aliph
  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (n.d.). Unilorin. [Link]
  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]
  • A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. (2023). PubMed. [Link]
  • Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. (2022). MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-6-methylphenol (CAS 17672-22-9), a chemical intermediate common in research and development. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a deeply ingrained culture of safety.

Core Safety Directives: Hazard Profile and Personal Protection

Understanding the inherent risks of a compound is the foundation of its safe management. This compound, a substituted aromatic amine and phenol, presents multiple health hazards.[1] Immediate and correct use of Personal Protective Equipment (PPE) is non-negotiable.

Table 1: Hazard Identification Summary for this compound

Hazard ClassificationGHS Hazard StatementRationale and Implications
Acute Toxicity (Oral, Inhalation) H302: Harmful if swallowedH332: Harmful if inhaledIngestion or inhalation of dust can lead to systemic toxic effects. All handling of the solid compound must be performed in a certified chemical fume hood to prevent aerosolization and inhalation.[2]
Skin and Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationDirect contact can cause significant irritation. Impervious gloves and chemical splash goggles are mandatory to prevent exposure.[3][4][5]
Respiratory Irritation H335: May cause respiratory irritationInhaled dust can irritate the respiratory tract.[4][5] This reinforces the requirement for handling within a fume hood.
Germ Cell Mutagenicity H341: Suspected of causing genetic defectsThis is a significant long-term health risk.[2] Minimizing exposure through engineering controls and PPE is paramount.
Aquatic Toxicity H400: Very toxic to aquatic lifeImproper disposal that allows entry into waterways can have severe ecological consequences.[6] Sink disposal is strictly prohibited.[7][8]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before each use.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[3][7] Standard safety glasses do not provide adequate protection.

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure exposed skin is covered.

  • Respiratory Protection: All work with solid this compound that could generate dust must be conducted in a chemical fume hood.[2][8] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be required.[2][9]

Waste Characterization: A Regulatory Imperative

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[10] Due to its toxicological profile, this compound and materials contaminated with it must be managed as hazardous waste.[11]

While this specific compound may not have a unique EPA waste code (e.g., a "P" or "U" listing), it falls under the broader category of toxic chemical waste.[12] Your institution's Environmental Health and Safety (EHS) office will provide the specific state and local waste codes required for proper manifest documentation. Always consult with EHS for local classification requirements.

Procedural Protocol for Waste Accumulation and Storage

Systematic collection and storage are critical to prevent accidental exposures and hazardous reactions.

Step 1: Container Selection Select a chemically compatible, leak-proof container with a secure, sealable lid.[8][13] High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition, free of cracks or residue.

Step 2: Labeling Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label.[14][15] The label must, at a minimum, contain the following information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Waste this compound"

  • Generator Information: Your name, lab location, and contact information.

Step 3: Waste Segregation Never mix this compound waste with other waste streams.[2] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] Mixing can cause dangerous chemical reactions. Store contaminated solids (e.g., pipette tips, gloves, weigh boats) in a separate, but identically labeled, solid waste container.[8]

Step 4: Secure Storage Keep the waste container tightly sealed except when actively adding waste.[8][15] Store the container in a designated satellite accumulation area within the lab. This area must have secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks. The storage location should be cool, dry, and well-ventilated.[5]

Disposal Pathway and Decision Workflow

For research laboratories, the only appropriate disposal pathway is through your institution's designated hazardous waste management program. On-site chemical treatment is generally reserved for industrial-scale operations and is not suitable or permissible for typical lab-generated waste volumes.[14]

G cluster_collection Waste Collection & Segregation start This compound Waste Generated container_solid Contaminated Solids (Gloves, Tips, Wipes) start->container_solid container_liquid Unused Reagent or Solutions start->container_liquid spill Spill or Exposure Occurs start->spill collect_solid Place in a designated, sealed, and labeled SOLID hazardous waste container. container_solid->collect_solid collect_liquid Place in a designated, sealed, and labeled LIQUID hazardous waste container. container_liquid->collect_liquid storage Store container(s) in a designated, ventilated, secondary containment area away from incompatible materials. collect_solid->storage collect_liquid->storage pickup Contact Institutional EHS Office to schedule a pickup by a licensed hazardous waste contractor. storage->pickup emergency IMMEDIATELY FOLLOW EMERGENCY SPILL/EXPOSURE PROTOCOL (See Section 5) spill->emergency

Caption: Decision workflow for this compound waste disposal.

Disposal Protocol:

  • Accumulate Waste: Follow the collection and storage protocol detailed in Section 3.

  • Contact EHS: Once the container is 90% full or reaches your institution's time limit for satellite accumulation, contact your EHS office.[8]

  • Schedule Pickup: Arrange for a hazardous waste pickup through the EHS-approved channels.[14]

  • Documentation: Complete all necessary hazardous waste manifests or logbooks as required by EHS and the disposal contractor. Ensure all information is accurate and legible.[14]

Emergency Procedures: Spills and Personal Exposure

Pre-planning is essential for a safe and effective response to emergencies.[16] Know the location of your lab's emergency shower, eyewash station, and spill kit before you begin work.[16]

Protocol for a Minor Spill (Solid Powder): This protocol applies to small spills contained within a chemical fume hood.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing all required PPE, including double-gloving if necessary.

  • Prevent Dust Generation: Gently cover the spill with paper towels or absorbent pads.[16] Dampen the absorbent material with 60-70% ethanol to prevent the solid from becoming airborne.[1] Do not use water initially if it can spread contamination.

  • Collect Material: Carefully scoop the dampened material and absorbent pads into a suitable container for hazardous waste disposal.[1][13]

  • Decontaminate: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[1]

  • Dispose of Waste: All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be sealed in a vapor-tight plastic bag or container, labeled, and disposed of accordingly.[1][13]

  • Report: Report the incident to your supervisor and EHS office.[13]

For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and call your institution's emergency number. [16]

Protocol for Personal Exposure:

  • Skin Contact: Immediately move to the nearest safety shower or drench hose.[16] Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[16][17] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and flush with water for at least 15 minutes.[16][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult or stops, provide artificial respiration and call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2]

References

  • Spill Control/Emergency Response - EHSO Manual. (2026). Environmental Health and Safety Office.[Link]
  • Emergency procedures.Imperial College London.[Link]
  • Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. (2007). PubMed.[Link]
  • Phenol, Chloroform, or TRIzol™ Waste Disposal.Research Safety Affairs, UTHSC.[Link]
  • How can I dispose phenol? (2015).
  • Chemical Spill Procedures.Environmental Health & Safety, University of Toronto.[Link]
  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases. (2014). SpringerLink.[Link]
  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020). Saltworks Technologies.[Link]
  • Hazardous Waste Listings.US EPA.[Link]
  • Resource Conservation and Recovery Act (RCRA)
  • OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). (2012). European Commission.[Link]
  • Management of Hazardous Waste Pharmaceuticals.US EPA.[Link]
  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.Texas Commission on Environmental Quality.[Link]
  • Steps in Complying with Regul
  • Frequent Questions About Hazardous Waste Identific
  • 2-Chloro-6-methylphenol | C7H7ClO | CID 6898.PubChem, NIH.[Link]
  • EPA Waste Code.US EPA.[Link]
  • Methylphenols (Cresols): Human health tier II assessment. (2014). NICNAS.[Link]
  • EPA HAZARDOUS WASTE CODES.US EPA.[Link]
  • PHENOL.
  • How to Properly Label, Store, and Transport Hazardous Waste. (2025). O6 Environmental.[Link]

Sources

Navigating the Safe Handling of 2-Amino-6-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Amino-6-methylphenol, a compound that, while valuable in synthesis, demands meticulous safety protocols. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a substituted aromatic amine and phenol. This chemical structure inherently presents several potential hazards that must be respected to ensure personnel safety. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][4]

  • H335: May cause respiratory irritation.[1][5]

The phenolic group can be corrosive and is readily absorbed through the skin, potentially leading to systemic effects.[6] Aromatic amines, as a class, are known for potential long-term health effects, reinforcing the need for stringent exposure controls.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Silver Shield®/4H®).[8] Nitrile gloves may be suitable for short-term use but should be changed immediately upon contact.[9]This compound can cause skin irritation and is readily absorbed.[6][7] Impervious gloves are essential to prevent dermal exposure.
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards.[9]The compound is a serious eye irritant.[1][2] Goggles provide a seal around the eyes to protect from splashes and airborne particles.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9] For larger quantities or increased splash potential, a chemical-resistant apron or coveralls should be worn.[10]Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[5][11] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][9]The dust and vapors are harmful if inhaled and can cause respiratory irritation.[1][4][5]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne contaminants.[11]

  • Ventilation: Ensure the chemical fume hood has a certified face velocity (typically 80-120 feet per minute).

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a chemical spill kit appropriate for phenolic and amine compounds readily available.

Handling Procedure

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep Don Appropriate PPE Inspect Verify Fume Hood Operation Prep->Inspect Gather Assemble All Necessary Equipment Inspect->Gather Weigh Weigh Solid in Fume Hood Gather->Weigh Dissolve Dissolve/React in Closed System Weigh->Dissolve Transfer Transfer Using Secondary Containment Dissolve->Transfer Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Doff Doff PPE Correctly Segregate->Doff

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.